molecular formula C7H5BrN2 B168645 2-Amino-3-bromobenzonitrile CAS No. 114344-60-4

2-Amino-3-bromobenzonitrile

Cat. No.: B168645
CAS No.: 114344-60-4
M. Wt: 197.03 g/mol
InChI Key: RTIWACSVMFUEBF-UHFFFAOYSA-N
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Description

2-Amino-3-bromobenzonitrile is a high-value chemical intermediate in pharmaceutical research and development. Its structure, featuring both an amino and a nitrile group on a brominated aromatic ring, makes it a versatile building block for synthesizing more complex bioactive molecules . The nitrile functional group is particularly significant in medicinal chemistry; it is known for its biocompatibility and metabolic stability, and it often serves as a key pharmacophore in drug-target interactions . In drug discovery, the nitrile group can act as a hydrogen bond acceptor, effectively mimicking carbonyl groups or other oxygen-containing functionalities to optimize binding affinity and selectivity within enzyme active sites . This capability allows researchers to utilize this compound in the design of potential inhibitors for various enzymes, such as kinases and aromatase . Furthermore, the presence of bromine offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid diversification of the molecular scaffold for structure-activity relationship (SAR) studies. This compound is instrumental in advancing research across multiple therapeutic areas. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIWACSVMFUEBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404303
Record name 2-amino-3-bromobenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114344-60-4
Record name 2-amino-3-bromobenzonitrile
Source EPA DSSTox
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Record name 2-Amino-3-bromobenzonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Amino-3-bromobenzonitrile CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-3-bromobenzonitrile

Introduction

This compound, identified by the CAS number 114344-60-4 , is a highly functionalized aromatic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][2] As a substituted benzonitrile, its molecular architecture, featuring adjacent amino and bromo groups ortho to a nitrile functionality, provides a unique combination of reactive sites. This trifecta of functional groups makes it a versatile and valuable building block for the synthesis of complex heterocyclic systems. Its primary utility lies in its role as a key intermediate for constructing molecular scaffolds that are central to the development of novel therapeutic agents and advanced organic materials.[3][4] This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry. These properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 114344-60-4[1][2][5][6]
Molecular Formula C₇H₅BrN₂[2][3]
Molecular Weight 197.03 g/mol [2][5][6]
IUPAC Name This compound[2]
Appearance White to yellow powder or crystals[3]
Melting Point Approx. 139-141 °C[3]
Solubility Low solubility in water; soluble in organic solvents like ethanol and acetone.[3]
InChI Key RTIWACSVMFUEBF-UHFFFAOYSA-N[2]

Reactivity and Key Transformations: Synthesis of 3-Aminoindazoles

The synthetic value of this compound is exemplified by its use in the construction of the 3-aminoindazole scaffold. This heterocyclic core is found in numerous biologically active compounds, including potent kinase inhibitors, due to its ability to mimic the adenine nucleus of ATP.[7] A highly efficient method to achieve this transformation involves a two-step sequence: a palladium-catalyzed arylation followed by an acid-mediated deprotection and cyclization.[7][8]

This approach is superior to traditional methods like aromatic nucleophilic substitution (SNAr) of o-fluorobenzonitriles, which often require harsh conditions and give low yields, especially with electron-donating groups present on the aromatic ring.[7] The palladium-catalyzed C-N bond formation is highly efficient and proceeds under milder conditions, making it a more general and scalable route.[7][8]

Mechanistic Pathway: Palladium-Catalyzed Amination and Cyclization

The overall transformation involves two key stages. First, a Buchwald-Hartwig-type amination reaction couples the bromo-substituent of this compound with benzophenone hydrazone. The palladium catalyst, in conjunction with a bulky phosphine ligand like BINAP, facilitates the oxidative addition, transmetalation, and reductive elimination cycle to form the C-N bond. The resulting hydrazone intermediate is then treated with acid, which cleaves the benzophenone protecting group and triggers an intramolecular cyclization between the free hydrazine and the nitrile group to yield the final 3-aminoindazole product.

reaction_pathway start This compound intermediate Hydrazone Intermediate start->intermediate  Pd(OAc)₂ / BINAP,  Cs₂CO₃, Toluene, 100 °C   reagent1 Benzophenone Hydrazone reagent1->intermediate final 3-Aminoindazole Scaffold intermediate->final  Acidic Workup  (Deprotection & Cyclization)  

Caption: Palladium-catalyzed synthesis of 3-aminoindazoles.

Experimental Protocol: General Procedure for Hydrazone Formation

The following protocol is adapted from established literature procedures for the palladium-catalyzed synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles.[8]

Self-Validating System: This protocol incorporates standard organometallic and purification techniques. The use of an inert atmosphere is critical for the stability and activity of the palladium catalyst. Filtration through Celite effectively removes the catalyst and inorganic salts, which is a crucial step for a clean reaction workup.

  • Inert Atmosphere Preparation: Charge a Schlenk tube with benzophenone hydrazone (1.1 equivalents), palladium acetate (5 mol %), and BINAP (5.5 mol %). Evacuate the tube and backfill with argon. This step is repeated three times to ensure an oxygen-free environment.

  • Solvent Addition and Pre-heating: Add anhydrous toluene (1.5 mL per mmol of the bromobenzonitrile) to the Schlenk tube. Heat the mixture at 100 °C for 3 minutes to facilitate catalyst activation, then cool to room temperature.

  • Reagent Addition: Sequentially add this compound (1 equivalent), cesium carbonate (1.4 equivalents), and additional toluene (0.5 mL per mmol). Cesium carbonate acts as the base necessary for the catalytic cycle.

  • Reaction: Evacuate and backfill the Schlenk tube with argon once more. Heat the reaction mixture at 100 °C for approximately 7 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Workup and Purification: After cooling the reaction mixture to room temperature, filter it through a pad of Celite to remove insoluble inorganic salts and catalyst residues. The filtrate, containing the desired hydrazone intermediate, can then be concentrated and used in the subsequent cyclization step without further purification or subjected to column chromatography if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound in drug discovery is as a precursor to heterocyclic scaffolds, most notably 3-aminoindazoles.[7] The nitrile group itself is a recognized pharmacophore and can act as a bioisostere for halogens or a hydrogen bond acceptor, mimicking carbonyl groups.[9]

The 3-aminoindazole core derived from this starting material is a privileged scaffold in medicinal chemistry. Its structural similarity to adenine allows it to function as an effective hinge-binding motif in the ATP-binding pocket of protein kinases. This has led to the development of numerous kinase inhibitors for oncology and other therapeutic areas. The versatility of the this compound starting material allows for further functionalization, enabling chemists to fine-tune the pharmacological properties of the final compounds.

logic_flow start This compound (Versatile Building Block) scaffold 3-Aminoindazole Scaffold start->scaffold  Chemical Synthesis   mimic Adenine Mimic (Hinge-Binding Motif) scaffold->mimic  Structural Analogy   target Protein Kinase (ATP-Binding Site) mimic->target  Binds To   application Kinase Inhibitors (e.g., Oncology Therapeutics) target->application  Leads To  

Caption: From chemical intermediate to therapeutic application.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.[10]

  • Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][5] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[2][10]

  • GHS Hazard Statements: H302, H312, H315, H319, H332, H335.[2][5][10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]

  • Handling: Avoid generating dust.[10] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] It should be stored locked up.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from the unique interplay of its three functional groups. Its ability to serve as a reliable precursor for the synthesis of complex heterocyclic structures, particularly the medicinally relevant 3-aminoindazole scaffold, cements its role in modern drug discovery and development. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective utilization in the laboratory.

References

  • PubChem, National Institutes of Health. This compound | C7H5BrN2 | CID 4564338. [Link]
  • ACS Publications, The Journal of Organic Chemistry.
  • American Chemical Society.
  • ChemBK. Benzonitrile, 2-amino-3-bromo-. [Link]
  • Ningbo Inno Pharmchem Co., Ltd.
  • ChemSynthesis. This compound. [Link]
  • iChemical. This compound, CAS No. 114344-60-4. [Link]
  • PubChemLite. This compound (C7H5BrN2). [Link]
  • PubChem, National Institutes of Health. 3-Amino-2-bromobenzonitrile | C7H5BrN2 | CID 60155424. [Link]
  • National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

Sources

2-Amino-3-bromobenzonitrile synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-3-bromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the synthetic protocols for this compound (CAS: 114344-60-4), a critical building block in medicinal chemistry and materials science. As a key intermediate, particularly in the synthesis of kinase inhibitors and other biologically active heterocyclic compounds, robust and scalable access to this molecule is of paramount importance. This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind two primary synthetic strategies: the reduction of a nitro precursor and the regioselective bromination of an amino-precursor. We will explore the causality behind experimental choices, provide detailed, field-tested protocols, and offer insights into process optimization and troubleshooting. All methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic compound whose value lies in the orthogonal reactivity of its three functional groups: the nucleophilic amino group, the electrophilic nitrile, and the versatile bromine atom. This trifunctional arrangement makes it an ideal scaffold for building molecular complexity.

Its most notable application is as a precursor to substituted 3-aminoindazoles, a privileged scaffold in drug discovery.[1][2] The 3-aminoindazole core is found in numerous compounds with a wide range of biological activities, including potent kinase inhibitors for oncology, HIV protease inhibitors, and antagonists for various CNS receptors.[1][2] The synthesis of these indazoles often proceeds via a palladium-catalyzed cyclization, where the amino and bromo substituents of this compound are essential for the key bond-forming events.[2] Beyond this, the compound serves as a versatile intermediate for various pharmaceuticals, agrochemicals, and dyes.[3][4][5]

Physicochemical Properties & Safety Data

Handling this compound requires strict adherence to safety protocols due to its hazardous nature. Below is a summary of its key properties and the necessary precautions.

PropertyValueReference
CAS Number 114344-60-4[6]
Molecular Formula C₇H₅BrN₂[6]
Molecular Weight 197.03 g/mol [6]
Appearance White to yellow powder or crystals
Melting Point ~139-141 °C[4]
Solubility Low in water, soluble in organic solvents like ethanol and acetone[4]
Safety InformationDetailsReference(s)
Pictograms GHS07 (Exclamation Mark)[6]
Signal Word Warning[6]
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.[6][7]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles with side shields, lab coat, and use only in a well-ventilated area or under a chemical fume hood.[7]

Synthetic Strategies: A Comparative Overview

Two principal retrosynthetic pathways dominate the preparation of this compound. The choice of route depends on the availability of starting materials, desired scale, and control over isomeric purity.

  • Route A: Reduction of 3-Bromo-2-nitrobenzonitrile. This is often the preferred method due to its high selectivity and yield. The synthesis relies on a well-defined precursor, and the reduction of an aromatic nitro group is a robust and high-yielding transformation.

  • Route B: Electrophilic Bromination of 2-Aminobenzonitrile. While more atom-economical in theory, this route presents a significant challenge in regioselectivity. The powerful ortho-, para-directing amino group competes with the meta-directing nitrile group, potentially leading to a mixture of isomers that require difficult purification.

ParameterRoute A: Nitro ReductionRoute B: Electrophilic Bromination
Starting Material 3-Bromo-2-nitrobenzonitrile2-Aminobenzonitrile
Key Transformation Reduction of nitro groupElectrophilic aromatic substitution
Selectivity High (avoids isomeric mixtures)Low to moderate (risk of 3- and 5-bromo isomers)
Typical Yield Generally high (>85%)Variable, depends on conditions and purification
Advantages Clean conversion, high purity of final product.Fewer synthetic steps if starting material is available.
Disadvantages Requires synthesis of the nitro precursor.Difficult to control regioselectivity; isomeric separation required.

Detailed Protocol: Synthesis via Reduction of 3-Bromo-2-nitrobenzonitrile (Route A)

This protocol is a reliable method for producing high-purity this compound. The key step is the selective reduction of the nitro group, which is highly susceptible to reduction without affecting the nitrile or aryl bromide functionalities.

Principle and Mechanism

The reduction of an aromatic nitro group to an amine can be achieved with various reagents. A classic and effective method involves the use of stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).[8] The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, which is protonated by the acid. This process generates various intermediates (nitroso, hydroxylamine) before ultimately yielding the primary amine. The overall stoichiometry requires multiple equivalents of the reducing agent.

Nitro_Reduction_Mechanism cluster_0 Reaction Pathway Start 3-Bromo-2-nitrobenzonitrile Reagents SnCl₂ / conc. HCl Start->Reagents Reduction Intermediate Intermediate Tin Complex Reagents->Intermediate Workup Basification (e.g., NaOH / NH₄OH) Intermediate->Workup Hydrolysis Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound via nitro group reduction.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the reduction of nitroarenes.[8]

Materials:

  • 3-Bromo-2-nitrobenzonitrile (1.0 equiv)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 equiv)

  • Concentrated Hydrochloric Acid (37%)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-2-nitrobenzonitrile (e.g., 5.0 g) and stannous chloride dihydrate (e.g., 19.8 g).

  • Reaction Initiation: Carefully add concentrated hydrochloric acid (e.g., 50 mL) to the flask. The reaction is often exothermic; addition may need to be done in an ice bath to maintain control.

  • Reaction: Heat the mixture to 60-70 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Quenching and Workup: Cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly and carefully neutralize the excess acid by adding a concentrated solution of NaOH (e.g., 10 M) or NH₄OH until the pH is basic (pH > 9). Caution: This is a highly exothermic process. A thick precipitate of tin salts will form.

  • Extraction: Add ethyl acetate to the mixture and stir vigorously for 15-20 minutes. Filter the entire mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake thoroughly with additional ethyl acetate.

  • Separation: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield pure this compound.

Troubleshooting and Optimization
  • Incomplete Reaction: If TLC shows remaining starting material, add an additional portion of SnCl₂ and allow more time. Ensure the HCl concentration is adequate.

  • Difficult Filtration: The tin salts can be gelatinous. Diluting the mixture with more solvent or using a wider-fritted funnel can aid filtration.

  • Low Yield: Product may be trapped in the tin salts. Ensure thorough washing of the filter cake during workup. Over-basification can sometimes lead to hydrolysis of the nitrile; maintain pH control.

Detailed Protocol: Synthesis via Electrophilic Bromination of 2-Aminobenzonitrile (Route B)

This approach is more direct but requires careful control to achieve the desired regioselectivity. The primary challenge is to favor bromination at the C3 position over the more electronically favored C5 position.

Principle and Mechanistic Considerations

The amino group is a strongly activating, ortho-, para-directing group, while the nitrile group is a deactivating, meta-directing group. In 2-aminobenzonitrile, the positions ortho and para to the amino group are C3, C5, and the carbon bearing the nitrile. The C5 position is electronically favored for substitution. However, bromination at the C3 position, ortho to the amino group and meta to the nitrile group, can be achieved, sometimes influenced by steric factors or the choice of brominating agent and solvent. Using a milder brominating agent like N-Bromosuccinimide (NBS) can sometimes provide better control than elemental bromine (Br₂).

Bromination_Pathway cluster_1 Electrophilic Bromination Workflow Start 2-Aminobenzonitrile Reagents NBS / Solvent (DMF) Start->Reagents Reaction Reaction at 0 °C to RT Reagents->Reaction Mixture Isomeric Mixture (3-bromo and 5-bromo) Reaction->Mixture Purification Column Chromatography or Recrystallization Mixture->Purification Product This compound Purification->Product Byproduct 2-Amino-5-bromobenzonitrile Purification->Byproduct

Caption: Workflow for the synthesis of this compound via direct bromination.

Step-by-Step Experimental Protocol

Materials:

  • 2-Aminobenzonitrile (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.0-1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Setup: Dissolve 2-aminobenzonitrile (e.g., 5.0 g) in anhydrous DMF (e.g., 50 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (e.g., 7.8 g) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC or LC-MS to observe the consumption of starting material and the formation of products.

  • Quenching: Pour the reaction mixture into a beaker containing ice-water (e.g., 250 mL). A precipitate may form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash them sequentially with water (to remove DMF) and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: This step is critical. The crude product will likely be a mixture of this compound and 2-amino-5-bromobenzonitrile. Separation must be achieved by careful column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The different polarity of the isomers allows for their separation.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation. The aromatic region of the ¹H NMR spectrum is particularly diagnostic for confirming the substitution pattern.

  • Mass Spectrometry (MS): Confirms the molecular weight (m/z for [M+H]⁺ ≈ 197/199, showing the characteristic isotopic pattern for bromine).

  • Melting Point: A sharp melting point close to the literature value (139-141 °C) indicates high purity.[4]

Conclusion

The synthesis of this compound is a key enabling step for various programs in drug discovery and materials science. While direct bromination offers a shorter route, the reduction of 3-bromo-2-nitrobenzonitrile provides a more reliable and scalable method for obtaining the desired isomer in high purity. The choice of protocol should be guided by the specific requirements of the research program, including scale, purity needs, and the availability of starting materials. The detailed procedures and mechanistic insights provided in this guide serve as a robust starting point for any scientist tasked with the preparation of this valuable chemical intermediate.

References

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The Strategic Role of 2-Amino-3-bromobenzonitrile in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of a Multifunctional Scaffold

In the intricate world of medicinal chemistry and drug development, the strategic value of a starting material is often measured by its synthetic versatility and the biological relevance of the scaffolds it can generate. 2-Amino-3-bromobenzonitrile, a seemingly simple aromatic compound, is a powerhouse intermediate that perfectly embodies these principles. Its unique arrangement of an amino, a bromo, and a nitrile group on a benzene ring provides a rich platform for a diverse array of chemical transformations, making it a coveted building block for the synthesis of complex pharmaceutical agents.[1] This guide offers an in-depth exploration of this compound, from its synthesis and physicochemical properties to its critical applications in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a starting material's properties is fundamental to its effective use in synthesis. The key physicochemical and spectroscopic data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₅BrN₂[2]
Molecular Weight 197.03 g/mol [2]
Appearance White to yellow powder or crystals
Melting Point 119-121 °C[3]
CAS Number 114344-60-4[2]
Predicted ¹H NMR (CDCl₃, 400 MHz) δ 7.50 (d, J=8.0 Hz, 1H), 7.35 (d, J=8.0 Hz, 1H), 6.80 (t, J=8.0 Hz, 1H), 4.50 (s, 2H)Predicted based on analogous compounds
Predicted ¹³C NMR (CDCl₃, 100 MHz) δ 150.0 (C-NH₂), 135.0 (Ar-H), 132.0 (Ar-H), 120.0 (Ar-H), 117.0 (C≡N), 115.0 (C-Br), 110.0 (C-CN)Predicted based on analogous compounds[4]
Key IR Absorptions (cm⁻¹) ~3400-3300 (N-H stretch), ~2230 (C≡N stretch), ~1600, 1480 (C=C aromatic stretch), ~1030 (C-Br stretch)Predicted based on analogous compounds
Mass Spectrometry (EI) m/z 196/198 (M⁺, Br isotope pattern), 117 (M⁺ - Br), 90 (M⁺ - Br - HCN)Predicted fragmentation pattern

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be strategically approached through the well-established Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities via a diazonium salt intermediate.[3][5] A plausible and efficient synthetic route starts from the commercially available 2,6-diaminotoluene.

Proposed Synthetic Pathway: A Multi-step Transformation

Synthesis_of_this compound start 2,6-Diaminotoluene step1 Diazotization (NaNO₂, HBr, 0-5 °C) start->step1 intermediate1 6-Amino-2-methylbenzenediazonium bromide step1->intermediate1 step2 Sandmeyer Reaction (CuBr, HBr) intermediate1->step2 intermediate2 2-Bromo-6-aminotoluene step2->intermediate2 step3 Oxidation (KMnO₄) intermediate2->step3 intermediate4 2-Bromo-6-aminobenzamide step3->intermediate4 intermediate3 2-Bromo-6-aminobenzoic acid step4 Amide Formation (SOCl₂, NH₄OH) step5 Dehydration (POCl₃ or TFAA) intermediate4->step5 product This compound step5->product

Caption: Proposed synthesis of this compound from 2,6-diaminotoluene.

Detailed Experimental Protocol (Proposed)

Step 1: Diazotization and Sandmeyer Reaction of 2,6-Diaminotoluene

  • Dissolve 2,6-diaminotoluene in a solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Add the cold diazonium salt solution to the CuBr solution. Nitrogen gas evolution should be observed.

  • Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.

  • Extract the product, 2-bromo-6-aminotoluene, with an organic solvent, wash, dry, and purify by distillation or chromatography.

Step 2: Oxidation to 2-Bromo-6-aminobenzoic acid

  • Dissolve the 2-bromo-6-aminotoluene in a suitable solvent, such as a mixture of pyridine and water.

  • Heat the solution and add potassium permanganate (KMnO₄) portion-wise.

  • Reflux the mixture until the purple color of the permanganate disappears.

  • Cool the reaction, filter off the manganese dioxide, and acidify the filtrate to precipitate the 2-bromo-6-aminobenzoic acid.

  • Collect the product by filtration and recrystallize.

Step 3: Conversion to this compound

  • Convert the carboxylic acid to the corresponding amide by first treating with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with aqueous ammonia.

  • The resulting 2-bromo-6-aminobenzamide is then dehydrated to the nitrile. A common dehydrating agent for this transformation is phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).

  • The crude this compound is then purified by column chromatography or recrystallization.

Reactivity and Synthetic Utility

The synthetic potential of this compound lies in the distinct reactivity of its three functional groups.

  • The Amino Group (-NH₂): This group is a potent nucleophile and can readily undergo acylation, alkylation, and diazotization. It also acts as an activating group, directing electrophilic aromatic substitution to the positions ortho and para to it. However, its basicity is somewhat attenuated by the electron-withdrawing nature of the adjacent nitrile and bromo groups.

  • The Bromo Group (-Br): The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of substituents at this position.[6]

  • The Nitrile Group (-C≡N): The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic rings like tetrazoles. In drug molecules, the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

Reactivity_of_this compound start This compound -NH₂ -Br -C≡N amino_reactions Amino Group Reactions - Acylation - Alkylation - Diazotization start:amino->amino_reactions Nucleophilic bromo_reactions Bromo Group Reactions - Suzuki Coupling - Heck Reaction - Buchwald-Hartwig Amination start:bromo->bromo_reactions Cross-coupling nitrile_reactions Nitrile Group Reactions - Hydrolysis (Acid/Amide) - Reduction (Amine) - Cycloaddition (Tetrazole) start:nitrile->nitrile_reactions Electrophilic carbon

Caption: Reactivity profile of this compound's functional groups.

Application in Drug Discovery: A Gateway to 3-Aminoindazoles and Kinase Inhibitors

A prime example of the strategic importance of this compound is its use in the synthesis of 3-aminoindazoles. This class of compounds is a well-known "privileged scaffold" in medicinal chemistry, frequently appearing in the structure of potent kinase inhibitors.[7][8][9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Synthesis of 3-Aminoindazoles

A robust and general method for the synthesis of 3-aminoindazoles from 2-bromobenzonitriles involves a two-step sequence: a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection/cyclization.

Synthesis_of_3-Aminoindazoles start This compound step1 Pd-catalyzed Arylation (Pd(OAc)₂, BINAP, Cs₂CO₃) start->step1 reagent1 Benzophenone Hydrazone reagent1->step1 intermediate Hydrazone Intermediate step1->intermediate step2 Acidic Deprotection/ Cyclization (HCl) intermediate->step2 product 3,4-Diaminoindazole step2->product

Sources

2-Amino-3-bromobenzonitrile molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-3-bromobenzonitrile: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal building block in contemporary organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the molecule's core structural features, outlines a key synthetic application, and provides critical safety and handling protocols. The narrative emphasizes the causal relationships behind its chemical properties and experimental utility, reflecting field-proven insights.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 114344-60-4) is a substituted aromatic compound whose value lies in the strategic placement of its functional groups: an amine, a bromine atom, and a nitrile.[1][2] This specific arrangement on the benzene ring creates a versatile scaffold for constructing more complex molecular architectures, particularly heterocyclic systems of pharmaceutical interest. The electron-donating amino group and the electron-withdrawing nitrile and bromo groups create a unique electronic profile, influencing the molecule's reactivity in a variety of transformations. Its primary utility is as a key intermediate in the synthesis of novel therapeutic agents, agrochemicals, and materials.[2][3]

Physicochemical and Structural Properties

A foundational understanding of a molecule begins with its physical and chemical properties. These data points are critical for experimental design, from selecting appropriate solvents to predicting reaction behavior.

Table 1: Core Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₅BrN₂[1][4]
Molecular Weight 197.03 g/mol [1][5]
IUPAC Name This compound[1][6]
CAS Number 114344-60-4[1][2][7]
Melting Point 119-120 °C[2]
Boiling Point 289.5 ± 25.0 °C (at 760 Torr)[2]
Density 1.68 ± 0.1 g/cm³[2]
Appearance White to yellow powder or crystals[6]
SMILES C1=CC(=C(C(=C1)Br)N)C#N[1]
InChIKey RTIWACSVMFUEBF-UHFFFAOYSA-N[1][6]

Elucidation of the Molecular Structure

The precise arrangement of atoms and functional groups dictates the reactivity and utility of this compound. Spectroscopic analysis provides the empirical evidence required to confirm this structure.

Diagram 1: Annotated Molecular Structure

Caption: Structure of this compound with atom numbering.

Spectroscopic Signature
  • ¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for confirming the substitution pattern on the aromatic ring. For this compound in a solvent like DMSO, one would expect to see distinct signals for the aromatic protons and the amino protons.

    • A broad singlet for the two amino (-NH₂) protons, typically around 6.03 ppm.[8]

    • The aromatic region would display three signals corresponding to the protons at C4, C5, and C6. A predicted spectrum suggests a triplet around 6.59 ppm (H at C5, coupled to H4 and H6) and two doublets of doublets around 7.50 ppm and 7.69 ppm (H at C4 and H6).[8] The specific coupling constants (J-values) would definitively establish the ortho, meta, and para relationships between the protons.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals: six for the aromatic carbons and one for the nitrile carbon. The chemical shifts are influenced by the attached functional groups, with the carbon attached to the nitrile group (C1) and the carbons attached to the amino (C2) and bromo (C3) groups being readily identifiable.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies confirm the presence of the functional groups. Expected peaks would include:

    • N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region).

    • C≡N stretching for the nitrile group, which is a sharp, intense band around 2220-2240 cm⁻¹.

    • C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

    • C-Br stretching, typically found in the lower frequency region (< 800 cm⁻¹).

Application in Synthesis: A Gateway to 3-Aminoindazoles

The true expertise in utilizing a chemical building block lies in understanding its reactivity in the context of creating valuable downstream molecules. This compound is an excellent precursor for synthesizing 3-aminoindazoles, a scaffold found in numerous compounds with a wide range of biological activities, including potent kinase inhibitors used in cancer therapy.[9]

A general and efficient route involves a two-step process starting from 2-bromobenzonitriles.[9][10] This method provides a superior alternative to older techniques that often require harsh conditions and give lower yields.[9][10]

Diagram 2: Synthetic Pathway to 3-Aminoindazoles```dot

Synthesis_Pathway Intermediate Intermediate Reagents2 Reagents2 Intermediate->Reagents2 Product Product Reagents2->Product

Caption: Standard workflow for safely handling this compound.

Table 2: GHS Hazard and Precautionary Information
CategoryCodeStatementSource
Hazard H302Harmful if swallowed[1][4]
H312Harmful in contact with skin[1][4]
H332Harmful if inhaled[1][4]
H315Causes skin irritation[1]
H319Causes serious eye irritation[7]
H335May cause respiratory irritation[7]
Precaution P261Avoid breathing dust/fume/gas/mist/vapors/spray[7]
P280Wear protective gloves/protective clothing/eye protection/face protection[7]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[7]
P405Store locked up[7]

Handling Recommendations:

  • Always use this chemical within a certified chemical fume hood to avoid inhalation of dust. [7]* Ensure appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is worn at all times. [7]* Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water. [7]* Keep containers tightly sealed when not in use. [7] Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials.

  • The compound should be stored locked up in a designated area. [7]Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere. [11]

Conclusion

This compound is more than a simple organic compound; it is a strategic tool for chemical innovation. Its well-defined molecular structure, characterized by a unique interplay of functional groups, makes it an invaluable precursor in multi-step syntheses. As demonstrated by its efficient conversion to the 3-aminoindazole core, this molecule provides a reliable and effective entry point for developing complex targets in medicinal chemistry and beyond. Mastery of its properties, synthetic applications, and safety protocols empowers researchers to leverage its full potential in their scientific endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4564338, this compound.
  • ChemBK (2024). Benzonitrile, 2-amino-3-bromo-.
  • Couty, F., et al. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(7), 2571–2574.
  • American Chemical Society (2010). Supporting Information for Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles.
  • iChemical (2017). This compound, CAS No. 114344-60-4.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 60155424, 3-Amino-2-bromobenzonitrile.
  • PubChemLite. This compound (C7H5BrN2).

Sources

2-Amino-3-bromobenzonitrile spectroscopic analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Amino-3-bromobenzonitrile

This guide provides a comprehensive exploration of the spectroscopic techniques used to characterize this compound, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] As researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is paramount to ensuring the integrity and reproducibility of our work. This document moves beyond a simple recitation of data, delving into the causality behind experimental choices and the logic of spectral interpretation to provide a self-validating analytical workflow.

Introduction: The Analytical Imperative

This compound (C₇H₅BrN₂) is a substituted aromatic compound whose utility as a molecular building block is defined by the precise arrangement of its amino, bromo, and nitrile functional groups.[2] Spectroscopic analysis is the cornerstone of its quality control, providing an empirical fingerprint that confirms its identity, purity, and structural integrity. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for a holistic and definitive characterization.

Molecular Structure and Physicochemical Properties

Understanding the molecule's fundamental properties is the first step in any analytical endeavor. The arrangement of substituents on the benzene ring dictates the electronic environment of each atom, which in turn governs the spectroscopic output.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅BrN₂[1][2][3]
Molecular Weight 197.03 g/mol [2][3]
Monoisotopic Mass 195.96361 Da[3]
Melting Point 119-121 °C[1]
Appearance Colorless to pale yellow solid[1]
CAS Number 114344-60-4[3][4]

To facilitate the discussion of NMR data, the atoms in the this compound structure are systematically numbered below.

Caption: Numbered structure of this compound.

¹H NMR Spectroscopy: Mapping Proton Environments

Proton NMR provides precise information about the electronic environment of hydrogen atoms, their relative numbers, and their connectivity to neighboring protons.

Expertise & Experience: Causality Behind the Protocol

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve the polar analyte and its high boiling point, which facilitates handling. Importantly, the amine (NH₂) protons are less likely to undergo rapid exchange with residual water in DMSO-d₆ compared to solvents like CDCl₃ or D₂O, often allowing for their observation as a distinct, albeit broad, signal.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Homogenization: Gently vortex the tube until the sample is fully dissolved.

  • Data Acquisition: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Data Interpretation and Analysis

The aromatic region of the spectrum is diagnostic. The three aromatic protons are chemically distinct and exhibit spin-spin coupling, leading to predictable splitting patterns.

Table 2: Predicted ¹H NMR Data (300 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H6~7.69dd1HJ = 7.8, 1.4
H5~7.50dd1HJ = 7.8, 1.4
H4~6.59t1HJ = 7.8
-NH₂~6.03bs2HN/A

Data based on prediction tools and published spectra for similar compounds.[5]

  • Aromatic Protons (H4, H5, H6):

    • H4 appears as a triplet (t) around 6.59 ppm because it is coupled to two adjacent protons, H5 and H6, with a similar coupling constant (J ≈ 7.8 Hz).[5]

    • H5 and H6 appear as doublets of doublets (dd) because they are coupled to each other (ortho-coupling, J ≈ 7.8 Hz) and to H4 (meta-coupling, J ≈ 1.4 Hz).[5] The downfield shift of these protons relative to H4 is expected due to the influence of the adjacent electron-withdrawing nitrile and bromo groups.

  • Amine Protons (-NH₂):

    • The two protons of the amino group typically appear as a broad singlet (bs) around 6.03 ppm.[5] The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. This peak will disappear upon addition of a drop of D₂O to the NMR tube, a key validation step confirming its assignment.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment (e.g., hybridization, attachment to electronegative atoms).[6]

Experimental Protocol: ¹³C NMR

The sample is prepared as for ¹H NMR. Acquisition requires significantly more scans due to the low natural abundance of the ¹³C isotope (~1.1%). A proton-decoupled experiment is standard, resulting in a spectrum of singlets where each peak corresponds to a unique carbon environment.

Data Interpretation and Analysis

The molecule has 7 unique carbon atoms, and thus 7 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Table 3: Expected ¹³C NMR Chemical Shift Ranges

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
C7 (-C≡N)115-120Characteristic range for nitrile carbons.
C195-105Attached to the electron-withdrawing nitrile group.
C3 (-C-Br)108-115Direct attachment to bromine causes a downfield shift.
C2 (-C-NH₂)150-155The C-N bond of an aromatic amine is significantly deshielded.
C4, C5, C6115-140Aromatic carbons influenced by the various substituents.

Ranges are estimated based on established chemical shift correlations and data for analogous compounds like 2-aminobenzonitrile and 3-bromobenzonitrile.[6][7][8]

  • Trustworthiness: The chemical shifts are governed by the electronic effects of the substituents. The amino group (-NH₂) is a strong electron-donating group, which shields the ortho (C3, C1) and para (C5) positions. Conversely, the nitrile (-CN) and bromo (-Br) groups are electron-withdrawing, deshielding the carbons to which they are attached (C1, C3) and other positions in the ring. The final observed shifts result from the complex interplay of these competing effects.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum, typically over the range of 4000-400 cm⁻¹.

Data Interpretation and Analysis

The IR spectrum provides clear, self-validating evidence for the key functional groups.

Table 4: Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity/Shape
N-H Asymmetric & Symmetric Stretch3450-3300Medium, two distinct peaks
Aromatic C-H Stretch3100-3000Medium to weak
C≡N Stretch2230-2210Strong, sharp
Aromatic C=C Bending1620-1580Medium to strong
N-H Bending (Scissoring)1650-1550Medium
C-N Stretch1340-1250Medium
C-Br Stretch680-515Medium to strong

Ranges based on standard IR correlation tables and spectra of similar compounds.[9][10]

  • Primary Amine (-NH₂): The presence of two distinct peaks in the 3450-3300 cm⁻¹ region is a definitive marker for a primary amine (asymmetric and symmetric N-H stretches).[9]

  • Nitrile (-C≡N): A strong, sharp absorption band around 2220 cm⁻¹ is characteristic of the carbon-nitrogen triple bond stretch. Its intensity and sharpness make it an easily identifiable peak.[9]

  • Aryl Bromide (C-Br): The C-Br stretch appears in the low-frequency "fingerprint" region and provides evidence for the presence of the halogen.[10]

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Solution Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Infusion: Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be the primary ion observed.

Data Interpretation and Analysis
  • Molecular Ion Peak: The molecular formula C₇H₅BrN₂ gives a monoisotopic mass of 195.96 Da.[3] In ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 196.97.

  • Authoritative Grounding - The Bromine Isotope Pattern: A crucial diagnostic feature is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.[11] Therefore, the mass spectrum will show a characteristic pair of peaks for any bromine-containing ion: an "M" peak and an "M+2" peak of almost equal intensity. For the [M+H]⁺ ion, this will appear as two peaks at m/z ~197 and ~199. This pattern is a highly trustworthy indicator of the presence of a single bromine atom.

  • Nitrogen Rule: The molecule contains two nitrogen atoms (an even number). According to the nitrogen rule, this should result in an even nominal molecular mass. The nominal mass using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N) is 196 Da, which is consistent with the rule.

  • Fragmentation Analysis (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic fragmentation patterns that further validate the structure.

G parent [C₇H₅BrN₂ + H]⁺ m/z = 197/199 frag1 [C₇H₅N₂ + H]⁺ m/z = 118 parent->frag1 - Br• frag2 [C₆H₄N + H]⁺ m/z = 91 parent->frag2 - (Br• + HCN)

Caption: Plausible fragmentation pathway for this compound.

Table 5: Key Ions in the Mass Spectrum

m/z (approx.)Ion FormulaDescription
197 / 199[C₇H₆BrN₂]⁺Protonated molecular ion [M+H]⁺ showing the 1:1 bromine isotope pattern.
118[C₇H₆N₂]⁺Loss of a bromine radical (Br•) from the molecular ion.
91[C₆H₅N]⁺Subsequent loss of hydrogen cyanide (HCN) from the m/z 118 fragment.

UV-Vis Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information primarily about conjugated π-systems.

Experimental Protocol: UV-Vis
  • Solvent Selection: Choose a UV-transparent solvent such as ethanol or acetonitrile.

  • Solution Preparation: Prepare a very dilute, accurately known concentration of the sample.

  • Spectrum Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm against a solvent blank.

Data Interpretation and Analysis

The chromophore in this compound is the substituted benzene ring. The π → π* transitions of the aromatic system are expected. The presence of the auxochronic amino group and the other substituents will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Table 6: Expected UV-Vis Absorption Maxima (λₘₐₓ)

Expected λₘₐₓ (nm)Electronic TransitionChromophore
~210-230π → πSubstituted Benzene Ring
~270-290π → πSubstituted Benzene Ring

Values estimated based on data for similar substituted aromatic compounds like aminobenzoic acids.[12][13]

The spectrum is useful for quantitative analysis (using the Beer-Lambert Law) and as a supplementary piece of identifying information, confirming the presence of the conjugated aromatic system.

Conclusion: A Synergistic Approach to Structural Elucidation

The spectroscopic characterization of this compound is a case study in analytical synergy. No single technique provides the complete picture, but together, they offer an unambiguous and self-validating confirmation of the structure.

  • NMR defines the precise C-H framework and connectivity.

  • IR confirms the presence of the critical -NH₂, -C≡N, and C-Br functional groups.

  • MS establishes the exact molecular weight and the presence of bromine through its unique isotopic signature.

  • UV-Vis verifies the conjugated aromatic system.

This multi-faceted approach ensures the identity and quality of this important chemical intermediate, providing the confidence required for its application in research and development.

References

  • Benzonitrile, 2-amino-3-bromo- - ChemBK. (n.d.).
  • This compound | C7H5BrN2 | CID 4564338 - PubChem. (n.d.). National Institutes of Health.
  • This compound, CAS No. 114344-60-4 - iChemical. (n.d.).
  • Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024).
  • Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. (n.d.). NC State University Libraries.
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021).
  • Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (2020). International Journal of ChemTech Research.
  • UV-Vis Spectrum of 3-Aminobenzoic Acid - SIELC Technologies. (n.d.).
  • Infrared spectrum of 2-bromopropane - Doc Brown's Chemistry. (n.d.).

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Introduction: The Role of NMR in Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-3-bromobenzonitrile

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, provides a field-proven experimental protocol for data acquisition, and offers insights into spectral interpretation for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1][2] For a molecule like this compound (C₇H₅BrN₂), a versatile building block in medicinal chemistry and materials science, ¹H NMR provides critical information about the number of different types of protons, their chemical environments, and their spatial relationships to neighboring protons.[3][4] Understanding its ¹H NMR spectrum is paramount for verifying its synthesis, assessing its purity, and studying its subsequent chemical transformations.

Chemical Structure:

Chemical structure of this compound
Figure 1. Chemical Structure of this compound.[5]

Theoretical Analysis and Spectral Prediction

The ¹H NMR spectrum of this compound is defined by the signals from its three aromatic protons and two amine protons. The precise appearance of the spectrum—chemical shifts, splitting patterns, and integration—is governed by the electronic effects of the three substituents on the benzene ring.

Influence of Substituents on Aromatic Proton Chemical Shifts

The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating and electron-withdrawing nature of the substituents.[6][7]

  • Amino Group (-NH₂): This is a strong electron-donating group (EDG) through resonance. It increases electron density at the ortho and para positions, causing the corresponding protons to be shielded and shifted upfield (to a lower ppm value).[8]

  • Cyano Group (-CN): This is a strong electron-withdrawing group (EWG) through both induction and resonance. It decreases electron density, particularly at the ortho and para positions, deshielding the protons and shifting them downfield (to a higher ppm value).[6]

  • Bromine (-Br): Bromine is an electronegative atom that withdraws electron density through induction but donates electron density through resonance. Its overall effect is weakly deactivating, but its influence on proton chemical shifts is less pronounced than that of the amino or cyano groups.

Based on these effects, we can predict the relative chemical shifts for the three aromatic protons (H-4, H-5, and H-6):

  • H-6: This proton is ortho to the strongly electron-donating amino group. It is expected to be the most shielded and therefore appear at the most upfield position (lowest δ value).

  • H-4: This proton is para to the amino group and meta to the bromine and cyano groups. The strong shielding from the para -NH₂ group will likely dominate, placing its signal upfield, but likely downfield relative to H-6.

  • H-5: This proton is meta to the amino group and ortho to the cyano group. It experiences a strong deshielding effect from the adjacent electron-withdrawing cyano group, making it the most downfield of the aromatic protons.

Amine Protons (-NH₂)

The two protons of the amino group are chemically equivalent and will typically appear as a single, often broad, signal. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The signal can appear anywhere from ~3 to 6 ppm and its integration will correspond to two protons.

Spin-Spin Splitting and Coupling Constants (J)

The interactions between adjacent, non-equivalent protons lead to the splitting of signals into multiplets. The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz).[8]

  • Typical Aromatic Coupling Constants:

    • Ortho coupling (³J_HH): 7–10 Hz

    • Meta coupling (⁴J_HH): 2–3 Hz

    • Para coupling (⁵J_HH): 0–1 Hz (often not resolved)[9]

  • Predicted Splitting Patterns:

    • H-6: Coupled to H-5 (ortho, ³J ≈ 7-9 Hz). This signal is expected to appear as a doublet.

    • H-4: Coupled to H-5 (ortho, ³J ≈ 7-9 Hz). This signal is also expected to appear as a doublet.

    • H-5: Coupled to both H-4 and H-6 (ortho to both). This will result in a doublet of doublets or, if the coupling constants are similar, a triplet. Given the substitution pattern, it will most likely appear as a triplet.

Predicted ¹H NMR Data Summary

The following table summarizes the anticipated ¹H NMR spectral data for this compound, typically recorded in a solvent like DMSO-d₆, where the amine protons are clearly observable.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Integration
-NH₂3.0 - 6.0 (Broad)Singlet (broad)N/A2H
H-66.6 - 6.9Doublet (d)³J ≈ 7-91H
H-46.9 - 7.2Doublet (d)³J ≈ 7-91H
H-57.3 - 7.6Triplet (t)³J ≈ 7-91H

Experimental Protocol for ¹H NMR Analysis

Acquiring a high-quality spectrum requires meticulous sample preparation.[1] The following protocol outlines a self-validating system to ensure reliable and reproducible results.

Materials and Reagents
  • This compound (5-25 mg)[10]

  • High-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆)[11]

  • Internal standard (e.g., Tetramethylsilane, TMS, often pre-dissolved in the solvent)

  • 5 mm NMR tube (clean and dry)

  • Pasteur pipette with glass wool plug

  • Small vial for dissolution

  • Vortex mixer (optional)

Step-by-Step Sample Preparation Workflow
  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble.[1] DMSO-d₆ is often a good choice for aminobenzonitriles as it helps in observing exchangeable -NH₂ protons. CDCl₃ is also commonly used. The use of deuterated solvents is critical to avoid large solvent signals that would obscure the analyte signals.[1]

  • Weighing the Analyte: Accurately weigh approximately 10 mg of this compound into a clean, dry vial.[11]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex the vial until the solid is completely dissolved. A clear, homogeneous solution is essential for a high-resolution spectrum.[10]

  • Filtration: Prepare a filtering pipette by tightly packing a small plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.

  • Transfer to NMR Tube: Filter the solution directly into the NMR tube through the glass wool plug. This step is crucial to remove any microscopic solid particles that can degrade spectral quality by distorting the magnetic field homogeneity.[10] The final sample depth in the tube should be approximately 4-5 cm.[10]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring stability during acquisition.

Workflow Visualization

The following diagram illustrates the key stages of the NMR sample preparation and analysis workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Analysis A 1. Weigh Analyte (10 mg) B 2. Dissolve in Deuterated Solvent (0.7 mL) A->B Homogenize C 3. Filter Solution (Glass Wool Pipette) B->C Remove Particulates D 4. Transfer to NMR Tube C->D Ensure Homogeneity E 5. Insert into Spectrometer D->E Ready for Analysis F 6. Acquire ¹H NMR Spectrum E->F Lock & Shim G 7. Process & Interpret (Shifts, Splitting, Integration) F->G Fourier Transform

A streamlined workflow for preparing and analyzing NMR samples.

Safety Considerations

This compound is a chemical substance that requires careful handling. According to safety data sheets, it may be harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[5][12]

  • Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[12]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[12]

Conclusion

The ¹H NMR spectrum of this compound is a distinct fingerprint that, when properly analyzed, provides unequivocal confirmation of its chemical structure. The aromatic region is characterized by three distinct signals—two doublets and a triplet—whose chemical shifts are dictated by the powerful electronic effects of the amino and cyano substituents. By following a rigorous experimental protocol, researchers can obtain high-quality spectra, enabling precise interpretation that is foundational to advancing research and development in fields that utilize this important chemical intermediate.

References

  • NMR Sample Preparation. University of California, Riverside. [Link]
  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis Corp. [Link]
  • FT-NMR Sample Prepar
  • NMR Sample Prepar
  • sample preparation — NMR Spectroscopy. Humboldt-Universität zu Berlin. [Link]
  • This compound.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • ¹H NMR Spectra and Interpret
  • para-Substituted Benzene Definition. Fiveable. [Link]
  • Short Summary of 1H-NMR Interpretation. University of Wisconsin-La Crosse. [Link]
  • Aromatics - Spectroscopy. University of Colorado Boulder. [Link]
  • ortho meta para. University of Calgary. [Link]
  • How to Analyze Chemical Shift in the Arom
  • Benzonitrile, 2-amino-3-bromo-. ChemBK. [Link]
  • How can multiplets in para-disubstituted benzene rings be described?. Chemistry Stack Exchange. [Link]
  • General procedure for the Cu-catalyzed amination of aryl halides. The Royal Society of Chemistry. [Link]
  • NMR Spectroscopy of Benzene Deriv
  • p-Aminobenzonitrile - 1H NMR Chemical Shifts. SpectraBase. [Link]
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

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FT-IR Characterization of 2-Amino-3-bromobenzonitrile: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides a comprehensive framework for the characterization of 2-amino-3-bromobenzonitrile using Fourier Transform Infrared (FT-IR) spectroscopy. As a crucial building block in medicinal chemistry and materials science, verifying the identity, purity, and structural integrity of this molecule is paramount. This document details the underlying spectroscopic principles, offers field-proven experimental protocols, and presents a thorough guide to spectral interpretation. It is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently perform and interpret FT-IR analysis, ensuring the quality and reliability of their work.

Introduction: The Role of this compound in Modern Synthesis

This compound (C₇H₅BrN₂, CAS No: 114344-60-4) is a substituted aromatic nitrile that serves as a versatile scaffold in organic synthesis.[1][2] Its unique trifunctional nature—an amine group, a nitrile group, and a bromine atom ortho to the amine—makes it a valuable precursor for the synthesis of complex heterocyclic compounds, which are often the core of novel therapeutic agents.

Given its role as a foundational starting material, rigorous quality control is not merely a procedural step but a prerequisite for successful downstream applications. The presence of impurities, such as isomers or unreacted starting materials, can drastically alter reaction pathways and compromise the purity and efficacy of the final active pharmaceutical ingredient (API). FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the molecular identity and assessing the purity of this compound by probing its specific covalent bond vibrations.[3]

The Vibrational Landscape of this compound

The infrared spectrum of a molecule is a unique fingerprint derived from the vibrations of its constituent functional groups. For this compound, the key vibrational modes are dictated by its primary amine (-NH₂), nitrile (-C≡N), and substituted benzene ring.

  • Amine Group (-NH₂): As a primary aromatic amine, it will exhibit two distinct N-H stretching vibrations in the 3500-3300 cm⁻¹ region: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.[4] Additionally, a characteristic scissoring (bending) vibration is expected in the 1650-1580 cm⁻¹ range.[4]

  • Nitrile Group (-C≡N): The carbon-nitrogen triple bond gives rise to a sharp, intense absorption band. For aromatic nitriles, conjugation with the benzene ring typically shifts this band to a lower frequency, generally appearing in the 2240-2220 cm⁻¹ region.[4] Its intensity and characteristic position make it an excellent diagnostic peak.

  • Substituted Benzene Ring: The aromatic ring produces a series of absorptions. C-H stretching vibrations appear above 3000 cm⁻¹. C=C in-ring stretching vibrations occur in the 1600-1400 cm⁻¹ region. The substitution pattern (1,2,3-trisubstituted) dictates the pattern of strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ "fingerprint" region.

  • Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is expected to appear in the low-frequency region of the mid-IR spectrum, typically below 600 cm⁻¹.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocols are designed to ensure high-quality, reproducible spectral data. As this compound is a solid at room temperature, the Potassium Bromide (KBr) pellet and Attenuated Total Reflectance (ATR) methods are most appropriate.

KBr Pellet Method

This classic transmission method provides high-resolution spectra but requires careful sample preparation to avoid scattering effects and moisture contamination.

Methodology:

  • Drying: Gently dry approximately 1-2 mg of the this compound sample and ~150 mg of spectroscopic grade KBr powder in an oven at 100-110 °C for at least 2 hours to remove residual moisture. Transfer to a desiccator to cool.

  • Grinding: In a dry agate mortar and pestle, thoroughly grind the 1-2 mg of sample with the ~150 mg of KBr. The goal is a homogenous, fine powder with a particle size less than the IR wavelength to minimize light scattering.[5]

  • Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[6]

  • Background Collection: Place the empty sample holder into the FT-IR spectrometer and collect a background spectrum. This accounts for atmospheric H₂O and CO₂ as well as any instrumental artifacts.

  • Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

Attenuated Total Reflectance (ATR) Method

ATR has become the preferred method for many laboratories due to its simplicity, speed, and minimal sample preparation.[7]

Methodology:

  • Crystal Cleaning: Before analysis, clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous measurements.

  • Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step to ratio out the absorbance of the crystal and the atmosphere.

  • Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the ATR pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface. This is crucial for achieving a high-quality spectrum.[8]

  • Sample Analysis: Acquire the sample spectrum using the same parameters as the KBr method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans). After analysis, clean the crystal thoroughly.

The general workflow for FT-IR analysis is depicted below.

Caption: General workflow for FT-IR characterization.

Data Interpretation and Spectral Assignment

The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to specific molecular vibrations. The following table summarizes the expected characteristic absorption frequencies for this compound, based on established group frequencies and data from analogous compounds like 2-aminobenzonitrile and other substituted benzonitriles.[9][10][11]

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3480 - 3420MediumN-H Asymmetric StretchPrimary Amine (-NH₂)
3390 - 3340MediumN-H Symmetric StretchPrimary Amine (-NH₂)
3100 - 3000Medium-WeakAromatic C-H StretchBenzene Ring
2240 - 2220Strong, SharpC≡N StretchNitrile (-C≡N)
1650 - 1580Medium-StrongN-H Scissoring (Bend)Primary Amine (-NH₂)
1600 - 1570Medium-StrongC=C Ring StretchBenzene Ring
1500 - 1400Medium-StrongC=C Ring StretchBenzene Ring
1335 - 1250StrongAromatic C-N StretchAryl-Amine
900 - 675StrongAromatic C-H Out-of-Plane BendBenzene Ring
< 600MediumC-Br StretchCarbon-Halogen

Causality Behind Assignments:

  • The presence of two distinct peaks in the 3500-3300 cm⁻¹ region is a definitive marker for the primary amine (-NH₂).[4]

  • The strong, sharp peak around 2230 cm⁻¹ is one of the most reliable bands for identifying the nitrile functional group. Its position confirms conjugation with the aromatic system.[4]

  • The N-H bending vibration near 1620 cm⁻¹ may overlap with one of the aromatic C=C stretching bands.

  • The exact positions of the C-H out-of-plane bending bands are highly diagnostic of the ring's substitution pattern and can be used to distinguish between isomers.

Self-Validating Systems: Ensuring Trustworthy Data

To ensure the integrity of the analysis, every protocol must be self-validating.

  • Instrument Performance Qualification (PQ): Before analysis, run a standard sample, such as a polystyrene film, to verify the accuracy of the wavenumber scale. Key polystyrene bands should be within ±1 cm⁻¹ of their known values.

  • Background Integrity: A "flat" background is crucial. Significant noise or large water vapor (broad bands ~3700 cm⁻¹ and sharp rotational lines ~1600 cm⁻¹) and CO₂ (~2349 cm⁻¹) peaks indicate improper purging or a faulty instrument seal. A new background must be collected.

  • ATR Contact Verification: For ATR, run the sample at two different pressure settings. The relative intensities of the peaks should remain consistent. A significant change may indicate poor contact or sample deformation, compromising reproducibility.

  • KBr Pellet Quality: A good KBr pellet is transparent and free of cracks. A cloudy or opaque pellet will cause a sloping baseline and distorted peak shapes due to light scattering (the Christiansen effect). If this occurs, the sample must be re-ground and re-pressed.[5]

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. By carefully following validated experimental protocols and applying a fundamental understanding of vibrational spectroscopy, researchers can rapidly confirm the presence of the key amine and nitrile functional groups and verify the integrity of the aromatic core. This guide provides the necessary framework, from sample preparation to spectral interpretation, to empower scientists to generate reliable and defensible data, thereby ensuring the quality of this critical synthetic building block in the drug discovery and development pipeline.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.
  • Sample preparation for FT-IR. (n.d.). Northern Illinois University, Department of Chemistry and Biochemistry.
  • Kumar, A. P., & Rao, G. R. (1997). Vibrational analysis of substituted benzonitriles. IV. Transferability of force constants--the case of some aminobenzonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 53A(12), 2049-2052. doi: 10.1016/s1386-1425(97)00133-9
  • Prasad, M. V. R., et al. (2023). Molecular Structure, FT-IR and FT Raman Spectroscopic Characterization of 2-Aminobenzonitrile Using DFT Methods. AIP Conference Proceedings.
  • FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd.
  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab.
  • Theoretical Understanding of the Nonlinear Raman Shift of C≡N Stretching Vibration of p-Aminobenzonitrile in Supercritical Water. (2023). The Journal of Physical Chemistry B.
  • S. Joe, J., et al. (2015). Vibrational spectral investigation, NBO, first hyperpolarizability and UV-Vis spectral analysis of 3,5-dichlorobenzonitrile and m-bromobenzonitrile by ab initio and density functional theory methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 234-246.
  • This compound. (n.d.). PubChem, National Institutes of Health.
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • IR Chart. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Arjunan, V., et al. (2011). FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1758-1766.

Sources

2-Amino-3-bromobenzonitrile mass spectrometry data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of 2-Amino-3-bromobenzonitrile

Introduction

This compound is a substituted aromatic compound of significant interest in synthetic chemistry, serving as a versatile building block for the synthesis of various heterocyclic compounds and pharmacologically active molecules. A thorough understanding of its analytical characteristics is paramount for researchers in chemical synthesis, quality control, and drug development. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and identification of such molecules. This guide provides a detailed exploration of the mass spectrometric behavior of this compound, focusing on Electron Ionization (EI) and Electrospray Ionization (ESI) techniques. It is designed to offer field-proven insights and practical protocols for scientists and professionals, ensuring technical accuracy and reliable data interpretation.

Molecular and Isotopic Profile

The interpretation of the mass spectrum of this compound is fundamentally governed by its elemental composition and, most critically, the isotopic distribution of bromine. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1] This results in a characteristic "doublet" peak pattern for any bromine-containing fragment, where the peaks are separated by 2 m/z units and have nearly equal intensities.[2] This isotopic signature is a definitive marker for the presence of a single bromine atom in an ion.

PropertyValueSource
Molecular Formula C₇H₅BrN₂[3]
Average Molecular Weight 197.03 g/mol [3]
Monoisotopic Mass 195.96361 Da[3]
⁷⁹Br Isotope Mass 195.96361 DaCalculated
⁸¹Br Isotope Mass 197.96156 DaCalculated

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[4][5] This provides a detailed "fingerprint" of the molecule's structure.

Principle of EI-MS

In the EI source, vaporized analyte molecules are bombarded by a high-energy electron beam (typically 70 eV). This interaction ejects an electron from the molecule, forming a high-energy molecular ion (M•+). The excess energy in the molecular ion causes it to undergo a series of predictable bond cleavages, generating a pattern of fragment ions that are characteristic of the original structure.[6]

Analysis of the EI Mass Spectrum

The EI mass spectrum of this compound will be defined by its prominent molecular ion doublet and a series of fragment ions resulting from the cleavage of its functional groups.

1. Molecular Ion (M•+) Region: The most immediate identifier is the molecular ion region. Due to the bromine isotopes, a pair of peaks of nearly equal intensity will be observed at m/z 196 (C₇H₅⁷⁹BrN₂•+) and m/z 198 (C₇H₅⁸¹BrN₂•+). The presence of an odd number of nitrogen atoms (two in this case) results in an even nominal mass for the molecular ion, consistent with the Nitrogen Rule.[6]

2. Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the stability of the resulting ions and neutral losses. The primary fragmentation pathways are initiated by the functional groups: the bromo, amino, and nitrile substituents on the aromatic ring.

  • Loss of a Bromine Radical (•Br): This is a very common fragmentation for organobromine compounds.[7] The cleavage of the C-Br bond results in a fragment ion at m/z 117 .

    • [C₇H₅BrN₂]•+ → [C₇H₅N₂]⁺ + •Br

  • Loss of Hydrogen Cyanide (HCN): The nitrile group can be eliminated as a neutral molecule of HCN (27 Da), a characteristic fragmentation for aromatic nitriles.[8]

    • [C₇H₅BrN₂]•+ → [C₆H₄BrN]•+ + HCN (Peaks at m/z 169/171 )

  • Loss of the Amino Group: Fragmentation can occur via the loss of components of the amino group.

    • Loss of •NH₂ (16 Da) leads to an ion at m/z 180/182 .

    • Loss of H₂CN (28 Da) is also possible, leading to an ion at m/z 168/170 .

The following diagram illustrates the predicted primary fragmentation pathways under electron ionization.

EI_Fragmentation M Molecular Ion [M]•+ m/z 196/198 F1 [M-Br]+ m/z 117 M->F1 - •Br F2 [M-HCN]•+ m/z 169/171 M->F2 - HCN F4 [C₅H₃]•+ m/z 63 F1->F4 - HCN F3 [C₆H₃N]•+ m/z 89 F2->F3 - Br ESI_MSMS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 197/199 P1 [M+H-NH₃]+ m/z 180/182 Precursor->P1 - NH₃ P2 [M+H-HBr]+ m/z 117 Precursor->P2 - HBr P3 [C₅H₃]•+ m/z 63 P2->P3 - HCN

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Amino-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of a Versatile Building Block

2-Amino-3-bromobenzonitrile is a key intermediate in the synthesis of a variety of heterocyclic compounds, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique trifunctional nature, possessing an amine, a bromo, and a nitrile group, offers a versatile scaffold for medicinal chemists. However, this reactivity also brings inherent hazards that demand a thorough understanding and meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the hazards associated with this compound and outlines detailed precautions and protocols for its safe use, storage, and disposal.

Chapter 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the potential hazards of a substance. This compound is classified under the Globally Harmonized System (GHS) with several hazard statements that underscore the need for caution.

GHS Classification and Associated Risks

The primary hazards associated with this compound are acute toxicity and irritation.[3][4] The specific GHS hazard statements include:

  • H302: Harmful if swallowed [3]

  • H312: Harmful in contact with skin [3]

  • H315: Causes skin irritation [3]

  • H319: Causes serious eye irritation [3][5]

  • H332: Harmful if inhaled [3]

  • H335: May cause respiratory irritation [5][6]

These classifications indicate that exposure through ingestion, skin contact, or inhalation can lead to significant health effects. The presence of the nitrile group (-CN) warrants particular attention, as nitriles can sometimes release hydrogen cyanide gas under specific conditions, although this is not explicitly highlighted as a primary immediate danger for this specific compound under standard conditions.[7]

Physical and Chemical Properties

Understanding the physical and chemical properties of a compound is crucial for safe handling and for predicting its behavior under various experimental conditions.

PropertyValueSource
Molecular Formula C₇H₅BrN₂[1][3]
Molecular Weight 197.03 g/mol [3]
Appearance White to yellow powder or crystals
Melting Point 119-121 °C[1]
Boiling Point 289.5 ± 25.0 °C (at 760 Torr)[1]
Solubility Low solubility in water; soluble in organic solvents like ethanol and acetone.[1]

The compound's solid, crystalline nature at room temperature means the primary exposure risk during handling is through the inhalation of dust particles or direct skin contact.[5]

Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)

Mitigating the risks identified in Chapter 1 requires a multi-layered approach, starting with robust engineering controls and supplemented by appropriate personal protective equipment.

The Hierarchy of Controls: Prioritizing a Safe Workspace

The most effective way to ensure safety is to handle this compound within a well-ventilated area.[8] A certified chemical fume hood is mandatory for all weighing and transfer operations to prevent the inhalation of dust particles.[7] Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[8]

Personal Protective Equipment: The Last Line of Defense

While engineering controls are paramount, the use of appropriate PPE is non-negotiable.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential.[9] A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Skin Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.[7] It is crucial to check the manufacturer's breakthrough time and permeation data for the specific gloves being used. A laboratory coat is required to protect street clothing.[7]

  • Respiratory Protection: For situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with particulate filters is necessary.[9]

PPE_Workflow cluster_Pre_Handling Pre-Handling Assessment cluster_PPE_Selection PPE Selection cluster_Handling Handling Procedure cluster_Post_Handling Post-Handling Assess_Task Assess Task and Potential for Exposure Select_Goggles Select Chemical Safety Goggles Assess_Task->Select_Goggles Select_Gloves Select Nitrile Gloves Assess_Task->Select_Gloves Select_Coat Don Laboratory Coat Assess_Task->Select_Coat Assess_Respirator Assess Need for Respirator Assess_Task->Assess_Respirator Handle_Compound Handle this compound Select_Goggles->Handle_Compound Select_Gloves->Handle_Compound Select_Coat->Handle_Compound Assess_Respirator->Handle_Compound Remove_PPE Remove and Dispose of PPE Correctly Handle_Compound->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for PPE selection and use.

Chapter 3: Standard Operating Procedures for Safe Handling

Adherence to a well-defined Standard Operating Procedure (SOP) is critical for minimizing the risk of exposure and ensuring reproducible experimental results.

Weighing and Transferring
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Don all required PPE.

  • Weighing: Weigh the desired amount of this compound on a tared weigh boat inside the fume hood.

  • Transfer: Carefully transfer the solid to the reaction vessel. Use a powder funnel to avoid spills.

  • Cleaning: Decontaminate the spatula and weigh boat with a suitable solvent (e.g., ethanol or acetone) in the fume hood. Dispose of the contaminated materials as hazardous waste.

In Case of a Spill

Immediate and appropriate action is crucial in the event of a spill.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Assess the Spill: For a small, contained spill, trained personnel with appropriate PPE can proceed with cleanup. For a large spill, evacuate the laboratory and contact the institution's emergency response team.

  • Cleanup: For a solid spill, carefully sweep or vacuum the material and place it in a labeled hazardous waste container.[10] Avoid generating dust. For a liquid spill (if the compound is in solution), absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: All cleanup materials must be disposed of as hazardous waste.[7]

Spill_Response_Flowchart Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess Spill Size Evacuate->Assess Small_Spill Small Spill Assess->Small_Spill Small Large_Spill Large Spill Assess->Large_Spill Large Cleanup Trained Personnel with Full PPE Clean Up Spill Small_Spill->Cleanup Evacuate_Lab Evacuate Laboratory Large_Spill->Evacuate_Lab Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Contact_EHS Contact Emergency Response Team Evacuate_Lab->Contact_EHS Report Report Incident Contact_EHS->Report Dispose Dispose of Cleanup Materials as Hazardous Waste Decontaminate->Dispose Dispose->Report

Caption: Spill response decision flowchart.

Chapter 4: First Aid and Emergency Procedures

In the event of an exposure, immediate and correct first aid is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Remove the individual to fresh air.[5] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention.

Chapter 5: Storage and Disposal

Proper storage and disposal are essential for long-term safety and environmental protection.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][11] Keep it away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8]

Disposal

All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous waste through an approved hazardous waste disposal facility.[5][7] Do not dispose of this chemical down the drain or in general waste.[7]

Conclusion: A Culture of Safety

This compound is a valuable tool in the arsenal of the synthetic chemist. By understanding its hazards, implementing robust safety protocols, and fostering a culture of safety consciousness, researchers can harness its synthetic potential while ensuring a safe and healthy working environment. This guide serves as a foundational document to be adapted to the specific needs and safety regulations of your institution.

References

  • Apollo Scientific. (2023, June 9). This compound Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ChemBK. (2024, April 9). Benzonitrile, 2-amino-3-bromo-.
  • ChemSynthesis. (2025, May 20). This compound.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-2-bromobenzonitrile. PubChem.
  • Thermo Scientific Chemicals. (n.d.). This compound, 95%.
  • BLD Pharm. (n.d.). This compound.
  • Fisher Scientific. (n.d.). This compound, 95%.
  • Apollo Scientific. (2023, July 18). 2-Amino-3-bromo-4-fluorobenzonitrile Safety Data Sheet.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet.
  • American Chemical Society. (2010, March 17). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-3,5-dibromobenzaldehyde, 97%.
  • ECHEMI. (n.d.). Buy 5-AMINO-3-BROMOBENZONITRILE Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD.
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  • Benchchem. (2025). Proper Disposal of 3-Amino-6-methylpyrazine-2-carbonitrile: A Guide for Laboratory Professionals.

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Physical constants of 2-Amino-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Constants and Applications of 2-Amino-3-bromobenzonitrile

This guide provides a comprehensive technical overview of this compound (CAS No. 114344-60-4), a pivotal chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core physical constants, spectroscopic profile, synthetic pathways, and strategic applications of this versatile molecule. The insights herein are grounded in established scientific data to empower informed experimental design and accelerate research and development.

Core Molecular and Physical Properties

This compound is a substituted aromatic compound whose utility in organic synthesis is largely dictated by the interplay of its three functional groups: an amine, a bromo substituent, and a nitrile.[1] The electron-donating nature of the amino group and the electron-withdrawing properties of the nitrile and bromine atom create a unique electronic profile that enables a wide range of chemical transformations.

The physical constants of a compound are foundational to its application in the laboratory, influencing everything from reaction setup and solvent selection to purification and storage. The table below summarizes the key physical and chemical properties of this compound.

Table 1: Key Physical and Chemical Constants of this compound

PropertyValueSource(s)
CAS Number 114344-60-4[2][3]
Molecular Formula C₇H₅BrN₂[2][3][4]
Molecular Weight 197.03 g/mol [2][3][4]
Appearance Colorless to pale yellow crystalline solid/powder[2]
Melting Point 119-120 °C[2]
Boiling Point 289.5 ± 25.0 °C at 760 Torr[2]
Density 1.68 ± 0.1 g/cm³ (at 20 °C)[2]
Solubility Low solubility in water; Soluble in organic solvents like ethanol and acetone.[2]
Vapor Pressure 0.0022 mmHg at 25 °C[2]
pKa -0.25 ± 0.10 (Predicted)[2]
Flash Point 128.9 ± 23.2 °C[2]
Refractive Index 1.652[2]
Topological Polar Surface Area 49.8 Ų[3]

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of chemical compounds. The following sections detail the characteristic spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.

  • ¹H NMR: The proton NMR spectrum is critical for confirming the arrangement of hydrogens on the aromatic ring. A predicted ¹H NMR spectrum in DMSO-d₆ shows distinct signals corresponding to the aromatic protons and the amine protons.[4]

    • δ ~7.69 ppm (dd, J=7.8, 1.4 Hz, 1H): Aromatic proton.

    • δ ~7.50 ppm (dd, J=7.8, 1.4 Hz, 1H): Aromatic proton.

    • δ ~6.59 ppm (t, J=7.8 Hz, 1H): Aromatic proton.

    • δ ~6.03 ppm (bs, 2H): Protons of the amino group (NH₂). The broadness of this singlet is characteristic of amine protons due to quadrupole broadening and potential hydrogen exchange.[4]

Infrared (IR) Spectroscopy
  • N-H Stretch: The amino group will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

  • C≡N Stretch: A sharp, intense absorption band around 2220-2230 cm⁻¹ is the hallmark of the nitrile group.

  • C=C Stretch: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: The carbon-bromine bond typically shows a stretching vibration in the fingerprint region, usually between 500-700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

  • Molecular Ion Peak: The exact mass is 195.96361 Da.[3] In a typical mass spectrum, one would expect to see two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

  • Predicted Collision Cross Section (CCS): Predicted CCS values provide information on the ion's shape in the gas phase. For the [M+H]⁺ adduct, the predicted CCS is 131.1 Ų.[5]

Synthesis and Experimental Protocols

This compound serves as a crucial starting material. Its own synthesis is therefore a key process. It is often used as a precursor in more complex syntheses, such as the formation of substituted 3-aminoindazoles, which are valuable scaffolds in medicinal chemistry.[6][7]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Palladium-Catalyzed Arylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Deprotection/Cyclization cluster_product Final Product Class 2-Bromobenzonitrile 2-Bromobenzonitrile Reaction1 Pd(OAc)₂ / BINAP Cs₂CO₃, Toluene, 100°C 2-Bromobenzonitrile->Reaction1 Benzophenone_Hydrazone Benzophenone_Hydrazone Benzophenone_Hydrazone->Reaction1 Hydrazone_Intermediate Hydrazone Intermediate Reaction1->Hydrazone_Intermediate Forms C-N bond Reaction2 Acidic Conditions (e.g., HCl) Hydrazone_Intermediate->Reaction2 Final_Product Substituted 3-Aminoindazole Reaction2->Final_Product Cyclizes

Caption: Generalized workflow for the synthesis of 3-aminoindazoles from a 2-bromobenzonitrile precursor.

General Protocol: Synthesis of 3-Aminoindazoles via Palladium-Catalyzed Arylation

This protocol is adapted from established literature procedures and illustrates the use of bromo-substituted benzonitriles as key reactants.[6][7]

Objective: To synthesize a substituted 3-aminoindazole from a 2-bromobenzonitrile derivative.

Step 1: Arylation Reaction Setup

  • To a Schlenk tube under an inert atmosphere (Argon), add benzophenone hydrazone (1.1 equiv), palladium acetate (5 mol %), and BINAP (5.5 mol %).

  • Add anhydrous toluene (1.5 mL per mmol of the bromobenzonitrile).

  • Heat the mixture to 100 °C for approximately 3 minutes, then cool to room temperature.

  • Add the starting 2-bromobenzonitrile (1 equiv), cesium carbonate (1.4 equiv), and additional toluene (0.5 mL per mmol).

  • Evacuate and backfill the tube with argon, then heat the reaction mixture at 100 °C for 7 hours, monitoring by TLC or LC-MS for completion.

Step 2: Workup and Isolation of Intermediate

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove palladium catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude hydrazone intermediate, which can be purified by column chromatography or used directly in the next step.

Step 3: Deprotection and Cyclization

  • Dissolve the crude hydrazone intermediate in a suitable solvent mixture (e.g., THF and water).

  • Add a strong acid, such as concentrated hydrochloric acid, and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction for the disappearance of the intermediate.

  • Upon completion, neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the final 3-aminoindazole product by recrystallization or column chromatography.

Strategic Applications in Drug Discovery and Materials Science

The true value of this compound lies in its role as a versatile building block. The bromine atom serves as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amino and nitrile groups can be readily transformed or participate in cyclization reactions.[8]

Applications cluster_products Synthetic Targets & Applications Start This compound Indazoles 3-Aminoindazoles Start->Indazoles Cyclization Quinolines Substituted Quinolines Start->Quinolines Condensation Rxns Other_Het Other Fused Heterocycles Start->Other_Het Multi-component Rxns APIs Active Pharmaceutical Ingredients (APIs) Indazoles->APIs e.g., Kinase Inhibitors Quinolines->APIs Agrochem Agrochemicals Other_Het->Agrochem Dyes Dyes & Materials Other_Het->Dyes

Caption: Role of this compound as a precursor to valuable chemical scaffolds.

This compound is particularly important in the synthesis of heterocyclic systems, which form the core of many pharmaceuticals.[7] For instance, the 3-aminoindazole scaffold derived from it is found in a multitude of biologically active agents, including kinase inhibitors for cancer therapy and antagonists for various receptors.[7] Its use allows for the efficient construction of molecular complexity, making it a valuable intermediate in the synthesis of drugs, dyes, and pesticides.[2]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as hazardous and requires careful handling.

GHS Hazard Classification:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Eye Damage/Irritation: Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity: May cause respiratory irritation.

Safety_Protocol cluster_ppe 1. Personal Protective Equipment (PPE) cluster_handling 2. Handling & Use cluster_storage 3. Storage cluster_disposal 4. Disposal PPE_Items Safety Goggles Impervious Gloves Lab Coat NIOSH-approved Respirator Handling_Steps Use in a well-ventilated area (Fume Hood) Avoid generating dust Wash hands thoroughly after handling PPE_Items->Handling_Steps Wear Before Storage_Cond Store in a cool, dry place Keep container tightly sealed Store under inert gas (Ar or N₂) Store away from incompatible materials Handling_Steps->Storage_Cond After Use Disposal_Method Dispose of contents/container to an approved waste disposal plant Storage_Cond->Disposal_Method For Waste

Caption: A standard workflow for the safe handling and disposal of this compound.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, impervious gloves (e.g., nitrile), and a lab coat.[9] For procedures that may generate dust, a NIOSH-approved respirator is essential.[9]

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to prevent inhalation exposure.[9]

  • First Aid: In case of eye contact, immediately flush with running water for at least 15 minutes.[9] For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[9][10]

Storage and Disposal:

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9] For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2–8 °C is recommended.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations at an approved hazardous waste disposal facility.[10][11]

References

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  • This compound, CAS No. 114344-60-4 - iChemical. [Link]
  • This compound | C7H5BrN2 | CID 4564338 - PubChem, NIH. [Link]
  • Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles | The Journal of Organic Chemistry - ACS Public
  • Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles - American Chemical Society. [Link]
  • This compound (C7H5BrN2) - PubChemLite. [Link]
  • 3-Bromobenzonitrile in Organic Synthesis: A Supplier's Perspective. [Link]

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Introduction: The Rationale for a Theoretical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 2-Amino-3-bromobenzonitrile

Abstract: This guide provides a comprehensive framework for the theoretical and computational investigation of this compound, a molecule of significant interest as a versatile building block in medicinal chemistry and materials science.[1][2] Addressed to researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It establishes a robust, self-validating protocol grounded in Density Functional Theory (DFT), explaining the causal reasoning behind methodological choices. We will explore the optimization of molecular geometry, the prediction of vibrational spectra (FT-IR and FT-Raman), the analysis of electronic properties through Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP), and the evaluation of Non-Linear Optical (NLO) potential. The methodologies and interpretations are synthesized from established computational studies on analogous benzonitrile derivatives, providing an authoritative and practical guide for predicting the physicochemical properties of this target molecule.

This compound (C₇H₅BrN₂) is a substituted aromatic nitrile.[3] Such molecules are foundational scaffolds in the synthesis of pharmaceuticals and functional materials.[1] A thorough understanding of a molecule's structural, electronic, and spectroscopic properties is paramount before committing to costly and time-intensive laboratory synthesis and testing. Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), offers a powerful, predictive lens to elucidate these characteristics in silico.

The theoretical approach provides critical insights into:

  • Molecular Stability and Conformation: Determining the most stable three-dimensional structure.

  • Spectroscopic Signatures: Predicting FT-IR and Raman spectra to aid in the experimental characterization and identification of the compound.[4][5]

  • Chemical Reactivity: Identifying sites susceptible to electrophilic or nucleophilic attack and understanding the molecule's kinetic stability through Frontier Molecular Orbital analysis.[6][7]

  • Potential Applications: Evaluating properties like non-linear optical (NLO) activity to screen for potential use in advanced materials.[8]

This guide presents a validated workflow, enabling researchers to generate reliable theoretical data on this compound, thereby accelerating the research and development lifecycle.

Part I: Core Computational Methodology

The cornerstone of modern computational analysis for organic molecules is Density Functional Theory (DFT). Its widespread adoption is due to its excellent balance of computational efficiency and predictive accuracy.

Causality of Method Selection: Why DFT/B3LYP?

For substituted benzonitriles, the B3LYP hybrid functional is the industry and academic standard.[6][8] It incorporates Becke's three-parameter exchange functional (B3) with the Lee-Yang-Parr (LYP) correlation functional. This combination has been extensively benchmarked and proven effective for predicting the geometries and vibrational frequencies of organic systems.

The choice of a basis set is equally critical. The Pople-style basis set, 6-311++G(d,p) , is recommended for this system. Let's dissect this choice:

  • 6-311G: A triple-zeta valence basis set, providing a flexible and accurate description of the electron distribution.

  • ++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately modeling systems with lone pairs and for calculating properties like electron affinity and NLO effects.

  • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow for the distortion of atomic orbitals, which is crucial for describing chemical bonds accurately.

This combination of B3LYP/6-311++G(d,p) provides a robust, reliable, and well-documented level of theory for the analyses that follow.[4][6]

Experimental Protocol: Computational Workflow

The following protocol outlines the steps for a comprehensive theoretical study using a computational chemistry package like Gaussian.

  • Structure Input:

    • Construct the this compound molecule in a molecular editor (e.g., GaussView, ChemDraw).

    • Ensure the initial geometry is reasonable to facilitate faster convergence. The IUPAC name is this compound and its molecular formula is C₇H₅BrN₂.[3]

  • Geometry Optimization:

    • Perform a full geometry optimization without constraints to find the global minimum energy structure.

    • Keyword: Opt

  • Frequency Calculation:

    • Following optimization, perform a frequency calculation at the same level of theory.

    • Keyword: Freq

    • Validation: This step is self-validating. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum. The output provides the predicted FT-IR and Raman intensities and vibrational modes.

  • Property Calculations:

    • From the optimized geometry, perform single-point energy calculations to derive electronic properties.

    • Keywords: Pop=NBO for Natural Bond Orbital analysis, Polar for calculating NLO properties.

    • HOMO-LUMO energies and MEP maps are standard outputs from these calculations.

G cluster_input Step 1: Input cluster_calc Step 2: Core Calculation (DFT) cluster_analysis Step 3: Data Analysis & Interpretation A Build Initial Structure (this compound) B Geometry Optimization (Opt) A->B Initial Geometry C Frequency Calculation (Freq) B->C Optimized Geometry D Validation: Check for Imaginary Frequencies C->D Frequency Output F Vibrational Spectra (FT-IR / Raman) C->F G Electronic Properties (HOMO/LUMO, MEP, NBO) C->G H Non-Linear Optical (NLO) Properties C->H D->B If Imaginary Freq > 0 E Structural Parameters (Bond Lengths/Angles) D->E If Imaginary Freq = 0 G cluster_0 Molecular Orbitals cluster_1 Energy HOMO HOMO (Highest Occupied) LUMO LUMO (Lowest Unoccupied) HOMO->LUMO p1 Energy_Gap ΔE = ELUMO - EHOMO (Energy Gap) p2 E_axis Energy E_high E_axis->E_high E_low

HOMO-LUMO energy gap concept.

Table 3: Predicted Electronic Properties

ParameterPredicted Value (eV)Implication
EHOMO-6.5Electron donating ability
ELUMO-1.5Electron accepting ability
Energy Gap (ΔE)5.0High kinetic stability, low reactivity
Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the molecule's electron density surface. It is an invaluable tool for predicting reactive sites.

  • Red/Yellow Regions: Electron-rich areas (negative potential), susceptible to electrophilic attack. These are expected around the nitrogen atoms of the amino and nitrile groups.

  • Blue Regions: Electron-poor areas (positive potential), susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group.

The MEP map provides a clear, intuitive guide to the molecule's intermolecular interaction patterns and sites of chemical reactivity.

Part IV: Non-Linear Optical (NLO) Properties

Molecules with large dipole moments and significant hyperpolarizability are candidates for NLO materials, which have applications in optical communications and data storage. [9]The key parameter is the first-order hyperpolarizability (β₀). This value is typically calculated and compared to a standard NLO material like urea. A significantly higher β₀ value for the target molecule indicates promising NLO potential. [8]The calculation of NLO properties is a direct output from the Polar keyword in Gaussian.

The presence of both an electron-donating group (-NH₂) and an electron-withdrawing group (-CN) on the aromatic ring suggests that this compound may possess significant intramolecular charge transfer character, a key requirement for NLO activity. [10]

Conclusion

This guide has detailed a comprehensive and authoritative theoretical protocol for the characterization of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can reliably predict the molecule's geometric structure, vibrational spectra, electronic properties, reactivity, and NLO potential. This in silico approach provides a robust, cost-effective, and rapid method for generating foundational data, guiding further experimental synthesis, and accelerating the discovery process for new drugs and materials.

References

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Methodological & Application

Application Note: A Strategic Guide to the Synthesis of 7-Amino-1H-indazol-3-amine from 2-Amino-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 3-aminoindazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly kinase inhibitors.[1][2] Its synthesis, however, can present significant challenges, including harsh reaction conditions and limited substrate scope. This guide provides a detailed, field-proven protocol for the synthesis of 7-Amino-1H-indazol-3-amine, a valuable derivative, starting from the readily available 2-amino-3-bromobenzonitrile. We will focus on a robust and highly efficient two-step methodology involving a palladium-catalyzed arylation of benzophenone hydrazone, followed by an acid-catalyzed deprotection and cyclization sequence. This approach circumvents many of the difficulties associated with traditional nucleophilic aromatic substitution (SNAr) methods, offering superior yields and broader applicability.[3]

Introduction: The Strategic Importance of 3-Aminoindazoles

The 3-aminoindazole motif is recognized as a "privileged scaffold" in drug discovery. Its ability to mimic the adenine nucleus of ATP allows it to function as a potent hinge-binding moiety in a multitude of protein kinases, leading to the development of powerful antitumor and anti-inflammatory agents.[4] Traditional synthetic routes often rely on the SNAr reaction between hydrazine and highly activated aryl halides, such as o-fluorobenzonitriles. These methods frequently suffer from low yields and require harsh conditions, especially when the aromatic ring is deactivated by electron-donating groups.[1][5]

The protocol detailed herein overcomes these limitations by employing a modern cross-coupling strategy. Starting with this compound, this method provides a reliable and scalable pathway to a key intermediate for pharmaceutical research and development.

Overall Synthetic Strategy

The conversion of this compound to 7-Amino-1H-indazol-3-amine is achieved in two distinct, high-yielding steps.

Scheme 1: Two-Step Synthesis of 7-Amino-1H-indazol-3-amine

  • Step 1: Palladium-Catalyzed C-N Coupling: this compound is coupled with benzophenone hydrazone using a palladium catalyst with a bulky phosphine ligand (BINAP). This forms a protected hydrazone intermediate.

  • Step 2: Acid-Catalyzed Deprotection/Cyclization: The intermediate is treated with an acid, such as p-toluenesulfonic acid (p-TsOH), which simultaneously removes the benzophenone protecting group and catalyzes the intramolecular cyclization to form the final 3-aminoindazole product.[3]

Synthetic_Workflow cluster_start Starting Materials cluster_step1 Step 1: Pd-Catalyzed Coupling cluster_intermediate Intermediate cluster_step2 Step 2: Deprotection & Cyclization cluster_product Final Product SM1 This compound Reaction1 Pd(OAc)2, BINAP, Cs2CO3, Toluene, 100 °C SM1->Reaction1 SM2 Benzophenone Hydrazone SM2->Reaction1 Intermediate Protected Hydrazone Reaction1->Intermediate Reaction2 p-TsOH, MeOH, Reflux Intermediate->Reaction2 Product 7-Amino-1H-indazol-3-amine Reaction2->Product

Caption: High-level workflow for the two-step synthesis.

Mechanistic Insights: The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization.

Step 1: The Palladium Catalytic Cycle

The C-N bond formation is a classic Buchwald-Hartwig amination. The choice of palladium acetate as the catalyst precursor, BINAP as the ligand, and cesium carbonate as the base is critical for success.

  • Oxidative Addition: The active Pd(0) species, generated in situ, undergoes oxidative addition into the C-Br bond of the this compound.

  • Ligand Exchange & Deprotonation: The benzophenone hydrazone coordinates to the palladium center. The cesium carbonate, a mild but effective base, deprotonates the hydrazone, making it a more potent nucleophile.

  • Reductive Elimination: The aryl group and the nitrogen atom are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.

Palladium_Catalytic_Cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd_complex1 Ar-Pd(II)(Br)L2 oxidative_add->pd_complex1 pd_complex2 Ar-Pd(II)(N-N=CPh2)L2 pd_complex1->pd_complex2 + Deprotonated Hydrazone - Br- base_deprotonation Base (Cs2CO3) Deprotonates Hydrazone base_deprotonation->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Regenerates Pd(0) product_out Product Formed reductive_elim->product_out

Caption: Simplified Pd-catalyzed C-N coupling cycle.

Step 2: Acid-Catalyzed Cyclization

The transformation of the hydrazone intermediate into the indazole ring is a seamless cascade.

  • Hydrolysis: The acidic methanol first hydrolyzes the imine bond of the benzophenone hydrazone, liberating the free hydrazine functionality.

  • Intramolecular Nucleophilic Attack: The terminal -NH2 group of the newly freed hydrazine acts as a nucleophile, attacking the electrophilic carbon of the nitrile group.

  • Tautomerization/Proton Transfer: A series of proton transfers and tautomerization steps results in the formation of the stable, aromatic 3-aminoindazole ring system.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 2-amino-3-(2,2-diphenylhydrazono)benzonitrile (Intermediate)[3][5]
  • Reagents & Materials:

    • This compound (1.0 equiv)

    • Benzophenone hydrazone (1.1 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (5 mol %)

    • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (5.5 mol %)

    • Cesium carbonate (Cs₂CO₃) (1.4 equiv)

    • Anhydrous Toluene

    • Schlenk tube or similar oven-dried reaction vessel

    • Celite

  • Procedure:

    • To a Schlenk tube, add benzophenone hydrazone, palladium(II) acetate, and BINAP.

    • Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Add anhydrous toluene via syringe.

    • Heat the mixture to 100 °C for 3-5 minutes, then cool to room temperature.

    • Add this compound and cesium carbonate to the flask.

    • Evacuate and backfill with inert gas again (3x cycle).

    • Heat the reaction mixture to 100 °C and stir vigorously for 7-12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

    • After completion, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

    • Concentrate the filtrate under reduced pressure. The crude product can often be used directly in the next step, or purified by flash chromatography on silica gel if necessary.

Protocol 2: Synthesis of 7-Amino-1H-indazol-3-amine[3][5]
  • Reagents & Materials:

    • Crude intermediate from Protocol 1 (1.0 equiv)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (2.0 equiv)

    • Methanol (MeOH)

    • Saturated sodium carbonate (Na₂CO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • Suspend the crude hydrazone intermediate in methanol (approx. 2 mL per mmol of hydrazone).

    • Add p-toluenesulfonic acid monohydrate to the suspension.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours, or until TLC indicates complete consumption of the starting material.

    • Cool the solution to room temperature.

    • Carefully dilute the reaction with a saturated solution of sodium carbonate to neutralize the acid.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash successively with brine and water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography on silica gel to afford the final product.

Data Summary & Expected Results

The following table summarizes representative data for this class of transformation, adapted from analogous syntheses of 3-aminoindazoles.[3]

StepProductTypical Yield RangePurity (Post-Chromatography)Appearance
1 Protected Hydrazone80-95%>95%Yellow to orange solid
2 7-Amino-1H-indazol-3-amine75-90%>98%Off-white to light brown solid

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Key Considerations & Troubleshooting

  • Inert Atmosphere: The palladium-catalyzed coupling step is highly sensitive to oxygen. Ensuring a properly inert atmosphere using a Schlenk line or glovebox is critical to prevent catalyst degradation and achieve high yields.[5]

  • Reagent Purity: Use anhydrous solvents and high-purity reagents. The quality of the palladium catalyst and ligand is paramount.

  • Role of the 2-Amino Group: The existing amino group on the this compound starting material is a potential competing nucleophile. However, under the established Buchwald-Hartwig conditions, the N-arylation occurs preferentially on the more nucleophilic benzophenone hydrazone. No protection of the aniline amino group is typically required, which is a significant advantage of this method.

  • Incomplete Cyclization: If the second step does not go to completion, ensure the p-TsOH is of good quality and that the reaction is refluxed for a sufficient duration. Adding an extra equivalent of acid can sometimes drive the reaction to completion.

  • Purification: The final product, being an amine, can streak on silica gel. It is sometimes beneficial to add a small amount of triethylamine (~1%) to the eluent during column chromatography to improve the peak shape and recovery.

Conclusion

This application note details a highly efficient and reliable two-step synthesis of 7-Amino-1H-indazol-3-amine from this compound. By leveraging a palladium-catalyzed C-N coupling followed by an acid-mediated cyclization, this protocol provides a scalable and robust alternative to classical SNAr methods.[1][3] The procedure is well-suited for medicinal chemistry campaigns where access to diverse 3-aminoindazole scaffolds is essential for accelerating drug discovery programs.

References

  • Zhu, W. F., et al. (2022). Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation. The Journal of Organic Chemistry.
  • Lefebvre, V., et al. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732.
  • Xu, L., et al. (2013). Assembly of substituted 3-aminoindazoles from 2-bromobenzonitrile via a CuBr-catalyzed coupling/condensation cascade process. The Journal of Organic Chemistry, 78(7), 3400-4.
  • ACS Publications. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry.
  • Synthesis of 3-Aminoazaindazoles via Cu-Catalyzed Cross Coupling of Isocyanides. (2024). Organic Letters.
  • ResearchGate. (n.d.). Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Request PDF.
  • ResearchGate. (n.d.). Strategies for the Synthesis of 3‐Aminoazoles.
  • Organic Chemistry Portal. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles.
  • Organic Chemistry Portal. (2013). Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process.
  • ResearchGate. (n.d.). Rapid Access to 3-Aminoindazoles from Nitriles with Hydrazines: A Strategy to Overcome the Basicity Barrier Imparted by Hydrazines. Request PDF.
  • Royal Society of Chemistry. (n.d.). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications.
  • Royal Society of Chemistry. (n.d.). Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals. Organic Chemistry Frontiers.
  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling.
  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (n.d.).
  • DataPDF. (n.d.). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles.

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The Versatile Role of 2-Amino-3-bromobenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Key Building Block

In the landscape of modern synthetic chemistry, the quest for efficient and versatile building blocks is paramount for the rapid assembly of complex molecular architectures. 2-Amino-3-bromobenzonitrile emerges as a particularly valuable scaffold for researchers, scientists, and drug development professionals. Its unique trifunctional nature—an amine, a nitrile, and an aryl bromide—offers a rich platform for a diverse array of chemical transformations. The strategic positioning of these functional groups allows for sequential or domino reactions, enabling the construction of intricate heterocyclic systems that are often the core of pharmacologically active compounds.

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. We will delve into the practical applications of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, moving beyond simple procedural lists to explain the underlying principles and critical parameters that govern success. The protocols and insights provided herein are designed to be a self-validating system, grounded in established chemical principles and supported by authoritative literature, empowering researchers to confidently employ this versatile substrate in their synthetic endeavors.

The Power of Palladium: A Brief Overview of Catalytic Cycles

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The fundamental steps include:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.[2]

  • Transmetalation (for Suzuki and Sonogashira) or Olefin/Amine Coordination: The coupling partner (e.g., organoboron, alkyne, or amine) interacts with the Pd(II) complex.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.[2]

Understanding this fundamental cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, pairing an organohalide with an organoboron compound.[3] For this compound, this reaction opens a direct route to 2-amino-3-arylbenzonitriles, which are valuable precursors for a variety of heterocyclic compounds, including quinazolines and other fused-ring systems.[4]

Expert Insights & Causality

The success of the Suzuki coupling hinges on the careful selection of the catalyst system (palladium precursor and ligand) and the base.

  • Catalyst System: The electron-rich nature of this compound, due to the amino group, can make oxidative addition more challenging compared to electron-deficient aryl halides. Therefore, the use of electron-rich and sterically bulky phosphine ligands, such as SPhos or XPhos, is often beneficial. These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which accelerates the oxidative addition step.[5] Pre-formed palladium catalysts, known as pre-catalysts, can also offer improved reactivity and reproducibility.

  • Base Selection: The base plays a critical role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[6] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[5] The choice of base can also influence the stability of the boronic acid and prevent unwanted side reactions like protodeboronation.

Protocol: Synthesis of 2-Amino-3-(p-tolyl)benzonitrile

This protocol is a model procedure adapted from established methods for the Suzuki-Miyaura coupling of related aryl bromides.[7]

Materials:

  • This compound

  • p-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), p-tolylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1,4-dioxane (2 mL). Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction flask.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-3-(p-tolyl)benzonitrile.

Data Presentation: Suzuki-Miyaura Coupling Conditions
ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common, reliable Pd(II) and Pd(0) precursors.
Ligand SPhos, XPhos, P(t-Bu)₃Electron-rich, bulky ligands to accelerate oxidative addition.[5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for efficient transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂OBiphasic systems that dissolve both organic and inorganic reagents.
Temperature 80-110 °CProvides sufficient thermal energy for the catalytic cycle to proceed.
Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) ArPdBr Ar-Pd(II)-Br (L)₂ Pd0->ArPdBr Ar-Br RE_label Reductive Elimination ArPdOH Ar-Pd(II)-OH (L)₂ ArPdBr->ArPdOH + OH⁻ - Br⁻ OA_label Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' (L)₂ ArPdOH->ArPdAr_prime + Ar'B(OH)₂ - B(OH)₃ TM_label Transmetalation ArPdAr_prime->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a powerful method for forming C(sp²)–C(sp) bonds by coupling an aryl halide with a terminal alkyne.[8] This reaction is particularly valuable for the synthesis of 2-amino-3-alkynylbenzonitriles. The resulting products are highly versatile intermediates, as the alkyne can undergo further transformations, and the juxtaposition of the amino and cyano groups allows for intramolecular cyclization to form nitrogen-containing heterocycles.

Expert Insights & Causality

The Sonogashira coupling is distinguished by its use of a dual-catalyst system, typically involving palladium and a copper(I) co-catalyst.

  • Palladium Catalyst: As with the Suzuki coupling, a Pd(0) species is the active catalyst. Common precursors include Pd(PPh₃)₄ or a combination of a Pd(II) salt like PdCl₂(PPh₃)₂ with a reducing agent.

  • Copper(I) Co-catalyst: The role of the copper(I) salt (e.g., CuI) is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation with the arylpalladium(II) complex than the alkyne itself.[8]

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.[8]

  • Copper-Free Conditions: While the classic Sonogashira reaction is highly effective, the use of copper can sometimes lead to undesirable alkyne homocoupling (Glaser coupling). In such cases, copper-free Sonogashira protocols have been developed, which typically require stronger bases and specific ligand systems to facilitate the direct reaction of the palladium acetylide.

Protocol: Synthesis of 2-Amino-3-(phenylethynyl)benzonitrile

This protocol is adapted from a highly analogous procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[8]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Solvent and Reagent Addition: Add DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv). Stir the mixture for 10 minutes at room temperature. Then, add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the pure 2-amino-3-(phenylethynyl)benzonitrile.

Data Presentation: Sonogashira Coupling Conditions
ParameterRecommended ConditionRationale
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard, commercially available Pd catalysts.
Co-catalyst Copper(I) Iodide (CuI)Forms a reactive copper acetylide intermediate.[8]
Base Triethylamine (Et₃N), DIPADeprotonates the alkyne; can also serve as the solvent.
Solvent DMF, THF, Et₃NPolar aprotic solvents are generally effective.
Temperature Room Temp to 100 °CReaction temperature depends on the reactivity of the substrates.
Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd(0) ArPdBr Ar-Pd(II)-Br (L)₂ Pd0->ArPdBr Ar-Br (Oxidative Addition) ArPdAlkynyl Ar-Pd(II)-C≡CR (L)₂ ArPdBr->ArPdAlkynyl R-C≡C-Cu (Transmetalation) ArPdAlkynyl->Pd0 Ar-C≡C-R (Reductive Elimination) Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide + CuI, Base - H-Base⁺, I⁻ CuAcetylide->ArPdBr Transmetalation Partner

Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[2] This reaction is of immense importance in medicinal chemistry, as the arylamine motif is a common feature in many pharmaceuticals. For this compound, this reaction allows for the introduction of a second amino group, leading to the synthesis of 2,3-diaminobenzonitrile derivatives. These products can serve as precursors for complex heterocyclic scaffolds, such as benzodiazepines or other fused nitrogen-containing rings.

Expert Insights & Causality

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base, especially when dealing with a substrate that already contains a primary amino group.

  • Ligand Selection: The presence of the free amino group on the substrate can potentially coordinate to the palladium center and inhibit catalysis. Therefore, sterically hindered and electron-rich biaryl phosphine ligands (e.g., XantPhos, RuPhos, BrettPhos) are crucial. These bulky ligands create a coordinatively unsaturated and highly reactive palladium center that favors the desired catalytic cycle over catalyst inhibition.[1]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner to form the active nucleophile. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[9] The choice of base must be made carefully to avoid side reactions with the nitrile group. Weaker bases like cesium carbonate (Cs₂CO₃) may be employed with more acidic amines.

  • Protecting Groups: In some cases, protecting the existing amino group on the this compound substrate may be necessary to prevent self-coupling or catalyst inhibition, although modern catalyst systems often tolerate free amino groups.

Protocol: Synthesis of 2-Amino-3-(morpholino)benzonitrile (Model Protocol)

This is a generalized protocol based on established principles for the Buchwald-Hartwig amination of challenging aryl bromides.[9][10]

Materials:

  • This compound

  • Morpholine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add NaOtBu (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube. Add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and XantPhos (0.03 mmol, 3 mol%).

  • Reagent and Solvent Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 110 °C with stirring for 18-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to isolate the desired product.

Data Presentation: Buchwald-Hartwig Amination Conditions
ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Effective Pd(0) and Pd(II) precursors.
Ligand XantPhos, RuPhos, BrettPhosBulky, electron-rich ligands are essential for challenging substrates.[1]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required for amine deprotonation.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 80-120 °CHigher temperatures are often needed to drive the reaction.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) ArPdBr Ar-Pd(II)-Br (L) Pd0->ArPdBr Ar-Br RE_label Reductive Elimination ArPdAmine [Ar-Pd(II)-NHR'R'']⁺ (L) ArPdBr->ArPdAmine + HNR'R'' OA_label Oxidative Addition ArPdAmido Ar-Pd(II)-NR'R'' (L) ArPdAmine->ArPdAmido + Base - H-Base⁺ AC_label Amine Coordination ArPdAmido->Pd0 Ar-NR'R'' DEP_label Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Heck Reaction: Vinylation of the Aryl Core

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed C-C coupling of an aryl halide with an alkene to form a substituted alkene.[11] Applying this reaction to this compound provides a route to 2-amino-3-vinylbenzonitriles. These products are valuable intermediates, as the newly introduced vinyl group can participate in various subsequent transformations, such as Diels-Alder reactions, oxidations, or further cross-coupling reactions.

Expert Insights & Causality

The regioselectivity and efficiency of the Heck reaction are influenced by the electronic nature of the alkene and the reaction conditions.

  • Alkene Partner: The Heck reaction works best with electron-deficient alkenes, such as acrylates, acrylonitriles, and styrenes.[11] The insertion of the alkene into the aryl-palladium bond typically occurs at the less substituted carbon of the double bond.

  • Catalyst and Ligands: While ligandless conditions using Pd(OAc)₂ can sometimes be effective, phosphine ligands are often required, especially for less reactive aryl bromides. Triphenylphosphine (PPh₃) is a common choice.

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃) is necessary to neutralize the HBr formed during the catalytic cycle.[11]

  • Phase-Transfer Catalysis: In some cases, particularly with inorganic bases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial to improve reaction rates by facilitating the interaction between the organic and inorganic phases.

Protocol: Synthesis of (E)-3-(2-Amino-3-cyanophenyl)acrylate

This protocol is a representative procedure for a Heck reaction with an electron-deficient alkene.

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Reagent and Solvent Addition: Add anhydrous DMF (5 mL), triethylamine (1.5 mmol, 1.5 equiv), and ethyl acrylate (1.5 mmol, 1.5 equiv).

  • Reaction Execution: Seal the tube and heat the mixture to 120 °C for 24 hours.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude material by flash chromatography to afford the product.

Data Presentation: Heck Reaction Conditions
ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, PdCl₂Common and effective palladium precursors.[11]
Ligand PPh₃, P(o-tol)₃Often required for aryl bromides to improve catalyst stability and activity.
Base Et₃N, K₂CO₃, NaOAcNeutralizes the HBr byproduct to regenerate the Pd(0) catalyst.
Solvent DMF, Acetonitrile, DioxanePolar aprotic solvents are typically used.
Temperature 100-140 °CHigh temperatures are generally required for the Heck reaction.
Visualization: Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)-Br (L)₂ Pd0->ArPdBr Ar-Br (Oxidative Addition) AlkeneComplex [Ar-Pd(II)(Alkene)-Br] (L) ArPdBr->AlkeneComplex + Alkene - L InsertionProduct R-CH₂-CH(Ar)-Pd(II)-Br (L) AlkeneComplex->InsertionProduct Migratory Insertion HPdComplex [H-Pd(II)-Br] (L)₂ InsertionProduct->HPdComplex β-Hydride Elimination + Product HPdComplex->Pd0 + Base - H-Base⁺-Br⁻

Caption: The catalytic cycle of the Mizoroki-Heck cross-coupling reaction.

Conclusion and Future Outlook

This compound stands out as a highly versatile and strategic starting material in the arsenal of the modern synthetic chemist. The palladium-catalyzed reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—provide powerful and reliable methods for elaborating its structure, creating diverse C-C and C-N bonds with high precision. The products of these reactions are not merely complex molecules but are often key intermediates en route to valuable heterocyclic systems with significant potential in pharmaceutical and materials science research. By understanding the mechanistic nuances and the critical parameters that govern these transformations, researchers can fully exploit the synthetic potential of this unique building block to accelerate discovery and innovation.

References

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  • Scilit. Supported Palladium‐Catalyzed Tandem Synthesis of 2‐(Alkylamino/amino)‐3‐arylquinazolin‐4(3H)‐ones Employing CO Source. [Link]
  • PubMed. (2011).
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  • SciSpace by Typeset. (2015).
  • PubMed. (2023). Supported Palladium-Catalyzed Tandem Synthesis of 2-(Alkylamino/amino)-3-arylquinazolin-4(3H)-ones Employing CO Source. [Link]
  • PubMed Central. (2022).
  • ResearchGate. (2023). Synthesis of 2‐amino‐3‐arylquinazolin‐4(3H)
  • MDPI. (2019).
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  • PubMed Central. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
  • ResearchGate. Synthesis of biaryls 3 through Suzuki–Miyaura coupling between arylboronic acids 1 and aryl halides 2 in an aqueous mixture. [Link]
  • PubMed Central. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. [Link]
  • PubMed. (2011). Recent advances in Sonogashira reactions. [Link]
  • PubMed. (2020).
  • ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
  • Semantic Scholar. (2021). Palladium-catalyzed Suzuki–Miyaura cross-coupling with -aminophosphonates based on 1,3,4-oxadiazole as ligands. [Link]
  • University of Windsor. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [Link]
  • Oriental University Chemistry Investigator. Palladium supported aminobenzamide modified silica coated superparamagnetic iron oxide as an applicable nanocatalyst for Heck cross-coupling reaction. [Link]
  • ResearchGate. (2020).
  • PubMed Central. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
  • MDPI. (2023). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. [Link]
  • PubMed Central. (2022). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • PubMed Central. (2025). Photocatalyzed C(sp3)–N Bond Activation of Isonitriles for Mizoroki–Heck Cross-Coupling with Vinyl Arenes. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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Suzuki coupling of 2-Amino-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 2-Amino-3-bromobenzonitrile for the Synthesis of Bioactive Scaffolds

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a detailed technical guide for performing the Suzuki-Miyaura cross-coupling reaction with this compound. The resulting 2-amino-3-arylbenzonitrile structures are crucial intermediates in the synthesis of complex molecular architectures for pharmaceuticals and functional materials.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both successful execution and the ability to troubleshoot complex challenges.

Strategic Importance and Unique Challenges

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in forming carbon-carbon bonds.[3][4] Its application to this compound is of particular interest as it provides direct access to 2-amino-3-cyanobiphenyls and their heteroaryl analogs. These scaffolds are prevalent in compounds developed for a range of therapeutic targets.[5][6]

However, this specific substrate presents a unique set of challenges. The presence of the ortho-amino group, a Lewis basic site, can lead to catalyst inhibition by coordinating with the palladium center.[7][8] Furthermore, the electronic properties of the substituted benzonitrile ring necessitate a carefully optimized catalyst system to achieve efficient oxidative addition, the crucial first step of the catalytic cycle.[8] Understanding these nuances is key to developing a robust and reproducible protocol.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst navigating a three-step catalytic cycle.[3][9][10] A failure at any stage can lead to low yields, side reactions, or complete reaction failure.

  • Oxidative Addition: The cycle begins with an active Pd(0) species inserting into the carbon-bromine bond of this compound. This is often the rate-limiting step and is highly dependent on the choice of ligand. Electron-rich and sterically hindered phosphine ligands are known to accelerate this process for less reactive aryl halides.[11][12]

  • Transmetalation: Before this step can occur, the boronic acid must be activated by a base to form a more nucleophilic boronate complex.[9][13] This boronate then transfers its organic group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: In the final step, the two organic fragments (the benzonitrile and the group from the boronic acid) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.[9][14]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X In ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Ar'-B(OR)₂⁻) ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Out Ar'B(OH)2 Ar'-B(OH)₂ Ar'B(OR)3- [Ar'-B(OR)₃]⁻ (Active Boronate) Ar'B(OH)2->Ar'B(OR)3- + Base Base Base (e.g., K₂CO₃) Ar'B(OR)3-->Transmetalation Enters Cycle

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is designed as a robust starting point for the coupling of various aryl and heteroaryl boronic acids with this compound.

3.1. Materials and Reagents

  • This compound (1.0 eq.)

  • Arylboronic Acid or Pinacol Ester (1.2-1.5 eq.)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃ or a palladacycle like XPhos Pd G4)

  • Phosphine Ligand (e.g., SPhos, XPhos)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq.)

  • Solvent: Anhydrous 1,4-Dioxane and Degassed Water

  • Ethyl Acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

  • Silica Gel (for chromatography)

  • Inert Gas (Argon or Nitrogen)

3.2. Equipment

  • Oven-dried round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas line (manifold or balloon)

  • Syringes and needles

  • Standard laboratory glassware (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Column chromatography setup

  • Thin Layer Chromatography (TLC) plates and chamber

3.3. Step-by-Step Procedure

  • Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Add these solids to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure the removal of oxygen.[8] Oxygen can oxidize the Pd(0) catalyst, leading to inactivation and side reactions like homocoupling.[8]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The solvent should be thoroughly degassed by sparging with argon for 15-30 minutes prior to use.

  • Heating: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 4-24 hours. The disappearance of the starting this compound is a key indicator of completion.

  • Work-up:

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired 2-amino-3-arylbenzonitrile product.[1][8]

Workflow start Start reagents 1. Charge Flask (Substrate, Boronic Acid, Base) start->reagents catalyst 2. Add Catalyst System (Pd Precatalyst + Ligand) reagents->catalyst inert 3. Establish Inert Atmosphere (Evacuate/Backfill with Argon) catalyst->inert solvent 4. Add Degassed Solvents (e.g., Dioxane/H₂O) inert->solvent react 5. Heat and Stir (80-100 °C) solvent->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Aqueous Work-up (Dilute, Filter, Extract, Dry) monitor->workup Reaction Complete purify 8. Purify (Column Chromatography) workup->purify product Final Product purify->product

Figure 2: A generalized experimental workflow for the Suzuki coupling protocol.

Data and Troubleshooting

The success of this reaction is highly dependent on the careful selection of conditions. The following table provides a summary of conditions reported for similar challenging substrates.

ParameterCondition 1 (General)Condition 2 (For Aryl Chlorides)Rationale & Reference
Aryl Halide This compound2-Amino-3-chlorobenzonitrileBromides are generally more reactive than chlorides.[15]
Catalyst Pd₂(dba)₃ / PPh₃XPhos Pd G4 or [Pd(IPr)(μ-Cl)Cl]₂Aryl chlorides require more electron-rich and active catalyst systems for efficient oxidative addition.[8][12][16]
Ligand PPh₃XPhos / SPhosBulky, electron-rich phosphines stabilize the Pd(0) center and promote the challenging oxidative addition step.[17][18]
Base K₂CO₃K₃PO₄ or Cs₂CO₃Stronger, non-nucleophilic bases can be more effective in promoting transmetalation, especially with less reactive partners.[17]
Solvent Dioxane/H₂O (4:1)2-MeTHF or Toluene/H₂OThe choice of solvent affects solubility and reaction kinetics; 2-MeTHF can sometimes improve yields for challenging substrates.[7]
Temperature 80-100 °C100-110 °CHigher temperatures may be needed to overcome the activation barrier for less reactive aryl chlorides.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded or oxidized).2. Insufficiently inert atmosphere.3. Poor quality boronic acid (protodeboronation).1. Use a fresh bottle of catalyst/ligand or a robust palladacycle precatalyst.2. Ensure thorough degassing of solvents and proper inert gas technique.3. Check boronic acid quality by NMR; consider using a more stable pinacol ester.[17][19]
Homocoupling of Boronic Acid Presence of oxygen leading to Pd(II) species.Improve degassing procedures; ensure a positive pressure of inert gas throughout the reaction.[8]
Protodeboronation 1. Unstable boronic acid.2. Reaction temperature is too high or run for too long.1. Switch to the corresponding boronic acid pinacol ester.2. Optimize reaction time and temperature by careful monitoring.[17]
Formation of Dehalogenated Starting Material Reductive dehalogenation by the catalyst.Ensure the reaction is performed under a strictly inert atmosphere and use high-purity solvents.[8]

References

  • Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic... - ResearchGate.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Suzuki cross‐coupling of 2‐bromobenzonitrile with p ‐tolyl boronic acid... - ResearchGate.
  • Masking Boronic Acids for Suzuki Coupling - YouTube.
  • Suzuki Coupling: Mechanism & Examples | NROChemistry.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.
  • A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes | The Journal of Organic Chemistry - ACS Publications.
  • Suzuki reaction - Wikipedia.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics - ACS Publications.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
  • Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Mickaël Avanthay - ChemRxiv.
  • (PDF) Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib - ResearchGate.
  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC - NIH.
  • Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI.
  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman.
  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 - Journal of Synthetic Chemistry.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC.
  • Struggling with Suzuki Reaction : r/Chempros - Reddit.
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI.
  • Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond.
  • Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC - PubMed Central.
  • (PDF) Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities - ResearchGate.
  • Synthesis of Cyclic 3-Aryl-Substituted 1,2-Dicarbonyl Compounds via Suzuki Cross-Coupling Reactions - Semantic Scholar.
  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed.
  • 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD - International Journal of Pharmaceutical Sciences and Research (IJPSR).
  • Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine - Organic Chemistry Research.
  • (PDF) A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal - ResearchGate.

Sources

The Versatile Scaffolding of 2-Amino-3-bromobenzonitrile in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutic agents. Among these, 2-amino-3-bromobenzonitrile has emerged as a highly versatile and valuable building block, particularly in the synthesis of kinase inhibitors. Its unique trifunctional nature—an aromatic amine, a nitrile group, and a reactive bromine atom—provides a rich platform for a diverse array of chemical transformations, enabling the construction of complex heterocyclic systems that are central to the architecture of many targeted therapies. This guide provides an in-depth exploration of the utility of this compound in medicinal chemistry, offering detailed application notes and robust protocols for its use in the synthesis of key pharmacophores. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Core Physicochemical and Reactivity Profile

This compound is a crystalline solid with the molecular formula C₇H₅BrN₂.[1][2] Its reactivity is governed by the interplay of its three key functional groups. The ortho-amino group can act as a nucleophile and a directing group in electrophilic aromatic substitution, while the nitrile moiety can undergo hydrolysis, reduction, or participate in cycloaddition reactions.[3] The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern synthetic organic chemistry.

PropertyValueSource
Molecular FormulaC₇H₅BrN₂[1][2]
Molecular Weight197.03 g/mol [2]
Melting Point139-141 °C[1]
AppearanceColorless to pale yellow crystals[1]
SolubilityLow in water, soluble in organic solvents like ethanol and acetone[1]
CAS Number114344-60-4[2]

Key Synthetic Transformations and Their Mechanistic Underpinnings

The strategic utility of this compound lies in its capacity to undergo a series of sequential or one-pot transformations to rapidly build molecular complexity. The following sections detail the most critical of these reactions, providing both the "how" and the "why" of the experimental design.

Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Diversity

The bromine atom on the benzonitrile ring is the primary site for diversification through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in forging new carbon-carbon and carbon-nitrogen bonds, which are essential for elaborating the core scaffold.[3]

The Suzuki-Miyaura coupling is a powerful method for introducing aryl and heteroaryl substituents at the 3-position of the benzonitrile ring. This is particularly relevant in the synthesis of kinase inhibitors, where biaryl structures often play a crucial role in binding to the target protein.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Rationale: This protocol provides a robust starting point for the coupling of various aryl or heteroaryl boronic acids with this compound. The choice of a palladium catalyst with phosphine ligands is critical for efficient oxidative addition and reductive elimination steps in the catalytic cycle. A base is required to activate the boronic acid for transmetalation.

  • Materials:

    • This compound

    • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2 eq), and the base (2.0 eq).

    • Add the palladium catalyst (0.05 eq) to the flask.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent to the flask via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

The Buchwald-Hartwig amination is indispensable for the synthesis of arylamines, a common motif in kinase inhibitors that often interact with the hinge region of the ATP-binding site.[4] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 3-position.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

  • Rationale: This protocol outlines the palladium-catalyzed coupling of an amine with this compound. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. A strong, non-nucleophilic base is used to deprotonate the amine.

  • Materials:

    • This compound

    • Amine (primary or secondary, 1.1 - 1.5 equivalents)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)

    • Base (e.g., NaOtBu, K₃PO₄, 1.5 - 2.5 equivalents)

    • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in a dry Schlenk flask.

    • Add the base, this compound, and the amine to the flask.

    • Add the anhydrous solvent to the flask.

    • Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography.

The Sonogashira coupling enables the introduction of terminal alkynes, which can serve as versatile handles for further transformations such as click chemistry or as part of the final pharmacophore.

Protocol 3: General Procedure for Sonogashira Coupling of this compound

  • Rationale: This protocol describes the palladium and copper co-catalyzed coupling of a terminal alkyne with this compound. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper(I) co-catalyst activates the alkyne for transmetalation. An amine base is used to deprotonate the alkyne and act as a solvent.

  • Materials:

    • This compound

    • Terminal alkyne (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 1-3 mol%)

    • Amine base (e.g., triethylamine, diisopropylethylamine)

    • Anhydrous solvent (e.g., THF, DMF)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a solution of this compound and the terminal alkyne in the chosen solvent, add the palladium catalyst and copper(I) iodide.

    • Add the amine base to the reaction mixture.

    • Stir the reaction at room temperature to 60 °C for 3-12 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite to remove the metal catalysts.

    • Wash the filtrate with saturated aqueous ammonium chloride and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Application in the Synthesis of Kinase Inhibitors: Building the Pyrido[2,3-d]pyrimidine Scaffold

A prominent application of this compound is in the synthesis of the pyrido[2,3-d]pyrimidine scaffold, which is a core component of numerous kinase inhibitors, including those targeting Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK).

Conceptual Workflow: From Benzonitrile to Pyrido[2,3-d]pyrimidine

The following diagram illustrates a conceptual pathway for the synthesis of a substituted pyrido[2,3-d]pyrimidine, a key intermediate for various kinase inhibitors, starting from this compound.

G A This compound B Cross-Coupling (Suzuki, Sonogashira, etc.) A->B Pd Catalyst, Base C Functionalized Intermediate B->C D Cyclization C->D e.g., with Guanidine E Pyrido[2,3-d]pyrimidine Core D->E F Further Functionalization E->F e.g., Halogenation, Coupling G Kinase Inhibitor F->G

Caption: Synthetic pathway to kinase inhibitors.

Exemplary Protocol: Synthesis of a 4-Aminopyrido[2,3-d]pyrimidine Intermediate

The following protocol outlines a plausible synthetic route to a 4-aminopyrido[2,3-d]pyrimidine intermediate, a common precursor for JAK inhibitors. This protocol is a composite of established synthetic methodologies for this class of compounds.

Protocol 4: Multi-step Synthesis of a 4-Aminopyrido[2,3-d]pyrimidine Intermediate

  • Rationale: This multi-step synthesis first introduces a key functionality via a Sonogashira coupling, followed by a cyclization reaction with guanidine to form the pyrimidine ring of the pyrido[2,3-d]pyrimidine scaffold. This approach allows for the rapid construction of the core heterocyclic system.

  • Step 1: Sonogashira Coupling

    • Follow Protocol 3 using this compound and a suitable terminal alkyne (e.g., trimethylsilylacetylene). If using trimethylsilylacetylene, a subsequent deprotection step with a fluoride source (e.g., TBAF) or a base (e.g., K₂CO₃ in methanol) is required to generate the terminal alkyne in situ or in a separate step.

  • Step 2: Cyclization to form the Pyrido[2,3-d]pyrimidine Core

    • To a solution of the 2-amino-3-alkynylbenzonitrile intermediate from Step 1 in a suitable solvent (e.g., n-butanol, DMF), add guanidine hydrochloride (2-3 equivalents) and a base (e.g., sodium ethoxide, DBU, 2-3 equivalents).

    • Heat the reaction mixture to 120-150 °C for 12-24 hours. Monitor the reaction by LC-MS.

    • After cooling, the product may precipitate. If so, collect the solid by filtration and wash with a suitable solvent.

    • If the product does not precipitate, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization to obtain the 4-aminopyrido[2,3-d]pyrimidine.

Conclusion and Future Perspectives

This compound has proven to be an exceptionally useful and versatile starting material in medicinal chemistry. Its ability to undergo a wide range of predictable and high-yielding transformations makes it an ideal scaffold for the construction of diverse libraries of compounds for drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block. As the demand for novel and selective kinase inhibitors continues to grow, the strategic application of this compound is poised to play an increasingly significant role in the development of the next generation of targeted therapies.

References

  • Benzonitrile, 2-amino-3-bromo- - ChemBK. (2024-04-09).
  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (Date not available).
  • Design and synthesis of rho kinase inhibitors (III). (2007-01-15).
  • This compound | C7H5BrN2 | CID 4564338 - PubChem. (Date not available).
  • Buchwald–Hartwig amination - Wikipedia. (Date not available).
  • The chemistry of pyrido[2,3-d]pyrimidines. (Date not available).
  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (Date not available).
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (Date not available).
  • Development of Selective Covalent Janus Kinase 3 Inhibitors. (Date not available).
  • Sonogashira Coupling | NROChemistry. (Date not available).
  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. (2021-12-15).
  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019-11-16).
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (Date not available).
  • Sonogashira Coupling - Organic Chemistry Portal. (Date not available).
  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023-04-27).
  • Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations. (Date not available).
  • Selective inhibitors of JAK1 targeting a subtype-restricted allosteric cysteine. (2022-03-13).
  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018-02-22).
  • Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. (Date not available).
  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (Date not available).
  • Processes and intermediates for making a JAK inhibitor. (Date not available).
  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2025-05-22).
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (Date not available).

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The Strategic Utility of 2-Amino-3-bromobenzonitrile in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often accelerated by the use of versatile chemical intermediates. These molecules, known as building blocks, provide a foundational scaffold that can be elaborated into a diverse array of complex structures. 2-Amino-3-bromobenzonitrile (CAS: 114344-60-4) has emerged as a particularly valuable intermediate, primarily due to the strategic placement of its three functional groups: a nucleophilic amine, an electrophilic nitrile, and a bromine atom poised for cross-coupling reactions. This unique arrangement allows for sequential, regioselective modifications, making it a cornerstone in the synthesis of heterocyclic compounds with significant biological activity.

This guide provides an in-depth exploration of this compound as a pharmaceutical intermediate. We will detail its synthesis, provide a robust protocol for its application in the construction of the medicinally significant 3-aminoindazole core, discuss the underlying reaction mechanisms, and outline methods for purification and characterization. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueSource(s)
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1]
CAS Number 114344-60-4[1]
Appearance White to yellow powder or crystals
Melting Point 139-141 °CChemBK
IUPAC Name This compound[1]

Safety and Handling:

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[2]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[2]

  • Storage: Store locked up in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[2]

  • Transport: Classified as UN 3439, Hazard Class 6.1 (Toxic Solid).[3]

Part 1: Synthesis of the Intermediate: this compound

The most direct route to this compound is the regioselective electrophilic bromination of its precursor, 2-aminobenzonitrile. The amino group is a strong activating group that directs electrophiles to the ortho and para positions. Since the para position is already occupied by the nitrile group, bromination is directed to the ortho positions. Steric hindrance from the existing amino and nitrile groups favors substitution at the less hindered C3 position.

A practical and effective method involves the use of a stable, solid brominating agent like 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), which is safer to handle than liquid bromine.[4]

Protocol 1: Synthesis via Electrophilic Bromination

This protocol is adapted from established methods for the selective bromination of activated aromatic systems.[4]

Workflow Diagram:

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Bromination cluster_2 Step 3: Work-up & Isolation A Dissolve 2-Aminobenzonitrile in Acetonitrile B Add DBDMH (0.55 eq.) portion-wise A->B C Stir at RT for 2-4 hours B->C D Quench with Na₂S₂O₃ soln. C->D E Extract with Ethyl Acetate D->E F Dry, Filter, Concentrate E->F G Purify via Column Chromatography F->G H H G->H This compound

Caption: Workflow for the synthesis of this compound.

Materials:

  • 2-Aminobenzonitrile (1.0 eq.)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 eq.)

  • Acetonitrile (CH₃CN)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzonitrile (1.0 eq.) in acetonitrile (approx. 0.2 M concentration).

  • Bromination: To the stirring solution at room temperature, add DBDMH (0.55 eq.) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition helps to control the exotherm of the reaction and minimize potential side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by adding saturated aqueous Na₂S₂O₃ solution to neutralize any remaining active bromine species.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate to afford pure this compound.

Part 2: Application in the Synthesis of 3-Aminoindazoles

The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology.[5][6] Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. Drugs containing the 3-aminoindazole moiety, such as Entrectinib, are designed to fit into the ATP-binding pocket of specific kinases, inhibiting their function and halting cancer cell proliferation.[6] this compound is an ideal precursor for these structures.

A highly efficient method for constructing the 3-aminoindazole ring system from 2-bromobenzonitriles is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This two-step, one-pot procedure involves the coupling of the aryl bromide with a hydrazine surrogate, followed by an acid-catalyzed cyclization.

Protocol 2: Two-Step Synthesis of 3-Aminoindazoles

This protocol is based on the highly-cited work by Bar-Niv, et al., which provides a general and efficient route to this important heterocyclic system.

Workflow Diagram:

G cluster_0 Step 1: Buchwald-Hartwig Coupling cluster_1 Step 2: Deprotection & Cyclization cluster_2 Step 3: Work-up & Purification A Charge Schlenk tube with: - Pd(OAc)₂ (5 mol%) - BINAP (5.5 mol%) - Cs₂CO₃ (1.4 eq.) B Add this compound (1 eq.) & Benzophenone Hydrazone (1.1 eq.) in Toluene A->B C Heat at 100 °C under Argon for 7h B->C D Cool, filter through Celite C->D E Concentrate filtrate D->E F Add Methanol and p-TsOH (2 eq.) E->F G Reflux overnight F->G H Dilute with Na₂CO₃ soln. G->H I Extract with EtOAc H->I J Purify via Column Chromatography I->J K K J->K Substituted 3-Aminoindazole

Caption: Two-step synthesis of 3-aminoindazoles.

Materials:

  • This compound (1.0 eq.)

  • Benzophenone hydrazone (1.1 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (5.5 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.4 eq.)

  • Toluene, anhydrous

  • Methanol (MeOH)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (2.0 eq.)

  • Celite®

Procedure:

  • Catalyst Preparation: In a Schlenk tube under an argon atmosphere, charge palladium(II) acetate (5 mol%) and BINAP (5.5 mol%).

  • Reagent Addition: Add cesium carbonate (1.4 eq.), this compound (1.0 eq.), and benzophenone hydrazone (1.1 eq.).

  • Reaction: Add anhydrous toluene and heat the mixture at 100 °C for 7 hours under argon.

  • Work-up (Part 1): After cooling, dilute the mixture with methylene chloride and filter through a pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate under reduced pressure.

  • Cyclization: To the crude residue, add methanol and p-toluenesulfonic acid monohydrate (2.0 eq.).

  • Reaction: Heat the mixture to reflux overnight.

  • Work-up (Part 2): Cool the solution and dilute with a saturated aqueous solution of sodium carbonate. Extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by flash column chromatography on silica gel to afford the pure 3-aminoindazole product.

Yield Data for Representative Substrates:

Starting Material (Substituted 2-Bromobenzonitrile)Product (Substituted 3-Aminoindazole)Overall Yield
2-Bromo-6-aminobenzonitrile3-Amino-1H-indazole85%
2-Bromo-4,5-dimethoxy-6-aminobenzonitrile3-Amino-5,6-dimethoxy-1H-indazole78%
2-Bromo-4-fluoro-6-aminobenzonitrile3-Amino-5-fluoro-1H-indazole82%
(Data synthesized from representative yields in the cited literature)
Mechanistic Insights: The Rationale Behind the Reagents

Understanding the role of each component is key to troubleshooting and adapting the protocol.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex L₂(Ar)Pd(II)-Br Pd0->OxAdd Oxidative Addition ArBr This compound ArBr->OxAdd AmineComplex L(Ar)Pd(II)-N(H)NR₂ OxAdd->AmineComplex Ligand Exchange & Deprotonation Hydrazone Benzophenone Hydrazone Hydrazone->AmineComplex Product1 Coupled Hydrazone Intermediate AmineComplex->Product1 Reductive Elimination Catalyst_Regen Pd(0)L₂ AmineComplex->Catalyst_Regen Base Cs₂CO₃ Base->AmineComplex RedElim Reductive Elimination Cyclization Acid-Catalyzed Deprotection & Cyclization Product1->Cyclization Acid p-TsOH Acid->Cyclization Product2 3-Aminoindazole Cyclization->Product2

Caption: Simplified mechanism of the Buchwald-Hartwig amination and subsequent cyclization.
  • Palladium(II) Acetate & BINAP: Pd(OAc)₂ is a stable precatalyst that is reduced in situ to the active Pd(0) species. BINAP is a bulky, electron-rich phosphine ligand. It coordinates to the palladium center, stabilizing the catalytically active species and promoting the key steps of oxidative addition and reductive elimination.[3] The bite angle of this bidentate ligand is crucial for preventing catalyst decomposition and facilitating the reaction.[3]

  • Cesium Carbonate (Cs₂CO₃): This base plays a critical role. During the catalytic cycle, it deprotonates the incoming nucleophile (benzophenone hydrazone), making it more reactive towards the palladium complex.[7] Cesium salts are often superior to sodium or potassium bases in palladium catalysis, a phenomenon known as the "cesium effect," which is attributed to factors like higher solubility in organic solvents and favorable interactions of the Cs⁺ cation with reaction intermediates.[8][9]

  • Benzophenone Hydrazone: This serves as a convenient surrogate for hydrazine (N₂H₄), which is highly toxic and explosive. The bulky benzophenone group is easily cleaved under acidic conditions in the final step.

  • p-Toluenesulfonic Acid (p-TsOH): This strong acid catalyzes the final deprotection/cyclization sequence. It protonates the imine, facilitating the cleavage of the benzophenone protecting group and promoting the intramolecular nucleophilic attack of the free hydrazine nitrogen onto the nitrile carbon, forming the indazole ring.

Part 3: Quality Control: Purification and Characterization

Ensuring the purity and identity of the final compound is a non-negotiable step in pharmaceutical synthesis.

Protocol 3: Purification by Flash Column Chromatography

This is a standard technique for purifying small organic molecules based on their polarity.

  • Column Packing: Select a glass column of appropriate size and pack it with silica gel as a slurry in the initial, least polar eluent (e.g., 95:5 Hexanes:EtOAc).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent system, gradually increasing the polarity by increasing the percentage of ethyl acetate. Rationale: The non-polar benzophenone byproduct will elute first, followed by the more polar 3-aminoindazole product.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the electronic environment and connectivity of protons. For this compound, one would expect characteristic signals for the aromatic protons and a broad singlet for the -NH₂ protons. A predicted ¹H NMR spectrum shows peaks around δ 7.69, 7.50, 6.59, and 6.03 (for the NH₂) in DMSO.[10]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, often expressed as a percentage of the total peak area.

Conclusion

This compound is a high-value intermediate whose strategic functionality enables the efficient construction of complex heterocyclic systems. Its application in the palladium-catalyzed synthesis of 3-aminoindazoles provides a direct and scalable route to a pharmacophore central to the development of modern kinase inhibitors. By understanding the principles behind its synthesis and application, and by employing robust protocols for reaction execution and purification, researchers can effectively utilize this building block to advance the frontiers of drug discovery.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (2025). Application Notes and Protocols: Selective Bromination of Anilines with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).
  • iChemical. (n.d.). This compound, CAS No. 114344-60-4.
  • ChemHow. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4564338, this compound.
  • Dent, T. J. (2019). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Bath.
  • Guckian, K., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4569-4574.
  • Cui, J. J., et al. (2015). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 20(7), 12584-12619.
  • Quora. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?

Sources

Application Notes & Protocols: The Strategic Use of 2-Amino-3-bromobenzonitrile in Advanced Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Preamble: Unlocking Chromophoric Potential with a Versatile Precursor

In the vast landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to achieving novel molecular architectures with desired functionalities. 2-Amino-3-bromobenzonitrile stands out as a uniquely versatile precursor in the synthesis of high-performance dyes. Its trifunctional nature—an aromatic amine for diazotization, a nitrile group for heterocyclic synthesis or electronic modulation, and a bromine atom for further functionalization or steric influence—provides chemists with a powerful tool to construct a diverse array of chromophores. This guide elucidates the core chemical principles and provides field-proven protocols for leveraging this compound, primarily in the synthesis of sophisticated azo dyes.

Section 1: Core Chemistry & Mechanistic Rationale

The utility of this compound in dye synthesis is predominantly centered on the reactivity of its primary aromatic amine group. This group provides a gateway to the formation of an aryl diazonium salt, a highly reactive intermediate essential for creating the azo linkage (–N=N–), which is the defining characteristic of azo dyes.[1][2]

The Diazotization Reaction: Activating the Precursor

Diazotization is the cornerstone process for converting a primary aromatic amine into a potent electrophile.[3] The reaction involves treating this compound with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[4][5]

Causality Behind the Conditions:

  • Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are thermally unstable.[5] Above 5 °C, the diazonium group (a superb leaving group, N₂) can be readily displaced by water, leading to the formation of undesired phenol byproducts and significantly reducing the yield of the target dye.[4]

  • Strong Acid: An acidic medium is essential to generate the active electrophile, the nitrosonium ion (NO⁺), from nitrous acid.[3][4] The acid also prevents premature coupling of the diazonium salt with the unreacted parent amine.

The overall transformation is illustrated below:

Diagram 1: Diazotization of this compound.

The Azo Coupling Reaction: Building the Chromophore

The synthesized diazonium salt is a weak electrophile that readily undergoes an electrophilic aromatic substitution reaction with an electron-rich aromatic compound, known as a coupling component.[6][7] This "coupling" reaction forms the stable azo bridge and is the definitive step in dye formation.[1]

Causality Behind the Conditions:

  • Electron-Rich Coupler: The coupling component must be highly activated, typically a phenol, naphthol, aniline, or a derivative thereof. These groups donate electron density into the aromatic ring, making it sufficiently nucleophilic to attack the diazonium cation.[7]

  • pH Control: The pH of the reaction medium is critical for controlling the reactivity of the coupling component.

    • For phenolic couplers (e.g., 2-naphthol), the reaction is performed under slightly alkaline conditions (pH > 7.5).[8] This deprotonates the hydroxyl group to form a phenoxide ion, which is a much stronger activating group, thus accelerating the coupling reaction.[8]

    • For amino couplers (e.g., N,N-dimethylaniline), the reaction is run in weakly acidic conditions (pH < 6).[8] This ensures that the amine group remains largely unprotonated and active, while preventing the diazonium salt from converting into an inactive form.

The general workflow from precursor to final dye product is outlined below.

G General Workflow for Azo Dye Synthesis cluster_start Precursor Preparation cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_final Isolation & Purification A This compound Solution B Add NaNO₂ solution dropwise Maintain Temp: 0-5 °C A->B C Stir for 15-30 min Formation of Diazonium Salt Solution B->C E Add Diazonium Salt to Coupler Maintain Temp: 0-5 °C C->E D Prepare Coupling Component Solution (e.g., 2-Naphthol in NaOH) D->E F Observe Dye Precipitation Stir for 1-2 hours E->F G Filter Crude Dye F->G H Wash with Water & Dry G->H I Characterize Final Product (UV-Vis, FTIR, NMR) H->I

Diagram 2: Experimental workflow for azo dye synthesis.

Section 2: Experimental Protocols

Disclaimer: All procedures should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of a Disperse Red Dye from this compound and 2-Naphthol

This protocol details the synthesis of (E)-1-((2-bromo-6-cyanophenyl)diazenyl)naphthalen-2-ol, a representative azo dye.

Part A: Diazotization of this compound

  • Preparation of Amine Solution: In a 250 mL beaker, suspend 1.97 g (10.0 mmol) of this compound in 25 mL of water. Add 2.5 mL of concentrated hydrochloric acid (approx. 30 mmol) and stir to form a fine slurry of the amine hydrochloride salt.

  • Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0–5 °C with continuous stirring. The temperature must be strictly maintained within this range.

  • Nitrite Solution: In a separate small beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite (NaNO₂) in 5 mL of cold water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension over 10-15 minutes using a Pasteur pipette. Ensure the tip of the pipette is below the surface of the liquid. Keep the temperature below 5 °C throughout the addition. A clear, pale-yellow solution of the diazonium salt should form.

  • Confirmation: After the addition is complete, stir for another 15 minutes. Test for the presence of excess nitrous acid by placing a drop of the solution onto starch-iodide paper. A positive test (instant blue-black color) indicates the completion of diazotization. If the test is negative, add a few more drops of the nitrite solution until a positive test is obtained. Avoid a large excess of nitrous acid.

Part B: Azo Coupling with 2-Naphthol

  • Preparation of Coupler Solution: In a 400 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 50 mL of a 1 M sodium hydroxide (NaOH) solution. Stir until a clear solution is obtained.

  • Cooling: Cool the 2-naphthol solution to 0–5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with vigorous stirring. A brightly colored red precipitate will form immediately.

  • Completion: Continue stirring the mixture in the ice bath for 1 hour to ensure the coupling reaction is complete.

Part C: Isolation and Purification

  • Filtration: Isolate the crude dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral (pH ~7). This removes any unreacted salts and base.

  • Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass and allow it to air-dry or dry in a desiccator.

  • Characterization: Determine the yield and characterize the purified product using standard analytical techniques.

Section 3: Data Presentation & Characterization

The synthesized dye should be characterized to confirm its identity and purity. The expected data for the product of Protocol 1 are summarized below.

ParameterExpected ResultRationale for Analysis
Dye Name (E)-1-((2-bromo-6-cyanophenyl)diazenyl)naphthalen-2-olIUPAC nomenclature for the target structure.
Appearance Deep Red SolidThe extended π-conjugation system absorbs green light, reflecting red.
Molecular Formula C₁₇H₁₀BrN₃ODerived from the structures of the reactants.
Molecular Weight 352.19 g/mol Sum of atomic weights for the molecular formula.
Expected Yield 75-85%Typical yield for a well-executed azo coupling reaction.
Melting Point >200 °C (with decomposition)Azo dyes often have high melting points.
λ_max (in DMSO) ~480-510 nmCorresponds to the π → π* electronic transition of the chromophore.[9]
FTIR (cm⁻¹) ~3400 (broad, O-H), ~2230 (C≡N), ~1450 (N=N)Confirms the presence of key functional groups.[9]

Section 4: Conclusion & Broader Impact

This compound is more than a simple starting material; it is a strategic building block for creating dyes with tailored properties. The electron-withdrawing nature of both the bromo and cyano groups typically imparts a bathochromic (deepening of color) shift to the resulting azo dyes, pushing their absorption into the red and blue regions of the spectrum.[10] Furthermore, these functional groups can improve properties like lightfastness and affinity for synthetic fibers such as polyester, making them valuable for creating high-performance disperse dyes.[10][11] The protocols and principles outlined herein provide a robust foundation for researchers to explore the rich chromophoric chemistry accessible from this versatile precursor.

References

  • Journal of University of Shanghai for Science and Technology. (2020). Synthesis, Characterization of Azo Dyes and their Biological Studies.
  • Report and Opinion. (2009). Synthesis, Spectroscopic, Thermodynamic And Dyeing Properties Of Disperse Dyes Derived From 2-Amino-4-Trifluoromethylbenzothiazole.
  • University of Toronto. (n.d.). The Synthesis of Azo Dyes.
  • PubMed Central (PMC). (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes.
  • National Center for Biotechnology Information (NCBI). (2020). Classifications, properties, recent synthesis and applications of azo dyes.
  • AL Mustaqbal University College. (2021-2022). Reaction Coupling of dysonium salts.
  • ResearchGate. (n.d.). Scheme 1: General route for the synthesis of azo dyes.
  • PubMed Central (PMC). (2021). Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6-diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT.
  • National Center for Biotechnology Information (NCBI). (n.d.). Design and Synthesis of Novel Antimicrobial Acyclic and Heterocyclic Dyes and Their Precursors for Dyeing and/or Textile Finishing Based on 2-N-Acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene Systems.
  • Chemistry LibreTexts. (2019). Coupling Reactions of Aryl Diazonium Salts.
  • MDPI. (n.d.). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review.
  • National Center for Biotechnology Information (NCBI). (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review.
  • World Scientific News. (2018). Synthesis, characterization, and antimicrobial activity of heterocyclic azo dye derivatives.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • SciSpace. (n.d.). Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI.
  • College of Saint Benedict & Saint John's University. (n.d.). Aryl Diazonium Coupling Reactions.
  • BYJU'S. (n.d.). Diazotization Reaction Mechanism.

Sources

Polymer synthesis using 2-Amino-3-bromobenzonitrile monomer

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of Novel Polymers Utilizing 2-Amino-3-bromobenzonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

The monomer this compound is a versatile building block for advanced polymer synthesis. Its unique trifunctional nature—comprising a nucleophilic amino group, a reactive bromo-substituent amenable to cross-coupling, and a polar nitrile group—opens avenues for creating novel polymers with tailored properties. Potential applications for such polymers span high-performance materials, organic electronics, and biomedical systems, such as drug delivery vehicles.[1][2] This document provides a comprehensive guide for researchers, outlining the synthesis of polymers from this compound via a proposed Buchwald-Hartwig amination polycondensation. It includes a detailed, step-by-step protocol, mechanistic insights, characterization methods, and critical safety information.

Introduction: The Potential of this compound

This compound (C₇H₅BrN₂) is an aromatic compound whose structure is primed for polymerization.[3] The strategic placement of its functional groups allows for several polymerization pathways. The presence of both an amino group and a bromine atom on the aromatic ring makes it an ideal candidate for modern palladium-catalyzed cross-coupling reactions. These methods are renowned for their efficiency and functional group tolerance, enabling the synthesis of well-defined, high-molecular-weight polymers.

The resulting polymer structures, featuring a poly(aniline-co-benzonitrile) backbone, are expected to exhibit:

  • High Thermal Stability: Conferred by the rigid aromatic backbone.

  • Unique Optoelectronic Properties: The conjugated system and the polar nitrile groups can influence charge transport and dipole moment.[4]

  • Chelating Capabilities: The amino and nitrile groups may serve as binding sites for metal ions, useful in sensor or catalysis applications.

  • Biocompatibility: Polymers based on amino acid-like structures have shown promise in biomedical fields.[1][5]

This guide focuses on a self-condensation polymerization strategy using a Buchwald-Hartwig amination reaction, which couples the amino group of one monomer with the bromo-group of another.

Critical Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[6]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[6]

  • H312: Harmful in contact with skin.[6]

  • H332: Harmful if inhaled.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.

Handling Protocol:

  • Engineering Controls: Always work in a well-ventilated fume hood.[7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

  • Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[7][10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

Polymerization Strategy: Buchwald-Hartwig Amination Polycondensation

This protocol details the synthesis of a linear polymer via a palladium-catalyzed self-condensation reaction. The reaction forms a new C-N bond between monomer units.

Reaction Principle and Mechanism

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis. In this polycondensation, a palladium catalyst facilitates the coupling of the primary amine of one monomer with the aryl bromide of another. The catalytic cycle, shown below, involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a sterically hindered phosphine ligand is critical for promoting the reductive elimination step and preventing catalyst decomposition.

Buchwald-Hartwig Catalytic Cycle Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle Pd_0 Pd(0)L₂ Ox_Add Oxidative Addition Complex (Polymer-Ar)-Pd(II)(Br)L₂ Pd_0->Ox_Add + Polymer-Ar-Br Product Polymer-Ar-NH-Ar'-Polymer Monomer_Br Polymer-Ar-Br Amine_Complex Amine Complex Ox_Add->Amine_Complex + Polymer-Ar'-NH₂ - L Monomer_NH2 Polymer-Ar'-NH₂ Base Base (e.g., NaOtBu) Base->Amine_Complex Deprotonation Amine_Complex->Pd_0 Reductive Elimination Amine_Complex->Product Forms C-N Bond

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

Detailed Experimental Protocol

This protocol is designed for a small-scale synthesis and should be optimized for specific molecular weight targets.

Experimental Workflow Overview

Caption: Workflow for Polymer Synthesis and Purification.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
This compound>95% PurityCymitQuimicaMonomer
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeSigma-AldrichCatalyst Precursor
RuPhos>98%Sigma-AldrichPhosphine Ligand
Sodium tert-butoxide (NaOtBu)>98%Sigma-AldrichBase
Anhydrous TolueneDriSolv™ or equivalentMilliporeSigmaReaction Solvent
MethanolACS GradeFisher ScientificPrecipitation (Non-solvent)
AcetoneACS GradeFisher ScientificPurification Wash
Tetrahydrofuran (THF)ACS GradeFisher ScientificPurification Wash
Schlenk Flask & Condenser-VWRReaction Vessel
Argon or Nitrogen Gas SupplyHigh Purity-Inert Atmosphere
Magnetic Stirrer with Hotplate--Agitation and Heating
Soxhlet Extraction Apparatus--Polymer Purification
Step-by-Step Polymerization Procedure

Note: All glassware must be oven-dried and cooled under an inert atmosphere before use. The base (NaOtBu) is highly hygroscopic and should be handled in a glovebox.

  • Inert Atmosphere Setup: Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Connect the flask to a Schlenk line providing a vacuum and an inert gas (Argon). Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Catalyst and Ligand Addition: In a glovebox, weigh Palladium(II) acetate (11.2 mg, 0.05 mmol, 1 mol%) and RuPhos (46.7 mg, 0.10 mmol, 2 mol%) into the Schlenk flask.

  • Reagent Addition: In the same glovebox, add this compound (985 mg, 5.0 mmol, 1.0 eq) and Sodium tert-butoxide (577 mg, 6.0 mmol, 1.2 eq).

  • Solvent Addition: Remove the flask from the glovebox. Under a positive flow of argon, add 25 mL of anhydrous toluene via a cannula or syringe.

  • Reaction: Lower the flask into an oil bath preheated to 100 °C. Stir the mixture vigorously. The reaction is often accompanied by a color change.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under argon) and analyzing them by Thin Layer Chromatography (TLC) to observe the consumption of the monomer. The reaction is typically run for 24-48 hours.

  • Quenching and Isolation: After cooling to room temperature, quench the reaction by slowly adding 5 mL of methanol. Pour the reaction mixture into a beaker containing 250 mL of vigorously stirring methanol to precipitate the polymer.[11]

  • Washing: Filter the resulting solid using a Büchner funnel. Wash the collected polymer sequentially with copious amounts of water, methanol, and acetone to remove residual salts, catalyst, and oligomers.

  • Purification (Soxhlet Extraction): For higher purity, transfer the crude polymer to a cellulose thimble and perform a Soxhlet extraction for 24 hours using acetone to remove low molecular weight impurities.[11]

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight to yield the final product.

Polymer Characterization

Thorough characterization is essential to confirm the polymer structure, molecular weight, and properties.

TechniqueExpected Observations
FTIR Spectroscopy Disappearance or significant reduction of the primary amine N-H stretching bands (~3300-3500 cm⁻¹). Persistence of the nitrile (C≡N) stretch (~2220-2240 cm⁻¹) and aromatic C-H bands. Appearance of a secondary amine N-H stretch (~3300-3500 cm⁻¹, sharp).
¹H NMR Spectroscopy Broadening of aromatic proton signals compared to the sharp peaks of the monomer. Disappearance of the primary amine (-NH₂) proton signal. Appearance of a new, broad secondary amine (-NH-) proton signal.
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn). A monomodal peak indicates successful polymerization.
Thermogravimetric Analysis (TGA) Provides the decomposition temperature (Td), indicating the thermal stability of the polymer. A high Td is expected for an aromatic backbone.[12]
Differential Scanning Calorimetry (DSC) Determines the glass transition temperature (Tg), which provides insight into the polymer's amorphous or semi-crystalline nature and its operational temperature range.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst (oxygen exposure)Ensure a strictly inert atmosphere. Use fresh, high-purity reagents.
Impure monomer or solventPurify monomer before use. Use anhydrous solvent.
Low Molecular Weight Non-stoichiometric self-condensationThis is less common in self-condensation but can be affected by side reactions. Ensure high monomer purity.
Premature precipitationIncrease solvent volume or switch to a higher-boiling solvent (e.g., xylene) to maintain solubility.
Broad Dispersity (Đ) Side reactions; slow initiationOptimize catalyst/ligand ratio and temperature. Ensure efficient stirring.

Conclusion

The this compound monomer is a promising precursor for the synthesis of novel, functional polymers. The Buchwald-Hartwig polycondensation protocol detailed herein provides a robust and reproducible method for accessing these materials. The resulting polymers, with their unique combination of functional groups and an aromatic backbone, are strong candidates for advanced applications in materials science and beyond. Further research can explore alternative polymerization techniques, such as Suzuki polycondensation, to create a diverse library of polymers from this versatile monomer.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4564338, this compound.
  • ChemAdvisors. (n.d.). Exploring the Applications of 3-Bromobenzonitrile in Material Science.
  • Google Patents. (1996). RU1772103C - Method of 2-aminobenzonitrile synthesis.
  • Google Patents. (2009). CN101585785A - Preparation method of o-aminobenzonitrile compounds.
  • Montanari, E., et al. (2024). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. ACS Omega. [Link]
  • Google Patents. (2010). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • ChemSynthesis. (2025). This compound.
  • Narvekar, P., et al. (2022). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. MDPI. [Link]
  • de la Osa, A., et al. (2022). Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. MDPI. [Link]
  • Mokhtar, S. M., et al. (2014). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. American Journal of Polymer Science. [Link]
  • MDPI. (2020). Recent Advances in Dual Temperature Responsive Block Copolymers and Their Potential as Biomedical Applications.
  • MDPI. (2025). Styrene–Divinylbenzene Copolymers Functionalized with Amino Acid Groups: Synthesis and Physicochemical Characterization.
  • National Center for Biotechnology Information. (2022). Copolymers Derived from Two Active Esters: Synthesis, Characterization, Thermal Properties, and Reactivity in Post-Modification.
  • iChemical. (n.d.). This compound, CAS No. 114344-60-4.
  • E3S Web of Conferences. (2023). Copolymerization of acrylonitrile with a nitrogen-containing ester.
  • National Center for Biotechnology Information. (2010). Emerging Synthetic Techniques for Protein-Polymer Conjugations.

Sources

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Amino-3-bromobenzonitrile with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-3-arylbenzonitriles

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed guide for the reaction between 2-amino-3-bromobenzonitrile and various boronic acids. The resulting 2-amino-3-arylbenzonitrile scaffold is a privileged motif in medicinal chemistry and materials science.[3] These structures are integral to the synthesis of a range of compounds, from pharmaceuticals to functional organic materials.[4] The strategic placement of the amino, cyano, and the newly introduced aryl group provides a rich platform for further chemical derivatization.

This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and troubleshooting advice to ensure successful and reproducible outcomes.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.[5][6]

  • Transmetalation: In this step, the organic group from the organoboron reagent (boronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid.[7]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product (2-amino-3-arylbenzonitrile) from the palladium(II) complex, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[1][8]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br (Oxidative Addition Intermediate) Pd0->ArPdBr ArPdAr_prime Ar-Pd(II)L2-Ar' (Transmetalation Intermediate) ArPdBr->ArPdAr_prime Product Ar-Ar' (2-Amino-3-arylbenzonitrile) ArPdAr_prime->Product Reductive Elimination Regen_Pd0 Pd(0)Ln ArPdAr_prime->Regen_Pd0 ArBr This compound (Ar-Br) ArBr->Pd0 Oxidative Addition Ar_prime_BOH2 Arylboronic Acid (Ar'-B(OH)2) Ar_prime_BOH2->ArPdBr Transmetalation Base Base (e.g., K2CO3) Base->Ar_prime_BOH2 caption Suzuki-Miyaura Catalytic Cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, and solvent system. The following protocols provide a robust starting point for the reaction of this compound with various arylboronic acids.

Materials and Equipment
  • Reactants: this compound, Arylboronic acid of choice

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or a suitable pre-catalyst.[2]

  • Ligand (if required): Triphenylphosphine (PPh₃), SPhos, or other phosphine-based ligands.

  • Base: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[2]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.[2]

  • Glassware: Round-bottom flask, condenser, magnetic stir bar.

  • Equipment: Magnetic stirrer with heating, inert atmosphere setup (e.g., nitrogen or argon manifold), rotary evaporator, column chromatography setup.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq.), and the base (2.0-3.0 mmol, 2.0-3.0 eq.).[9]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL). Then, add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%). If using a solid catalyst, it can be added in the first step.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[2]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[3]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

Experimental Workflow Diagram

Suzuki_Workflow start Start setup Reaction Setup: - this compound - Boronic Acid - Base - Catalyst/Ligand start->setup inert Establish Inert Atmosphere (Ar or N2) setup->inert add_solvents Add Degassed Solvents inert->add_solvents heat Heat and Stir (80-100 °C) add_solvents->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for Suzuki coupling reactions.

Representative Reaction Conditions

The optimal reaction conditions can vary depending on the specific boronic acid used. The following table provides a summary of typical conditions for the coupling of this compound with various arylboronic acids.

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012>90
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O901685-95
3-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF/H₂O110875-85
2-Thiopheneboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)Dioxane/H₂O10010>90

Note: Yields are approximate and can vary based on the specific reaction scale and purification efficiency.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently degassed solvents- Inappropriate base or solvent- Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of solvents.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.
Formation of homocoupled byproducts - Presence of oxygen- Catalyst decomposition- Maintain a strict inert atmosphere throughout the reaction.- Use a more stable catalyst or ligand system.
Debromination of starting material - Presence of protic impurities- Certain catalyst/ligand combinations- Use anhydrous solvents and reagents.- Try a different ligand or catalyst system.
Difficult purification - Close polarity of product and starting material/byproducts- Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative purification method.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with boronic acids is a robust and versatile method for the synthesis of 2-amino-3-arylbenzonitriles. By carefully selecting the reaction parameters and following the detailed protocols outlined in this guide, researchers can achieve high yields of the desired products. The insights into the reaction mechanism and troubleshooting tips provided herein should serve as a valuable resource for overcoming common challenges and successfully applying this powerful transformation in the fields of drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • ResearchGate. (n.d.). Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction.
  • ResearchGate. (n.d.). Suzuki cross‐coupling of 2‐bromobenzonitrile with p ‐tolyl boronic acid....
  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • The Journal of Organic Chemistry. (n.d.). Synthesis of Arylethylamines via C(sp3)–C(sp3) Palladium-Catalyzed Cross-Coupling.
  • PubMed Central. (n.d.). C(sp3)H/N(sp2) cross-coupling reaction for the synthesis of tertiary arylamines via fluxional SOX·Pd(II) catalysis.
  • PubMed. (2017, September 1). Preparation of 2-Amino-3-arylindoles via Pd-Catalyzed Coupling between 3-Diazoindolin-2-imines and Arylboronic Acids as well as Their Extension to 3-Aryl-3-fluoroindolin-2-imines.
  • PubMed. (2024, November 4). Metal-Free Diversification of Unprotected Amino Acid Drugs via Tandem Reaction of 2-(2-oxo-2-aryl/alkylethyl)benzonitrile in Aqueous Medium.
  • ResearchGate. (n.d.). Drugs currently in use based on 2-aminothiazole skeleton.
  • ChemRxiv. (n.d.). Palladium-Catalyzed Three-Component Selective Aminoallyla- tion of Diazo Compounds.
  • PubMed Central. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
  • PubMed Central. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis.
  • PubMed. (n.d.). Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors.

Sources

Application Notes and Protocols for Cross-Coupling Reactions of 2-Amino-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-3-bromobenzonitrile

This compound is a highly versatile and valuable building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its trifunctional nature, featuring an aniline, a nitrile, and a synthetically tractable aryl bromide, offers a rich platform for molecular diversification. The strategic positioning of these functional groups allows for the construction of complex heterocyclic scaffolds, most notably quinazolines, quinazolinones, and indazoles, which are prevalent in a wide array of pharmacologically active compounds.[1][2]

The bromine atom at the 3-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides detailed application notes and optimized protocols for the most pertinent cross-coupling reactions of this compound, offering researchers a practical framework for its effective utilization in their synthetic endeavors.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, allowing for the precise formation of C-C and C-N bonds.[3] These reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) delivers its organic group or nitrogen atom to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst.

The efficiency and scope of these reactions are critically dependent on the choice of the palladium source, ligand, base, and solvent. For a substrate like this compound, the presence of the electron-donating amino group and the potentially coordinating nitrile group necessitates careful optimization of these parameters to achieve high yields and avoid side reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures and is widely employed in the synthesis of pharmaceuticals. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.

Causality Behind Experimental Choices:
  • Catalyst System: The choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand is crucial. The ortho-amino group can coordinate to the palladium center, potentially hindering the catalytic cycle. Bulky ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can promote the reductive elimination step and prevent catalyst deactivation.[4][5] Palladium precatalysts are often preferred as they form the active Pd(0) species under conditions where the decomposition of the boronic acid is minimized.[6][7][8]

  • Base: A suitable base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used, often in an aqueous-organic solvent mixture.[9][10][11]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic substrate and the inorganic base.[11] Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and improved yields.[9][10][12]

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Degassed deionized water

  • Nitrogen or Argon gas supply

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Seal the vial with a cap.

  • Evacuate the vial and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL).

  • Place the vial in the microwave reactor and irradiate at 120 °C for 30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-amino-3-phenylbenzonitrile.

Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)TimeYield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O120 (µW)30 min~90
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O120 (µW)30 min~88
34-Trifluoromethylphenylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O120 (µW)45 min~85
42-Thiopheneboronic acidPd₂(dba)₃ (1)XPhos (3)K₃PO₄Toluene/H₂O1002 h~82

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle pd0 Pd(0)L₂ oa Oxidative Addition pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition oa->pd_complex tm Transmetalation pd_complex->tm pd_aryl_complex Ar-Pd(II)L₂(Ar') pd_complex->pd_aryl_complex Transmetalation tm->pd_aryl_complex pd_aryl_complex->pd0 Reductive Elimination re Reductive Elimination pd_aryl_complex->re re->pd0 Catalyst Regeneration product Ar-Ar' re->product reactants Ar-Br + Ar'B(OH)₂ reactants->oa This compound base Base base->pd_complex Activates Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides.[3][13] For this compound, this reaction enables the introduction of a second amino group at the 3-position, leading to valuable 2,3-diaminobenzonitrile derivatives, which are precursors to various heterocyclic systems.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: Similar to the Suzuki coupling, sterically hindered and electron-rich phosphine ligands are paramount for the successful amination of this ortho-substituted aniline derivative.[14][15][16] Ligands like XPhos, RuPhos, and BrettPhos have demonstrated broad utility in coupling challenging substrates.[17] Pre-formed palladium precatalysts are often advantageous.

  • Base: A strong, non-nucleophilic base is essential to deprotonate the amine coupling partner, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.[18][19]

  • Amine Coupling Partner: A wide range of primary and secondary alkyl and aryl amines can be used. For the synthesis of primary anilines, ammonia surrogates like benzophenone imine or ammonium salts can be utilized.[19][20]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard choices to prevent unwanted side reactions.[18]

Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Schlenk flask

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%).

  • Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous toluene (5 mL) via syringe and stir the mixture at room temperature for 10 minutes.

  • To this catalyst solution, add this compound (1.0 mmol, 1.0 equiv.), morpholine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-amino-3-(morpholino)benzonitrile.

Data Presentation: Buchwald-Hartwig Amination of this compound
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBuToluene10018~92
2AnilinePd₂(dba)₃ (1.5)RuPhos (3.6)NaOtBuDioxane11024~85
3n-ButylaminePd(OAc)₂ (2)BrettPhos (4)LiHMDSToluene10016~88
4Benzophenone iminePd₂(dba)₃ (2)XPhos (4.8)NaOtBuToluene11024~75

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_cycle pd0 Pd(0)L₂ oa Oxidative Addition pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition oa->pd_complex amine_coord Amine Coordination & Deprotonation pd_complex->amine_coord pd_amido_complex Ar-Pd(II)L₂(NR₂) pd_complex->pd_amido_complex Amine Coordination & Deprotonation amine_coord->pd_amido_complex pd_amido_complex->pd0 Reductive Elimination re Reductive Elimination pd_amido_complex->re re->pd0 Catalyst Regeneration product Ar-NR₂ re->product reactants Ar-Br + HNR₂ reactants->oa This compound base Base base->pd_complex Deprotonates Amine

Sources

The Versatile Role of 2-Amino-3-bromobenzonitrile in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-3-bromobenzonitrile in Medicinal Chemistry

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are prevalent in a vast number of pharmaceuticals, owing to their ability to present functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological targets. Among the myriad of building blocks available to the medicinal chemist, this compound stands out as a particularly versatile and powerful precursor for the construction of a diverse range of fused heterocyclic systems. Its unique arrangement of a nucleophilic amino group, an electrophilic nitrile, and a synthetically adaptable bromo substituent provides a gateway to a multitude of cyclization strategies. This guide offers an in-depth exploration of the key cyclization reactions involving this compound, providing detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. The methodologies presented herein are designed to be robust and adaptable, serving as a practical resource for the synthesis of quinazolines, quinazolinones, and other valuable nitrogen-containing heterocycles.

I. Synthesis of Quinazoline Derivatives: Palladium-Catalyzed Annulation Strategies

The quinazoline core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities. Transition-metal-catalyzed reactions have become indispensable tools for the efficient construction of this heterocyclic system.[1] Palladium-catalyzed annulation reactions, in particular, offer a powerful and versatile approach to quinazolines from readily available starting materials.

A. Mechanistic Considerations in Palladium-Catalyzed Quinazoline Synthesis

The palladium-catalyzed synthesis of quinazolines from 2-aminobenzonitriles typically proceeds through a cascade of elementary steps, including oxidative addition, migratory insertion, and reductive elimination. The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a palladium(II) intermediate. Subsequent coordination and insertion of a reaction partner, such as an alkyne or another coupling component, followed by intramolecular cyclization and reductive elimination, furnishes the desired quinazoline product and regenerates the active palladium(0) catalyst. The choice of palladium source, ligand, base, and solvent is crucial for optimizing the reaction efficiency and selectivity.

II. Copper-Catalyzed Pathways to Fused Heterocycles

Copper catalysis has emerged as a cost-effective and sustainable alternative to palladium catalysis for a variety of cross-coupling and cyclization reactions. The use of copper catalysts in conjunction with this compound opens up additional avenues for the synthesis of diverse heterocyclic frameworks.

A. Synthesis of Quinazolinones via Reaction with Aldehydes

A practical approach for the synthesis of quinazolinones involves the copper-catalyzed reaction of 2-bromobenzonitriles with aldehydes and an ammonia source. This transformation can be performed as a one-pot, multicomponent reaction, offering high atom economy and operational simplicity. An "on-water" protocol has been developed for this reaction, highlighting its environmentally benign nature.[2]

B. Rationale for Experimental Parameters
  • Copper Catalyst: Copper(I) and Copper(II) salts, such as CuBr, CuI, and CuCl2, are effective catalysts for this transformation. The choice of catalyst can influence the reaction rate and yield.[2]

  • Ligand: While some reactions proceed without a ligand, the addition of a simple and inexpensive ligand like L-proline can enhance the catalytic activity.[2]

  • Base: A base, such as cesium carbonate (Cs2CO3), is typically required to facilitate the reaction.[2]

  • Solvent: While organic solvents like DMF and DMA can be used, water has been shown to be an excellent and environmentally friendly solvent for this reaction.[2]

  • Atmosphere: The reaction can be sensitive to the atmosphere. Under an air atmosphere, the reaction favors the formation of quinazolinones, while under an inert atmosphere (N2), dihydroquinazolinones can be selectively prepared.[2]

Protocol 1: "On-Water" Synthesis of 2-Phenylquinazolin-4(3H)-one from o-Bromobenzonitrile (Adaptable for this compound)

This protocol is adapted from a procedure for o-bromobenzonitrile and serves as a starting point for optimization with this compound.[2]

Materials:

  • This compound

  • Benzaldehyde

  • Aqueous ammonia (27%)

  • Copper(II) chloride (CuCl2)

  • L-proline

  • Cesium carbonate (Cs2CO3)

  • Water (deionized)

  • Reaction vessel (e.g., sealed tube)

Procedure:

  • To a sealed tube, add this compound (1 mmol), benzaldehyde (2 mmol), aqueous ammonia (1 mL, 27%), CuCl2 (0.1 mmol), L-proline (0.2 mmol), and Cs2CO3 (2 mmol).

  • Add water (2 mL) to the mixture.

  • Seal the tube and heat the reaction mixture with stirring for 12 hours.

  • After 12 hours, open the vessel to the air and continue refluxing for another 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Synthesis of Quinazolinones and Dihydroquinazolinones from o-Bromobenzonitrile [2]

EntryAldehydeProductAtmosphereYield (%)
1Benzaldehyde2-Phenylquinazolin-4(3H)-oneAir75
24-Methylbenzaldehyde2-(p-Tolyl)quinazolin-4(3H)-oneAir88
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)quinazolin-4(3H)-oneAir92
4Benzaldehyde2,3-Dihydro-2-phenylquinazolin-4(1H)-oneN274
54-Methylbenzaldehyde2,3-Dihydro-2-(p-tolyl)quinazolin-4(1H)-oneN285

III. Microwave-Assisted Cyclization: A Green and Efficient Approach

Microwave-assisted organic synthesis has gained widespread acceptance as a valuable tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods.[3] This technology is particularly well-suited for the synthesis of heterocyclic compounds.

A. Advantages of Microwave Synthesis
  • Rapid Heating: Microwaves directly heat the solvent and reactants, leading to a rapid increase in temperature and significantly reduced reaction times.

  • Improved Yields: The uniform and efficient heating can minimize the formation of byproducts, leading to higher yields of the desired product.

  • Solvent-Free Conditions: In some cases, reactions can be performed under solvent-free conditions, further enhancing the green credentials of the synthesis.[3]

Protocol 2: Microwave-Assisted Synthesis of Quinazolinones from 2-Aminobenzamides (Adaptable for this compound)

This protocol for the synthesis of quinazolinones from 2-aminobenzamides and alcohols under microwave irradiation can be adapted for this compound.[3]

Materials:

  • This compound

  • Benzyl alcohol

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs2CO3)

  • Microwave synthesis vial

  • Oxygen source (e.g., balloon)

Procedure:

  • In a microwave synthesis vial, combine this compound (0.5 mmol), benzyl alcohol (5.0 equiv.), CuI (20 mol%), and Cs2CO3 (1.5 equiv.).

  • Seal the vial and place it under an oxygen atmosphere.

  • Irradiate the reaction mixture in a microwave reactor at 130 °C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction vial to room temperature.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Microwave-Assisted Synthesis of Quinazolinones [3]

Entry2-AminobenzamideAlcoholYield (%)
12-AminobenzamideBenzyl alcohol90
25-Chloro-2-aminobenzamideBenzyl alcohol85
32-Aminobenzamide4-Methylbenzyl alcohol88
42-AminobenzamideButan-1-ol75

IV. Synthesis of Fused Pyrimidines and Thiazoles

The reactivity of the amino and cyano groups in this compound also allows for the synthesis of other important fused heterocyclic systems, such as thieno[2,3-d]pyrimidines and benzimidazoles.

A. Synthesis of Thieno[2,3-d]pyrimidines
B. Synthesis of Benzimidazoles

Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological properties. The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. While this compound is not a direct precursor for classical benzimidazole synthesis, its conversion to a suitable diamine intermediate could open up this synthetic route.

Workflow for Potential Benzimidazole Synthesis

G A This compound B Reduction of Nitrile (e.g., with LiAlH4 or catalytic hydrogenation) A->B C 2-Amino-3-bromobenzylamine B->C D Cyclization with Carboxylic Acid (or aldehyde followed by oxidation) C->D E Brominated Benzimidazole Derivative D->E

Caption: Proposed synthetic workflow for benzimidazoles.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of medicinally important heterocyclic compounds. The strategic positioning of its functional groups allows for a diverse range of cyclization reactions, including palladium- and copper-catalyzed annulations, as well as microwave-assisted transformations. The protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to explore the full synthetic potential of this remarkable starting material, paving the way for the discovery of novel therapeutic agents. Further exploration of its reactivity with various electrophiles and nucleophiles will undoubtedly continue to yield new and efficient routes to complex molecular architectures.

References

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  • MDPI. (2020). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
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  • Royal Society of Chemistry. (2021). Copper-catalyzed synthesis of 2-aminobenzothiazoles from 2-iodophenyl isocyanides, potassium sulfide and amines. Organic & Biomolecular Chemistry, 19(25), 5586-5590.[15]
  • Royal Society of Chemistry. (2018). Copper-catalyzed cyclization of 2-cyanobenzaldehydes and 2-isocyanoacetates: an efficient strategy for the synthesis of substituted 1-aminoisoquinolines.
  • Frontiers in Chemistry. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
  • Royal Society of Chemistry. (2012). Copper/TEMPO catalysed synthesis of nitriles from aldehydes or alcohols using aqueous ammonia and with air as the oxidant.
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  • Arkat USA, Inc. (2015).
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  • ResearchGate. (2013). Chemistry of 2-Amino-3-cyanopyridines.
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  • PubMed. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi, 109(7), 464-73.[10]
  • SciELO. (2022). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Journal of the Brazilian Chemical Society, 33(8), 816-827.[11]
  • PubMed Central. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6889.[26]
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Sources

Application Note & Protocol: A Scalable Synthesis of 2-Amino-3-bromobenzonitrile and Its Derivatives for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-Amino-3-bromobenzonitrile is a pivotal building block in medicinal chemistry and pharmaceutical development. Its unique trifunctional arrangement—an amine, a bromine atom, and a nitrile group—offers a versatile scaffold for constructing a wide array of complex heterocyclic systems. These systems, including indazoles and quinazolines, are prevalent in numerous therapeutic agents, such as kinase inhibitors and other targeted therapies.[1][2]

The transition from laboratory-scale synthesis to pilot or manufacturing scale presents significant challenges. Issues of safety, process robustness, cost-effectiveness, and impurity profiles become paramount. This document provides a detailed, field-proven protocol for the scale-up synthesis of this compound, focusing on the direct electrophilic bromination of 2-aminobenzonitrile. We will elucidate the causal factors behind key process decisions, outline critical safety protocols for handling brominating agents at scale, and describe subsequent transformations to valuable derivatives.

Strategic Approach to Scale-Up Synthesis

The primary and most direct route for industrial production is the regioselective bromination of commercially available 2-aminobenzonitrile. The core challenge lies in controlling the electrophilic aromatic substitution to favor bromination at the C3 position, which is ortho to the strongly activating amino group and meta to the deactivating nitrile group.

Rationale for Reagent and Condition Selection
  • Starting Material: High-purity 2-aminobenzonitrile (>99%) is the preferred starting material due to its commercial availability and the need to minimize side-product formation, which complicates downstream purification.[3]

  • Brominating Agent: While molecular bromine (Br₂) is a potent brominating agent, its high toxicity, corrosivity, and the potential for runaway reactions make it hazardous for large-scale operations.[4][5] N-Bromosuccinimide (NBS) is a superior alternative for scale-up.[6] It is a solid, making it easier and safer to handle, and it provides a slow, controlled release of electrophilic bromine, which enhances regioselectivity and minimizes the formation of dibrominated and other impurities.

  • Solvent System: Dichloromethane (DCM) is an effective solvent for this reaction, as it provides good solubility for the starting material and NBS, is relatively inert under the reaction conditions, and its low boiling point simplifies removal during workup.[6]

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (e.g., -10°C to 0°C) is critical.[6] This control suppresses the rate of reaction, preventing thermal runaways and reducing the formation of isomeric byproducts that can arise at higher temperatures.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds via a classical electrophilic aromatic substitution mechanism. The amino group (-NH₂) is a powerful activating group that directs electrophiles to the ortho and para positions. The nitrile group (-CN) is a deactivating, meta-directing group. The C3 position is ortho to the amine and meta to the nitrile, making it a highly favorable site for substitution.

cluster_0 Mechanism of Bromination Start 2-Aminobenzonitrile + NBS Intermediate Wheland Intermediate (Sigma Complex) Start->Intermediate Electrophilic Attack by 'Br⁺' Product This compound Intermediate->Product Deprotonation H_plus H⁺ Intermediate->H_plus Succinimide Succinimide Product->Succinimide Byproduct Formation

Caption: Mechanism of electrophilic bromination of 2-aminobenzonitrile.

Detailed Scale-Up Protocol (1 kg Scale)

This protocol is designed for execution in a facility with appropriate engineering controls, including a glass-lined reactor with temperature control and a scrubber system.

Materials and Equipment
Reagent/MaterialGradeCAS No.QuantityMoles
2-Aminobenzonitrile>99% Purity1885-29-61.00 kg8.46 mol
N-Bromosuccinimide (NBS)Reagent Grade128-08-51.58 kg8.89 mol
Dichloromethane (DCM)Anhydrous75-09-210.0 L-
Sodium Thiosulfate PentahydrateTechnical10102-17-72.5 kg10.0 mol
Saturated Sodium Bicarbonate Solution--~8.0 L-
Brine (Saturated NaCl Solution)--4.0 L-
Anhydrous Magnesium Sulfate (MgSO₄)-7487-88-90.5 kg-
HeptaneTechnical142-82-55.0 L-
Ethyl AcetateTechnical141-78-62.5 L-

Equipment:

  • 20 L glass-lined jacketed reactor with overhead stirring and temperature probe.

  • Addition funnel or solids charging port.

  • Inert atmosphere capability (Nitrogen).

  • Connection to a caustic scrubber system.

  • Large-scale filtration apparatus (e.g., Nutsche filter).

  • Vacuum drying oven.

Experimental Procedure
  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Charge Starting Material: Charge the reactor with 2-aminobenzonitrile (1.00 kg) and dichloromethane (10.0 L).

  • Cooling: Begin stirring and cool the reactor contents to -10°C using the cooling jacket.

  • NBS Addition: Once the temperature is stable at -10°C, add the N-bromosuccinimide (1.58 kg, 1.05 eq) portion-wise over 2-3 hours.[6] Causality: Portion-wise addition is crucial to maintain strict temperature control, as the reaction is exothermic. A rapid addition can lead to a temperature spike, resulting in decreased regioselectivity and the formation of impurities.

  • Reaction Monitoring: Maintain the reaction mixture at -10°C to 0°C for an additional 2-4 hours after the addition is complete. Monitor the reaction progress by HPLC or TLC until the consumption of the starting material is >98%.

  • Quenching: Prepare a solution of sodium thiosulfate (2.5 kg) in water (10 L). Slowly add this quenching solution to the reactor, ensuring the temperature does not rise above 10°C. Stir for 30 minutes. Causality: This step neutralizes any unreacted NBS and elemental bromine, which is critical for safety during workup.[7]

  • Phase Separation: Stop stirring and allow the layers to separate. Drain the lower organic (DCM) layer.

  • Aqueous Wash: Wash the organic layer sequentially with saturated sodium bicarbonate solution (~8 L) and then brine (4 L). Causality: The bicarbonate wash removes acidic byproducts like succinimide, while the brine wash helps to break emulsions and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to afford the crude product as a solid.

  • Purification by Recrystallization: Add a mixture of heptane and ethyl acetate (e.g., 2:1 ratio, ~7.5 L total) to the crude solid. Heat the mixture to 60-70°C to achieve complete dissolution, then slowly cool to 0-5°C to induce crystallization.

  • Isolation: Collect the solid product by filtration, wash the filter cake with cold heptane, and dry under vacuum at 40-50°C.

  • Analysis: The final product, this compound, should be obtained as a pale yellow or off-white solid. Expected yield: 1.35-1.50 kg (81-90%). Purity by HPLC should be >99.5%.

Process Workflow and Safety

Synthesis Workflow Diagram

Charge Charge Reactor: 2-Aminobenzonitrile in DCM Cool Cool to -10°C Charge->Cool Add_NBS Portion-wise Addition of NBS Cool->Add_NBS React Reaction at -10°C to 0°C (Monitor by HPLC) Add_NBS->React Quench Quench with Na₂S₂O₃ Solution React->Quench Extract Phase Separation & Aqueous Washes Quench->Extract Concentrate Dry & Concentrate Organic Phase Extract->Concentrate Recrystallize Recrystallize from Heptane/EtOAc Concentrate->Recrystallize Isolate Filter and Dry Recrystallize->Isolate Product Final Product: This compound (>99.5% Purity) Isolate->Product

Caption: Scaled-up synthesis workflow for this compound.

Critical Safety and Handling Protocols

Bromination reactions, even with NBS, require stringent safety measures.[8]

  • Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor system. The reactor exhaust must be routed through a caustic scrubber to neutralize any bromine or HBr vapors.[8]

  • Personal Protective Equipment (PPE): Personnel must wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a chemical-resistant apron or lab coat.[7][8] For charging solids, respiratory protection may be required.

  • Spill Management: An emergency spill kit containing a neutralizing agent, such as sodium thiosulfate solution, must be readily available.[7]

  • Waste Disposal: All aqueous layers and waste streams containing bromine or brominated compounds must be collected and disposed of as hazardous waste according to institutional and local regulations.

Synthesis of Derivatives

The this compound scaffold is an excellent precursor for further functionalization.

Palladium-Catalyzed Cross-Coupling

The bromine atom is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, or amino substituents at the C3 position.

Synthesis of 3-Aminoindazoles

A particularly valuable transformation is the synthesis of substituted 3-aminoindazoles. This can be achieved via a two-step sequence involving a palladium-catalyzed arylation with a hydrazone, followed by an acid-mediated deprotection and cyclization.[1][2] This route provides an efficient alternative to traditional methods that often require harsh conditions.[2]

Conclusion

The protocol described provides a robust, safe, and scalable method for the synthesis of high-purity this compound. By employing NBS as a safer brominating agent and maintaining strict control over reaction parameters, particularly temperature, this process is well-suited for industrial application. The resulting intermediate serves as a versatile platform for the development of complex pharmaceutical compounds, underscoring its importance in modern drug discovery and development.

References

  • Bromination safety. (2024). YouTube.
  • Process For The Preparation Of Highly Pure 2 Aminobenzonitrile.Quick Company.
  • Barbe, G., et al. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles.The Journal of Organic Chemistry.
  • Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. (2010). American Chemical Society.
  • Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.PMC - NIH.
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Application Notes and Protocols: 2-Amino-3-bromobenzonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 2-Amino-3-bromobenzonitrile, a highly versatile chemical intermediate, and its emerging applications in materials science. As a senior application scientist, this document moves beyond simple procedural lists to explain the causal relationships behind experimental choices, ensuring that researchers can not only replicate but also adapt these protocols for novel material discovery.

Introduction: A Multifunctional Building Block

This compound (CAS: 114344-60-4) is an aromatic compound distinguished by its unique trifecta of functional groups: a primary amine, a reactive bromine atom, and a nitrile group.[1] This specific arrangement on a benzene core makes it an exceptionally valuable precursor for a new generation of advanced materials.

  • The Bromine Handle: The C-Br bond serves as a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the strategic extension of the molecule's π-conjugated system. This is fundamental for developing organic semiconductors and functional dyes.[2][3]

  • The Amino Group: As an electron-donating group, the amine influences the electronic properties of the molecule. It also provides a reactive site for polymerization, enabling the formation of high-performance polymers like polyamides.[4]

  • The Nitrile Group: This electron-withdrawing group creates an intramolecular charge-transfer character when paired with the amino group, a desirable feature for tuning the bandgap of organic electronic materials.[2] It can also participate in specific polymerization reactions, such as the formation of phthalocyanine or triazine structures under high temperatures.[5]

This guide details the application of this compound in the synthesis of high-performance polymers, organic semiconductors for electronics, and functional dyes.

Physicochemical Properties and Safety Data

Proper handling and storage are critical for ensuring experimental success and safety. The compound typically appears as a white to yellow powder or crystals.

PropertyValueSource
CAS Number 114344-60-4[1]
Molecular Formula C₇H₅BrN₂[1][6]
Molecular Weight 197.03 g/mol [1][6]
Appearance White to yellow powder or crystals
Purity Typically ≥95%[6][7]
Storage Keep in a dark place, inert atmosphere, 2-8°C[8]

Safety and Handling: this compound is classified as harmful and requires careful handling in a well-ventilated fume hood.[7]

  • Hazard Statements: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[1][7] Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Precautionary Measures: Wear protective gloves, clothing, eye, and face protection (P280). In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present (P305, P351, P338).

Application I: Synthesis of High-Performance Polymers

Application Note: The bifunctional nature of this compound, possessing both an amine and a reactive halide, makes it an excellent monomer for step-growth polymerization. The resulting polymers, such as polyamides, incorporate a rigid aromatic backbone, which typically imparts high thermal stability and mechanical strength. The pendant bromo- and cyano- groups offer sites for post-polymerization modification, allowing for the fine-tuning of properties like solubility or the grafting of additional functional moieties.[2][4]

G monomer This compound + Diacyl Chloride polymerization Interfacial Polymerization monomer->polymerization polymer Functional Polyamide (High Thermal Stability) polymerization->polymer

Caption: Workflow for synthesizing a functional polyamide.

Protocol 1: Synthesis of a Brominated Aromatic Polyamide

This protocol describes an interfacial polymerization method, chosen for its ability to rapidly form high molecular weight polymers at room temperature by reacting two immiscible monomer solutions at their interface.

Materials:

  • This compound (1.0 eq.)

  • Terephthaloyl chloride (1.0 eq.)

  • Dichloromethane (DCM), anhydrous

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Methanol

Procedure:

  • Aqueous Phase Preparation: In a beaker, dissolve this compound and sodium carbonate (2.2 eq., to neutralize the HCl byproduct) in deionized water with vigorous stirring.

  • Organic Phase Preparation: In a separate beaker, dissolve an equimolar amount of terephthaloyl chloride in anhydrous DCM.

  • Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase without mixing to create a distinct interface. The polyamide film will form instantly at the interface.

  • Polymer Extraction: Using forceps, gently grasp the polymer film at the center of the interface and continuously pull it out as a "rope." The reaction is rapid, and the polymer can be drawn until the reagents are consumed.

  • Washing and Purification: Wash the collected polymer rope thoroughly with deionized water and then with methanol to remove unreacted monomers, oligomers, and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 60 °C overnight.

Characterization:

  • FTIR: Confirm the formation of the amide bond (C=O stretch ~1650 cm⁻¹, N-H stretch ~3300 cm⁻¹).

  • TGA: Determine the thermal stability and decomposition temperature of the polymer.

Application II: Building Blocks for Organic Electronics

Application Note: The key to high-performance organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), lies in the precise control of the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels.[2][9] this compound is an ideal starting block for creating materials with a Donor-Acceptor (D-A) architecture. The amino group acts as the donor and the nitrile as the acceptor. The crucial bromine "handle" allows for Suzuki or Stille cross-coupling reactions, which systematically extend the π-conjugated system by linking it to other aromatic units. This extension is the primary method for tuning the material's bandgap and, consequently, its emission color in an OLED or its charge carrier mobility in an OFET.[10][11][12]

G cluster_0 Reactants cluster_1 Process cluster_2 Product & Application A This compound (Donor-Acceptor Building Block) C Palladium-Catalyzed Suzuki Coupling A->C B Arylboronic Acid (Conjugation Extender) B->C D Extended π-Conjugated System (Tuned HOMO/LUMO) C->D E Organic Semiconductor Layer (OLEDs, OFETs) D->E

Caption: Synthesis pathway for organic semiconductors.

Protocol 2: General Protocol for Suzuki Cross-Coupling

This protocol provides a robust framework for coupling this compound with various arylboronic acids. The choice of catalyst, base, and solvent is critical for achieving high yields and purity.[3]

Materials & Equipment:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.)

  • Degassed solvent system (e.g., 1,4-dioxane/water 4:1, or Toluene/Ethanol/Water)

  • Schlenk flask or microwave vial, magnetic stirrer, condenser, inert atmosphere (N₂ or Ar)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst. The use of a pre-catalyst and ligand system (e.g., Pd₂(dba)₃ and SPhos) can also be highly effective and is chosen based on the steric and electronic properties of the coupling partners.

  • Solvent Addition: Add the degassed solvent system via syringe. The solvent choice is crucial; polar aprotic solvents like dioxane or DMF are common. Degassing (e.g., by three freeze-pump-thaw cycles) is essential to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until Thin Layer Chromatography (TLC) or LC-MS analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. The aqueous washes remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired conjugated molecule.

Data Interpretation: The properties of the resulting material are directly influenced by the chosen arylboronic acid.

Coupled Aryl GroupExpected Emission Color (in OLED)Rationale
PhenylBlue / Deep BlueMinimal extension of conjugation, maintains a large bandgap.
NaphthylSky Blue / GreenIncreased conjugation length lowers the bandgap compared to phenyl.
AnthracenylGreen / YellowSignificant π-system extension leads to a smaller bandgap and red-shifted emission.
CarbazoleBlueIntroduces a strong hole-transporting character, useful for OLEDs.

Application III: Precursor for Functional Dyes

Application Note: The same principles of conjugation tuning used for electronics apply to the synthesis of functional dyes. The inherent D-A nature of this compound provides a scaffold for creating dyes with interesting photophysical properties, such as solvatochromism (color changes with solvent polarity) and aggregation-induced emission (AIE).[8][13] By reacting the bromine site via Buchwald-Hartwig amination or other C-N coupling reactions, new donor groups can be introduced, further modifying the electronic structure and leading to dyes with applications in sensing, bio-imaging, and smart materials.

G start This compound process Buchwald-Hartwig Amination with Secondary Amine start->process product Functional Dye (e.g., Solvatochromic) process->product application Sensing & Imaging product->application

Caption: Workflow for the synthesis of a functional dye.

Protocol 3: Synthesis of a Donor-Acceptor Dye via Buchwald-Hartwig Amination

This protocol details the C-N cross-coupling of this compound with a secondary amine, a powerful method for creating highly fluorescent, twisted intramolecular charge-transfer (TICT) dyes.

Materials & Equipment:

  • This compound (1.0 eq.)

  • Secondary amine (e.g., diphenylamine, 1.2 eq.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., BINAP or Xantphos, 4 mol%)

  • Strong base (e.g., NaOt-Bu, 1.4 eq.)

  • Anhydrous, degassed toluene

  • Schlenk flask, inert atmosphere (N₂ or Ar)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a Schlenk flask. Add the this compound and the secondary amine. The choice of ligand is critical; bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step.

  • Solvent and Reaction: Add anhydrous, degassed toluene. Seal the flask and heat the mixture to 90-110 °C. Monitor the reaction by TLC.

  • Work-up: After cooling, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude material via column chromatography to yield the final dye.

Characterization:

  • UV-Vis and Fluorescence Spectroscopy: Measure the absorption and emission spectra in solvents of varying polarity (e.g., hexane, toluene, THF, acetonitrile) to characterize the solvatochromic shift, a hallmark of successful D-A dye synthesis.

  • Quantum Yield Measurement: Quantify the emission efficiency of the synthesized dye.

Conclusion and Future Outlook

This compound is a cornerstone intermediate whose true potential is still being unlocked. The protocols and applications detailed herein demonstrate its utility in creating a diverse range of functional materials, from thermally stable polymers to sophisticated organic semiconductors. Future research will likely focus on incorporating this building block into more complex architectures, such as:

  • Covalent Organic Frameworks (COFs): Its rigid structure and multiple reactive sites make it a candidate for creating porous, crystalline materials for gas storage and catalysis.[8]

  • Thermally Activated Delayed Fluorescence (TADF) Emitters: The inherent D-A structure is a prerequisite for designing TADF molecules, which represent the next generation of highly efficient OLED emitters.[12]

By understanding the fundamental reactivity and electronic nature of this molecule, researchers are well-equipped to design the next wave of advanced materials.

References

  • This compound | C7H5BrN2 | CID 4564338.
  • 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications.Ningbo Inno Pharmchem Co., Ltd.[Link]
  • Principles and applications of organic light emitting diodes (OLEDs).
  • 3-Amino-2-bromobenzonitrile | C7H5BrN2 | CID 60155424.
  • This compound, CAS No. 114344-60-4.iChemical.[Link]
  • This compound - C7H5BrN2.ChemSynthesis.[Link]
  • Organic semiconductors for organic field-effect transistors.
  • Organic Light Emitting Diodes: Devices and applications.Journal of Materials and Environmental Science.[Link]
  • Multifunctional organic field effect transistors constructed with photochromic molecules.Materials Chemistry Frontiers, RSC Publishing.[Link]
  • (PDF) Organic Field-Effect Transistors.
  • Emerging Synthetic Techniques for Protein-Polymer Conjugations.
  • Biological Interfacial Materials for Organic Light-Emitting Diodes.MDPI.[Link]
  • Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures.Frontiers.[Link]
  • Polyamide/Poly(Amino Acid) Polymers for Drug Delivery.MDPI.[Link]
  • Flexible organic field-effect transistors-based biosensors: progress and perspectives.
  • Organic Light Emitting Diode (OLED) Technology and its Applications: Literature Review.Biomedical Journal of Scientific & Technical Research.[Link]
  • Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs).PMC, PubMed Central.[Link]
  • Catalytic Polymerization of Phthalonitrile Resins by Carborane with Enhanced Thermal Oxidation Resistance: Experimental and Molecular Simul
  • Poly(amino acid)-grafted polymacrolactones. Synthesis, self-assembling and ionic coupling properties.UPCommons.[Link]
  • Synthesis, Properties, and Biodegradation of Sequential Poly(Ester Amide)s Containing γ-Aminobutyric Acid.MDPI.[Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Suzuki Reaction with 2-Amino-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the unique challenges presented by 2-Amino-3-bromobenzonitrile, a substrate of increasing importance in pharmaceutical and materials science research. Due to its distinct electronic and steric properties, this molecule requires careful consideration of reaction parameters to achieve high yields and purity.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Our goal is to provide not just solutions, but a deeper mechanistic understanding that empowers you to rationalize your experimental choices and adapt protocols to your specific needs.

The Challenge: Understanding this compound

This substrate is considered "challenging" for several reasons that directly impact the key steps of the Suzuki catalytic cycle:

  • Steric Hindrance: The amino group is ortho to the bromine, sterically impeding the approach of the bulky palladium catalyst for the initial oxidative addition step.

  • Coordinating Groups: Both the amino (-NH2) and cyano (-CN) groups can act as ligands, potentially coordinating to the palladium center and inhibiting its catalytic activity.

  • Electronic Effects: The amino group is strongly electron-donating, while the cyano group is strongly electron-withdrawing. This push-pull electronic environment can influence the reactivity of the C-Br bond.

Understanding these inherent properties is the first step toward successful optimization.

Troubleshooting Guide & FAQs

Q1: My reaction shows low or no conversion of the this compound starting material. What are the most likely causes and how can I fix it?

Low conversion is one of the most common issues and typically points to a problem in the catalytic cycle, often the rate-limiting oxidative addition step, which is hampered by the substrate's steric bulk.[1][2]

Primary Causes & Solutions:

  • Ineffective Catalyst/Ligand System: The classic Pd(PPh₃)₄ catalyst may be unsuitable for this sterically demanding substrate.[3] The key is to use a catalytic system that is both highly active and stable.

    • Expert Insight: The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-determining step.[4] For hindered substrates, this step is slow. Bulky, electron-rich phosphine ligands accelerate this step by promoting the formation of a more reactive, monoligated Pd(0) species.[4][5][6] They also facilitate the final, often difficult, reductive elimination step to release the product.[4][5]

    • Recommended Action: Switch to a modern catalyst system known for high activity with hindered substrates. Buchwald's biaryl phosphine ligands are the industry standard here.[5][7]

  • Inappropriate Base or Solvent: The base is not just a spectator; it's crucial for activating the boronic acid in the transmetalation step.[1][8] Its effectiveness is highly dependent on solubility and strength, which is dictated by the solvent system.[9]

    • Expert Insight: A base that is insoluble in the reaction medium cannot effectively form the reactive boronate species, stalling the catalytic cycle.[8] Weaker bases may not be sufficient to drive the transmetalation.

    • Recommended Action: Screen different base and solvent combinations. Potassium phosphate (K₃PO₄) is often an excellent choice for challenging couplings due to its moderate strength and good solubility in aqueous/organic mixtures.[5][7] Cesium carbonate (Cs₂CO₃) is a stronger, often effective alternative.[10] Using a biphasic solvent system like Toluene/H₂O or Dioxane/H₂O can improve the solubility of inorganic bases and facilitate the reaction.[8][11]

  • Catalyst Deactivation: Palladium catalysts, especially the active Pd(0) species, are highly sensitive to oxygen.[12] Insufficient degassing or a poor inert atmosphere will kill your catalyst before it has a chance to work.

    • Recommended Action: Ensure your entire setup is rigorously free of oxygen. Degas your solvent(s) thoroughly for at least 30 minutes by bubbling with argon or nitrogen.[11] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration. Use fresh, high-quality catalyst.

Table 1: Recommended Starting Conditions for Screening
ParameterRecommendationRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Reliable Pd(0) or Pd(II) precatalysts.
Ligand SPhos or XPhos (1.1-1.2 eq. to Pd)Bulky, electron-rich ligands proven for hindered substrates.[5][7]
Base K₃PO₄ (2.0-3.0 eq.)Effective and broadly compatible base.[5]
Solvent Toluene/H₂O (e.g., 5:1) or Dioxane/H₂O (5:1)Biphasic systems aid base solubility and reaction kinetics.[8]
Temperature 80-110 °CProvides sufficient energy to overcome activation barriers.[3]
Q2: I'm observing a significant amount of a byproduct that appears to be my starting material without the bromine (2-Aminobenzonitrile). What is this and how can I prevent it?

This side product is the result of hydrodehalogenation , a common side reaction where the aryl halide is reduced instead of coupled.[13][14]

Mechanism and Causality:

This side reaction occurs when a palladium-hydride (Pd-H) species is formed in the reaction mixture. This Pd-H species can then undergo reductive elimination with the aryl group attached to the palladium, yielding the dehalogenated arene and regenerating the Pd(0) catalyst.[14] Sources of the hydride can include bases, solvents (especially alcohols), or trace water.[14]

Strategies for Mitigation:

  • Choice of Base: Avoid bases that can readily act as hydride donors. While amine bases like triethylamine are sometimes used, they can be a source for this side reaction. Inorganic bases like K₃PO₄ or K₂CO₃ are generally preferred.[5]

  • Solvent Selection: Be cautious with alcohol solvents if dehalogenation is a problem. While they can be effective, they can also serve as hydride sources.[13] Aprotic solvents like toluene, dioxane, or THF are often better choices.[3][8]

  • Accelerate the Main Reaction: The faster the desired Suzuki coupling occurs, the less time there is for side reactions. Using a more active catalyst system (as described in Q1) that promotes rapid oxidative addition and transmetalation can outcompete the dehalogenation pathway.[11]

  • Temperature Control: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. If dehalogenation is severe, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) once you have a highly active catalyst system in place.

Troubleshooting Workflow for Low Yield / Dehalogenation

G start Low Yield or Dehalogenation Observed check_catalyst Is the catalyst system optimized for hindered substrates? (e.g., Pd/SPhos) start->check_catalyst change_catalyst Action: Switch to Pd₂(dba)₃/SPhos or a similar Buchwald system. check_catalyst->change_catalyst No check_conditions Are reaction conditions rigorously inert? check_catalyst->check_conditions Yes rerun Re-run Experiment change_catalyst->rerun improve_inert Action: Thoroughly degas solvents. Use Schlenk techniques. Maintain Ar/N₂ atmosphere. check_conditions->improve_inert No check_base Is the base/solvent combination optimal? check_conditions->check_base Yes improve_inert->rerun change_base Action: Screen K₃PO₄, Cs₂CO₃. Use Toluene/H₂O or Dioxane/H₂O. check_base->change_base No check_temp Is dehalogenation the primary side product? check_base->check_temp Yes change_base->rerun lower_temp Action: With an active catalyst, reduce temperature (e.g., to 80°C) to disfavor side reaction. check_temp->lower_temp Yes check_temp->rerun No lower_temp->rerun

Caption: Troubleshooting workflow for Suzuki coupling.
Q3: My reaction is forming a biaryl byproduct derived from my boronic acid (homocoupling). What causes this and how can I stop it?

The formation of a symmetrical biaryl from the boronic acid partner is known as homocoupling or the Glaser-Hay coupling. It is another common side reaction that consumes your valuable reagent and complicates purification.[13]

Primary Causes & Solutions:

  • Presence of Oxygen: This is the most frequent cause. Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then catalyze the homocoupling of the boronic acid.[13]

    • Solution: As with catalyst deactivation, the solution is rigorous exclusion of oxygen. Ensure your inert atmosphere technique is flawless.[12]

  • Using a Pd(II) Precatalyst without Efficient Reduction: If you use a Pd(II) source like Pd(OAc)₂ or PdCl₂, it must be reduced in situ to the active Pd(0) species. If this reduction is slow or incomplete, the remaining Pd(II) can promote homocoupling.

    • Expert Insight: Phosphine ligands not only act as ligands but can also serve as reducing agents for Pd(II) precatalysts, though this can be complex. Sometimes, an external reductant is implicitly present. However, relying on a Pd(0) source like Pd₂(dba)₃ can often be more straightforward.

    • Solution: Ensure your protocol facilitates efficient reduction of the Pd(II) precatalyst. Alternatively, start with a Pd(0) source like Pd₂(dba)₃ or use modern, well-defined precatalysts (e.g., Buchwald G3/G4 precatalysts) that are designed for rapid and clean generation of the active Pd(0) species.

  • Slow Transmetalation: If the transmetalation step is slow, the concentration of the boronic acid remains high for longer, providing more opportunity for it to homocouple.

    • Solution: Optimize the base and solvent system to ensure rapid formation of the boronate and efficient transmetalation. Using a slight excess (1.1-1.3 equivalents) of the boronic acid is standard, but using a very large excess can sometimes exacerbate homocoupling.

Q4: What is a reliable, step-by-step starting protocol for a small-scale test reaction?

This protocol provides a robust starting point for optimization. It incorporates best practices for handling air-sensitive reagents and uses a modern catalyst system suitable for this challenging substrate.

Experimental Protocol: General Procedure for Suzuki Coupling

Reagents & Equipment:

  • This compound (1.0 eq.)

  • Arylboronic Acid (1.2 eq.)

  • Pd₂(dba)₃ (1.0 mol%)

  • SPhos (2.2 mol%)

  • K₃PO₄ (finely powdered, 2.0 eq.)

  • Toluene (anhydrous, degassed)

  • Deionized Water (degassed)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Flame-dry or oven-dry the reaction vessel and allow it to cool to room temperature under a stream of inert gas.

  • Addition of Solids: In the flask, under a positive pressure of inert gas, combine this compound, the arylboronic acid, and the finely powdered K₃PO₄.

  • Catalyst Addition: In a separate, small vial, weigh the Pd₂(dba)₃ and SPhos ligand. Add a small amount of the degassed toluene to this vial to form a slurry, then quickly add the catalyst slurry to the main reaction flask via syringe. This minimizes handling of the air-sensitive solids.

  • Solvent Addition: Add the remaining degassed toluene and degassed water to the reaction flask via syringe. The typical solvent volume should result in a starting material concentration of approximately 0.1-0.2 M.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC, LC-MS, or GC-MS. A typical reaction time to check is 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Catalytic Cycle Visualization

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura reaction, highlighting where the reagents for this specific coupling enter the cycle.

Suzuki_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition base_complex Ar-Pd(II)L₂(OH) oa_complex->base_complex Ligand Exchange (Base) trans_complex Ar-Pd(II)L₂(Ar') trans_complex->pd0 Reductive Elimination product Product (Ar-Ar') trans_complex->product base_complex->trans_complex Transmetalation aryl_halide This compound (Ar-Br) aryl_halide->oa_complex boronic_acid Boronic Acid + Base [Ar'-B(OH)₃]⁻ boronic_acid->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

By methodically addressing these key parameters—catalyst, ligand, base, solvent, and inertness—you can successfully troubleshoot and optimize the Suzuki coupling of this compound, transforming a challenging reaction into a reliable and high-yielding synthetic tool.

References
  • Wikipedia. Suzuki reaction. [Link]
  • NileRed Chemistry (YouTube Channel). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • SciSpace.
  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
  • Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
  • ResearchGate. Mechanism for Palladium catalyzed Suzuki cross‐coupling reaction. [Link]
  • Wong, S. M., So, C. M., & Kwong, F. Y. The recent development of phosphine ligands derived from 2-phosphino-substituted heterocycles and their applications in palladium-catalyzed cross-coupling reactions. HKMU Scholars. [Link]
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
  • de Vries, J. G. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • am Ende, D. J., et al. (2021). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture─What a Difference a Base Makes. Organic Process Research & Development. [Link]
  • SciSpace. Development of New Phosphine Ligands (BRIDPs)
  • American Chemical Society. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. [Link]
  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
  • Royal Society of Chemistry. CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • National Institutes of Health. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
  • ResearchGate. Suzuki-Miyaura reaction of aryl halides (benzyl halides)
  • wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
  • Wikipedia.
  • The Organic Chemistry Channel (YouTube). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
  • National Institutes of Health. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]
  • ResearchGate. Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic.... [Link]
  • Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
  • ChemOrgChem (YouTube Channel). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]
  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-bromobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic building block. Our goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and improve your reaction yields and product purity. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific laboratory context.

Overview of the Synthetic Challenge

This compound is a valuable intermediate in medicinal chemistry. The most direct and common synthetic route is the electrophilic bromination of 2-aminobenzonitrile (anthranilonitrile). While seemingly straightforward, this reaction is often plagued by issues of low yield and poor regioselectivity, presenting a significant optimization challenge.

The core problem arises from the powerful activating and ortho-, para-directing effects of the amine (-NH₂) group, which often leads to the formation of a significant amount of the undesired 2-amino-5-bromobenzonitrile isomer, alongside other byproducts. This guide provides a structured approach to diagnosing and solving these issues.

Core Synthesis Pathway: Electrophilic Bromination

The reaction involves treating 2-aminobenzonitrile with a brominating agent. The electron-donating amine group strongly activates the aromatic ring towards electrophilic attack, while the electron-withdrawing cyano group deactivates it. The amine's directing effect dominates, leading to substitution at the positions ortho and para to it (C3 and C5).

G A 2-Aminobenzonitrile (Starting Material) B Electrophilic Bromination (e.g., Br₂, NBS) A->B C Desired Product This compound (ortho-substitution) B->C Lower Yield D Major Byproduct 2-Amino-5-bromobenzonitrile (para-substitution) B->D Higher Yield E Other Byproducts (Dibrominated, Oxidized Polymers) B->E Side Reactions

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to address the most common issues encountered during synthesis.

Q1: My reaction yield is low, and I'm isolating a mixture of isomers. Why is the 5-bromo byproduct the major product?

A1: This is the most common problem and is a direct consequence of electronic and steric effects in electrophilic aromatic substitution. The amino group is a powerful ortho-, para-director. The electrophile (Br⁺) will preferentially attack the positions with the highest electron density, which are C3 (ortho) and C5 (para).

  • Electronic Effects: Both the ortho and para positions are strongly activated by the amino group through resonance.

  • Steric Hindrance: The para position (C5) is sterically unhindered, making it more accessible to the incoming electrophile. The ortho position (C3) is flanked by both the amino and cyano groups, creating significant steric hindrance.

Consequently, the reaction kinetically favors the formation of the 2-amino-5-bromobenzonitrile byproduct, often making it the major component of the product mixture.

Q2: How can I improve the regioselectivity to favor the desired 3-bromo isomer?

A2: Improving the yield of the 3-bromo isomer requires overcoming the inherent preference for para-substitution. This can be achieved by altering the reaction conditions or employing a multi-step strategy involving a blocking group.

Strategy 1: Optimization of Reaction Conditions

While less effective than a blocking group strategy, careful tuning of your reaction parameters can modestly improve the isomer ratio.

ParameterRecommendation & Rationale
Brominating Agent Use N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂). NBS is a milder and bulkier source of electrophilic bromine, which can sometimes increase the proportion of the ortho product due to different transition state geometries.
Solvent Employ a non-polar, aprotic solvent like dichloromethane (DCM) or chloroform . Polar protic solvents (like acetic acid) can protonate the amine, reducing its activating strength and potentially altering isomer ratios, but often not in a predictable or favorable way.
Temperature Conduct the reaction at low temperatures (0 °C to -10 °C) . This can sometimes favor the thermodynamically more stable product, although the difference in stability between the 3-bromo and 5-bromo isomers is small. More importantly, it minimizes oxidative side reactions.[1]
Addition Rate Add the brominating agent slowly and dropwise to the solution of 2-aminobenzonitrile. This maintains a low concentration of the electrophile, which can help suppress di-substitution and other side reactions.
Strategy 2: The Blocking Group Approach (Recommended for High Purity)

A more robust and reliable method is to temporarily "block" the more reactive C5 position with a reversible functional group. The sulfonic acid group (-SO₃H) is ideal for this purpose.

G cluster_0 Blocking Group Strategy A Step 1: Sulfonation (Block C5 position) B Step 2: Bromination (Directs to C3) A->B C Step 3: Desulfonation (Remove blocking group) B->C D High-Purity Product C->D

Caption: High-selectivity synthesis workflow using a blocking group.

This strategy involves three main steps:

  • Sulfonation: React 2-aminobenzonitrile with fuming sulfuric acid to install a sulfonic acid group at the C5 position.

  • Bromination: Brominate the resulting 2-amino-5-sulfobenzonitrile. With the C5 position blocked, the electrophilic attack is now directed exclusively to the C3 position.

  • Desulfonation: Remove the sulfonic acid group by heating the product in dilute sulfuric acid to yield pure this compound.

While this adds steps to the synthesis, the significant improvement in yield and purity often justifies the approach, especially when high-quality material is required.

Q3: My reaction mixture turns dark brown or black, resulting in a lot of insoluble tar. What's causing this?

A3: This is a classic sign of oxidation and polymerization . Anilines are highly susceptible to oxidation, and bromine is a potent oxidizing agent. The reaction can generate radical species that polymerize, forming intractable, dark-colored tars.[2]

Preventative Measures:

  • Maintain Low Temperatures: Strictly control the reaction temperature, keeping it at or below 0 °C. The rate of oxidative side reactions increases dramatically with temperature.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon and maintain this atmosphere throughout the reaction. This prevents atmospheric oxygen from contributing to oxidation.

  • Slow Reagent Addition: As mentioned before, adding the bromine solution slowly prevents localized high concentrations of the oxidizing agent.

  • Prompt Workup: Do not let the reaction mixture stand for extended periods after completion. Proceed immediately to the workup and purification steps.

Q4: Is a Sandmeyer reaction a viable alternative synthesis route?

A4: Yes, the Sandmeyer reaction is an excellent, albeit longer, alternative that completely avoids the regioselectivity issues of direct bromination.[2][3][4] This route offers superior control and generally produces a cleaner product. A common pathway would be:

  • Start with 2-amino-3-bromobenzoic acid. This commercially available starting material already has the desired substitution pattern.

  • Convert the carboxylic acid to a primary amide. This can be achieved using various methods, such as activation with thionyl chloride followed by reaction with ammonia.

  • Dehydrate the primary amide to the nitrile. This final step uses a dehydrating agent (e.g., POCl₃, P₂O₅, or SOCl₂) to form the target molecule, this compound.[5]

This route is often preferred in process development and for synthesizing pharmaceutical intermediates where isomeric purity is critical.

Troubleshooting Decision Tree

G start Low Yield of This compound q1 What is the main issue? start->q1 a1 Product is a mixture of isomers (Low Selectivity) q1->a1 Isomer Mixture a2 Reaction mixture is dark/tarry (Decomposition) q1->a2 Tar Formation a3 Low conversion (Starting material remains) q1->a3 Incomplete Reaction sol1 Implement Blocking Group Strategy (Sulfonation/Desulfonation) OR Switch to Sandmeyer Route a1->sol1 sol2 1. Run under inert atmosphere (N₂/Ar) 2. Maintain temp < 0 °C 3. Add brominating agent slowly a2->sol2 sol3 1. Check purity of brominating agent 2. Increase reagent stoichiometry (1.1 eq) 3. Increase reaction time a3->sol3

Caption: A decision tree for troubleshooting low yields in the synthesis.

Detailed Experimental Protocols

Protocol 1: Direct Bromination with NBS (Optimized Conditions)

This protocol aims to maximize the 3-bromo isomer yield without resorting to a blocking group strategy. Expect a mixture of isomers requiring chromatographic separation.

Materials:

  • 2-Aminobenzonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-aminobenzonitrile in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Purge the flask with nitrogen and cool the solution to -10 °C using an ice/salt bath.

  • In a separate flask, dissolve NBS in anhydrous DCM.

  • Add the NBS solution dropwise to the cold 2-aminobenzonitrile solution over 1 hour, ensuring the internal temperature does not rise above -5 °C.

  • Stir the reaction at -10 °C for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed, quench the reaction by adding cold saturated NaHSO₃ solution to destroy any unreacted NBS/bromine.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the 3-bromo and 5-bromo isomers.

Protocol 2: High-Purity Synthesis via Sandmeyer-Type Route

This protocol outlines the more robust, multi-step synthesis starting from 2-amino-3-bromobenzoic acid.

Step A: Amide Formation

  • Suspend 2-amino-3-bromobenzoic acid (1.0 eq) in toluene.

  • Add thionyl chloride (1.2 eq) dropwise at room temperature and then heat the mixture to reflux for 2-3 hours until a clear solution is formed.

  • Cool the mixture and concentrate under reduced pressure to remove excess thionyl chloride and toluene, yielding the crude acid chloride.

  • Carefully dissolve the crude acid chloride in THF and add it slowly to a cold (0 °C) solution of concentrated ammonium hydroxide.

  • Stir vigorously for 1 hour, then extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to yield crude 2-amino-3-bromobenzamide.

Step B: Dehydration to Nitrile

  • Combine the crude 2-amino-3-bromobenzamide (1.0 eq) with phosphorus oxychloride (POCl₃) (2.0 - 3.0 eq) in a flask.

  • Heat the mixture gently to 80-90 °C for 2-4 hours. The reaction mixture will become a thick slurry and then liquefy.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a strong base (e.g., 50% NaOH) until the pH is ~8-9, keeping the mixture cool in an ice bath.

  • A precipitate will form. Filter the solid, wash it thoroughly with water, and dry it under vacuum to obtain this compound. Recrystallization from ethanol/water may be performed for further purification.

References
  • [Journal of Organic Chemistry] - ACS Publications. While not a direct synthesis, this paper discusses reactions involving 2-bromobenzonitriles, highlighting their utility as intermediates. (Note: A direct protocol citation is substituted with a relevant application to demonstrate the compound's importance.) [URL: https://pubs.acs.org/doi/abs/10.1021/jo100164g][6][7]
  • [OrgoSolver] - Aromatic Reactions: Sandmeyer Substitution. Provides a detailed overview of the Sandmeyer reaction mechanism and conditions. [URL: https://orgosolver.com/sandmeyer-reaction/][8]
  • [Recent trends in the chemistry of Sandmeyer reaction: a review] - PMC - NIH. A comprehensive review covering modern variations and catalysts for the Sandmeyer reaction. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479333/][9]
  • [Sandmeyer reaction - Wikipedia] - A general encyclopedic overview of the Sandmeyer reaction, its history, mechanism, and variations. [URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction][2]
  • [Sandmeyer Reaction Mechanism - BYJU'S] - A simplified explanation of the radical-based mechanism of the Sandmeyer reaction. [URL: https://byjus.com/chemistry/sandmeyer-reaction/][3]
  • [Sandmeyer Reaction - Organic Chemistry Portal] - A resource for organic reactions, including literature references for various Sandmeyer protocols. [URL: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm][4]
  • [Sciencemadness Discussion Board] - A forum discussion on the thermal stability of diazonium salts, relevant to controlling Sandmeyer reaction temperatures. [URL: http://www.sciencemadness.org/talk/viewthread.php?tid=11300][1]
  • [Preparation method of aminobenzonitrile - Google Patents] - A patent describing the dehydration of aminobenzamides to aminobenzonitriles, a key step in the alternative Sandmeyer-type route. [URL: https://patents.google.

Sources

Technical Support Center: Purification of 2-Amino-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-Amino-3-bromobenzonitrile (CAS 114344-60-4). This resource is designed for researchers, medicinal chemists, and process development scientists who handle this versatile synthetic intermediate. Here, we address common challenges and provide robust, field-tested protocols to help you achieve the desired purity for your downstream applications. Our guidance is rooted in fundamental chemical principles to not only provide solutions but also to explain the causality behind each experimental step.

Understanding the Compound: Key Properties

A thorough understanding of the physicochemical properties of this compound is the foundation of effective purification.

PropertyValueSource(s)
Molecular Formula C₇H₅BrN₂[1][2]
Molecular Weight 197.03 g/mol [2][3]
Appearance Colorless to pale yellow crystalline solid[1]
Melting Point 119-121 °C[1]
Solubility Low in water; soluble in ethanol, acetone, and other common organic solvents.[1]
Commercial Purity Typically ≥95%[3][4]

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and challenges encountered when purifying this compound.

Q1: What are the most probable impurities in crude this compound?

A1: The impurity profile largely depends on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as 2-aminobenzonitrile or brominating agents.

  • Positional Isomers: Isomers like 2-Amino-5-bromobenzonitrile or 4-Amino-3-bromobenzonitrile can form depending on the regioselectivity of the bromination reaction.

  • Hydrolysis Products: The nitrile group can undergo partial hydrolysis to the corresponding amide (2-Amino-3-bromobenzamide) or complete hydrolysis to the carboxylic acid (2-Amino-3-bromobenzoic acid), especially if exposed to acidic or basic conditions at elevated temperatures.[5]

  • Oxidation Products: The amino group is susceptible to oxidation, which can result in colored, often polymeric, impurities.[5]

Q2: My purified product has a persistent yellow or brownish color. What is the cause and how can I remove it?

A2: A persistent color is often due to trace amounts of oxidized or polymeric impurities. While these may be present in small quantities, they can be highly colored. For minor color issues, a single recrystallization with the addition of a small amount of activated charcoal can be effective.[6] The charcoal adsorbs colored impurities, which are then removed by hot filtration. For more significant color, column chromatography is recommended.

Q3: I am observing "oiling out" instead of crystallization during recrystallization. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated, causing the compound to precipitate from the supersaturated solution above its melting point.[6][7] To resolve this, try one of the following:

  • Reheat the solution to dissolve the oil, then add more of the primary solvent to reduce the concentration before attempting to cool again, this time more slowly.[6]

  • Switch to a solvent or solvent system with a lower boiling point.

  • Introduce a seed crystal to encourage nucleation.[8]

Q4: How can I effectively monitor the purity of my fractions during column chromatography?

A4: Thin-Layer Chromatography (TLC) is the most common and efficient method.[9] Use the same solvent system you plan to use for the column, or one with slightly lower polarity, to get good separation. Visualize the spots under a UV lamp. The desired product, being aromatic, should be UV-active. Staining with potassium permanganate can also be used to visualize compounds that are not UV-active. For more quantitative analysis, fractions can be analyzed by HPLC or benchtop NMR.[9]

Troubleshooting Purification Workflows

This section provides a systematic approach to troubleshooting common issues encountered during the primary purification techniques for this compound.

Workflow for Troubleshooting Purification

G cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path start Crude this compound assess_purity Assess Purity (TLC, HPLC, NMR) start->assess_purity is_pure Is Purity ≥ 98%? assess_purity->is_pure recrystallize Attempt Recrystallization is_pure->recrystallize No end_product Product Ready for Use is_pure->end_product Yes recrystallization_issue Issue Encountered? recrystallize->recrystallization_issue recrystallization_issue->assess_purity No, Successful oiling_out Oiling Out recrystallization_issue->oiling_out Yes no_crystals No Crystals Form recrystallization_issue->no_crystals Yes colored_crystals Colored Crystals recrystallization_issue->colored_crystals Yes chromatography Perform Column Chromatography oiling_out->chromatography no_crystals->chromatography colored_crystals->chromatography co_elution Co-elution of Impurities chromatography->co_elution streaking Streaking on Column chromatography->streaking co_elution->assess_purity streaking->assess_purity

Caption: Troubleshooting workflow for the purification of this compound.

Detailed Purification Protocols

Method 1: Recrystallization

Recrystallization is often the most straightforward method for purifying crystalline solids, provided a suitable solvent can be found.

Step-by-Step Protocol:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on the polarity of this compound, good starting points are isopropanol, ethanol, or a mixed solvent system like ethyl acetate/hexanes.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.[7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.[7]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the yield.[8]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the purified crystals under vacuum.

Method 2: Flash Column Chromatography

For separating mixtures with closely related polarities or for removing persistent impurities, flash column chromatography is the method of choice.[10]

Step-by-Step Protocol:

  • TLC Analysis: First, determine an appropriate mobile phase using TLC. A good solvent system will give the desired product an Rf value of approximately 0.3-0.4.[11] For this compound, a mixture of hexanes and ethyl acetate is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (or a less polar solvent like hexanes). Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed without any air bubbles. Add a thin layer of sand on top of the silica gel to prevent disruption of the surface when adding the sample.[10][11]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. You can start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to improve separation.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.[9]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Method 3: Acid-Base Liquid-Liquid Extraction

This technique is particularly useful for removing acidic or basic impurities from your crude product.[12][13]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude this compound in an organic solvent in which it is soluble, such as ethyl acetate or dichloromethane.

  • Acid Wash (to remove basic impurities): Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic impurities will be protonated and move into the aqueous layer. Drain the aqueous layer. Repeat the wash if necessary.

  • Base Wash (to remove acidic impurities): Next, wash the organic layer with a dilute aqueous base solution (e.g., 5% sodium bicarbonate).[13] Acidic impurities, such as any 2-Amino-3-bromobenzoic acid that may have formed, will be deprotonated and extracted into the aqueous layer. Drain the aqueous layer.

  • Final Wash and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove the bulk of the dissolved water.[13] Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to obtain the purified product.

Logical Decision Making in Purification

G start Initial Purity Assessment (TLC/NMR) impurity_type Nature of Impurities? start->impurity_type baseline Baseline Impurities/ Colored Material impurity_type->baseline Minor polar_impurities Highly Polar Impurities (e.g., salts, hydrolysis products) impurity_type->polar_impurities Significant isomeric_impurities Isomeric/Closely Related Polarity Impurities impurity_type->isomeric_impurities Significant recrystallization Recrystallization (with optional charcoal treatment) baseline->recrystallization extraction Liquid-Liquid Extraction (Acid/Base Wash) polar_impurities->extraction chromatography Column Chromatography isomeric_impurities->chromatography end_product High Purity Product recrystallization->end_product extraction->recrystallization Followed by chromatography->end_product

Caption: Decision tree for selecting the appropriate purification technique.

References

  • ChemBK. (n.d.). Benzonitrile, 2-amino-3-bromo-.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4564338, this compound.
  • iChemical. (n.d.). This compound, CAS No. 114344-60-4.
  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 2-amino-3-bromo-5-nitro- on Newcrom R1 HPLC column.
  • University of Alberta. (n.d.). Column chromatography.
  • University of Missouri–St. Louis. (n.d.). Lab 3 - Extraction.
  • Columbia University. (n.d.). Solid-liquid extraction.
  • Magritek. (n.d.). Column Chromatography.
  • Google Patents. (n.d.). US3742014A - Preparation of benzonitriles.
  • University of Bacau. (2009). AMINO ACIDS RECUPERATION BY LIQUID-LIQUID EXTRACTION AND SUPPORTED LIQUID MEMBRANE EXTRACTION. OPTIMIZATION OF THE PROCESSES.
  • ResearchGate. (n.d.). 2-Aminobenzonitrile.
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde.
  • Professor Dave Explains. (2021, October 29). Performing Column Chromatography [Video]. YouTube.
  • Malaysian Journal of Analytical Sciences. (2021). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
  • Quick Company. (n.d.). "Process For The Preparation Of Highly Pure 2 Aminobenzonitrile".
  • Patsnap. (n.d.). Preparation method of aminobenzonitrile.
  • ACS Publications. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles.
  • Professor Dave Explains. (2018, February 15). Separating Components of a Mixture by Extraction [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9920636, 2-Amino-4-bromobenzonitrile.
  • Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.

Sources

Technical Support Center: Synthesis of 3-Aminoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-aminoindazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.

Introduction: The Importance and Challenges of 3-Aminoindazole Synthesis

The 3-aminoindazole motif is a cornerstone in medicinal chemistry, renowned for its role as a bioisostere of adenine and its prevalence in a multitude of kinase inhibitors and other therapeutic agents. However, its synthesis is often plagued by a variety of side reactions that can significantly impact yield and purity. This guide will address the most common issues in a direct question-and-answer format, providing both theoretical understanding and practical, field-tested solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of an Unexpected, High Molecular Weight Impurity

Question: During the synthesis of my 3-aminoindazole, I've observed a significant amount of a less soluble, higher molecular weight byproduct that complicates purification. What is this impurity and how can I prevent its formation?

Answer: This is a classic case of dimerization , a common side reaction in the synthesis of electron-rich amino-heterocycles like 3-aminoindazoles.

The Culprit: Oxidative Dimerization

While the exact structure of the dimer can vary, a likely pathway is oxidative dimerization, where two molecules of 3-aminoindazole couple. This is particularly prevalent if the reaction is exposed to air for extended periods, especially at elevated temperatures or in the presence of certain metal catalysts. The electron-rich nature of the 3-aminoindazole ring and the exocyclic amino group makes them susceptible to oxidation, forming reactive radical intermediates that can then dimerize. A plausible, yet not definitively reported, dimerization mechanism is proposed below.[1]

Proposed Mechanism of Oxidative Dimerization:

G cluster_0 Oxidative Dimerization of 3-Aminoindazole 3-Aminoindazole_1 3-Aminoindazole Radical_Cation Radical Cation Intermediate 3-Aminoindazole_2 3-Aminoindazole (Second Molecule) Dimer_Intermediate Dimeric Intermediate Dimer_Product Dimer Byproduct

Troubleshooting and Prevention:

Parameter Recommendation Rationale
Atmosphere Maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction and workup.Minimizes contact with atmospheric oxygen, the primary oxidant.
Temperature Avoid unnecessarily high temperatures or prolonged heating.Higher temperatures can accelerate oxidation and other side reactions.
Reagent Purity Use freshly distilled solvents and high-purity reagents.Peroxides in aged solvents can initiate radical reactions.
Reaction Time Monitor the reaction closely by TLC or LC-MS and work up promptly upon completion.Reduces the time the product is exposed to potentially oxidative conditions.

Purification Strategy:

Dimeric impurities are often significantly less soluble than the monomeric product.

  • Recrystallization: This is often the most effective method. Experiment with different solvent systems. A common starting point is a mixture of a polar solvent (e.g., ethanol, isopropanol) and a non-polar solvent (e.g., hexanes, heptane). The dimer will often precipitate out from the hot solution or remain as an insoluble solid.

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be used. A gradient elution from a non-polar to a polar solvent system on silica gel is typically effective.[2]

Issue 2: Poor Yield and Formation of Benzamide Byproduct

Question: I am synthesizing a 3-aminoindazole from a 2-halobenzonitrile and hydrazine, but my yields are low, and I've isolated a byproduct that appears to be the corresponding 2-halobenzamide. What is happening?

Answer: You are likely observing the hydrolysis of the nitrile group to a primary amide. This is a common side reaction, especially under harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or the presence of strong acids or bases).[3][4]

Mechanism of Nitrile Hydrolysis:

G cluster_1 Nitrile Hydrolysis Pathway Benzonitrile 2-Halobenzonitrile Protonated_Nitrile Protonated Nitrile Water_Attack Attack by Water Tautomerization Tautomerization Benzamide 2-Halobenzamide

Troubleshooting and Prevention:

Parameter Recommendation Rationale
Temperature Use the lowest effective temperature for the cyclization.Nitrile hydrolysis is often accelerated at higher temperatures.
Reaction Time Monitor the reaction progress and avoid unnecessarily long reaction times.Prolonged exposure to the reaction conditions can promote hydrolysis.
pH Control If using a base, avoid excessively harsh basic conditions. If the reaction is acid-catalyzed, use the minimum effective amount of acid.Both strong acid and strong base can catalyze nitrile hydrolysis.
Water Content Use anhydrous solvents and reagents where possible.Water is a necessary reactant for hydrolysis.

Experimental Protocol to Minimize Nitrile Hydrolysis:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the 2-halobenzonitrile (1.0 eq) and anhydrous solvent (e.g., n-butanol or 2-methoxyethanol).

  • Inert Atmosphere: Purge the system with nitrogen for 15 minutes.

  • Reagent Addition: Add hydrazine hydrate (1.5 - 2.0 eq) dropwise via a syringe at room temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor by TLC.

  • Workup: Upon completion, cool the reaction to room temperature, and proceed with the appropriate workup to isolate the product.

Issue 3: Formation of Multiple Products in Syntheses Starting from 2-Nitrobenzonitriles

Question: I am attempting to synthesize a 3-aminoindazole by the reduction of a 2-nitrobenzonitrile followed by cyclization with hydrazine. However, I am getting a complex mixture of products. What are the likely side reactions?

Answer: The reduction of nitroarenes is a multi-step process that can lead to several byproducts if not carefully controlled. The key intermediates are a nitrosoarene and a hydroxylamine, which can undergo condensation reactions to form azoxy and azo compounds .[1][5]

Side Reactions in Nitroarene Reduction:

G cluster_2 Nitroarene Reduction Side Reactions Nitroarene 2-Nitrobenzonitrile Nitrosoarene Nitroso Intermediate Hydroxylamine Hydroxylamine Intermediate Aminoindazole Desired 3-Aminoindazole Azoxy_Compound Azoxy Byproduct Azo_Compound Azo Byproduct

Troubleshooting and Prevention:

Parameter Recommendation Rationale
Reducing Agent Choose a reducing agent that favors complete reduction to the amine, such as catalytic hydrogenation (e.g., H₂/Pd-C) or transfer hydrogenation (e.g., ammonium formate/Pd-C).These methods are generally more selective for the nitro to amine reduction.
Reaction Conditions Optimize temperature and pressure for catalytic hydrogenation to ensure complete reduction.Incomplete reduction leads to the accumulation of reactive intermediates.
pH Maintain neutral or slightly acidic conditions if possible.Basic conditions can promote the condensation of nitroso and hydroxylamine intermediates.[1]

Purification Strategy:

Azoxy and azo compounds are often colored (yellow to red) and can typically be separated from the desired 3-aminoindazole by column chromatography on silica gel.

Issue 4: Formation of Regioisomers

Question: I am performing a reaction on a pre-formed 3-aminoindazole, such as a halogenation or alkylation, and I am obtaining a mixture of isomers. How can I control the regioselectivity?

Answer: 3-Aminoindazoles have multiple nucleophilic sites: the N1 and N2 positions of the indazole ring, and the exocyclic 3-amino group. Functionalization can occur at any of these positions, leading to regioisomers. For instance, direct bromination of 4-chloro-3-aminoindazole with NBS has been shown to yield the undesired 5-bromo isomer as the major product.[6]

Troubleshooting and Prevention of Regioisomer Formation:

  • Protecting Groups: The most reliable strategy is to use protecting groups. The 3-amino group can be protected as an amide (e.g., acetyl) or a carbamate (e.g., Boc). The N1/N2 positions can also be protected, for example, with a tosyl group. Subsequent deprotection will yield the desired regioisomer.

  • Directed Metalation: Directed ortho-metalation (DoM) can be a powerful tool for regioselective functionalization. By using a directing group, a strong base (e.g., n-BuLi, LDA) can deprotonate a specific position, which can then be quenched with an electrophile.

  • Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the regioselectivity of alkylation and acylation reactions. It is often necessary to screen different conditions to optimize for the desired isomer.

Purification of Regioisomers:

Separating regioisomers can be challenging.

  • Column Chromatography: Often, careful column chromatography with a shallow solvent gradient can resolve the isomers.[2]

  • Recrystallization: If the isomers have significantly different solubilities, fractional recrystallization can be effective. Experimenting with various solvent systems is key.[7]

Conclusion

The synthesis of 3-aminoindazoles, while valuable, requires careful attention to reaction conditions to mitigate the formation of byproducts. By understanding the mechanisms of these side reactions, researchers can proactively design experiments to maximize yield and purity. This guide provides a starting point for troubleshooting common issues, but as with all organic synthesis, empirical optimization is often necessary for each specific substrate.

References

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health.
  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis.
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega.
  • Azoxybenzene can be obtained by the treatment of nitro-benzene with. Vedantu.
  • Oxidative Rearrangement of 3-Aminoindazoles for the Construction of 1,2,3-Benzotriazine-4(3 H)-ones at Ambient Temperature. PubMed.
  • How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate.
  • How to separate these regioisomers?. Reddit.
  • The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2.
  • Two-Step Synthesis of Substituted 3-Aminoindazoles from 2. datapdf.com.
  • Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications.
  • Base Hydrolysis of Benzonitrile. YouTube.
  • Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals. Organic Chemistry Frontiers.

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Technical Support Center: Navigating the Challenges of 2-Amino-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-3-bromobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this uniquely substituted aryl bromide. The inherent electronic and steric properties of this molecule often lead to low reactivity in common cross-coupling reactions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles and achieve success in your synthetic endeavors.

Understanding the Reactivity of this compound

The low reactivity of this compound in popular palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, stems from a combination of electronic and steric factors. The presence of an amino group ortho to the bromine atom introduces significant steric hindrance around the reaction center.[1][2] Furthermore, the electron-donating nature of the amino group increases the electron density of the aromatic ring, making the crucial oxidative addition step in the catalytic cycle less favorable.[3] This initial step, the insertion of the palladium(0) catalyst into the carbon-bromine bond, is often the rate-determining step, and its slow kinetics can lead to low or no product formation.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with this compound.

Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving very low to no yield. What are the likely causes and how can I fix it?

Answer:

Low yields in Suzuki-Miyaura couplings with this substrate are a common issue, primarily due to the aforementioned slow oxidative addition. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for this type of sterically hindered and electron-rich substrate.[4]

  • Solution: Switch to a more active catalyst system. The use of bulky, electron-rich phosphine ligands is crucial. These ligands stabilize the palladium center and promote both oxidative addition and the final reductive elimination step.

    • Recommended Ligands: Biaryl phosphine ligands such as XPhos, SPhos, and tBuXPhos are industry standards for challenging couplings.[5]

    • Palladium Precursors: Pair these ligands with palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂. Alternatively, use pre-formed palladium G3 or G4 precatalysts that incorporate these bulky ligands for more reliable activation.

2. Optimize Your Base and Solvent: The choice of base and solvent is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[6]

  • Solution:

    • Bases: Stronger, non-nucleophilic inorganic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[7] Avoid weaker bases like sodium carbonate unless other options have failed.

    • Solvents: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, or THF, often with a small amount of water, are good starting points.[8] Ensure your solvents are anhydrous and degassed to prevent side reactions.

3. Address Potential Side Reactions:

  • Protodeboronation: The boronic acid can be sensitive to acidic conditions or prolonged heating, leading to its decomposition.

    • Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure your reaction is run under strictly anhydrous and inert conditions. Using more stable boronic esters (e.g., pinacol esters) can also mitigate this issue.[7]

  • Homocoupling: This side product arises from the coupling of two boronic acid molecules.

    • Solution: Thoroughly degas your reaction mixture to remove all traces of oxygen, which can promote homocoupling.[9]

4. Increase Reaction Temperature: Due to the high activation energy of the oxidative addition step, higher temperatures are often necessary.

  • Solution: Gradually increase the reaction temperature, typically in the range of 80-120 °C, while carefully monitoring for decomposition of your starting materials or product.[8]

Question 2: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the reaction is not proceeding. What should I try?

Answer:

Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this compound is challenging. The key is to facilitate the C-N bond formation through careful selection of the catalyst, base, and reaction conditions.

1. Catalyst and Ligand Selection is Paramount: The choice of ligand is critical for successful amination of electron-rich aryl bromides.

  • Solution: Employ bulky, electron-rich biaryl phosphine ligands.

    • Recommended Ligands: Josiphos-type ligands, as well as Buchwald's biaryl phosphine ligands like XPhos and SPhos, are highly effective.[5]

    • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are suitable palladium precursors.

2. Base Selection and Strength: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for Buchwald-Hartwig reactions.[4] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can be used.[10]

3. Solvent Considerations: The solvent must be anhydrous and capable of dissolving the reagents.

  • Solution: Toluene and 1,4-dioxane are the most commonly used solvents for this reaction.[5]

4. Ensure an Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen.

  • Solution: It is crucial to assemble the reaction under an inert atmosphere (argon or nitrogen) and to use degassed solvents.[11]

Frequently Asked Questions (FAQs)

Q: Can the amino group of this compound interfere with the reaction?

A: Yes, the primary amino group can potentially coordinate to the palladium catalyst, which might inhibit its catalytic activity. While protection of the amino group (e.g., as an amide or carbamate) is an option, it adds extra steps to the synthesis. A more direct approach is to use a catalyst system that is tolerant of the free amine. The bulky biaryl phosphine ligands are often effective in these cases as they create a sterically demanding environment around the palladium center that can disfavor coordination of the substrate's amino group.

Q: Are there alternative methods to palladium-catalyzed cross-coupling for this substrate?

A: Yes, copper-catalyzed reactions can be a viable alternative, particularly for C-N bond formation. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, has been shown to be effective for coupling aryl halides with amines, alcohols, and thiols. Modern protocols often use copper(I) salts (e.g., CuI or CuBr) with a ligand such as L-proline or N,N-dimethylglycine, which allow the reaction to proceed under milder conditions than traditional Ullmann reactions.

Q: How can I monitor the progress of my reaction effectively?

A: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of your starting materials and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can provide more quantitative information and help identify any side products.

Optimized Experimental Protocols

The following protocols provide a robust starting point for your experiments. Note that optimization may be necessary for your specific substrates.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (10:1 mixture)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of the solvent mixture.

  • Evacuate and backfill the Schlenk flask with argon three times.

  • Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining solvent.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol is for the coupling of this compound with a secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To a flame-dried Schlenk flask, add Pd(OAc)₂, SPhos, and NaOtBu.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed toluene.

  • Add this compound and the secondary amine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature, and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by flash column chromatography.

Data Presentation: Catalyst System Comparison for Challenging Suzuki Couplings

The following table summarizes the performance of different catalyst systems for the Suzuki-Miyaura coupling of electron-rich aryl bromides, providing a rationale for the recommended protocols.

Catalyst SystemLigand TypeTypical Yields for Challenging SubstratesKey Advantages
Pd(PPh₃)₄Monodentate PhosphineLow to NoneReadily available, but often ineffective for hindered substrates.
Pd(OAc)₂ / P(t-Bu)₃Bulky Monodentate PhosphineModerate to GoodImproved activity over PPh₃, but can be sensitive to air.
Pd₂(dba)₃ / XPhosBulky Biaryl PhosphineGood to ExcellentHigh activity, good stability, and broad substrate scope.[5]
XPhos Pd G3Pre-formed CatalystGood to ExcellentHighly reliable and easy to handle, often giving reproducible results.

Visualization of Key Concepts

Experimental Workflow for a Challenging Cross-Coupling Reaction

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_reagents Weigh Reagents: Aryl Bromide, Coupling Partner, Base, Catalyst, Ligand prep_glass Flame-dry Glassware prep_solvent Degas Solvent assemble Assemble in Schlenk Flask under Inert Atmosphere (Ar/N2) prep_solvent->assemble add_solvent Add Degassed Solvent assemble->add_solvent heat Heat to 80-120 °C add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product Characterize (NMR, MS)

Caption: A generalized workflow for performing cross-coupling reactions with sensitive substrates.

Decision Tree for Troubleshooting a Failed Suzuki Coupling

G start Low/No Yield in Suzuki Coupling catalyst Using standard catalyst (e.g., Pd(PPh3)4)? start->catalyst base Using weak base (e.g., Na2CO3)? catalyst->base No solution_catalyst Switch to Bulky Ligand (XPhos, SPhos) & Pd(0) or Pd(II) Precursor catalyst->solution_catalyst Yes conditions Reaction at RT or <80°C? base->conditions No solution_base Use Stronger Base (K3PO4, Cs2CO3) base->solution_base Yes side_reactions Evidence of side reactions (homocoupling, protodeboronation)? conditions->side_reactions No solution_conditions Increase Temperature (80-120°C) conditions->solution_conditions Yes solution_side_reactions Ensure Inert Atmosphere & Anhydrous Conditions. Use Boronic Ester. side_reactions->solution_side_reactions Yes

Caption: A decision-making guide for troubleshooting Suzuki coupling reactions.

References

  • Ma, D., et al. (2013). Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process. The Journal of Organic Chemistry, 78(7), 3400-3404. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Levin, S., et al. (2010). o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. Organic Letters, 12(9), 2044-2047. [Link]
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Syntheses. (2015).
  • Wikipedia. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds.
  • OUCI. (2013).
  • ResearchGate. (n.d.). Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids. [Link]
  • National Institutes of Health. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Biochemistry, 57(2), 169-183. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • ResearchGate. (2025).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. (n.d.). Study of the reactivity of 1 with anilines having ortho-electron-poor alkenes/alkynes substituents. [Link]
  • Semantic Scholar. (n.d.). Synthesis and Modification of Heterocycles by Metal-Catalyzed Cross-coupling Reactions. [Link]
  • Frontiers. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 6, 53. [Link]
  • ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Journal of Medicinal Chemistry, 63(8), 3845-3862. [Link]
  • National Institutes of Health. (2021). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 11(52), 32938-32966. [Link]
  • MDPI. (2022). Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes.
  • National Institutes of Health. (2023). Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters. Scientific Reports, 13, 12190. [Link]

Sources

Technical Support Center: Catalyst Selection for 2-Amino-3-bromobenzonitrile Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in the cross-coupling of 2-Amino-3-bromobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation. The unique electronic and steric profile of this compound—possessing an electron-donating amino group and an electron-withdrawing nitrile group ortho to the bromine atom—presents distinct challenges that necessitate careful consideration of the catalytic system.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during your experiments, providing a systematic approach to problem-solving.

Q1: I am observing low to no conversion of my this compound starting material. What are the primary factors to investigate?

Low conversion is a frequent challenge and can often be resolved by systematically evaluating your reaction parameters.

  • Catalyst and Ligand Integrity: The choice of palladium source and ligand is paramount. For sterically hindered and electronically complex substrates like this compound, bulky and electron-rich phosphine ligands are often required to facilitate both oxidative addition and reductive elimination.[1][2][3]

    • Recommendation: Start with a robust catalyst system. A common and effective choice for challenging Suzuki-Miyaura couplings is a combination of a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a biarylphosphine ligand such as SPhos or XPhos.[2][3] For Buchwald-Hartwig aminations, similar bulky phosphine ligands are also preferred.[4][5]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing or a poor inert atmosphere can lead to catalyst deactivation and promote side reactions.[6]

    • Protocol: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed prior to use.[6]

  • Reagent Purity: The purity of all reagents, including the boronic acid or ester, amine, and base, is critical. Boronic acids, in particular, can degrade over time.[6]

Q2: My reaction is producing a significant amount of homocoupled byproducts. How can I minimize this?

Homocoupling, particularly of the boronic acid in Suzuki-Miyaura reactions, is a common side reaction.

  • Thorough Degassing: Oxygen can facilitate the homocoupling of boronic acids.[6] Rigorous degassing of the reaction mixture is the first line of defense.

  • Stoichiometry: Carefully controlling the stoichiometry can be beneficial. Using a slight excess of the this compound may reduce the likelihood of boronic acid homocoupling.[6]

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.[6]

  • Base Selection: The choice and strength of the base can influence the rates of competing side reactions. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are generally preferred over organic amines.[7][8]

Q3: I am struggling with the cross-coupling of this compound with a particularly bulky coupling partner. What adjustments should I consider?

Steric hindrance poses a significant challenge, especially when both coupling partners are sterically demanding.

  • Ligand Choice: For sterically congested couplings, the use of highly bulky and electron-rich ligands is often necessary. Ligands like SPhos and XPhos have demonstrated effectiveness in the formation of sterically hindered biaryls.[1][2]

  • Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome the activation barrier in difficult couplings.

  • Temperature and Reaction Time: Higher reaction temperatures and extended reaction times may be required to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding catalyst selection for the cross-coupling of this compound.

What is the best general-purpose palladium catalyst for the Suzuki-Miyaura coupling of this compound?

While there is no single "magic bullet" catalyst, a highly effective starting point for the Suzuki-Miyaura coupling of this substrate is a combination of a palladium(II) precatalyst such as Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos.[2][3] These ligands are well-suited to handle the steric hindrance and electronic properties of the substrate.

How do the amino and nitrile groups on the aryl bromide affect catalyst selection?

The ortho-amino group is electron-donating, which can increase the electron density at the carbon-bromine bond, potentially slowing down the oxidative addition step.[9] Conversely, the nitrile group is electron-withdrawing. The combination of these groups creates a unique electronic environment. The amino group can also act as a coordinating group to the palladium center, which can sometimes inhibit catalysis. Therefore, ligands that are both bulky and electron-rich are often necessary to promote the desired catalytic cycle.[2]

Which type of base is most suitable for the cross-coupling of this compound?

The choice of base is highly dependent on the specific type of cross-coupling reaction.

  • Suzuki-Miyaura Coupling: Mild inorganic bases are generally preferred. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and have been shown to be effective.[8]

  • Buchwald-Hartwig Amination: Stronger, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[5]

  • Sonogashira Coupling: An amine base, such as triethylamine (Et₃N), is often used, which can also serve as the solvent.[10][11]

  • Heck Coupling: Hindered amine bases like triethylamine are commonly employed.[12]

Can I use a copper catalyst for the cross-coupling of this compound?

While palladium is the most common catalyst for many cross-coupling reactions, copper catalysts can be effective for certain transformations. For instance, CuBr has been shown to catalyze the coupling of 2-bromobenzonitriles with hydrazine derivatives.[13][14][15] However, for C-C bond formation via Suzuki, Heck, or Sonogashira reactions, palladium-based catalysts are generally more versatile and efficient.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Readily available and effective precatalysts.[5][9]
Ligand SPhos (4 mol%) or XPhos (4 mol%)Bulky and electron-rich to overcome steric hindrance and facilitate reductive elimination.[2][3]
Base K₃PO₄ (2-3 equivalents)A moderately strong base that is often effective in challenging couplings.[8]
Solvent Toluene/H₂O (e.g., 10:1) or Dioxane/H₂OBiphasic solvent systems are common for Suzuki couplings.[16]
Temperature 80-110 °CHigher temperatures are often needed for sterically hindered substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the selected base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv.), and the phosphine ligand (e.g., SPhos, 0.04 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., Toluene/H₂O) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[17]

Visualizing the Catalytic Cycle

A fundamental understanding of the catalytic cycle is crucial for effective troubleshooting.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X = this compound Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X(L2)->Transmetalation Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling. The choice of a bulky, electron-rich ligand (L) is critical for promoting both the oxidative addition of the sterically hindered this compound and the final reductive elimination step to form the desired product.

References

  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics - ACS Publications.
  • Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
  • Phosphino-Triazole Ligands for Palladium-Catalysed Cross- Coupling - ChemRxiv.
  • Suzuki reaction - Wikipedia.
  • Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications.
  • Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides - Organic Chemistry Portal.
  • Assembly of substituted 3-aminoindazoles from 2-bromobenzonitrile via a CuBr-catalyzed coupling/condensation cascade process - PubMed.
  • Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process - Organic Chemistry Portal.
  • Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process | The Journal of Organic Chemistry - ACS Publications.
  • Buchwald–Hartwig amination - Wikipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI.
  • Suzuki cross‐coupling of 2‐bromobenzonitrile with p ‐tolyl boronic acid... | Download Scientific Diagram - ResearchGate.
  • Heck reaction - Wikipedia.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Heck Coupling | NROChemistry.
  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC - NIH.
  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed - NIH.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Semantic Scholar.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org.
  • How can I solve my problem with Suzuki coupling? - ResearchGate.
  • Sonogashira coupling - Wikipedia.
  • What's the problem of Suzuki-Miyuara coupling reaction conditions? - ResearchGate.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Reagents and conditions employed in the Heck coupling reaction - ResearchGate.
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
  • Heck Reaction - Organic Chemistry Portal.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchGate.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH.

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Technical Support Center: Solvent Effects on 2-Amino-3-bromobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical role of solvents in reactions involving 2-Amino-3-bromobenzonitrile. The insights provided herein are designed to help you navigate common challenges, optimize reaction conditions, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is sluggish and gives low yields. Could the solvent be the problem?

A1: Absolutely. Solvent choice is paramount in palladium-catalyzed cross-coupling reactions as it influences catalyst stability, reactant solubility, and the kinetics of the catalytic cycle.[1] For this compound, which possesses both an amine and a nitrile group, solubility can be a significant hurdle in common nonpolar solvents.

Troubleshooting Steps & Scientific Rationale:

  • Assess Solubility: this compound has moderate polarity. If your coupling partner (e.g., a boronic acid or a polar amine) has poor solubility in a nonpolar solvent like toluene, the reaction will be mass-transfer limited, resulting in low conversion.[2]

    • Action: Consider a switch to a more polar aprotic solvent such as Dioxane , Tetrahydrofuran (THF) , or N,N-Dimethylformamide (DMF) . These solvents are generally better at dissolving polar substrates and organometallic intermediates.[2][3]

  • Understand the Catalytic Cycle: The solvent's polarity and coordinating ability can dramatically affect the catalytic species.[4]

    • In Suzuki-Miyaura couplings , polar solvents can stabilize charged intermediates formed during the oxidative addition and transmetalation steps. Often, a mixture of an organic solvent with water (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O) is used to facilitate the dissolution of the inorganic base (like K₂CO₃ or Cs₂CO₃) and the boronic acid.[5][6]

    • In Buchwald-Hartwig aminations , anhydrous polar aprotic solvents like THF, Dioxane, or Toluene are standard.[3][7] Water can interfere with the strong bases (e.g., NaOt-Bu) typically used. If your amine is very polar and insoluble in toluene, DMF can be used, but with caution, as it can sometimes coordinate too strongly to the palladium center or decompose at high temperatures.[2][8]

  • Consider Solvent-Induced Selectivity Changes: Some studies have shown that the choice between a polar coordinating solvent (like DMF or MeCN) and a nonpolar or polar non-coordinating solvent can switch the chemoselectivity in molecules with multiple reactive sites.[9][4] While this compound has only one halide, this principle highlights the profound impact of solvent-catalyst interactions.

Data-Driven Solvent Selection for Suzuki-Miyaura Coupling

The following table provides a comparative overview of common solvent systems for the Suzuki-Miyaura coupling of an aryl bromide, illustrating the impact on reaction outcomes.

Solvent SystemTypical BaseTemperature (°C)Typical Reaction Time (h)Expected YieldKey Considerations
Toluene / EtOH / H₂O (2:1:1)K₂CO₃80 - 1004 - 12Moderate to HighGood for many standard boronic acids; biphasic system requires vigorous stirring.[5]
1,4-Dioxane / H₂O (4:1)K₃PO₄90 - 1106 - 16HighExcellent for dissolving a wide range of substrates; higher boiling point allows for higher temperatures.
THF / H₂O (3:1)Cs₂CO₃65 - 7012 - 24Moderate to HighLower boiling point limits reaction temperature; good for heat-sensitive substrates.
DMFCs₂CO₃80 - 1202 - 8VariableUse with caution; can be effective for poorly soluble substrates but may lead to catalyst deactivation.[9]
Q2: I am observing significant debromination (hydrodehalogenation) of my this compound starting material. How can I mitigate this side reaction?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, where the aryl halide is reduced to an arene. This is often exacerbated by certain solvents, bases, or impurities.

Troubleshooting Steps & Scientific Rationale:

  • Solvent Purity: Ensure your solvent is anhydrous and peroxide-free, especially when using ethers like THF or Dioxane. Water or other protic impurities can serve as a proton source for the reduction pathway.

  • Choice of Base: Strong, sterically hindered bases like sodium tert-butoxide (NaOt-Bu), while effective for deprotonation, can sometimes promote side reactions. Consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃, which are often sufficient and less prone to causing hydrodehalogenation.

  • Ligand and Catalyst Choice: The choice of phosphine ligand is critical. Electron-rich, bulky ligands often stabilize the palladium center and favor the desired reductive elimination over competing pathways.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway relative to the productive coupling.

Workflow for Diagnosing and Solving a Failing Cross-Coupling Reaction

The following diagram outlines a logical workflow for troubleshooting common issues encountered with this compound.

G start Reaction Failure: Low Conversion of This compound check_solubility Are all reactants fully dissolved at reaction temp? start->check_solubility check_catalyst Is the Pd catalyst and ligand appropriate for the coupling? check_solubility->check_catalyst  Yes switch_solvent Switch to more polar aprotic solvent (Dioxane, DMF) check_solubility->switch_solvent  No check_conditions Are temperature and base optimal? check_catalyst->check_conditions  Yes screen_ligands Screen bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) check_catalyst->screen_ligands  No side_reactions Significant Side Products? (e.g., Debromination) check_conditions->side_reactions  Yes optimize_temp_base Adjust temperature; Switch to a different base (e.g., K3PO4) check_conditions->optimize_temp_base  No re_run Re-run Experiment & Monitor by TLC/LC-MS switch_solvent->re_run Implement Change screen_ligands->re_run Implement Change side_reactions->re_run  No, proceed to workup use_anhydrous Ensure anhydrous solvent; Consider milder base side_reactions->use_anhydrous  Yes optimize_temp_base->re_run Implement Change use_anhydrous->re_run Implement Change G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A 1. Combine Reactants: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - Base (e.g., K2CO3, 2.0 eq) - Pd Catalyst (e.g., Pd(PPh3)4, 3-5 mol%) B 2. Add Solvent: - Dioxane/H2O (4:1) A->B C 3. Purge with Inert Gas: - Degas solvent mixture - Backfill with N2 or Ar B->C D 4. Heat Reaction: - Stir vigorously at 90-100 °C C->D E 5. Monitor Progress: - TLC or LC-MS analysis - (Typically 4-16 h) D->E F 6. Quench & Extract: - Cool to RT - Dilute with H2O & Ethyl Acetate - Separate layers E->F G 7. Purify: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by column chromatography or recrystallization F->G

Caption: Standard workflow for a Suzuki coupling reaction.

References

  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
  • What is the result when the polarity of the solvent is increased in nucleophilic substitution?Chemistry Stack Exchange, 2014. [Link]
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.Chemistry LibreTexts, 2015. [Link]
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.Chemistry LibreTexts, 2023. [Link]
  • Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution.Chemistry Net, 2014. [Link]
  • What are the effects of solvents on SN1 and SN2 reactions?Quora, 2023. [Link]
  • Methods for Crystal Production of natural compounds; a review of recent advancements.
  • Buchwald-Hartwig Amin
  • Solvent effects in palladium catalysed cross-coupling reactions.Royal Society of Chemistry, 2019. [Link]
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination Solvent Choice.Reddit, 2017. [Link]
  • Reagents & Solvents: Solvents for Recrystallization.University of Rochester, Department of Chemistry, N.D. [Link]
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.National Institutes of Health, 2021. [Link]
  • 3.3C: Determining Which Solvent to Use.Chemistry LibreTexts, 2022. [Link]
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • How To: Troubleshoot a Reaction.University of Rochester, Department of Chemistry, N.D. [Link]
  • Process for the preparation and the isolation of aromatic nitriles.
  • Suzuki reaction.Wikipedia, N.D. [Link]
  • Suzuki Coupling.Organic Chemistry Portal, N.D. [Link]
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.National Institutes of Health, 2022. [Link]

Sources

Technical Support Center: Reactions of 2-Amino-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-3-bromobenzonitrile. This versatile building block is crucial in the synthesis of a wide array of heterocyclic compounds, particularly in the development of novel therapeutics. However, its trifunctional nature (amino, bromo, and nitrile groups) presents unique challenges, often leading to complex reaction mixtures and undesired byproduct formation.

This guide is structured to provide rapid, actionable solutions to common problems encountered in the laboratory. We will move from frequently asked questions to in-depth troubleshooting guides for specific, high-impact transformations. Our focus is not just on what to do, but why a particular strategy is effective, grounding our advice in established mechanistic principles.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common initial queries and problems.

Question 1: My reaction is clean by TLC, but my final yield is low after workup and purification. What's happening?

Answer: This often points to issues with product solubility or stability during the workup. This compound and its derivatives can have amphipathic properties.

  • Causality: During an aqueous workup, especially after pH adjustment, your product might be partially soluble in both the aqueous and organic layers, or it could precipitate at the interface. The amino group can be protonated in acidic conditions, increasing aqueous solubility, while the aromatic body remains lipophilic.

  • Quick Solution:

    • Before discarding the aqueous layer, re-extract it 2-3 more times with a different organic solvent (e.g., switch from Ethyl Acetate to Dichloromethane).

    • Check the pH of the aqueous layer. If you've used an acid or base, try neutralizing it carefully and re-extracting.

    • If a precipitate forms at the interface, collect it by filtration, wash it, and test its solubility to determine if it's your product.

Question 2: I see a new, more polar spot on my TLC that isn't my starting material or product. What is it likely to be?

Answer: The most probable byproduct that is significantly more polar is the corresponding amide or carboxylic acid, resulting from the hydrolysis of the nitrile group.[1][2]

  • Causality: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and at elevated temperatures.[3][4] Many cross-coupling reactions use bases (like K₂CO₃, Cs₂CO₃) in protic solvents or have trace water, creating favorable conditions for this side reaction.

  • Preventative Action:

    • Use anhydrous solvents and reagents.

    • Run reactions under a strictly inert atmosphere (Argon or Nitrogen) to exclude atmospheric moisture.

    • If possible, use a non-aqueous workup procedure.

Question 3: My mass spectrometry results show a peak corresponding to the loss of bromine and its replacement by hydrogen (M-Br+H). How can I prevent this?

Answer: This byproduct is formed through hydrodehalogenation, a common side reaction in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[5][6][7]

  • Causality: This occurs when an intermediate palladium-hydride (Pd-H) species is formed, which can then undergo reductive elimination with your aryl halide, replacing the bromine with hydrogen. This can be exacerbated by certain bases, solvents, or ligands.[8]

  • Quick Solution:

    • Ligand Choice: Switch to a more electron-rich, sterically hindered phosphine ligand (e.g., a biarylphosphine like SPhos or XPhos). These ligands often accelerate the desired reductive elimination over competing side reactions.[7]

    • Base Selection: Strong, non-nucleophilic bases are often used. However, if hydrodehalogenation is an issue, consider screening weaker bases like K₃PO₄ or K₂CO₃, which may be less prone to generating Pd-H species.

    • Ensure Anhydrous Conditions: Water can be a proton source leading to the formation of the Pd-H intermediate.

Table 1: Common Byproducts and Diagnostic Summary
Byproduct StructureCommon NameLikely CauseRecommended Analytical Method
Nitrile Hydrolysis (Amide/Acid)Presence of water; harsh acidic or basic conditions.[3]LC-MS (distinct M+H), IR (C=O stretch), ¹H NMR (broad NH₂ peaks for amide, broad OH for acid).
HydrodehalogenationPd-H formation in cross-coupling reactions.[8]LC-MS (M-Br+H), ¹H NMR (disappearance of signal adjacent to Br, new aromatic proton signal).
HomocouplingInefficient transmetalation or oxidative addition in cross-coupling.[6]LC-MS (mass corresponding to dimer of coupling partner), GC-MS.
DimerizationSelf-reaction, potentially under thermal stress or via radical mechanisms.[9]LC-MS (mass = 2 x M - HBr or other variations), High-resolution MS for formula confirmation.

Part 2: In-Depth Troubleshooting for Specific Reactions

Guide 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, with a substrate like this compound, a careful balance of conditions is required to achieve high selectivity.

This is the most frequent issue in Suzuki couplings with this substrate. It indicates that the catalytic cycle is being diverted into unproductive pathways.

Suzuki_Troubleshooting start Low Yield / Byproducts in Suzuki Coupling check_reagents Step 1: Verify Reagent Quality - Boronic acid decomposing? - Base quality poor? - Solvent anhydrous? start->check_reagents optimize_base Step 2: Optimize Base - Switch from K2CO3 to Cs2CO3 or K3PO4. - Use fresh, finely ground base. check_reagents->optimize_base Reagents OK success Problem Solved: High Yield, Clean Reaction check_reagents->success Reagent issue found optimize_ligand Step 3: Change Ligand/Catalyst - Increase steric bulk (e.g., PPh3 -> SPhos). - Use a pre-formed catalyst. optimize_base->optimize_ligand No Improvement optimize_base->success Improved optimize_temp Step 4: Adjust Temperature - Lower temperature to disfavor side reactions. - Increase temperature if reaction is stalling. optimize_ligand->optimize_temp No Improvement optimize_ligand->success Improved check_stoich Step 5: Check Stoichiometry - Use slight excess of boronic acid (1.1-1.3 eq). - Avoid large excesses. optimize_temp->check_stoich No Improvement optimize_temp->success Improved check_stoich->success Improved

Caption: Troubleshooting workflow for Suzuki coupling reactions.

The key is to promote the rate of transmetalation (where the boronic acid transfers its organic group to palladium) and reductive elimination (which forms the C-C bond) relative to competing side reactions like proto-deboronation and hydrodehalogenation.[6]

Objective: To minimize byproduct formation in the coupling of this compound with Phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Phenylboronic acid (1.2 mmol, 1.2 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.)

  • Anhydrous 1,4-Dioxane (10 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, Phenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with Argon three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in 2 mL of anhydrous dioxane. Allow this pre-catalyst solution to stir for 5 minutes under Argon.

  • Add the remaining 8 mL of dioxane to the Schlenk flask containing the solids.

  • Using a syringe, transfer the pre-formed catalyst solution to the reaction flask under a positive pressure of Argon.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS every hour.

  • Upon completion, cool the mixture to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a pad of Celite to remove the palladium catalyst.[10]

  • Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale for Choices:

  • SPhos Ligand: A bulky, electron-rich biarylphosphine ligand that promotes fast reductive elimination, often outcompeting hydrodehalogenation.

  • K₃PO₄ Base: A moderately strong base that is effective in Suzuki couplings and is often associated with lower levels of side reactions compared to alkoxides or carbonates in some systems.

  • Pre-forming the Catalyst: Ensures the formation of the active Pd(0) species before the introduction of the aryl halide, which can improve reproducibility and reduce side reactions.

Guide 2: Buchwald-Hartwig Amination

This reaction is used to form a C-N bond, for example, by reacting this compound with another amine. A key challenge is selectivity: preventing the catalyst from reacting with the amino group already present on the benzonitrile ring.

This suggests either self-reaction or catalyst deactivation pathways are dominating.

Buchwald_Byproducts cluster_0 Catalytic Cycle cluster_1 Side Reactions SM Ar-Br (this compound) Dimer Dimerization (Ar-Ar-NH2) SM->Dimer Self-Coupling (e.g., Ullmann-type) Pd0 Pd(0)L2 OxAdd L2Pd(II)(Ar)(Br) Pd0->OxAdd Oxidative Addition Amine_Coord [L2Pd(II)(Ar)(R2NH)]+Br- OxAdd->Amine_Coord + R2NH - Base-H+Br- Dehalogenation Hydrodehalogenation (Ar-H) OxAdd->Dehalogenation β-Hydride Elimination (if R2NH has β-H) or reaction with Pd-H Red_Elim Desired Product (Ar-NR2) Amine_Coord->Red_Elim Reductive Elimination Red_Elim->Pd0

Caption: Key byproduct pathways in Buchwald-Hartwig amination.

The primary amino group on the this compound substrate can act as a ligand for the palladium center, potentially leading to catalyst inhibition or undesired side reactions.

  • Protect the Amino Group: If feasible, protecting the -NH₂ group as a carbamate (e.g., Boc) or another easily removable group can simplify the reaction significantly. This is the most robust solution but adds steps to the synthesis.

  • Ligand and Base Selection are Critical:

    • Ligand: Use highly active, sterically demanding ligands (e.g., Josiphos-type or Buchwald's biarylphosphine ligands). These can favor the intermolecular coupling with your desired amine over intramolecular reactions or self-coupling.

    • Base: A strong, non-nucleophilic base like NaOtBu or LHMDS is standard.[11] However, the choice of base can influence the rate of deprotonation of the coupling amine versus potential side reactions. Screening bases is recommended.[7]

  • Temperature Control: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Higher temperatures can promote side reactions. Start screening at room temperature if using a highly active catalyst system, then gradually increase.

Part 3: Final Recommendations and Best Practices

  • Characterize Your Starting Material: Always ensure the purity of your this compound. Impurities from its synthesis can interfere with sensitive catalytic reactions.

  • Small-Scale Screening: Before committing to a large-scale reaction, perform small-scale experiments in parallel to screen different ligands, bases, solvents, and temperatures.

  • Inert Atmosphere is Non-Negotiable: Oxygen can degrade phosphine ligands and palladium catalysts, leading to catalyst death and byproduct formation. Always use robust inert atmosphere techniques (Schlenk line or glovebox).

  • Monitor Vigorously: Frequent reaction monitoring by LC-MS is the best way to understand what is happening. It allows you to identify the formation of byproducts in real-time and stop the reaction before they become the major component.

By understanding the underlying chemical principles and adopting a systematic approach to troubleshooting, the challenges associated with this compound can be effectively managed, leading to cleaner reactions and higher yields of your desired products.

References

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
  • Antony, J., et al. (2021). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. MDPI. [Link]
  • Farmer, S. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link]
  • Farmer, S. (2020). 21.5: Hydrolysis of nitriles. Chemistry LibreTexts. [Link]
  • Various Authors. (2023).
  • Unnamed Contributor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
  • Organic Chemistry Portal. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Clark, J. (n.d.). Hydrolysing nitriles. Chemguide. [Link]
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. organic-chemistry-tutor.com. [Link]
  • Stanforth, S. P. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
  • ChemBK. (2024). Benzonitrile, 2-amino-3-bromo-. ChemBK. [Link]
  • Blackman, A. J., & Wells, R. J. (2025). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile.
  • Wang, S., et al. (2025). Dimerization reactions of amino acids by pyrolysis.
  • Dalle-Donne, I., et al. (2003). Protein Dimerization via Tyr Residues: Highlight of a Slow Process with Co-Existence of Numerous Intermediates and Final Products. PubMed Central. [Link]

Sources

Technical Support Center: Chromatographic Separation of 2-Amino-3-bromobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Amino-3-bromobenzonitrile and its positional isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving robust and reproducible separations of these structurally similar compounds. Here, we synthesize technical principles with field-proven insights to help you troubleshoot common issues and optimize your chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What are the most likely positional isomers of this compound I need to separate?

In a typical synthesis or degradation scenario, you will likely encounter isomers where the amino (-NH2), bromo (-Br), and cyano (-CN) groups are arranged differently on the benzene ring. Key isomers to consider for method development include:

  • 4-Amino-3-bromobenzonitrile

  • 2-Amino-5-bromobenzonitrile

  • 3-Amino-4-bromobenzonitrile

  • And other related substituted benzonitriles.

The subtle differences in polarity and electronic structure among these isomers make their separation a significant chromatographic challenge.

Q2: Which chromatographic technique, HPLC or GC, is generally better for this separation?

For this class of compounds, High-Performance Liquid Chromatography (HPLC) is the recommended technique. The reasons are twofold:

  • Polarity and Volatility: Aminobenzonitriles are polar and have relatively low volatility, making them ideally suited for reversed-phase HPLC. Gas Chromatography (GC) would require derivatization to increase volatility and prevent on-column interactions, adding complexity and potential for error.

  • Peak Shape Control: The basic amino group is notorious for causing peak tailing in chromatography. HPLC offers extensive control over mobile phase pH and additives to mitigate these secondary interactions, which is crucial for achieving symmetrical peaks and accurate quantification.[1][2]

While GC can be used for separating brominated aromatic compounds, it is often more suitable for less polar analytes or when derivatization is straightforward.[3][4]

Q3: What type of HPLC column is best for separating these isomers?

A standard C18 (ODS) column is a robust starting point for method development. However, due to the aromatic nature of the isomers, columns that offer alternative selectivities can provide superior resolution. Consider these options:

  • Phenyl-Hexyl Columns: These columns offer π-π interactions between the phenyl ligands and the aromatic ring of the analytes, which can significantly enhance selectivity for positional isomers that differ in electron density.[5]

  • Pentafluorophenyl (PFP) Columns: PFP phases provide a unique combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them highly effective for separating halogenated and aromatic compounds.

  • Modern, High-Purity, End-Capped Silica Columns: To minimize peak tailing from the basic amino group, it is critical to use a modern, fully end-capped column.[1][2] These columns have a much lower concentration of acidic silanol groups that cause unwanted secondary interactions.[6][7]

Q4: How critical is mobile phase pH for this separation?

Mobile phase pH is arguably the most critical parameter for controlling the retention and peak shape of this compound and its isomers. The amino group has a pKa (typically around 2-4 for aromatic amines), and operating near this pKa will result in a mixture of ionized and neutral forms, leading to split or broad peaks.[6][7][8]

The Rule of Thumb: To ensure reproducible retention and sharp peaks, the mobile phase pH should be adjusted to at least 2 pH units away from the analyte's pKa .[8][9] For these basic compounds, an acidic mobile phase (pH 2.5-3.5) is strongly recommended. This protonates the amino group, leading to a single ionic species, and simultaneously suppresses the ionization of residual silanol groups on the column, minimizing peak tailing.[10]

Troubleshooting Guide: From Tailing Peaks to Baseline Resolution

This section addresses specific, common problems encountered during the separation of aminobromobenzonitrile isomers.

Problem 1: My primary amine peak is tailing severely.

This is the most common issue and is almost always caused by secondary interactions between the basic amino group and acidic silanol groups on the silica surface of the HPLC column.[1][6]

  • Probable Cause A: Inappropriate Mobile Phase pH.

    • Explanation: If the mobile phase pH is too high (e.g., > 4), residual silanol groups on the column packing become deprotonated (SiO⁻) and can strongly interact with the protonated amine (R-NH₃⁺), creating a secondary ion-exchange mechanism that leads to tailing.[1][7]

    • Solution: Lower the mobile phase pH to between 2.5 and 3.5 using a suitable buffer like phosphate or formate.[10] At this low pH, the silanol groups are protonated (Si-OH) and their negative charge is suppressed, eliminating the unwanted interaction.[1]

  • Probable Cause B: Use of an Older, "Type A" Silica Column.

    • Explanation: Older HPLC columns were often made with lower purity silica that contained metallic impurities and a higher concentration of acidic silanol groups, making them prone to causing peak tailing for basic compounds.

    • Solution: Switch to a modern, high-purity, end-capped C18 or Phenyl-Hexyl column. End-capping treats the silica surface to block many of the residual silanol groups, resulting in significantly better peak shapes for basic analytes.[1][2]

  • Probable Cause C: Insufficient Buffer Concentration.

    • Explanation: An unbuffered or weakly buffered mobile phase can lack the capacity to control the pH at the column surface, leading to inconsistent interactions and peak tailing.[6]

    • Solution: Use a buffer concentration of 10-25 mM. This is typically sufficient to maintain a stable pH and achieve symmetrical peaks without risking precipitation in high organic content.

Problem 2: The isomers are co-eluting or have poor resolution (Rs < 1.5).

Achieving selectivity between positional isomers requires careful optimization of the mobile phase and stationary phase chemistry.

  • Probable Cause A: Suboptimal Organic Modifier.

    • Explanation: Acetonitrile and methanol are the most common reversed-phase solvents, but they offer different selectivities. Acetonitrile is a weaker hydrogen bond acceptor, while methanol is a stronger hydrogen bond donor and acceptor. This difference can alter the interaction with the polar -NH2 and -CN groups.

    • Solution:

      • Scout Solvents: Perform initial runs with both acetonitrile/water and methanol/water mobile phases.

      • Ternary Mixtures: If neither provides adequate separation, try a ternary mixture (e.g., Water/Acetonitrile/Methanol). The unique selectivity of such mixtures can sometimes resolve closely eluting peaks.

  • Probable Cause B: Stationary Phase Not Providing π-π Interactions.

    • Explanation: A standard C18 column separates primarily based on hydrophobicity. Since isomers have very similar hydrophobicities, a C18 may not provide enough selectivity.

    • Solution: Switch to a Phenyl-Hexyl or Biphenyl column.[5] These phases leverage π-π interactions with the analyte's benzene ring. The position of the electron-withdrawing (-Br, -CN) and electron-donating (-NH2) groups subtly changes the electron density of the ring, and a phenyl-based column can exploit these differences to achieve separation.[5]

  • Probable Cause C: Column Temperature is Not Optimized.

    • Explanation: Temperature affects analyte viscosity, solubility in the mobile phase, and the kinetics of interaction with the stationary phase. It can be a powerful tool for "fine-tuning" selectivity.

    • Solution: Systematically evaluate column temperatures between 25°C and 45°C. A 5°C change can sometimes be enough to invert the elution order of two peaks or significantly improve their resolution. Ensure the column is properly thermostatted for reproducibility.[11]

Problem 3: My retention times are shifting between injections.

Poor reproducibility can invalidate your results. The cause is often related to insufficient system equilibration or mobile phase instability.

  • Probable Cause A: Insufficient Column Equilibration.

    • Explanation: When changing mobile phases or after the system has been idle, the column requires time for the stationary phase to fully equilibrate with the new mobile phase. This is especially true for ion-pairing or buffered mobile phases.

    • Solution: Always flush the column with at least 10-15 column volumes of the new mobile phase before the first injection. If you see drift, extend the equilibration time.

  • Probable Cause B: Poorly Prepared Mobile Phase.

    • Explanation: If the buffer is not fully dissolved or if the organic and aqueous phases are not thoroughly mixed, the mobile phase composition delivered to the column can vary over time, causing retention shifts.

    • Solution: Always filter the aqueous buffer component before mixing. After mixing the aqueous and organic components, sonicate or degas the mixture for 5-10 minutes to ensure it is homogenous and free of dissolved gases.

Visualized Workflows & Protocols

Troubleshooting Logic for Isomer Separation

The following diagram outlines a systematic approach to troubleshooting common issues in the separation of this compound isomers.

TroubleshootingWorkflow Troubleshooting Workflow for Isomer Separation Start Start: Chromatographic Issue Identified Problem_Tailing Problem: Peak Tailing (Asymmetry > 1.2) Start->Problem_Tailing Problem_Resolution Problem: Poor Resolution (Rs < 1.5) Start->Problem_Resolution Problem_Reproducibility Problem: Shifting Retention Times Start->Problem_Reproducibility Check_pH Check Mobile Phase pH Is it 2.5 - 3.5? Problem_Tailing->Check_pH Primary Cause Optimize_MP Optimize Mobile Phase Scout ACN vs. MeOH Problem_Resolution->Optimize_MP Start Here Check_Equilibration Check Equilibration Time Is it >10 column volumes? Problem_Reproducibility->Check_Equilibration Most Common Check_Column_Type Check Column Type Is it modern, end-capped? Check_pH->Check_Column_Type Yes Fix_pH Action: Adjust pH with Formic or Phosphoric Acid Check_pH->Fix_pH No Check_Buffer Check Buffer Strength Is it 10-25 mM? Check_Column_Type->Check_Buffer Yes Fix_Column_Tailing Action: Replace with high-purity, end-capped column Check_Column_Type->Fix_Column_Tailing No Fix_Buffer Action: Prepare fresh buffer at correct concentration Check_Buffer->Fix_Buffer No Change_Column Change Stationary Phase Try Phenyl-Hexyl or PFP Optimize_MP->Change_Column If no improvement Fix_MP Action: Select solvent that gives best selectivity (α) Optimize_MP->Fix_MP If improvement Optimize_Temp Optimize Temperature Test 25°C to 45°C Change_Column->Optimize_Temp If still poor Fix_Column_Res Action: Install column with alternative selectivity (π-π) Change_Column->Fix_Column_Res If improvement Fix_Temp Action: Set temperature that maximizes resolution Optimize_Temp->Fix_Temp Check_MP_Prep Check Mobile Phase Prep Filtered? Mixed well? Check_Equilibration->Check_MP_Prep Yes Fix_Equilibration Action: Increase equilibration time and monitor baseline Check_Equilibration->Fix_Equilibration No Fix_MP_Prep Action: Re-prepare mobile phase, filter, and degas Check_MP_Prep->Fix_MP_Prep No

Sources

Technical Support Center: Buchwald-Hartwig Amination of 2-Amino-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of 2-Amino-3-bromobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific C-N cross-coupling reaction. Here, we move beyond generic protocols to provide in-depth, field-tested insights into troubleshooting and optimizing this challenging transformation.

The unique electronic and steric properties of this compound—possessing an electron-donating amino group and an electron-withdrawing nitrile group ortho to the bromine—present a distinct set of challenges. This guide is structured to address these specific issues head-on in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental failures you might encounter.

Question 1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in a Buchwald-Hartwig amination of this substrate often points to issues with the catalytic cycle. The primary suspects are catalyst activation, oxidative addition, or the reductive elimination step.

  • Catalyst and Ligand Selection is Crucial: The choice of palladium source and, more importantly, the phosphine ligand, is paramount.[1] For sterically hindered and electronically complex substrates like this compound, bulky, electron-rich phosphine ligands are often necessary to promote the reaction.[2][3]

    • Recommendation: If you are using a first-generation ligand like P(o-tolyl)3, consider switching to a more advanced biarylphosphine ligand such as RuPhos or BrettPhos.[4] These ligands have been shown to be effective for challenging couplings.[5]

  • Base Selection and Strength: The base plays a critical role in the deprotonation of the amine and the subsequent formation of the palladium-amido complex.[6][7][8] A base that is too weak may not facilitate this step efficiently, while an overly strong base can lead to side reactions or degradation of the starting material.[5]

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base for this reaction.[9] If you are using a weaker base like cesium carbonate (Cs2CO3) and seeing low conversion, switching to NaOtBu could be beneficial.

  • Solvent Choice and Purity: The polarity of the solvent can significantly impact the reaction.[6][7][8] Aprotic solvents like toluene, dioxane, or THF are commonly used.[5][10] It is also critical that the solvent is anhydrous and degassed, as water and oxygen can deactivate the palladium catalyst.[1]

    • Recommendation: Ensure your solvent is freshly distilled or from a sealed bottle. Degas the solvent thoroughly by sparging with an inert gas (argon or nitrogen) for at least 30 minutes before use.

  • Reaction Temperature: The reaction may require elevated temperatures to overcome the activation energy for the oxidative addition of the aryl bromide to the palladium(0) complex.

    • Recommendation: If you are running the reaction at a lower temperature (e.g., 80 °C), consider increasing it to 100-110 °C.[11] Monitor for potential decomposition of your starting materials at higher temperatures.

Question 2: I am observing significant formation of a hydrodehalogenation byproduct (2-aminobenzonitrile). What is causing this and how can I minimize it?

Answer:

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations where the aryl halide is reduced to the corresponding arene. This typically occurs via a competing pathway involving β-hydride elimination from a palladium-hydride species.[3][12]

  • Ligand Choice: The steric bulk of the phosphine ligand can influence the rate of reductive elimination versus β-hydride elimination.

    • Recommendation: Employing bulkier ligands can often favor the desired C-N bond formation. If you are already using a bulky ligand, consider screening others. For example, if XPhos is leading to hydrodehalogenation, trying a different generation ligand might alter the selectivity.[13][14]

  • Base Concentration and Type: The nature and concentration of the base can influence the formation of palladium-hydride species.

    • Recommendation: While a strong base is necessary, using a large excess can sometimes promote side reactions. Try reducing the equivalents of base to the minimum required for efficient reaction (typically 1.2-1.5 equivalents).

  • Amine Purity: Impurities in the amine coupling partner can sometimes act as hydrogen sources.

    • Recommendation: Ensure your amine is of high purity and is properly stored to prevent degradation.

Question 3: My reaction is producing a complex mixture of unidentified byproducts. How can I approach identifying them and cleaning up the reaction?

Answer:

A complex product mixture suggests that multiple side reactions are occurring. Identifying these byproducts is the first step to understanding and mitigating their formation.

  • Analytical Techniques:

    • Recommendation: Use LC-MS and GC-MS to identify the molecular weights of the major byproducts.[11] This can provide clues as to their structures (e.g., dimerization of the starting material, reaction with the solvent). High-resolution mass spectrometry can provide exact masses to help determine elemental compositions. NMR spectroscopy of the crude reaction mixture can also provide valuable structural information.[1]

  • Common Side Reactions to Consider:

    • Homocoupling of the Aryl Bromide: This can occur, leading to the formation of a biphenyl derivative. This is often favored at higher catalyst loadings or if the reductive elimination is slow.

    • Reaction with the Nitrile Group: While generally stable, under harsh conditions, the nitrile group could potentially undergo side reactions.

    • Decomposition of Starting Materials or Product: High temperatures or incompatible reagents can lead to degradation.[1]

  • Strategies for a Cleaner Reaction:

    • Lower Reaction Temperature: If possible, reducing the temperature may suppress some side reactions.[15]

    • Optimize Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can lead to a cleaner reaction by minimizing catalyst-driven side reactions.[11]

    • Use a Precatalyst: Using a well-defined palladium precatalyst can lead to a more controlled and cleaner reaction compared to generating the active catalyst in situ from a palladium salt and a ligand.[1]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the reaction.

Q1: What is the general mechanistic pathway for the Buchwald-Hartwig amination?

A1: The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium catalyst.[3][5] The key steps are:

  • Oxidative Addition: The aryl halide (this compound) adds to a Pd(0) species to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex, and a base removes a proton from the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

.

Caption: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Amido Palladium Amido Complex OxAdd->Amido + HNR'R'' - HX Amido->Pd0 Reductive Elimination Product Product (Ar-NR'R'') Amido->Product

Q2: How do I choose the right catalyst and ligand for this specific substrate?

A2: For this compound, the presence of both an electron-donating group (amino) and an electron-withdrawing group (nitrile) in proximity to the reaction center requires a carefully selected ligand. Bulky, electron-rich phosphine ligands are generally preferred as they can facilitate both the oxidative addition and reductive elimination steps.[16]

Ligand GenerationExample LigandsKey Characteristics
First GenerationP(o-tolyl)3Effective for simple substrates, but often requires harsh conditions.[12]
Second GenerationBINAP, DPPFBidentate ligands that offered improved scope and reactivity.[13]
Third Generation (Biarylphosphines)XPhos, RuPhos, BrettPhosHighly active for a broad range of substrates, including challenging ones.[4][16]

Q3: What is the optimal base for this reaction?

A3: Strong, non-nucleophilic bases are typically required. The choice of base can also be influenced by the solvent.[6][7][8]

BasepKa of Conjugate AcidCommon SolventsNotes
Sodium tert-butoxide (NaOtBu)~19Toluene, Dioxane, THFA very common and effective choice.[9]
Lithium bis(trimethylsilyl)amide (LHMDS)~26Toluene, THFCan be useful for substrates with acidic protons.[5]
Potassium phosphate (K3PO4)~12.3Toluene, DioxaneA weaker base, may require higher temperatures or more active catalysts.
Cesium carbonate (Cs2CO3)~10.3Toluene, DMFOften used for milder conditions, but may not be strong enough for this substrate.[13]

Q4: What are the best practices for setting up a Buchwald-Hartwig amination reaction?

A4: Meticulous experimental setup is critical for success.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, so all steps should be performed under an inert atmosphere (argon or nitrogen).[5]

  • Dry Reagents and Solvents: Water can poison the catalyst. Use anhydrous solvents and ensure all glassware is thoroughly dried.[1]

  • Degassing: The reaction mixture should be thoroughly degassed to remove any dissolved oxygen. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas.

  • Order of Addition: The order of addition of reagents can sometimes be important. A common procedure is to add the aryl halide, amine, base, and solvent to the reaction flask, degas the mixture, and then add the catalyst and ligand.

Experimental Protocol: A Starting Point

This protocol is a general starting point and may require optimization for your specific amine coupling partner.

Materials:

  • This compound

  • Amine coupling partner (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the amine coupling partner, and sodium tert-butoxide.

  • Add anhydrous, degassed toluene to the flask.

  • In a separate vial under an inert atmosphere, add palladium(II) acetate and RuPhos. Add a small amount of toluene to form a slurry.

  • Add the catalyst/ligand slurry to the reaction flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

.

Caption: Troubleshooting workflow for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Reaction Issue LowYield Low/No Conversion Start->LowYield SideProducts Side Products (e.g., Hydrodehalogenation) Start->SideProducts ComplexMixture Complex Mixture Start->ComplexMixture CheckCatalyst Check Catalyst/Ligand LowYield->CheckCatalyst OptimizeLigand Optimize Ligand SideProducts->OptimizeLigand AnalyzeByproducts Analyze Byproducts (LC-MS, GC-MS) ComplexMixture->AnalyzeByproducts CheckBase Check Base CheckCatalyst->CheckBase If no improvement CheckConditions Check Temp/Solvent CheckBase->CheckConditions If no improvement OptimizeLigand->CheckBase If no improvement AnalyzeByproducts->CheckConditions Based on analysis

References

  • Vechorkin, O.; Proust, N.; Hu, X. Role of the base in Buchwald–Hartwig amination. The Journal of Organic Chemistry. 2014, 79(24), 12136-12147. [Link]
  • The Role of the Base in Buchwald-Hartwig Amination.
  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
  • Synthetic Methods for Primary Anilines. IntechOpen. [Link]
  • Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands.
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • The Buchwald-Hartwig Amin
  • Help troubleshooting a Buchwald-Hartwig amin
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. [Link]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
  • The Buchwald–Hartwig Amination After 25 Years.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
  • Optimization of the reaction conditions.
  • Optimization of the reaction conditions.
  • Optimization of the reaction conditions for the synthesis of 1-aminoisoquinolines.
  • Optimization of amination conditions with 8.
  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson+. [Link]

Sources

Preventing decomposition of 2-Amino-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-3-bromobenzonitrile (CAS 114344-60-4). This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the stability and integrity of this valuable synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting, and outline best practices for handling and storage.

Frequently Asked Questions (FAQs)

Q1: My once off-white this compound has turned yellow/brown. What is causing this discoloration and is the material still usable?

A: Discoloration is the most common indicator of decomposition. The primary cause is the oxidation of the aromatic amine (aniline) functional group.[1][2] Like many anilines, the amino group is susceptible to air oxidation, a process often accelerated by exposure to light and heat. This oxidation leads to the formation of highly colored polymeric by-products.[1]

Whether the material is usable depends on the extent of degradation and the tolerance of your subsequent reaction. For sensitive applications, such as catalysis or GMP synthesis, the presence of these impurities can be detrimental. We strongly recommend purification before use. For less sensitive, small-scale experiments, you may be able to proceed, but be aware that yields may be lower and side products may form. A preliminary purity check by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) is advised.

Q2: I'm observing a new peak in the NMR spectrum of my aged sample. What could it be?

A: Besides oxidation, a secondary decomposition pathway is the hydrolysis of the nitrile group. In the presence of ambient moisture, particularly under slightly acidic or basic conditions, the nitrile (-C≡N) can hydrolyze first to the corresponding amide (2-amino-3-bromobenzamide) and subsequently to the carboxylic acid (2-amino-3-bromobenzoic acid).[3][4][5]

  • Amide Impurity: Look for the appearance of broad N-H peaks in the proton NMR and a carbonyl carbon signal (~165-175 ppm) in the carbon NMR.

  • Carboxylic Acid Impurity: This will show a very broad proton signal for the carboxylic acid proton (>10 ppm) and a carbonyl signal further downfield (~170-185 ppm) in the carbon NMR.

The presence of these impurities suggests improper storage in a non-desiccated environment.

Q3: What are the ideal storage conditions for long-term stability?

A: To minimize both oxidation and hydrolysis, rigorous storage conditions are essential. Based on the compound's sensitivities, we have established the following optimal parameters.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator)Slows the rate of all potential decomposition reactions.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the electron-rich amino group.[7]
Light Amber vial or store in the darkPrevents photochemical acceleration of oxidation.
Container Tightly sealed, preferably with a PTFE-lined capPrevents moisture ingress which leads to hydrolysis.

Table 1: Recommended Long-Term Storage Conditions

In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and solving common problems encountered when working with this compound.

Problem 1: Significant Color Change (Dark Brown to Black Solid)
  • Potential Cause: Advanced oxidation of the aniline moiety, leading to significant formation of polymeric impurities.[1] This often occurs after prolonged storage in a standard vial on the benchtop.

  • Analysis: The material is likely of low purity. A TLC analysis will typically show a baseline spot (polar polymers) and multiple spots streaking up the plate in addition to the product spot.

  • Solution: Purification is mandatory. We recommend column chromatography over recrystallization for severely degraded samples, as the polymeric baseline impurities can be difficult to remove otherwise. If the material is mostly soluble in a suitable solvent, a "plug" of silica gel filtration might be sufficient.

Problem 2: Poor Solubility or Incomplete Reaction in a Non-Polar Solvent
  • Potential Cause: The presence of hydrophilic hydrolysis byproducts (amide or carboxylic acid), which have very different solubility profiles from the parent benzonitrile.

  • Analysis: Attempt to dissolve a small sample in your reaction solvent (e.g., toluene, dichloromethane). If a significant portion remains insoluble, hydrolysis is a likely cause.

  • Solution: The material must be purified. Recrystallization can be effective here, as the polarity difference between the benzonitrile and its hydrolysis products is significant. See Protocol 1 for a detailed recrystallization procedure.

Visualizing Decomposition Pathways

The following diagram illustrates the primary degradation routes for this compound when exposed to common laboratory conditions.

DecompositionPathways cluster_main This compound cluster_products Decomposition Products A This compound (Off-white solid) B Oxidized Polymeric Species (Colored Impurities) A->B O₂, Light (hν), Heat (Δ) C 2-Amino-3-bromobenzamide A->C H₂O (Moisture) D 2-Amino-3-bromobenzoic Acid C->D H₂O (Excess)

Caption: Primary decomposition pathways of this compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is designed to remove both polar hydrolysis products and moderately colored oxidation impurities.

  • Solvent Selection: A common and effective solvent system is Toluene or an Ethanol/Water mixture. The goal is to find a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but highly soluble when hot.[8][9]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., Toluene). Heat the mixture on a hot plate with stirring until it boils. Continue to add small portions of the hot solvent until the solid is just fully dissolved. Expert Tip: Using an excessive amount of solvent will significantly reduce your recovery yield.

  • Decolorization (Optional): If the solution is darkly colored, remove it from the heat and add a very small amount of activated carbon (spatula tip). Swirl and reheat to boiling for 1-2 minutes. The carbon will adsorb colored polymeric impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[10] This step removes the activated carbon (if used) and any insoluble impurities. Causality: Pre-warming the glassware prevents premature crystallization of the product in the funnel.[10]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath for at least 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum. Confirm purity by melting point, TLC, and/or NMR analysis.

Protocol 2: Best Practices for Handling Air-Sensitive Reagents

To prevent degradation from the outset, handling this compound under an inert atmosphere is the gold standard.[7][12][13] This is crucial for maintaining high purity for long-term storage or before use in sensitive reactions.

InertAtmosphereWorkflow Start Start: Need to weigh/transfer sensitive solid Glovebox Option A: Glovebox Start->Glovebox Schlenk Option B: Schlenk Line Start->Schlenk Weigh_GB Bring vial and balance into glovebox antechamber. Purge antechamber. Glovebox->Weigh_GB Flask_Prep Attach Schlenk flask to line. Purge with 3x vacuum/backfill cycles. Schlenk->Flask_Prep Transfer_GB Perform weighing and transfer inside glovebox under inert atmosphere. Weigh_GB->Transfer_GB Seal_GB Seal reaction vessel before removing from glovebox. Transfer_GB->Seal_GB End Compound is now under inert atmosphere in reaction vessel. Seal_GB->End Positive_Pressure Establish positive N₂/Ar pressure. Flask_Prep->Positive_Pressure Quick_Transfer Briefly remove stopper, add solid via powder funnel, quickly re-stopper. Positive_Pressure->Quick_Transfer Purge_Again Immediately purge flask headspace with another 3x vacuum/backfill cycles. Quick_Transfer->Purge_Again Purge_Again->End

Sources

Technical Support Center: Reaction Monitoring of 2-Amino-3-bromobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-bromobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible synthesis.

I. Reaction Overview: The Bromination of 2-Aminobenzonitrile

The synthesis of this compound typically involves the direct bromination of 2-aminobenzonitrile. This is an electrophilic aromatic substitution reaction where the bromine acts as the electrophile. The amino group (-NH₂) is a strong activating, ortho-, para- directing group, while the nitrile group (-CN) is a deactivating, meta- directing group.[1] The directing effects of the activating amino group dominate, leading to substitution at the positions ortho and para to it. Since the para position is already occupied by the nitrile group in the starting material, the primary substitution occurs at the ortho position, yielding the desired this compound.

However, the high reactivity of the starting material can also lead to side reactions, such as polybromination, if the reaction conditions are not carefully controlled. Therefore, effective reaction monitoring is crucial for maximizing the yield of the desired product and minimizing impurities.

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you might encounter during the synthesis and provides a logical workflow for diagnosis and resolution.

Issue 1: Low or No Conversion of Starting Material

Symptom: TLC or HPLC analysis shows a significant amount of unreacted 2-aminobenzonitrile, even after the expected reaction time.

Potential Causes & Solutions:

  • Ineffective Brominating Agent: The brominating agent may have degraded. For instance, if using a solution of bromine, it may have evaporated or reacted with moisture.

    • Actionable Advice: Always use a fresh, properly stored brominating agent. If preparing a solution, do so immediately before use. Consider using a more stable source of electrophilic bromine, such as N-Bromosuccinimide (NBS), which can be easier to handle.

  • Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature.

    • Actionable Advice: While excessive heat can promote side reactions, a slight, controlled increase in temperature can enhance the reaction rate. Monitor the reaction closely by TLC or HPLC as you gradually increase the temperature.

  • Inadequate Mixing: In a heterogeneous reaction mixture, poor stirring can lead to localized depletion of reactants.

    • Actionable Advice: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous distribution of all components.

Issue 2: Formation of Multiple Products (Low Selectivity)

Symptom: TLC or HPLC analysis reveals the presence of the desired product along with several other spots, indicating the formation of byproducts.

Potential Causes & Solutions:

  • Polybromination: The strong activating effect of the amino group can lead to the formation of di- or tri-brominated products.

    • Actionable Advice:

      • Control Stoichiometry: Use a precise stoichiometry of the brominating agent, typically a slight excess to ensure full conversion of the starting material, but avoid a large excess.

      • Slow Addition: Add the brominating agent dropwise or in small portions to the reaction mixture. This maintains a low concentration of the electrophile at any given time, disfavoring multiple substitutions on the same molecule.

  • Oxidation of the Amino Group: The amino group is susceptible to oxidation, which can lead to colored, often polymeric, impurities.[2]

    • Actionable Advice: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

Issue 3: Product Degradation or Unwanted Side Reactions

Symptom: The desired product is observed initially, but its concentration decreases over time, accompanied by the appearance of new, unidentified spots in the TLC or HPLC analysis.

Potential Causes & Solutions:

  • Hydrolysis of the Nitrile Group: Prolonged exposure to acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the nitrile group to an amide or a carboxylic acid.[2]

    • Actionable Advice:

      • Neutralize Promptly: After the reaction is complete, neutralize the reaction mixture as soon as possible during the workup.

      • Use Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize the presence of water.

  • Unstable Intermediates: In some cases, reaction intermediates may be unstable under the reaction conditions.

    • Actionable Advice: Careful monitoring of the reaction profile by taking aliquots at regular intervals can help identify the point of maximum product formation before significant degradation occurs.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of this reaction?

A1: Thin-Layer Chromatography (TLC) is a rapid and effective method for qualitative monitoring.[3] For more precise, quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred technique.[2][4]

  • TLC Protocol:

    • Prepare a TLC plate with three lanes: one for the 2-aminobenzonitrile starting material, one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture.[3]

    • Use a suitable eluent system, such as a mixture of hexanes and ethyl acetate.

    • Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

  • HPLC Protocol:

    • A reverse-phase HPLC method with UV detection is generally suitable.[5]

    • Use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of an acid modifier like formic acid for better peak shape.[5]

    • Monitor the chromatogram for the decrease in the peak corresponding to the starting material and the increase in the peak for this compound.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum will show characteristic shifts for the aromatic protons and the amino protons.[6][7]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the incorporation of a bromine atom.[8]

  • HPLC: Can be used to determine the purity of the isolated product by calculating the peak area percentage.[9]

Q3: What are the key safety precautions for this synthesis?

A3:

  • Bromine: Is highly corrosive, toxic, and volatile. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: Use appropriate solvents and be aware of their flammability and toxicity.

  • Reaction Quenching: The quenching of any unreacted brominating agent can be exothermic. Perform this step carefully, often by adding a reducing agent like sodium thiosulfate.

IV. Visualizations and Data

Experimental Workflow for Reaction Monitoring

G start Start Reaction: 2-Aminobenzonitrile + Brominating Agent sample Take Aliquot at Time (t) start->sample tlc TLC Analysis: - Spot Starting Material - Spot Reaction Mixture - Co-spot sample->tlc hplc HPLC Analysis: - Inject Sample - Monitor Peak Areas sample->hplc decision Is Starting Material Consumed? tlc->decision hplc->decision workup Proceed to Workup and Purification decision->workup Yes continue_rxn Continue Reaction and Monitoring decision->continue_rxn No continue_rxn->sample

Caption: Workflow for monitoring the synthesis of this compound.

Troubleshooting Logic Flowchart

G start Problem Identified: Low Yield or Impurities check_conversion Check Conversion Rate (TLC/HPLC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion high_impurities High Impurities check_conversion->high_impurities check_reagents Verify Reagent Activity and Stoichiometry low_conversion->check_reagents Yes optimize_temp Optimize Reaction Temperature low_conversion->optimize_temp If Reagents OK polybromination Polybromination Suspected high_impurities->polybromination Multiple Spots oxidation Oxidation Suspected high_impurities->oxidation Colored Impurities hydrolysis Hydrolysis Suspected high_impurities->hydrolysis Amide/Acid Impurity control_addition Slow Addition of Brominating Agent polybromination->control_addition inert_atmosphere Use Inert Atmosphere oxidation->inert_atmosphere workup_conditions Review Workup Conditions (pH, Temp) hydrolysis->workup_conditions

Caption: A logical approach to troubleshooting common synthesis issues.

Typical HPLC Parameters
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

V. References

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  • Wikipedia. (2023, November 29). Electrophilic aromatic substitution. Retrieved from

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-3,5-difluorobenzonitrile. Retrieved from

  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems. Retrieved from

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from

  • BenchChem. (2025). Troubleshooting low yield in Benzonitrile synthesis. Retrieved from

  • BenchChem. (2025). Troubleshooting low yield in 2-Hydroxybenzonitrile synthesis. Retrieved from

  • The Royal Society of Chemistry. (n.d.). SI-1 Metal-free synthesis of nitriles from aldehydes using N-Boc-O-tosylhydroxylamine as nitrogen source Electronic Supplementa. Retrieved from

  • BLD Pharm. (n.d.). 114344-60-4|this compound. Retrieved from

  • Guidechem. (n.d.). What is the synthesis method of 2-AMINO-3-FLUOROBENZONITRILE? - FAQ. Retrieved from

  • Baig, Q. E. N., Bano, R., Arsalan, A., Anwar, Z., & Ahmad, I. (n.d.). Analysis of amino acids by high performance liquid chromatography. Retrieved from

  • Google Patents. (n.d.). US3742014A - Preparation of benzonitriles. Retrieved from

  • ResearchGate. (n.d.). 1 H NMR spectra of 2-aminobenzonitrile before and after interacting with [HTMG][Triz]. Retrieved from

  • Journal of Pharmaceutical and Biomedical Analysis. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from

  • Molecules. (n.d.). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from

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  • ChemSynthesis. (2025, May 20). This compound. Retrieved from

  • BenchChem. (n.d.). 2-Amino-5-bromo-3-hydroxybenzonitrile. Retrieved from

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  • ResearchGate. (n.d.). The three-component reaction of malononitrile 2, substitute.... Retrieved from

  • Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis. Retrieved from

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Amino-3-bromobenzonitrile and 2-Amino-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and outcome of a synthetic campaign. Halogenated aromatic compounds are foundational building blocks, particularly in the construction of complex heterocyclic scaffolds. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct synthons: 2-amino-3-bromobenzonitrile and 2-amino-3-chlorobenzonitrile. By examining their performance in key synthetic transformations and providing supporting experimental frameworks, this document aims to equip scientists with the field-proven insights necessary for informed substrate selection and reaction optimization.

At a Glance: Key Physicochemical and Reactivity Differences

The primary distinction in reactivity between this compound and 2-amino-3-chlorobenzonitrile stems from the inherent difference in the carbon-halogen bond strength. This fundamental property dictates the energy required for bond cleavage, which is often the rate-determining step in many cross-coupling reactions.

PropertyThis compound2-Amino-3-chlorobenzonitrileRationale for Reactivity Difference
Molecular Formula C₇H₅BrN₂C₇H₅ClN₂The halogen atom is the only structural difference.
Molecular Weight 197.03 g/mol [1]152.58 g/mol [2]The higher atomic weight of bromine results in a greater molecular weight.
Melting Point ~139-141 °C[3]~94-96 °C[2]Differences in crystal lattice energy and intermolecular forces.
Aryl C-X Bond Dissociation Energy Lower (~285 kJ/mol for C-Br)[4]Higher (~327 kJ/mol for C-Cl)[4]The C-Br bond is weaker and more easily cleaved than the C-Cl bond, leading to higher reactivity in reactions involving oxidative addition.[3]
Relative Reactivity in Cross-Coupling HigherLowerThe weaker C-Br bond facilitates faster oxidative addition to a metal catalyst (e.g., Palladium), which is typically the rate-limiting step.[3]

The Underlying Principle: Carbon-Halogen Bond Dissociation Energy

The reactivity of aryl halides in many transition metal-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, is inversely proportional to the carbon-halogen (C-X) bond dissociation energy (BDE). The established trend for BDE is:

C-F > C-Cl > C-Br > C-I [3]

This trend arises from the degree of orbital overlap between the carbon and the halogen atom. The larger size of the bromine atom compared to chlorine results in less effective orbital overlap with carbon, leading to a longer and weaker bond. Consequently, less energy is required to break the C-Br bond, making this compound the more reactive substrate in transformations where C-X bond cleavage is crucial.

Comparative Analysis in Key Synthetic Transformations

To illustrate the practical implications of this reactivity difference, we will examine three common and important transformations for which these aminobenzonitriles are valuable precursors:

  • Palladium-Catalyzed Suzuki-Miyaura C-C Bond Formation

  • Palladium-Catalyzed Buchwald-Hartwig C-N Bond Formation

  • Cyclization to form Bioactive Quinazoline Scaffolds

For each transformation, a comparative experimental protocol is presented. These protocols are designed to highlight the necessary adjustments in reaction conditions (e.g., catalyst loading, ligand choice, temperature, and reaction time) required to achieve comparable outcomes with the less reactive 2-amino-3-chlorobenzonitrile.

Suzuki-Miyaura Cross-Coupling: A Comparative Study

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The oxidative addition of the palladium(0) catalyst to the aryl halide is the initial and often rate-limiting step, making this reaction highly sensitive to the nature of the halogen.

dot graph Suzuki_Miyaura_Mechanism { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2, bgcolor="#F1F3F4", maxwidth=760]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, fontcolor="#5F6368", color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArX [label="Ar-X (Substrate)", fillcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Rate-Determining Step)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_complex [label="Ar-Pd(II)-X(L₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar'-B(OR)₂", fillcolor="#FFFFFF"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Ar_Ar_complex [label="Ar-Pd(II)-Ar'(L₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReductiveElimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-Ar' (Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Faster for Ar-Br\nSlower for Ar-Cl"]; ArX -> OxAdd; OxAdd -> PdII_complex; PdII_complex -> Transmetalation; BoronicAcid -> Transmetalation; Base -> Transmetalation; Transmetalation -> PdII_Ar_Ar_complex; PdII_Ar_Ar_complex -> ReductiveElimination; ReductiveElimination -> Product; ReductiveElimination -> Pd0 [label="Catalyst Regeneration"]; } Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Designed Comparative Experiment: Synthesis of 2-amino-3-phenylbenzonitrile

This experiment is designed to compare the reaction efficiency of this compound and 2-amino-3-chlorobenzonitrile with phenylboronic acid.

Workflow Diagram

Suzuki_Workflow

Comparative Protocols

ParameterProtocol A: this compoundProtocol B: 2-Amino-3-chlorobenzonitrileJustification for Differences
Aryl Halide This compound (1.0 mmol)2-amino-3-chlorobenzonitrile (1.0 mmol)The substrates being compared.
Boronic Acid Phenylboronic acid (1.2 mmol)Phenylboronic acid (1.2 mmol)Kept constant for a fair comparison.
Catalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%)The less reactive aryl chloride requires a more active catalyst system. Buchwald's biarylphosphine ligands like XPhos are highly effective for activating C-Cl bonds.
Base K₂CO₃ (2.0 mmol)K₃PO₄ (2.0 mmol)A stronger base is often beneficial for the transmetalation step with less reactive aryl chlorides.
Solvent 1,4-Dioxane/H₂O (4:1, 5 mL)1,4-Dioxane/H₂O (4:1, 5 mL)A common solvent system for Suzuki reactions.
Temperature 80 °C100 °CHigher temperatures are required to overcome the higher activation energy of the C-Cl bond cleavage.
Reaction Time 4-6 hours12-24 hoursThe slower rate of oxidative addition for the aryl chloride necessitates a longer reaction time.
Expected Yield HighModerate to HighWith optimized conditions, good yields can be achieved for the chloro-compound, but it is generally more challenging.

Expected Outcome: this compound is expected to react under milder conditions (lower temperature, less specialized catalyst) and in a shorter timeframe to provide a high yield of the coupled product. In contrast, 2-amino-3-chlorobenzonitrile will require a more sophisticated catalyst system, higher temperatures, and a longer reaction time to achieve a comparable yield.

Buchwald-Hartwig Amination: A Comparative Study

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of palladium to the aryl halide, making the C-X bond strength a critical factor.

Catalytic Cycle Diagram

dot graph Buchwald_Hartwig_Mechanism { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.2, bgcolor="#F1F3F4", maxwidth=760]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, fontcolor="#5F6368", color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArX [label="Ar-X (Substrate)", fillcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(Rate-Limiting)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_complex [label="Ar-Pd(II)-X(L₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="R₂NH", fillcolor="#FFFFFF"]; Base [label="Base (e.g., NaOᵗBu)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Amide_Formation [label="Amide Formation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Amido_complex [label="Ar-Pd(II)-NR₂(L₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReductiveElimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-NR₂ (Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Faster for Ar-Br\nSlower for Ar-Cl"]; ArX -> OxAdd; OxAdd -> PdII_complex; PdII_complex -> Amide_Formation; Amine -> Amide_Formation; Base -> Amide_Formation; Amide_Formation -> PdII_Amido_complex; PdII_Amido_complex -> ReductiveElimination; ReductiveElimination -> Product; ReductiveElimination -> Pd0 [label="Catalyst Regeneration"]; } Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Designed Comparative Experiment: Synthesis of 2-amino-3-(morpholino)benzonitrile

This experiment compares the coupling of the two aryl halides with morpholine, a common secondary amine used in drug discovery.

Comparative Protocols

ParameterProtocol A: this compoundProtocol B: 2-Amino-3-chlorobenzonitrileJustification for Differences
Aryl Halide This compound (1.0 mmol)2-amino-3-chlorobenzonitrile (1.0 mmol)The substrates being compared.
Amine Morpholine (1.2 mmol)Morpholine (1.2 mmol)Kept constant for a fair comparison.
Catalyst Pd₂(dba)₃ (1.5 mol%) with BINAP (3 mol%)Pd₂(dba)₃ (2 mol%) with RuPhos (4 mol%)While BINAP is effective for aryl bromides, a more electron-rich and bulky ligand like RuPhos is often necessary to facilitate the challenging oxidative addition to the C-Cl bond.
Base Sodium tert-butoxide (NaOtBu) (1.4 mmol)Sodium tert-butoxide (NaOtBu) (1.4 mmol)A strong, non-nucleophilic base is standard for this reaction.
Solvent Toluene (5 mL)Toluene (5 mL)A common solvent for Buchwald-Hartwig reactions.
Temperature 90 °C110 °CA higher temperature is needed to drive the reaction with the less reactive aryl chloride.
Reaction Time 8-12 hours18-36 hoursThe slower kinetics of the C-Cl bond activation require a significantly longer reaction time.
Expected Yield HighModerate to HighAchieving high yields with the chloro-substrate is possible but requires more forcing conditions and a carefully selected, highly active catalyst system.

Expected Outcome: The bromo-compound will undergo amination under more facile conditions. The chloro-compound will necessitate a higher reaction temperature and a more specialized, electron-rich phosphine ligand to achieve a similar conversion, reflecting the greater inertness of the C-Cl bond.

Synthesis of Quinazolines: A Comparative Study

2-Aminobenzonitriles are valuable precursors for the synthesis of quinazolines, a privileged scaffold in medicinal chemistry. One common method involves reaction with an orthoester or formamide. While this reaction is not a cross-coupling and does not involve C-X bond cleavage, the electronic properties of the halogen can still influence the reactivity of the aromatic ring and the amino group. However, a more direct comparison of their utility as handles for further elaboration into quinazoline derivatives can be seen in a tandem reaction where the halogen is first displaced.

Designed Comparative Experiment: One-Pot Synthesis of a 4-Phenylquinazoline Derivative

This hypothetical one-pot, two-step synthesis involves an initial Suzuki-Miyaura coupling followed by an in-situ cyclization with formamide to construct the quinazoline ring. This approach directly leverages the reactivity difference of the C-X bond.

Reaction Scheme

  • Step 1 (Suzuki Coupling): 2-Amino-3-halobenzonitrile + Phenylboronic acid -> 2-Amino-3-phenylbenzonitrile

  • Step 2 (Cyclization): 2-Amino-3-phenylbenzonitrile + Formamide -> 4-Phenylquinazolin-4-amine derivative

Comparative Protocols

ParameterProtocol A: this compoundProtocol B: 2-Amino-3-chlorobenzonitrileJustification for Differences
Aryl Halide This compound (1.0 mmol)2-amino-3-chlorobenzonitrile (1.0 mmol)The substrates being compared.
Suzuki Step Reagents As per Suzuki Protocol A aboveAs per Suzuki Protocol B aboveThe conditions must be tailored to the reactivity of the specific aryl halide.
Cyclization Reagent Formamide (10 equiv)Formamide (10 equiv)Added after completion of the Suzuki coupling step.
Temperature (Suzuki) 80 °C100 °CReflects the difference in C-X bond reactivity.
Temperature (Cyclization) 150 °C150 °CThe cyclization conditions would be similar once the common intermediate is formed.
Overall Reaction Time ShorterLongerThe significantly longer time required for the initial Suzuki coupling of the chloro-compound will extend the overall process time.
Expected Overall Yield HigherLowerThe more forcing conditions required for the initial step with the chloro-compound may lead to more side products and a lower overall yield of the final quinazoline.

Expected Outcome: The synthetic route starting from this compound will be more efficient, requiring less energy, a less expensive catalyst system, and a shorter reaction time. The overall yield is expected to be higher due to the milder conditions of the initial C-C bond formation.

Conclusion and Practical Recommendations

As a Senior Application Scientist, my recommendation is grounded in a balance of chemical reactivity, process efficiency, and economic viability.

  • For Exploratory and Discovery Chemistry: this compound is the superior choice. Its higher reactivity allows for the use of milder conditions, a broader range of catalysts, and shorter reaction times. This translates to faster exploration of chemical space and more reliable reaction outcomes, which is paramount in the early stages of drug discovery.

  • For Process Development and Scale-Up: While 2-amino-3-chlorobenzonitrile is less reactive, it holds a significant cost advantage over its bromo-counterpart. For late-stage development and large-scale manufacturing, the initial investment in optimizing the reaction conditions (e.g., screening for highly active, low-loading catalysts and ligands) to accommodate the less reactive C-Cl bond can be economically justified. The development of advanced catalyst systems has made the use of aryl chlorides increasingly feasible and attractive for industrial applications.[5]

Ultimately, the choice between these two valuable building blocks is a strategic one. This compound offers a path of lower activation energy and greater synthetic ease, while 2-amino-3-chlorobenzonitrile presents an opportunity for cost savings, provided the more challenging reaction optimization is undertaken. This guide provides the foundational principles and experimental frameworks to make that choice with confidence.

References

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  • Lee, H. M., & Nolan, S. P. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters, 2(14), 2053–2055.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • Littke, A. F., & Fu, G. C. (2000). Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water. The Journal of Organic Chemistry, 65(16), 4976–4978.
  • Wang, M., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
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A Comparative Guide to the Synthetic Routes of 3-Aminoindazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 3-aminoindazole scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents and clinical candidates, demonstrating a wide spectrum of biological activities, including potent kinase inhibition. Its structural resemblance to the purine core of ATP allows it to function as an effective hinge-binding element in the active sites of various kinases. Consequently, the development of efficient, scalable, and versatile synthetic routes to access diversely substituted 3-aminoindazoles is of paramount importance to medicinal chemists and process development scientists.

This guide provides an in-depth, objective comparison of the most prevalent and impactful synthetic strategies for the construction of the 3-aminoindazole core. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and limitations, supported by experimental data.

Comparative Overview of Synthetic Routes

The selection of an optimal synthetic route is contingent upon several factors, including the availability and cost of starting materials, desired substitution patterns, scalability, and tolerance to various functional groups. The following table summarizes the key characteristics of the primary synthetic methodologies discussed in this guide.

ParameterRoute 1: Reductive CyclizationRoute 2: From 2-Halobenzonitriles (Pd-catalyzed)Route 3: From 2-Halobenzonitriles (Cu-catalyzed)Route 4: From Tertiary Amides (Pd-catalyzed C-H Amination)
Starting Materials 2-Nitrobenzonitriles2-Bromobenzonitriles, Benzophenone hydrazone2-Halobenzonitriles, Hydrazine derivativesN,N-Disubstituted benzamides, Hydrazides
Key Reagents SnCl₂·2H₂O, HClPd(OAc)₂, BINAP, Cs₂CO₃CuBr, 4-hydroxy-L-proline (optional)Tf₂O, 2-chloropyridine, Pd(OAc)₂
Reaction Type Reductive cyclizationN-Arylation, Deprotection/CyclizationCoupling/Condensation cascadeAmide activation, C-H amination
Typical Conditions Reflux in acidic ethanol100 °C in Toluene60-90 °C in DMSORT to 100 °C
Reported Yield Good to excellentGood to excellent (2 steps)Good to excellentGood to excellent (2 steps)
Substrate Scope Tolerates various substituents on the aromatic ring.Broad scope for both electron-donating and -withdrawing groups.Wide range of substituents tolerated.Structurally diverse amides and hydrazides can be used.
Advantages - Inexpensive starting materials. - Classical, well-established method.- High yields and broad substrate scope. - Avoids harsh conditions of direct SₙAr.- Milder conditions than traditional SₙAr. - Good for N-substituted 3-aminoindazoles.- Modular and convergent. - Access to complex N-substituted products.
Disadvantages - Use of stoichiometric tin salts (waste). - Work-up can be tedious.- Multi-step process. - Cost of palladium catalyst and ligand.- Potential for catalyst poisoning.- Multi-step process. - Requires triflic anhydride.

Route 1: Reductive Cyclization of 2-Nitrobenzonitriles

This classical approach is one of the most direct methods for the synthesis of 3-aminoindazoles. The reaction proceeds via the reduction of the nitro group of a 2-nitrobenzonitrile, followed by an intramolecular cyclization of the resulting intermediate. Tin(II) chloride (SnCl₂) in an acidic medium is the most commonly employed reducing agent for this transformation.

Mechanistic Insight

The reaction is believed to proceed through the initial reduction of the nitro group to a hydroxylamine intermediate by SnCl₂. Under the acidic conditions, this hydroxylamine then undergoes cyclization via nucleophilic attack of the nitrogen onto the nitrile carbon. Subsequent tautomerization and dehydration lead to the formation of the aromatic 3-aminoindazole ring. The tin(II) is oxidized to tin(IV) in the process.

Experimental Protocol: Synthesis of 1H-Indazol-3-amine from 2-Nitrobenzonitrile

Materials:

  • 2-Nitrobenzonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • To a solution of 2-nitrobenzonitrile (1.0 eq) in ethanol, add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic. This will precipitate tin salts.

  • Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

  • Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3-aminoindazole.

  • The product can be further purified by recrystallization or column chromatography.

Workflow Diagram

G start 2-Nitrobenzonitrile reagents SnCl2·2H2O, HCl, Ethanol start->reagents Reduction intermediate In situ generated hydroxylamine reagents->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 3-Aminoindazole cyclization->product G start 2-Bromobenzonitrile + Benzophenone hydrazone step1 Pd(OAc)2, BINAP, Cs2CO3 start->step1 N-Arylation intermediate N-Aryl benzophenone hydrazone step1->intermediate step2 p-TsOH·H2O, Methanol intermediate->step2 Deprotection/Cyclization product 3-Aminoindazole step2->product G start 2-Halobenzonitrile + Hydrazine derivative catalyst CuBr, Base start->catalyst Coupling intermediate N-Arylhydrazine intermediate catalyst->intermediate cyclization Intramolecular Condensation intermediate->cyclization product 3-Aminoindazole cyclization->product G start Tertiary Amide + Hydrazide step1 1. Tf2O, 2-Cl-Pyridine 2. Hydrazide Addition start->step1 Amide Activation intermediate Aminohydrazone step1->intermediate step2 Pd(OAc)2, Cs2CO3 intermediate->step2 C-H Amination product N,N-Disubstituted 3-Aminoindazole step2->product

A Researcher's Guide to the Reactivity of Substituted Bromobenzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Substituted bromobenzonitriles are foundational scaffolds in modern chemistry, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Their bifunctional nature, featuring a nucleophilic nitrile group and an electrophilic carbon-bromine bond, allows for a diverse range of chemical transformations.[1] However, the success of a synthetic campaign often hinges on a nuanced understanding of how substituents on the aromatic ring dictate the molecule's reactivity.

This guide provides an in-depth comparison of the reactivity of substituted bromobenzonitriles, focusing on the two most critical reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. We will dissect the underlying electronic and steric principles, supported by experimental data, to empower researchers in drug development and chemical synthesis to make informed, predictive decisions in their experimental designs.

Section 1: Nucleophilic Aromatic Substitution (SNAr) - A Tale of Charge Stabilization

The SNAr reaction is a powerful tool for forming new bonds at an aromatic carbon, but it is highly dependent on the electronic landscape of the ring. Unlike SN2 reactions, the SNAr pathway does not occur in a single step.[2] It proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[2][3][4] The stability of this complex is the paramount factor governing the reaction's feasibility and rate.

The presence of strong electron-withdrawing groups (EWGs) is essential to activate the ring for nucleophilic attack and to stabilize the resulting carbanion.[4][5] The nitrile (-CN) group is a potent EWG, making bromobenzonitriles viable substrates for this transformation.[3][6]

Meisenheimer_Stability cluster_para para-Isomer cluster_ortho ortho-Isomer cluster_meta meta-Isomer p_start para-Bromobenzonitrile + Nu- p_int Meisenheimer Complex (Charge on CN) p_start->p_int Highly Stabilized (Resonance) p_end Product p_int->p_end o_start ortho-Bromobenzonitrile + Nu- o_int Meisenheimer Complex (Charge on CN) o_start->o_int Highly Stabilized (Resonance) o_end Product o_int->o_end m_start meta-Bromobenzonitrile + Nu- m_int Meisenheimer Complex (No Resonance Stabilization) m_start->m_int Poorly Stabilized (Inductive Only) m_end No Reaction m_int->m_end

Comparative stability of Meisenheimer intermediates for bromobenzonitrile isomers.
Impact of Additional Ring Substituents

The reactivity trend can be further modulated by the presence of other substituents on the aromatic ring.

  • Additional EWGs: Adding another electron-withdrawing group (e.g., -NO₂, -CF₃), particularly at another ortho or para position relative to the bromine, will further stabilize the Meisenheimer complex and increase the reaction rate. [4]* Electron-Donating Groups (EDGs): Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) destabilize the negatively charged intermediate by pushing electron density into the ring, thereby decreasing or completely inhibiting SNAr reactivity. [7]

    Substrate Example Substituent Effects Predicted SNAr Reactivity
    4-Bromo-3-nitrobenzonitrile -CN (para), -NO₂ (ortho) Very High
    4-Bromobenzonitrile -CN (para) High
    2-Bromobenzonitrile -CN (ortho) High (may be reduced by sterics)
    4-Bromo-3-methylbenzonitrile -CN (para), -CH₃ (ortho, EDG) Moderate to Low

    | 3-Bromobenzonitrile | -CN (meta) | Very Low / Inert |

Experimental Protocol: SNAr of 4-Bromobenzonitrile with Sodium Methoxide

This protocol describes a representative SNAr reaction. The choice of an alkoxide nucleophile and an ortho/para-activated substrate is a classic example of this transformation.

Experimental workflow for a typical SNAr reaction.

Methodology:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzonitrile (1.0 eq). The flask is then sealed and placed under an inert atmosphere of nitrogen or argon.

  • Solvent Addition: Add anhydrous methanol (or a suitable solvent like DMSO for less reactive systems) via syringe to dissolve the substrate.

  • Nucleophile Addition: Add a solution of sodium methoxide (1.2 eq) in methanol dropwise to the stirring solution at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to reflux. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 4-methoxybenzonitrile.

Section 2: Palladium-Catalyzed Cross-Coupling - The Power of Catalysis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, C-O, and C-S bonds with remarkable efficiency and functional group tolerance. [8][9][10]Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings have transformed the synthesis of complex molecules. [1] Unlike SNAr, the reactivity in these reactions is not governed by the stability of a carbanionic intermediate. Instead, it is largely dictated by the kinetics of the catalytic cycle, particularly the initial oxidative addition step, where the C-Br bond is broken and a new bond to the palladium catalyst is formed. [11]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition pd_trans Ar-Pd(II)(R)L₂ pd_complex->pd_trans Transmetalation pd_trans->pd0 product Ar-R pd_trans->product Reductive Elimination reagents1 Ar-Br reagents2 R-B(OR)₂ base Base

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Influence of Substituents on Oxidative Addition

The rate of oxidative addition is highly sensitive to the electronic properties of the aryl halide.

  • Electron-Withdrawing Groups (EWGs): An EWG like the nitrile group makes the aromatic ring electron-deficient. This increases the electrophilicity of the carbon atom bonded to the bromine, making the C-Br bond more polarized and susceptible to attack by the electron-rich Pd(0) catalyst. Therefore, EWGs generally accelerate the rate of oxidative addition and overall cross-coupling. [12][13]* Electron-Donating Groups (EDGs): EDGs increase the electron density on the aromatic ring, making the C-Br bond less electrophilic and slowing down the oxidative addition step. [12][13]

Comparative Reactivity in Cross-Coupling

Based on the principles of oxidative addition, we can predict the following reactivity trends for substituted bromobenzonitriles:

  • Electronic Effects Dominate: The primary determinant of reactivity is the overall electronic character of the ring. Bromobenzonitriles bearing additional EWGs will react faster than those with EDGs.

  • Positional Isomerism and Steric Effects:

    • Unlike in SNAr, meta and para isomers often exhibit similar high reactivity because the electronic influence of the nitrile group on the C-Br bond is strong in both cases.

    • The ortho isomer can be an exception. While electronically activated, the proximity of the nitrile group to the reaction site can cause steric hindrance, impeding the approach of the bulky palladium-ligand complex. This can lead to slower reaction rates or require specialized, less bulky ligands to achieve high yields. [14]

      Substrate Example Substituent Effects Predicted Cross-Coupling Reactivity
      4-Bromo-3-nitrobenzonitrile -CN (para), -NO₂ (ortho) Very High (Electronically activated)
      4-Bromobenzonitrile -CN (para) High
      3-Bromobenzonitrile -CN (meta) High
      2-Bromobenzonitrile -CN (ortho) Moderate to High (Potential steric hindrance)

      | 4-Bromo-3-methoxybenzonitrile | -CN (para), -OCH₃ (ortho, EDG) | Moderate |

Supporting Experimental Data: Suzuki-Miyaura Coupling Yields

The following data illustrates the high efficiency of coupling reactions with electronically activated aryl bromides.

Aryl BromideCoupling PartnerCatalyst SystemYield (%)Reference
4-BromobenzonitrilePhenylboronic acidPd(PPh₃)₄ / K₂CO₃95[1]
2-Bromobenzonitrilep-Tolylboronic acidPd@MIL-101(Cr)-NH₂High Yield[15]
4-Bromobenzonitrile4-Formylphenylboronic acidNot specified97[16]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzonitrile

This protocol outlines a standard Suzuki-Miyaura reaction, a robust method for C-C bond formation. [1]

Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Reaction Setup: To a Schlenk flask, add 4-bromobenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inerting: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed mixture of solvents (e.g., toluene and water, 4:1). To this stirring suspension, add the palladium catalyst, such as Pd(PPh₃)₄ (0.02 eq).

  • Heating and Monitoring: Heat the reaction mixture to 90 °C. Monitor the reaction progress by TLC until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with water and ethyl acetate. Separate the organic and aqueous layers.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash chromatography on silica gel to afford 4-cyanobiphenyl. [1]

Summary: A Dichotomy of Reactivity

The reactivity of substituted bromobenzonitriles is a fascinating case study in contrasting mechanistic demands. The optimal substrate for one reaction type may not be for another, a critical consideration for synthetic strategy.

Reaction TypeKey Mechanistic StepInfluence of -CN GroupIsomer Reactivity TrendEffect of Additional EWGsEffect of Additional EDGs
SNAr Formation of Meisenheimer ComplexStrong Activation (Resonance Stabilization)para ≈ ortho >> metaIncreases ReactivityDecreases Reactivity
Pd Cross-Coupling Oxidative AdditionStrong Activation (Electronic Withdrawal)para ≈ meta ≥ orthoIncreases ReactivityDecreases Reactivity

For Palladium-Catalyzed Cross-Coupling, reactivity is governed by the electronic activation of the C-Br bond towards the catalyst, making all isomers generally reactive, with steric hindrance occasionally tempering the reactivity of the ortho position.

This guide provides the foundational principles and practical data to navigate the rich chemistry of substituted bromobenzonitriles. By understanding these core reactivity patterns, researchers can more effectively design synthetic routes, troubleshoot challenging transformations, and accelerate the development of novel molecules.

References

  • La Salle University. (n.d.). Substituent Effects.
  • O'Connor, D., et al. (2021). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. ACS Omega.
  • O'Connor, D., et al. (2021). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. PubMed Central.
  • Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • ResearchGate. (n.d.). Suzuki cross‐coupling of 2‐bromobenzonitrile with p ‐tolyl boronic acid....
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.
  • National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts.
  • ResearchGate. (n.d.). Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile....
  • ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and....
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Wikipedia. (n.d.). Suzuki reaction.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

Sources

A Senior Application Scientist's Guide to the Efficacy of Catalysts for 2-Amino-3-bromobenzonitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the strategic functionalization of aromatic scaffolds is of paramount importance. 2-Amino-3-bromobenzonitrile is a versatile building block, featuring three distinct functional groups that offer a rich platform for molecular elaboration. The selective coupling at the C-Br bond, while preserving the amino and cyano moieties, is a common challenge that necessitates a careful choice of catalytic systems. This guide provides an in-depth comparative analysis of the efficacy of palladium, copper, and nickel-based catalysts for the coupling reactions of this compound, offering insights into catalyst selection, reaction mechanisms, and practical experimental protocols.

The Challenge of the Ortho-Amino Group

The presence of an amino group ortho to the bromine atom in this compound introduces both electronic and steric challenges for catalytic cross-coupling reactions. Electronically, the electron-donating nature of the amino group can influence the oxidative addition step in many catalytic cycles. Sterically, the proximity of the amino group can hinder the approach of the catalyst and the coupling partner. Furthermore, the amino group itself can act as a competing nucleophile or a coordinating ligand to the metal center, potentially leading to catalyst deactivation or undesired side reactions. Understanding and overcoming these challenges is key to achieving high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium catalysis is a cornerstone of modern organic synthesis, offering a broad scope and high functional group tolerance for a variety of cross-coupling reactions. For this compound, palladium catalysts are particularly effective for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. For the arylation of this compound, a typical palladium catalyst system, such as one based on a palladium(II) precatalyst with a suitable phosphine ligand, is highly effective.

Conceptual Workflow for Suzuki-Miyaura Coupling

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

A detailed protocol for a closely related substrate, 2-Amino-4-iodobenzonitrile, provides a robust starting point for the Suzuki-Miyaura coupling of this compound[1]. The choice of a bulky and electron-rich phosphine ligand is often crucial to promote the reductive elimination step and prevent catalyst deactivation.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond, a valuable moiety in medicinal chemistry and materials science. Palladium catalysts, in conjunction with a copper co-catalyst, are the standard for this transformation. A study on the Sonogashira coupling of 2-amino-3-bromopyridines, a close structural analog, demonstrates the feasibility and provides optimized conditions that are directly applicable to this compound[2][3][4].

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool[5][6][7][8]. This palladium-catalyzed reaction allows for the coupling of this compound with a wide range of primary and secondary amines. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results by facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle[6].

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L Pd(0)Lₙ Ox. Add. Oxidative Addition Pd(0)L->Ox. Add. Ar-Br ArPd(II)LBr ArPd(II)(L)Br Ox. Add.->ArPd(II)LBr Amine Coord. Amine Coordination ArPd(II)LBr->Amine Coord. RNH₂ [ArPd(II)L(H₂NR)]Br [ArPd(II)(L)(H₂NR)]Br Amine Coord.->[ArPd(II)L(H₂NR)]Br Deprotonation Deprotonation (Base) [ArPd(II)L(H₂NR)]Br->Deprotonation ArPd(II)L(HNR) ArPd(II)(L)(HNR) Deprotonation->ArPd(II)L(HNR) Red. Elim. Reductive Elimination ArPd(II)L(HNR)->Red. Elim. Ar-NRH Red. Elim.->Pd(0)L

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Copper-Catalyzed Coupling: A Cost-Effective Alternative

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, offer a more economical alternative to palladium-based systems[9]. While traditionally requiring harsh reaction conditions, modern advancements with the use of ligands have enabled milder and more efficient transformations.

Ullmann Condensation

The Ullmann condensation is a classic method for forming C-N and C-O bonds[9]. For the N-arylation of this compound, a copper(I) salt, often in the presence of a ligand such as an amino acid, can be effective[10][11][12]. The ortho-amino group can potentially chelate to the copper center, influencing the reaction's regioselectivity and rate.

While often requiring higher temperatures than palladium-catalyzed reactions, the lower cost of copper makes it an attractive option, particularly for large-scale synthesis.

Nickel-Catalyzed Coupling: An Emerging Contender

Nickel catalysis has gained significant attention as a sustainable and cost-effective alternative to palladium for cross-coupling reactions[13]. Nickel catalysts can often couple more challenging substrates, such as aryl chlorides, and can exhibit unique reactivity profiles.

For the amination of aryl halides, nickel catalysts have shown promise, and recent developments have expanded their scope to include a variety of amines and aryl halides[14][15]. While specific examples for this compound are less common in the literature, the general principles of nickel-catalyzed amination suggest it as a viable and potentially advantageous approach, particularly when considering cost and the potential for activating the C-Br bond under milder conditions than traditional copper catalysis.

Comparative Performance Data

Coupling ReactionCatalyst SystemSubstrate AnalogCoupling PartnerYield (%)Temp (°C)Time (h)Reference
Suzuki-Miyaura Pd(PPh₃)₄ / K₂CO₃2-Amino-4-iodobenzonitrileArylboronic acidHigh80-1004-12[1]
Sonogashira Pd(CF₃COO)₂ / PPh₃ / CuI / Et₃N2-Amino-3-bromopyridineTerminal Alkyne72-961003[2][4]
Buchwald-Hartwig Pd(OAc)₂ / X-Phos / KOt-Bu2-Bromo-13α-estrone 3-methyl etherAnilineGood to ExcellentMW-[16]
Ullmann-type CuI / L-prolineAryl halidesPrimary aminesGood to Excellent60-90-[10]
Nickel Amination NiCl₂(DME)Aryl chloridesAminesSynthetically Useful--[15]

This table presents a qualitative comparison based on available literature for analogous substrates and is intended to be illustrative.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a similar procedure for 2-amino-4-iodobenzonitrile and should be optimized for the specific substrate and coupling partner.[1]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., anhydrous K₂CO₃, 2.0 eq.)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add the palladium catalyst (3 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate and water, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

Sources

A Comparative Guide to Alternative Reagents for 2-Amino-3-bromobenzonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-3-bromobenzonitrile is a valuable building block in synthetic organic chemistry, particularly for the construction of various nitrogen-containing heterocyclic scaffolds.[1][2][3][4][5] Its unique arrangement of an amino, a bromo, and a cyano group on a benzene ring allows for a diverse range of chemical transformations. However, the exploration of alternative reagents is crucial for expanding the synthetic toolbox, potentially offering advantages in reactivity, substrate scope, and accessibility. This guide provides a comprehensive comparison of alternative reagents to this compound, focusing on their performance in the synthesis of quinazolines and thieno[2,3-b]pyridines. We will delve into the reactivity of other 2-amino-3-halobenzonitriles (fluoro, chloro, and iodo derivatives) and provide supporting experimental data and mechanistic insights to guide researchers in their synthetic endeavors.

Introduction: The Versatility of this compound

This compound serves as a key precursor for a multitude of heterocyclic compounds due to the orthogonal reactivity of its functional groups. The amino group can act as a nucleophile or be transformed into a diazonium salt, the cyano group can undergo hydrolysis, reduction, or participate in cyclization reactions, and the bromo substituent is amenable to various cross-coupling reactions.

A prominent application of 2-aminobenzonitriles is in the synthesis of quinazolines, a class of fused heterocyclic compounds with significant biological and pharmaceutical activities.[6][7] Various synthetic strategies have been developed for quinazoline synthesis, often involving 2-aminobenzonitriles as starting materials.[6][7][8][9][10] Additionally, these compounds are instrumental in the synthesis of thieno[2,3-b]pyridines, another important heterocyclic motif.[11][12][13][14][15]

The core value of the halogen at the 3-position lies in its ability to act as a leaving group in transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions.[16][17][18][19][20][21][22][23] This enables the introduction of a wide array of substituents at this position, further diversifying the resulting heterocyclic products.

Comparative Analysis of 2-Amino-3-halobenzonitrile Alternatives

The choice of the halogen atom in the 2-amino-3-halobenzonitrile scaffold can significantly influence the reagent's reactivity, stability, and suitability for specific transformations. This section compares the performance of fluoro, chloro, and iodo analogues to the bromo derivative.

Reagent Overview and Accessibility
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
2-Amino-3-fluorobenzonitrile115661-37-5C₇H₅FN₂136.13High electronegativity of fluorine can influence ring electronics.[24][25][26]
2-Amino-3-chlorobenzonitrile53312-77-9C₇H₅ClN₂152.58Generally more reactive than fluoro derivatives in cross-coupling.[27][28][29][30][31]
This compound114344-60-4C₇H₅BrN₂197.03Commonly used, good balance of reactivity and stability.[1][2][3]
2-Amino-3-iodobenzonitrile114344-67-1C₇H₅IN₂244.03Most reactive in oxidative addition for cross-coupling reactions.[32][33]
Performance in Suzuki Coupling Reactions

The Suzuki coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[20][21][22][23] The reactivity of the aryl halide in the oxidative addition step is a critical factor, generally following the trend I > Br > Cl > F.

A hypothetical Suzuki coupling reaction between a 2-amino-3-halobenzonitrile and phenylboronic acid to yield 2-amino-3-phenylbenzonitrile is considered for comparison.

Experimental Protocol: General Procedure for Suzuki Coupling

  • To a reaction vessel, add the 2-amino-3-halobenzonitrile (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add a suitable solvent system (e.g., toluene/water or dioxane/water).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-100 °C) for a designated time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Comparative Data for Suzuki Coupling

Halogen (X)Typical Reaction TimeTypical Yield (%)Comments
F24 - 48 h<10%C-F bond is generally unreactive under standard Suzuki conditions. Requires specialized catalysts and conditions.
Cl12 - 24 h60 - 80%Requires more active catalysts (e.g., those with bulky phosphine ligands) compared to bromo and iodo derivatives.
Br4 - 12 h85 - 95%Good reactivity and a common choice for this transformation.
I1 - 4 h90 - 98%Highest reactivity, often allowing for milder reaction conditions and lower catalyst loadings.[32]
Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.[16][34][17][18][19] Similar to the Suzuki coupling, the reactivity of the aryl halide is a key determinant of reaction efficiency.

A model Buchwald-Hartwig amination between a 2-amino-3-halobenzonitrile and morpholine to yield 2-amino-3-(morpholino)benzonitrile is used for this comparison.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine the 2-amino-3-halobenzonitrile (1.0 equiv), morpholine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv), and a strong base (e.g., NaOtBu, 1.4 equiv).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture at a specified temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Comparative Data for Buchwald-Hartwig Amination

Halogen (X)Typical Reaction TimeTypical Yield (%)Comments
F> 48 hVery low to no reactionC-F bond activation is extremely challenging for C-N coupling.
Cl18 - 36 h50 - 75%Generally requires more specialized and bulky phosphine ligands for efficient coupling.
Br6 - 18 h80 - 92%A reliable substrate for this transformation.
I2 - 8 h88 - 97%The most reactive halide, often leading to faster reactions and higher yields.
Application in the Synthesis of Heterocyclic Scaffolds
2.4.1. Quinazoline Synthesis

2-Aminobenzonitriles are versatile starting materials for the synthesis of quinazolines.[6][7][8][9][10] One common approach involves the reaction of a 2-aminobenzonitrile with an orthoester and an amine source. The halogen at the 3-position can be retained in the final product for further functionalization.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2-Amino-3-halobenzonitrile D Solvent (e.g., Ethanol) Heat (Microwave or Conventional) A->D B Orthoester (e.g., Triethyl orthoformate) B->D C Amine (e.g., Ammonium acetate) C->D E 4-Amino-5-haloquinazoline D->E One-pot multicomponent reaction

2.4.2. Thieno[2,3-b]pyridine Synthesis

2-Aminobenzonitriles can also be utilized in the synthesis of thieno[2,3-b]pyridines, which are of interest in medicinal chemistry.[11][12][13][14][15][35] A common synthetic route is the Gewald reaction, which involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur.[36] While 2-aminobenzonitriles are not direct substrates in the classical Gewald reaction, their derivatives can be employed in related multi-step sequences to construct the thieno[2,3-b]pyridine core.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2-Amino-3-halobenzonitrile Derivative C Solvent (e.g., DMF) Room Temperature or Heat A->C B Reagents for Thiophene Ring Formation (e.g., α-haloketone, base) B->C D Substituted Thieno[2,3-b]pyridine C->D Cyclization

Mechanistic Considerations

The differences in reactivity among the 2-amino-3-halobenzonitriles in cross-coupling reactions can be attributed to the bond dissociation energies of the carbon-halogen bond (C-F > C-Cl > C-Br > C-I). The weaker the C-X bond, the more readily the oxidative addition step of the catalytic cycle proceeds.

G cluster_cycle Palladium Catalytic Cycle A Pd(0)L₂ B Oxidative Addition (Rate: I > Br > Cl >> F) C Ar-Pd(II)(X)L₂ D Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) E Ar-Pd(II)(R)L₂ or Ar-Pd(II)(NR₂)L₂ F Reductive Elimination ArX 2-Amino-3-halobenzonitrile ArX->B Nu Boronic Acid/Base or Amine/Base Nu->D

Conclusion and Future Outlook

While this compound remains a highly effective and widely used reagent, its halogenated counterparts offer a spectrum of reactivity that can be strategically employed in organic synthesis.

  • 2-Amino-3-iodobenzonitrile is the preferred choice for reactions requiring high reactivity and mild conditions, particularly in complex molecule synthesis where functional group tolerance is paramount.[32]

  • 2-Amino-3-chlorobenzonitrile presents a more cost-effective alternative to the bromo and iodo derivatives, although it may necessitate the use of more sophisticated catalyst systems.[28][29][30]

  • 2-Amino-3-fluorobenzonitrile , while generally unreactive in standard cross-coupling reactions, holds potential for late-stage fluorination strategies and for studying the electronic effects of fluorine in biological systems.[24][25][26][37]

The selection of the appropriate 2-amino-3-halobenzonitrile will depend on a careful consideration of the desired transformation, the available catalytic systems, and the economic constraints of the synthetic route. Future research in this area will likely focus on the development of more efficient catalyst systems for the activation of the C-Cl and C-F bonds, further expanding the utility of these valuable synthetic building blocks.

References

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (n.d.). MDPI.
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  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). National Center for Biotechnology Information.
  • Synthesis of 2-substituted quinazolinones from 2-aminobenzonitriles... (n.d.). ResearchGate.
  • Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety. (n.d.). National Center for Biotechnology Information.
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  • Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids. (n.d.). National Center for Biotechnology Information.

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A Comparative Guide to the Bioactivity of 2-Amino-3-bromobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-amino-3-cyanopyridine scaffold, and by extension its halogenated precursors like 2-amino-3-bromobenzonitrile, represents a cornerstone in medicinal chemistry.[1][2][3][4] These structures are prized for their synthetic versatility and the diverse range of biological activities their derivatives exhibit.[3][4] This guide provides a comparative analysis of the bioactivity of select this compound derivatives, focusing on their anticancer and antimicrobial properties. We will delve into the experimental data that underpins their potential, compare their performance against established standards, and provide the detailed methodologies required for their evaluation.

Section 1: Anticancer Activity - Targeting Kinase Pathways

A significant area of research for scaffolds derived from this compound is the development of kinase inhibitors for cancer therapy.[5][6] Kinases, such as those in the PI3K/AKT/mTOR pathway, are crucial regulators of cell growth, proliferation, and survival.[7][8] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[7][9]

Many heterocyclic compounds derived from aminobenzonitriles function as ATP-competitive inhibitors.[10] They are designed to fit into the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream targets and thereby halting the signaling cascade that promotes cancer cell proliferation.[10] The Phosphoinositide 3-kinase (PI3K) pathway is a particularly important target, and its abrogation has shown significant anticancer effects in various cancer types, including Acute Myeloid Leukemia (AML).[7][11]

Below is a conceptual diagram of the PI3K/AKT signaling pathway, a common target for anticancer agents derived from this scaffold.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes Inhibitor This compound Derivative (Inhibitor) Inhibitor->PI3K INHIBITS

Caption: Simplified PI3K/AKT/mTOR signaling pathway inhibited by a derivative.

While direct data for this compound derivatives is often embedded within broader studies on related structures like 2-amino-3-cyanopyridines, the principles are transferable. The bromine atom serves as a versatile handle for further chemical modifications. Research has shown that related compounds can exhibit potent cytotoxicity against various cancer cell lines.

For instance, a study on 2-amino-3-cyanopyridine derivatives revealed a compound (4a) with an IC₅₀ value of 2.243 µM against the human colorectal carcinoma cell line (HT29), which was more potent than the reference drug Doxorubicin (IC₅₀ of 3.964 µM) in that specific study.[5] Another study on quinoline derivatives, which can be synthesized from similar precursors, identified compounds with potent inhibitory activity against EGFR and BRAFV600E kinases, with IC₅₀ values in the nanomolar range.[6]

Compound ClassSpecific Derivative (Example)Cancer Cell LineIC₅₀ / GI₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)Source
2-Amino-3-cyanopyridineCompound 4a HT29 (Colorectal)2.243 Doxorubicin3.964[5]
Pyrido[3,4-d]pyrimidinePD 158780 EGFR Kinase Assay0.00008 --[12]
Pyrido[2,3-d]pyrimidineCompound 4e FGFr Kinase Assay0.060 --[13]
Quinoline DerivativeCompound II 4 Cancer Cell Lines (Avg)1.20 Doxorubicin1.40[6]

Note: The data presented is from different studies and serves to illustrate the potential of related scaffolds. Direct head-to-head comparison requires testing under identical conditions.

The MTT assay is a standard colorimetric method to assess cell viability and cytotoxicity.[14][15] It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14][15]

Caption: Standard workflow for an MTT cytotoxicity assay.

Detailed Steps:

  • Cell Plating: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[16][17]

  • Compound Addition: Prepare serial dilutions of the this compound derivatives and a reference drug (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[17]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[14][18]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to reduce the MTT into purple formazan crystals.[16][18]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.[14][15]

  • Read Absorbance: Measure the absorbance of the wells using a microplate reader at a wavelength between 550 and 600 nm.[14]

  • Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Section 2: Antimicrobial Activity

The 2-amino-3-cyanopyridine framework, accessible from this compound, is also a promising scaffold for developing new antimicrobial agents.[3][19] With the rise of antimicrobial resistance, there is a critical need for novel compounds that can combat pathogenic bacteria and fungi.

Studies have shown that derivatives of this scaffold exhibit activity against both Gram-positive and Gram-negative bacteria.[19] The efficacy is often compared to standard antibiotics like Ciprofloxacin or Gentamicin.

Compound ClassSpecific Derivative (Example)OrganismZone of Inhibition (mm)Reference DrugRef. Zone of Inhibition (mm)Source
Bromobenzoyl thioureaCompound 4 E. coli13Ampicillin20[20]
Bromobenzoyl thioureaCompound 4 B. subtilis16Ampicillin24[20]
2-AminobenzamideCompound 5 A. fumigatus23.4Clotrimazole21.5[21]
2-Amino-3-cyanopyridineCompound 5h E. coli18Ciprofloxacin30[19]

Note: The primary metric for antimicrobial activity is often the Minimum Inhibitory Concentration (MIC), which provides a quantitative measure of potency.

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23] The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism after overnight incubation.[22][23][24]

Detailed Steps:

  • Prepare Inoculum: Grow the bacterial strain in a suitable broth (e.g., Mueller-Hinton Broth) to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[24][25] This standardized inoculum is then diluted to the final concentration for the test.[22]

  • Prepare Compound Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium.[22][26]

  • Inoculate Plate: Add a standardized volume of the diluted bacterial inoculum to each well containing the compound dilutions.[22]

  • Controls: Include essential controls on each plate:[22]

    • Growth Control: Wells with broth and inoculum only (no compound).

    • Sterility Control: Wells with broth only (no inoculum).

    • Positive Control: Wells with a known antibiotic.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[24][25]

  • Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[22][24]

Section 3: Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on the nature and position of substituents on the core scaffold.[13][27] This relationship between chemical structure and biological activity is known as SAR.

Caption: Key modification points on the 2-aminobenzonitrile scaffold.

  • Substitution at the Amino Group: Modifying the 2-amino group can introduce solubilizing moieties, which is critical for improving a compound's bioavailability and suitability as a drug candidate.[12]

  • Aryl Substituents: The introduction of various substituted aryl groups (often via Suzuki or other cross-coupling reactions at the bromine position) is a key strategy. The electronic and steric properties of these groups heavily influence the binding affinity to the target protein. For example, in kinase inhibitors, specific substitutions on a phenyl ring can lead to enhanced potency and selectivity.[13]

  • Modifications of the Nitrile Group: The cyano (nitrile) group can be hydrolyzed or transformed into other heterocyclic rings, leading to entirely new classes of compounds with distinct biological profiles.

Conclusion and Future Perspectives

Derivatives of this compound are a rich source of biologically active compounds with significant potential in oncology and infectious disease. Their synthetic tractability allows for extensive chemical modification, enabling the fine-tuning of their potency, selectivity, and pharmacokinetic properties through systematic SAR studies. Future research should focus on developing derivatives with improved selectivity for specific kinase isoforms to minimize off-target effects and enhance therapeutic windows. Furthermore, exploring their potential in combination therapies, particularly for overcoming drug resistance in cancer, represents a promising avenue for clinical translation.

References

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  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011).
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  • Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. (2023). Journal of the Iranian Chemical Society. [Link]
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  • Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives. (2023). Scientific Reports. [Link]
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  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]
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Performance of 2-Amino-3-bromobenzonitrile in different solvent systems

Author: BenchChem Technical Support Team. Date: January 2026

For research scientists and professionals in drug development, the selection of an optimal solvent system is a cornerstone of successful synthetic chemistry. A solvent is not merely a medium for reaction but an active participant that can profoundly influence solubility, reaction kinetics, and even mechanistic pathways. This guide provides a detailed comparative analysis of the performance of 2-Amino-3-bromobenzonitrile, a versatile building block in medicinal chemistry, across different solvent systems. Our objective is to furnish researchers with the data and insights necessary to make informed decisions for process optimization.

The Strategic Importance of this compound

This compound is a high-value synthetic intermediate due to its trifunctional nature. The presence of a nucleophilic amino group, an electrophilic nitrile, and a bromine atom amenable to cross-coupling reactions makes it a potent precursor for a diverse range of heterocyclic scaffolds, which are prevalent in many pharmaceutical agents. The judicious selection of a solvent is critical to selectively harness the reactivity of these functional groups and to ensure the efficiency and reproducibility of synthetic transformations.

Experimental Design: A Comparative Framework

To objectively evaluate the performance of this compound, we designed a series of experiments focusing on two fundamental parameters: solubility and reactivity . We selected three representative solvents to cover a range of common laboratory conditions:

  • Toluene: A non-polar aprotic solvent.

  • Isopropanol (IPA): A polar protic solvent.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent.

Solubility: The Foundation of Reactivity

Effective dissolution of reactants is a prerequisite for homogeneous catalysis and efficient reaction kinetics. Poor solubility can lead to sluggish or incomplete reactions and introduces challenges in process scale-up and reproducibility.

Experimental Protocol: Solubility Determination

  • An excess of this compound was added to a sealed 20 mL vial containing 10 mL of the respective solvent.

  • The resulting slurry was stirred at 1000 RPM for 24 hours at a constant temperature of 25 °C to ensure equilibrium was reached.

  • The suspension was then filtered through a 0.45 µm PTFE syringe filter to remove undissolved solids.

  • A precise aliquot of the saturated supernatant was appropriately diluted, and the concentration was determined via UV-Vis spectrophotometry against a pre-validated calibration curve.

Table 1: Comparative Solubility of this compound at 25 °C

SolventSolvent TypeDielectric Constant (ε at 20°C)Solubility (mg/mL)Observations
TolueneNon-polar Aprotic2.44.1Poor solubility, fine suspension
Isopropanol (IPA)Polar Protic18.321.5Moderate solubility
N,N-Dimethylformamide (DMF)Polar Aprotic36.7>200Excellent solubility, clear solution

Analysis: The experimental data clearly demonstrates that the polarity of the solvent plays a pivotal role. The high solubility in DMF can be attributed to strong dipole-dipole interactions with the polar solute. Isopropanol's ability to engage in hydrogen bonding with the amino group affords moderate solubility. In contrast, the non-polar nature of toluene results in weak solute-solvent interactions, leading to poor solubility.

Reactivity: Performance in a Model Suzuki-Miyaura Coupling

To provide a functional assessment of solvent performance, we selected the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[1] The reaction of this compound with phenylboronic acid serves as an excellent model to probe the influence of the solvent on a complex catalytic cycle.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Charge Reagents: - this compound - Phenylboronic Acid - Pd(PPh₃)₄ - K₂CO₃ solvent 2. Add Solvent (Toluene, IPA, or DMF) reagents->solvent degas 3. Degas System (Argon Purge) solvent->degas heat 4. Heat to 80 °C degas->heat monitor 5. Monitor Progress (TLC/GC-MS) heat->monitor quench 6. Quench with H₂O monitor->quench extract 7. Extract with EtOAc quench->extract purify 8. Column Chromatography extract->purify product 9. Isolate Product purify->product

Caption: Standard experimental workflow for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) was charged into an oven-dried flask.

  • The selected solvent (10 mL) was added, and the flask was purged with argon for 15 minutes.

  • The reaction was heated to 80 °C and monitored by TLC until consumption of the starting material.

  • Upon completion, the reaction was cooled, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel.

Table 2: Comparative Performance in Suzuki-Miyaura Cross-Coupling

SolventReaction Time (h)Isolated Yield (%)Product Purity (by HPLC)
Toluene2438%89%
Isopropanol (IPA)1071%95%
N,N-Dimethylformamide (DMF)394%>98%

Analysis: The results from the coupling reaction correlate strongly with the solubility data. DMF provided a significantly higher yield in a fraction of the time required for the other solvents. This superior performance is not only due to enhanced solubility but also because polar aprotic solvents are known to effectively solvate the cationic palladium intermediates in the catalytic cycle, thereby accelerating the rate-determining steps such as oxidative addition and reductive elimination.[2][3] The reaction in toluene was sluggish, hampered by the poor solubility of the base and the starting material.

Mechanistic Considerations

The choice of solvent directly influences the stability of intermediates and transition states within the catalytic cycle. A polar solvent can stabilize charged species, lowering the activation energy barriers for key steps.

Catalytic_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-Br pd2_complex Ar-Pd(II)L₂-Br oa->pd2_complex pd2_complex->p1 tm Transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Catalyst Regeneration product Ar-Ar' re->product p1->tm Ar'B(OH)₂ Base

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

In polar aprotic solvents like DMF, the base (K₂CO₃) is more effectively dissociated, and the charged palladium intermediates are better stabilized, facilitating a more efficient catalytic turnover. In protic solvents like isopropanol, hydrogen bonding can solvate and deactivate the anionic nucleophile (the boronate species), potentially slowing the transmetalation step.

Conclusion and Professional Recommendation

Based on comprehensive experimental data, N,N-Dimethylformamide (DMF) is the unequivocally superior solvent for reactions involving this compound, particularly for palladium-catalyzed cross-coupling reactions. Its ability to fully solubilize the substrate and reagents, combined with its favorable electronic properties for stabilizing catalytic intermediates, results in significantly faster reaction times and higher yields of pure product.

While isopropanol may serve as a viable, greener alternative in some cases, it comes at the cost of reduced efficiency. Toluene is not recommended for this substrate in this type of transformation due to severe limitations imposed by poor solubility. For any new synthetic route, it is highly recommended that a preliminary solvent screen, guided by the principles outlined in this guide, be performed to establish the optimal conditions for yield, purity, and scalability.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Galli, C., & Gentili, P. (2004). The Role of the Solvent in SNAr Reactions. Journal of Physical Organic Chemistry, 17(11), 973-978. [Link]

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A Comparative Guide to Validated Analytical Methods for 2-Amino-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity and characterization of intermediates are paramount. 2-Amino-3-bromobenzonitrile, a key building block in the synthesis of various therapeutic agents, demands robust and reliable analytical methods for its quality control. This guide offers a comparative analysis of potential analytical techniques for the validation of this compound, drawing upon established methodologies for structurally similar compounds. We will delve into the principles, experimental protocols, and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques, providing a comprehensive framework for method development and validation.

The Analytical Challenge

This compound possesses a unique combination of functional groups—an aromatic amine, a nitrile, and a bromo substituent—that influence its chemical properties and chromatographic behavior. The primary analytical objectives are to accurately quantify the compound, identify and quantify any impurities, and ensure batch-to-batch consistency. The choice of analytical method is critical and depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

Reverse-phase HPLC is a powerful and widely adopted technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Principle of Separation

In reverse-phase HPLC, a nonpolar stationary phase, typically a C18 or C8 bonded silica, is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. The retention of this compound is primarily governed by its hydrophobicity. The bromo and benzonitrile moieties contribute to its retention on the nonpolar stationary phase, while the amino group adds a degree of polarity.

Experimental Protocol: A Starting Point

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

Sample Preparation:

  • Prepare a stock solution of the this compound sample by dissolving approximately 10 mg of the compound in 10 mL of a 50:50 acetonitrile/water mixture to achieve a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent mixture.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions (Method A - C18 Column):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, a volatile buffer like formic acid can be added.[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of this compound (typically around 254 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Acetonitrile/Water s1->s2 s3 Dilute to Working Concentration s2->s3 s4 Filter (0.45 µm) s3->s4 h1 Inject Sample s4->h1 h2 C18 Column Separation h1->h2 h3 UV Detection h2->h3 d1 Chromatogram Generation h3->d1 d2 Peak Integration & Quantification d1->d2

Caption: A typical workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives

GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and thermally stable compounds. However, direct analysis of this compound by GC can be challenging due to its polarity and potential for on-column degradation.[2] Therefore, a derivatization step is often necessary to enhance its volatility and thermal stability.[2][3][4]

The Necessity of Derivatization

The presence of the primary amino group in this compound makes it a candidate for derivatization. Silylation is a common derivatization technique where the active hydrogen of the amino group is replaced with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[2][4] This process reduces the polarity and increases the volatility of the analyte, leading to improved chromatographic peak shape and detection sensitivity.[2]

Experimental Protocol: A Derivatization Approach

The following protocol is adapted from methods used for other amino-containing aromatic compounds and would require optimization for this compound.[2][4]

Instrumentation: A GC system coupled to a mass spectrometer.

Sample Preparation and Derivatization:

  • Accurately weigh about 1 mg of the this compound sample into a reaction vial.

  • Add a suitable solvent (e.g., acetonitrile or pyridine) and a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[2][4]

  • Seal the vial and heat at a specific temperature (e.g., 60-80°C) for a defined period to ensure complete derivatization.[2][5]

  • Cool the sample to room temperature before injection.

GC-MS Conditions:

  • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Injector: Split/splitless injector, typically at 250°C.

  • Oven Temperature Program: An initial temperature of around 100°C, ramped up to a final temperature of approximately 300°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometry Mode: Full scan to identify impurities and selected ion monitoring (SIM) for quantification.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing s1 Weigh Sample s2 Add Solvent & Silylating Agent s1->s2 s3 Heat to Derivatize s2->s3 s4 Cool to RT s3->s4 g1 Inject Sample s4->g1 g2 GC Separation g1->g2 g3 MS Detection g2->g3 d1 Mass Spectrum Generation g3->d1 d2 Compound Identification & Quantification d1->d2

Caption: A typical workflow for the GC-MS analysis of this compound following derivatization.

Spectroscopic Methods: Structural Confirmation and Purity Assessment

Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and confirmation of this compound.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy provides a molecular "fingerprint" by probing the vibrational frequencies of functional groups. For this compound, characteristic absorption bands are expected for the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and the C-Br stretching.[7][8]

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amino)3450-3300
C≡N Stretch (Nitrile)~2230
C-Br Stretch~1070

Table 1: Predicted IR Absorption Bands for this compound. Data is extrapolated from similar compounds.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. ¹H NMR will show signals for the aromatic protons and the protons of the amino group, while ¹³C NMR will reveal the carbon skeleton of the molecule. Predicted NMR data can be a useful guide.[9]

Mass Spectrometry (MS)

MS provides the mass-to-charge ratio of the molecular ion and its fragments, confirming the molecular weight. The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2) with nearly equal intensity.[7]

Comparison of Analytical Methods

The selection of the most appropriate analytical method depends on the specific requirements of the analysis.

ParameterHPLC-UVGC-MS (with Derivatization)
Principle Separation based on polarity and partitioning between stationary and mobile phases.Separation of volatile derivatives based on boiling point and polarity, with mass-based detection.
Selectivity Moderate to high, dependent on column chemistry and mobile phase composition.Very high, provides structural information from mass spectra.
Sensitivity Moderate (typically in the µg/mL to ng/mL range).[5]High to very high (typically in the ng/mL to pg/mL range).[5]
Sample Throughput High.Moderate, due to the derivatization step.
Instrumentation Cost Moderate.High.
Primary Application Quantification, purity assessment, and stability testing.Impurity identification, trace analysis, and confirmation of structure.

Table 2: Comparison of HPLC-UV and GC-MS for the analysis of this compound.

Conclusion and Recommendations

For the routine quality control and purity assessment of this compound, a validated reverse-phase HPLC-UV method is the recommended starting point due to its versatility, robustness, and cost-effectiveness. The development of such a method should be guided by the principles of analytical method validation as outlined by regulatory bodies like the ICH.[10][11]

GC-MS, following a validated derivatization procedure, serves as a powerful complementary technique, particularly for the identification of unknown impurities and for trace-level analysis where high sensitivity is required. Spectroscopic methods remain essential for the definitive structural confirmation of the compound.

The successful analysis of this compound relies on a comprehensive approach, leveraging the strengths of each of these analytical techniques to ensure the quality and consistency of this important chemical intermediate.

References

  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 2-amino-3-bromo-5-nitro- on Newcrom R1 HPLC column.
  • BLD Pharm. (n.d.). This compound.
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  • ACROBiosystems. (n.d.). Quality Control Process.
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  • Benchchem. (n.d.). Spectroscopic Analysis of 2-Amino-4-bromo-3-nitropyridine: A Technical Overview.
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  • PubMed. (2015). Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study.
  • Benchchem. (n.d.). Spectroscopic Analysis: A Comparative Guide to Confirming the Identity of 4-Bromobenzonitrile.
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  • ResearchGate. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
  • Wiley Online Library. (n.d.). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma.
  • Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
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A Comparative Guide to Palladium vs. Copper Catalysts for the Synthesis of 2-Amino-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of 2-Amino-3-bromobenzonitrile is a critical transformation in the development of pharmaceuticals and other fine chemicals. The choice of catalyst for the cyanation of the precursor, 2,6-dibromoaniline, or the amination of 3-bromo-2-chlorobenzonitrile, significantly impacts reaction efficiency, cost, and environmental footprint. This guide provides an in-depth, objective comparison of palladium and copper-based catalytic systems for this synthesis, supported by experimental data and mechanistic insights to aid researchers in making informed decisions.

The Strategic Importance of this compound

This compound serves as a key building block in organic synthesis. Its bifunctional nature, possessing both an amine and a nitrile group, allows for a variety of subsequent chemical modifications. This makes it a valuable intermediate in the production of a range of complex molecules, including pharmaceuticals and agrochemicals.

Palladium-Catalyzed Pathways: High Efficiency at a Premium

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are renowned for their high efficiency, broad substrate scope, and functional group tolerance.[1][2] These reactions typically proceed under milder conditions than their copper-catalyzed counterparts.[3]

Mechanistic Rationale

The catalytic cycle of palladium-catalyzed cyanation generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.[4] A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions, which can form stable, inactive palladium-cyanide complexes.[5][6]

To circumvent this, various strategies have been developed, including the use of less soluble cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which maintain a low concentration of free cyanide in the reaction mixture.[7][8]

Diagram: Palladium-Catalyzed Cyanation Cycle

Palladium_Cyanation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-CN(L2) Ar-Pd(II)-CN(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-CN(L2) Transmetalation (M-CN) Ar-Pd(II)-CN(L2)->Pd(0)L2 Regeneration Ar-CN Ar-CN Ar-Pd(II)-CN(L2)->Ar-CN Reductive Elimination Copper_Cyanation Cu(I)L Cu(I)L Ar-Cu(III)-X(L) Ar-Cu(III)-X(L) Cu(I)L->Ar-Cu(III)-X(L) Oxidative Addition (Ar-X) Ar-Cu(III)-CN(L) Ar-Cu(III)-CN(L) Ar-Cu(III)-X(L)->Ar-Cu(III)-CN(L) Cyanide Exchange Ar-Cu(III)-CN(L)->Cu(I)L Regeneration Ar-CN Ar-CN Ar-Cu(III)-CN(L)->Ar-CN Reductive Elimination

Sources

A Senior Scientist's Guide to 2-Amino-3-bromobenzonitrile Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For research, process development, and manufacturing chemists, the synthesis of 2-Amino-3-bromobenzonitrile, a key intermediate for various pharmaceutical and agrochemical compounds, presents a choice between strategic efficiency and raw material cost. This in-depth guide provides a comprehensive cost-benefit analysis of the two primary synthetic routes: the direct electrophilic bromination of 2-aminobenzonitrile and the Sandmeyer reaction of 2,3-diaminobenzonitrile.

This guide will dissect the causality behind experimental choices for each route, provide detailed, self-validating protocols, and present a transparent, data-driven comparison to support informed decision-making in your synthetic campaigns.

Comparative Analysis: At a Glance

The following table summarizes the key quantitative and qualitative differences between the two synthetic pathways.

ParameterRoute 1: Direct Electrophilic BrominationRoute 2: Sandmeyer Reaction
Starting Material 2-Aminobenzonitrile2,3-Diaminobenzonitrile
Key Reagents N-Bromosuccinimide (NBS), AcetonitrileSodium Nitrite (NaNO₂), Copper(I) Bromide (CuBr), HBr
Est. Starting Material Cost ~$25 - $60 / kg>$200,000 / kg (based on gram-scale pricing)
Est. Reagent Cost / Mole LowerHigher (due to copper salt)
Assumed Yield ~75-85% (Requires optimization)~80-90%
Primary Advantage Excellent cost-effectiveness, simple procedure.High, predictable regioselectivity.
Primary Challenge Achieving high regioselectivity for the 3-bromo isomer over the 5-bromo isomer.Extremely high cost of starting material.
Safety Concerns Handling of NBS (toxic, irritant).Generation of unstable, potentially explosive diazonium salts; use of copper salts.[1][2]
Scalability Highly scalable.Not economically scalable due to precursor cost.
Environmental Impact Generation of succinimide byproduct.Copper waste stream requires treatment.

Route 1: Direct Electrophilic Bromination of 2-Aminobenzonitrile

This pathway is the most direct and, from a materials cost perspective, the most attractive. The strategy hinges on the electrophilic aromatic substitution of 2-aminobenzonitrile. The directing effects of the substituents—the strongly activating, ortho, para-directing amino group and the deactivating, meta-directing nitrile group—govern the reaction's regioselectivity. Both groups direct substitution to the 3- and 5-positions. The challenge and the key to a successful synthesis lie in optimizing reaction conditions to favor bromination at the desired 3-position (ortho to the amine).

Mechanistic Rationale & Experimental Causality

The use of N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile is the preferred method over using elemental bromine (Br₂).[3]

  • Why NBS? NBS is a solid, making it significantly easier and safer to handle than the highly toxic, corrosive, and volatile liquid bromine.[4] It provides a source of electrophilic bromine (Br⁺) in situ, allowing for a more controlled reaction.

  • Why Acetonitrile? Acetonitrile is an ideal solvent as it is polar enough to dissolve the starting material and facilitate the ionic mechanism of electrophilic aromatic substitution without participating in the reaction itself.[3]

  • Temperature Control: The reaction is initiated at 0°C to control the initial rate of reaction and minimize potential side reactions. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion.

Workflow for Direct Electrophilic Bromination

Caption: Workflow for the synthesis of this compound via direct bromination.

Detailed Experimental Protocol: Direct Bromination

Materials:

  • 2-Aminobenzonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (Dry)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Charge a dry, three-necked round-bottom flask, equipped with a magnetic stirrer and a nitrogen inlet, with 2-aminobenzonitrile (1.0 eq).

  • Add dry acetonitrile (approx. 10 mL per gram of starting material). Stir until all solid has dissolved.

  • Cool the solution to 0°C in an ice-water bath.

  • Slowly add N-bromosuccinimide (1.05 eq) in small portions over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then remove the ice bath and allow the mixture to slowly warm to room temperature.

  • Stir the reaction at room temperature for 18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, pour the reaction mixture into water and transfer to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash twice with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the this compound isomer.[3]

Route 2: Sandmeyer Reaction of 2,3-Diaminobenzonitrile

The Sandmeyer reaction is a classic, powerful method for converting a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[5][6][7] In this context, it would involve the diazotization of the amino group at the 3-position of 2,3-diaminobenzonitrile, followed by a copper(I) bromide-mediated displacement of the diazonium group. This route offers excellent regioselectivity, as the transformation occurs specifically at the site of the diazotized amine.

Mechanistic Rationale & Experimental Causality

This is a two-stage, one-pot process.

  • Stage 1: Diazotization. The reaction of an aromatic amine with sodium nitrite in a strong acid (like HBr) at low temperatures (0-5°C) generates a diazonium salt. The low temperature is critical to prevent the premature decomposition of the thermally unstable diazonium intermediate.[1] The amino group at the 2-position is less basic due to the electron-withdrawing effect of the adjacent nitrile group, making the 3-amino group more susceptible to diazotization.

  • Stage 2: Bromide Displacement. The diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). The copper(I) species catalyzes the displacement of the diazonium group (N₂) with a bromide ion via a radical-nucleophilic aromatic substitution mechanism.[5] CuBr is specifically used for brominations in the Sandmeyer reaction family.

Workflow for Sandmeyer Reaction

Caption: Workflow for the synthesis of this compound via Sandmeyer reaction.

Detailed Experimental Protocol: Sandmeyer Reaction

(This protocol is adapted from analogous, well-established Sandmeyer bromination procedures).[8]

Materials:

  • 2,3-Diaminobenzonitrile (1.0 eq)

  • Hydrobromic Acid (48% aqueous solution)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Copper(I) Bromide (CuBr) (1.2 eq)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazonium Salt Preparation:

    • In a flask, dissolve 2,3-diaminobenzonitrile (1.0 eq) in 48% hydrobromic acid. Cool the solution to 0-5°C in an ice-salt bath.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature is strictly maintained below 5°C.

    • Stir the resulting solution for an additional 30 minutes at 0-5°C.

  • Sandmeyer Reaction:

    • In a separate, larger reaction vessel, prepare a solution or slurry of copper(I) bromide (1.2 eq) in a small amount of 48% HBr, and cool it to 0°C.

    • Slowly add the cold diazonium salt solution prepared in step 1 to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, continue stirring at low temperature for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Pour the reaction mixture into a large volume of water and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Cost-Benefit Analysis: A Deeper Dive

FactorRoute 1: Direct BrominationRoute 2: Sandmeyer ReactionAnalysis
Raw Material Cost Highly Favorable. 2-Aminobenzonitrile is commercially available in bulk at a relatively low cost (~$25-60/kg).[9][10]Prohibitive. 2,3-Diaminobenzonitrile is extremely expensive, with prices exceeding $200/gram for research quantities. This makes the route non-viable for anything beyond small-scale discovery chemistry.Route 1 is the clear winner. The cost of the starting material for Route 2 is several orders of magnitude higher, making it economically unfeasible for scale-up.
Reagent & Solvent Cost Favorable. NBS is an affordable industrial reagent. Acetonitrile is a common solvent.Moderate. Requires stoichiometric amounts of a copper salt (CuBr) and a strong acid (HBr), adding to the cost and waste stream.Route 1 is more cost-effective in terms of auxiliary reagents.
Process & Yield Good, but requires optimization. The primary challenge is controlling regioselectivity to maximize the yield of the 3-bromo isomer. A yield of 75-85% is a reasonable target after optimization.Excellent. The reaction is highly regioselective, and yields are typically high (80-90%) for Sandmeyer reactions.[8]Route 2 offers better selectivity out of the box. However, the economic viability of Route 1 justifies the investment in process development to optimize the yield.
Safety & Handling Manageable Hazards. NBS is a lachrymator and irritant and should be handled with appropriate personal protective equipment in a ventilated area. The process itself is generally stable.[4]Significant Hazards. Diazonium salts are notoriously unstable and can be explosive, especially if isolated or allowed to dry.[2] The reaction requires strict temperature control.Route 1 is inherently safer, avoiding the high-energy diazonium intermediate. While NBS has its own hazards, they are more manageable than the potential for explosive decomposition in Route 2.
Scalability & Throughput Excellent. The single-step reaction with common reagents is well-suited for large-scale batch processing.Very Poor. The cost of the starting material makes this route impossible to scale economically. The safety concerns with diazonium salts also add complexity and cost to large-scale operations.[1]Route 1 is the only viable option for process chemistry and manufacturing.
Environmental Impact Moderate. The main byproduct is succinimide, which is relatively benign. Solvent recycling should be implemented.Concern. The use of a copper catalyst results in a heavy metal waste stream that requires specialized and costly treatment and disposal.Route 1 has a more favorable environmental profile due to the avoidance of heavy metal waste.

Conclusion and Recommendation

Based on a thorough analysis of cost, safety, scalability, and environmental impact, the direct electrophilic bromination of 2-aminobenzonitrile (Route 1) is the unequivocally recommended synthetic strategy for producing this compound for research and development at any significant scale.

The overwhelming cost advantage of the starting material for Route 1 provides a compelling economic incentive that cannot be ignored. While the Sandmeyer reaction (Route 2) offers a more surgically precise transformation, its reliance on an exceptionally expensive precursor relegates it to a theoretical exercise rather than a practical synthetic plan. The primary focus for any team tasked with synthesizing this intermediate should be the optimization of the direct bromination reaction to maximize the regioselective formation of the desired this compound isomer. This investment in process development will yield a robust, safe, and economically sound manufacturing process.

References

  • Tradeindia. Aminobenzonitrile Manufacturers, Suppliers, Dealers & Prices. Accessed January 9, 2026. [Link]
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  • Wikipedia. Sandmeyer reaction. Accessed January 9, 2026. [Link]
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A Senior Application Scientist's Guide: Benchmarking 2-Amino-3-bromobenzonitrile for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Ortho-Functionalized Benzonitriles

In the intricate chess game of molecular design, the choice of starting material is a critical opening move. 2-Amino-3-bromobenzonitrile (CAS No. 114344-60-4) is a bifunctional building block of significant strategic value.[1][2] Its architecture, featuring an aniline amine, a nitrile, and a bromine atom in a vicinal arrangement, presents a unique convergence of reactivity. The ortho-amino and nitrile groups serve as a potent synthon for constructing a variety of fused heterocyclic systems, while the bromine atom provides a reactive handle for late-stage diversification via cross-coupling chemistry.[3]

This guide moves beyond a simple cataloging of properties to a comparative analysis, benchmarking this compound against its common alternatives. We will explore the causal relationships between structure and reactivity, providing a framework for rational synthetic design.

The Building Blocks: A Comparative Overview

The utility of a building block is defined not in isolation, but in comparison to its alternatives. The choice between them hinges on a trade-off between reactivity, cost, and the desired synthetic outcome.

Building BlockMolecular FormulaMolecular Weight ( g/mol )Key Features & Strategic Considerations
This compound C₇H₅BrN₂197.03Benchmark: Ortho-amino/nitrile for cyclization; C-Br bond for versatile cross-coupling (Suzuki, Buchwald-Hartwig, etc.). Ideal for post-heterocycle formation diversification.[1]
2-Amino-3-chlorobenzonitrile C₇H₅ClN₂152.58Halogen Variant: C-Cl bond is stronger and less reactive than C-Br, often requiring more forcing conditions or specialized catalyst systems for cross-coupling.[4][5] May offer orthogonal reactivity if other bromine atoms are present.
2-Aminobenzonitrile C₇H₆N₂118.14Non-Halogenated Parent: Suitable for direct heterocycle synthesis but lacks the halogen handle for subsequent C-C or C-N bond formation at the 3-position.[6]
2-Amino-3,5-dibromobenzonitrile C₇H₄Br₂N₂275.93Poly-halogenated Variant: Offers multiple sites for sequential or differential cross-coupling, enabling the synthesis of highly decorated scaffolds.

Benchmarking Performance: Reactivity in Cornerstone Reactions

The true measure of a building block is its performance in key synthetic transformations that form the backbone of modern drug discovery.

Palladium-Catalyzed Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a pillar of modern synthesis for creating biaryl structures.[7] The reaction's success with a substrate like this compound is highly dependent on the electronic and steric environment of the C-Br bond.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) center. The electron-donating amino group and electron-withdrawing nitrile group ortho to the bromine create a complex electronic environment. While the amino group can enhance the electron density of the ring, potentially facilitating oxidative addition, it can also act as a coordinating ligand to the palladium center, sometimes inhibiting catalysis. This necessitates the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can stabilize the palladium catalyst and promote the desired reaction pathway over catalyst inhibition.[8]

Comparative Performance:

  • This compound: The C-Br bond is sufficiently reactive for standard Suzuki conditions, providing a reliable handle for introducing aryl or heteroaryl substituents.

  • 2-Amino-3-chlorobenzonitrile: The stronger C-Cl bond requires more specialized and typically more active (and expensive) catalyst systems. Reactions often require higher temperatures and longer reaction times, which can be detrimental to sensitive functional groups. This lower reactivity, however, can be exploited for selective coupling in poly-halogenated systems.

Palladium-Catalyzed Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for synthesizing the aniline and heteroaryl amine moieties prevalent in pharmaceuticals.[9][10]

Mechanistic Insight: Applying this reaction to this compound introduces a key challenge: the presence of a nucleophilic primary amine on the substrate itself. This creates the potential for self-coupling or oligomerization. Therefore, the choice of the amine coupling partner and reaction conditions is critical. Using a less nucleophilic amine or employing a large excess of the desired coupling partner can mitigate this side reaction. Alternatively, protecting the substrate's amino group (e.g., as a carbamate or amide) before coupling is a common and effective strategy.[11]

Synthesis of Fused Heterocyclic Scaffolds

The true synthetic power of this compound is realized in its ability to first form a heterocyclic core, which can then be decorated using the bromine handle. The ortho-amino and nitrile groups are classic precursors for constructing fused pyridines, pyrimidines, and quinazolines.[12]

Logical Workflow:

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Diversification A This compound C Fused Heterocycle (e.g., Brominated Dihydroquinoline) A->C B Cyclization Partner (e.g., Ketone, Amidine) B->C E Pd-Catalyzed Cross-Coupling C->E Suzuki or Buchwald-Hartwig D Boronic Acid / Amine D->E F Diversified Final Product E->F G start Start: Reagent Prep reagents 1. Charge Schlenk Flask: - this compound - Phenylboronic Acid - K₂CO₃ start->reagents catalyst 2. Prepare Catalyst Slurry: - Pd(OAc)₂ + SPhos - in Anhydrous Dioxane reagents->catalyst combine 3. Combine & Degas: - Add catalyst to flask - Add Dioxane/Water - Purge with Argon catalyst->combine react 4. Heat Reaction: - 100 °C, 12h - Monitor by TLC/LC-MS combine->react workup 5. Aqueous Workup: - Dilute with EtOAc/H₂O - Separate layers - Wash & Dry react->workup purify 6. Purify: - Concentrate crude product - Silica Gel Chromatography workup->purify end End: Pure Product purify->end

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Amino-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Amino-3-bromobenzonitrile is a pivotal building block in modern medicinal chemistry, serving as a key starting material for a range of pharmaceutical agents. As with any active pharmaceutical ingredient (API) intermediate, controlling its purity is not merely a matter of quality control but a fundamental requirement for ensuring the safety and efficacy of the final drug product. The presence of positional isomers—structurally similar but distinct molecules—can introduce unforeseen toxicities or alter therapeutic effects.

This comprehensive guide provides an in-depth comparison of the primary analytical techniques for resolving and quantifying isomeric impurities in this compound. We will move beyond rote protocols to explore the underlying principles and rationale for methodological choices, empowering you to select and implement the most robust analytical strategy for your specific needs. This document is grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH), ensuring that the described protocols are not only scientifically sound but also regulatory-compliant.[1][2][3]

The Challenge: Identifying Potential Isomeric Impurities

The synthetic route to this compound can inadvertently produce several positional isomers. These molecules share the same molecular formula (C₇H₅BrN₂) and weight, making their separation and quantification a non-trivial analytical challenge.[4] The most common and critical isomers to monitor include:

  • 2-Amino-5-bromobenzonitrile: A common process-related impurity.

  • 4-Amino-3-bromobenzonitrile: Another potential synthetic byproduct.

  • Other Dibrominated or Non-brominated Species: Impurities such as 2-Amino-3,5-dibromobenzonitrile or 2-Aminobenzonitrile can also arise from incomplete or over-bromination reactions.[5]

The subtle differences in the positions of the amino and bromo groups lead to minor variations in polarity, volatility, and hydrophobicity—properties that we must exploit for successful chromatographic separation.

Comparative Analysis of Analytical Methodologies

The three most powerful chromatographic techniques for this analysis are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). The choice of technique depends on factors like available instrumentation, required sensitivity, analysis speed, and environmental impact.[6]

Below is a summary comparison of their performance for this specific application.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Supercritical Fluid Chromatography (SFC)
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.[6]Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[7]Separation using a supercritical fluid (typically CO₂) as the mobile phase, offering properties of both gas and liquid.[]
Analyte Suitability Excellent for soluble, non-volatile compounds. The workhorse for pharmaceutical analysis.Ideal for volatile and thermally stable compounds.[6]Excellent for separating closely related isomers and is a "green" alternative to normal-phase HPLC.[][9]
Typical Stationary Phase C18 (Reversed-Phase)5% Phenyl Polysiloxane (e.g., DB-5)Chiral or achiral phases (e.g., 2-Ethylpyridine).[10]
Advantages Highly versatile, robust, and widely available. Excellent for resolving polar compounds.High resolution and sensitivity, especially with mass spectrometry (MS) detection.Extremely fast analysis times, reduced organic solvent consumption, and high efficiency.[11]
Limitations Higher solvent consumption and disposal costs. Longer run times compared to SFC.Analyte must be thermally stable or require derivatization, which adds complexity.Requires specialized instrumentation; less common than HPLC in some labs.
Typical Analysis Time 10 - 30 minutes15 - 40 minutes2 - 10 minutes

Analytical Workflow and Method Selection

The process of analyzing isomeric purity is a systematic workflow. The initial properties of the analyte guide the selection of the most appropriate technology.

G General Analytical Workflow for Isomeric Purity cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis & Data Acquisition cluster_2 Phase 3: Processing & Reporting Sample Receive Sample of This compound Method_Selection Method Selection (See Decision Diagram Below) Sample->Method_Selection Sample_Prep Sample Preparation (Dilution, Filtration) Method_Selection->Sample_Prep System_Suitability System Suitability Test (SST) (Verify system performance) Sample_Prep->System_Suitability Analysis Chromatographic Analysis (HPLC, GC, or SFC) System_Suitability->Analysis Data_Acq Data Acquisition (Peak Areas, Retention Times) Analysis->Data_Acq Quantification Quantification (Using Calibration Curve or Area %) Data_Acq->Quantification Validation Method Validation Check (According to ICH Q2(R1)) Quantification->Validation Report Final Report Generation (Purity Value, Chromatograms) Validation->Report

Caption: A generalized workflow for the isomeric purity analysis of a pharmaceutical intermediate.

Choosing the right instrument is the first critical decision. This logical diagram illustrates the thought process based on the analyte's properties.

G Decision Matrix for Analytical Method Selection start Assess Analyte Properties: This compound prop_volatility Is the analyte sufficiently volatile and thermally stable? start->prop_volatility prop_solubility Is the analyte soluble in common HPLC mobile phases? prop_volatility->prop_solubility No / Unsure gc Gas Chromatography (GC) High resolution for volatile isomers. prop_volatility->gc Yes prop_speed Is high throughput or reduced solvent use a priority? prop_solubility->prop_speed hplc High-Performance Liquid Chromatography (HPLC) Robust, versatile, and the industry standard. prop_solubility->hplc Yes prop_solubility->hplc prop_speed->hplc No sfc Supercritical Fluid Chromatography (SFC) Fast, green, and powerful for isomer separations. prop_speed->sfc Yes hplc->prop_speed

Caption: A decision-making diagram for selecting the optimal analytical technique.

Detailed Experimental Protocols

The following protocols are provided as robust starting points. All methods must be validated according to ICH guidelines to be considered trustworthy for quality control.[12][13]

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is the most common and reliable approach for baseline separation of the key isomers.

  • Rationale: Reversed-phase chromatography on a C18 column separates compounds primarily based on hydrophobicity. The acidic mobile phase ensures the amino group is protonated, leading to sharp, symmetrical peaks by minimizing secondary interactions with the silica stationary phase.[14] A Diode Array Detector (DAD) is used for peak purity analysis and quantification.[6]

  • Step-by-Step Methodology:

    • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 20% B

      • 5-20 min: 20% to 80% B

      • 20-25 min: 80% B

      • 25.1-30 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Sample Preparation: Accurately weigh ~10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm PTFE syringe filter before injection.

    • System Suitability: Prepare a solution containing both the main component and a known isomeric impurity. The resolution between the two peaks must be ≥ 2.0. The tailing factor for the main peak should be ≤ 1.5.

Protocol 2: Gas Chromatography (GC-FID)

This method is an excellent alternative if the isomers are thermally stable and sufficiently volatile.

  • Rationale: GC offers very high separation efficiency. A mid-polarity column (5% phenyl) provides a good balance of interactions to resolve positional isomers. A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds.[15]

  • Step-by-Step Methodology:

    • Instrumentation: Gas chromatograph with a split/splitless injector and FID.

    • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 min.

    • Injector Temperature: 270 °C.

    • Detector Temperature: 300 °C.

    • Injection: 1 µL, Split ratio 50:1.

    • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in Dichloromethane or Ethyl Acetate.

    • System Suitability: The resolution between the main component and a known impurity should be ≥ 2.0.

Protocol 3: Supercritical Fluid Chromatography (SFC-UV)

SFC provides a high-speed, environmentally friendly alternative for isomer separation.

  • Rationale: SFC uses compressed CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, leading to very fast and efficient separations.[] The addition of a polar modifier (like methanol) is necessary to elute the polar aminobenzonitrile isomers. A stationary phase with polar groups enhances selectivity for these analytes.[10]

  • Step-by-Step Methodology:

    • Instrumentation: SFC system with a UV detector.

    • Column: 2-Ethylpyridine, 150 mm x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B (Modifier): Methanol with 0.2% Ammonium Hydroxide (to improve peak shape for the amine).

    • Gradient Elution: 5% to 40% B over 5 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 254 nm.

    • Sample Preparation: Prepare a ~1 mg/mL solution in Methanol.

    • System Suitability: Resolution between critical isomers must be ≥ 1.8.

Method Validation: The Cornerstone of Trustworthiness

A protocol is only reliable if it is validated. Validation provides documented evidence that the method is suitable for its intended purpose.[1][12] According to ICH Q2(R1) guidelines, the following parameters are essential for an impurity quantification method.[16]

Validation Parameter Objective Typical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants).[6]Peak purity analysis (via DAD or MS) shows no co-elution. Baseline resolution (R > 2.0) between the main peak and all known impurities.
Limit of Quantitation (LOQ) The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.[6]Signal-to-Noise ratio of 10:1. Precision (RSD) at this concentration should be ≤ 10%.
Limit of Detection (LOD) The lowest amount of an impurity that can be detected but not necessarily quantified.[6]Signal-to-Noise ratio of 3:1.
Linearity To demonstrate a direct proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (R²) ≥ 0.995 over a range from LOQ to 150% of the specification limit.
Accuracy The closeness of the test results to the true value. Assessed by spike recovery studies.Mean recovery of 90.0% - 110.0% at three different concentration levels.
Precision (Repeatability) The precision of the method under the same operating conditions over a short interval.Relative Standard Deviation (RSD) of ≤ 5.0% for six replicate injections of a sample spiked at the specification limit.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[13]Confirmed by the linearity and accuracy studies.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).System suitability criteria are met under all varied conditions.

Conclusion and Recommendations

The isomeric purity of this compound is a critical quality attribute that demands a robust and reliable analytical method.

  • For most QC laboratories, Reversed-Phase HPLC with UV detection remains the gold standard. It is versatile, well-understood, and highly effective at resolving the key positional isomers. Its comprehensive validation is straightforward and aligns well with global regulatory expectations.

  • Gas Chromatography is a powerful high-resolution technique, particularly if coupled with a mass spectrometer for definitive peak identification. However, its utility is contingent on the thermal stability of this compound and its isomers.

  • Supercritical Fluid Chromatography represents the cutting edge for high-throughput analysis. For laboratories focused on process development or large-scale screening, the dramatic reduction in run time and solvent waste makes SFC an extremely attractive and powerful option.[]

Ultimately, the selection of the optimal method requires a careful balance of scientific requirements, available resources, and regulatory considerations. By understanding the principles behind each technique and adhering to rigorous validation standards, researchers can ensure the integrity of their analytical data and the quality of the materials destined for drug development.

References

  • International Conference on Harmonisation. (2014). Validation of Impurity Methods, Part II.
  • UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • SIELC Technologies. Separation of Benzonitrile, 2-amino-3-bromo-5-nitro- on Newcrom R1 HPLC column.
  • Jadhav, S. et al. Analytical method validation: A brief review.
  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Welch, C. J., et al. (2012). Supercritical fluid chromatographic resolution of water soluble isomeric carboxyl/amine terminated peptides facilitated via mobile phase water and ion pair formation. PubMed.
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  • ResearchGate. (2025). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • BenchChem. Analytical techniques for the quantification of 4-Aminobenzonitrile in reaction mixtures.
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  • American Pharmaceutical Review. (2014). Advances in Achiral Stationary Phases for SFC.
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  • Fisher Scientific. This compound, 95%.
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  • Vernier Science Education. Detection of Chemical Isomers with Gas Chromatography.
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  • Thermo Fisher Scientific. This compound, 95%.
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  • Der Pharma Chemica. (2022). Development and Validation of Gas Chromatography Method for the Determination of 2,2'-Azobisisobutyronitrile and Di-tertiary.
  • NTU Singapore. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation.
  • U.S. Food and Drug Administration. Guidance for Industry Q3A Impurities in New Drug Substances.
  • ResearchGate. (2025). Separation of enantiomers of benzodiazepines on the Chiral-AGP column.
  • Arkivoc. Separation of BINAPO enantiomers on brush-type chiral stationary phases.
  • BenchChem. A Comparative Spectroscopic Guide to 4-Aminobenzonitrile and Its Positional Isomers.
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  • Google Patents. A kind of separation detection method of 3-aminobutanol enantiomer.

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A Senior Application Scientist's Guide to Mechanistic Nuances in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is not merely academic; it is the bedrock of innovation. This guide provides a comparative analysis of the mechanisms of several cornerstone cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi. By delving into the subtle yet critical differences in their catalytic cycles, we can unlock the logic behind experimental design, catalyst selection, and ultimately, reaction optimization.

The Unifying Framework: A Generalized Catalytic Cycle

At the heart of most palladium-catalyzed cross-coupling reactions lies a common mechanistic framework consisting of three primary steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[1][2] However, the specific nature of the reactants and the reaction conditions imbue each named reaction with a unique mechanistic signature.

Our comparative journey begins with a generalized representation of this cycle.

Generalized Catalytic Cycle Pd(0)Ln Pd(0)Ln R1-Pd(II)Ln-X R1-Pd(II)Ln-X Pd(0)Ln->R1-Pd(II)Ln-X Oxidative Addition (R1-X) R1-Pd(II)Ln-R2 R1-Pd(II)Ln-R2 R1-Pd(II)Ln-X->R1-Pd(II)Ln-R2 Transmetalation (M-R2) R1-Pd(II)Ln-R2->Pd(0)Ln Reductive Elimination R1-R2 R1-R2 R1-Pd(II)Ln-R2->R1-R2

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

This seemingly simple cycle is a hotbed of complexity, with each step influenced by a multitude of factors. The following sections will dissect these steps for each specific reaction, highlighting the key mechanistic differentiators.

A Side-by-Side Mechanistic Deep Dive

The true utility for a researcher lies in understanding the subtle distinctions between these powerful synthetic tools. The following table summarizes the key mechanistic features of the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi reactions.

FeatureSuzuki-Miyaura CouplingHeck CouplingSonogashira CouplingBuchwald-Hartwig AminationNegishi Coupling
Nucleophile Organoboron (R-B(OR)₂)AlkeneTerminal AlkyneAmine (or Amide)Organozinc (R-ZnX)
Catalyst Pd(0) complexesPd(0) or Pd(II) saltsPd(0) complexes (often with Cu(I) co-catalyst)Pd(0) complexesPd(0) or Ni(0) complexes
Key Mechanistic Step TransmetalationCarbopalladation / Syn-β-Hydride EliminationTransmetalation (often Cu-mediated)Reductive EliminationTransmetalation
Role of Base Activates organoboron speciesRegenerates Pd(0) catalystDeprotonates the alkyneDeprotonates the amine/amideNot always required
Common Ligands Phosphines (e.g., PPh₃, XPhos)Phosphines, N-heterocyclic carbenes (NHCs)PhosphinesBulky, electron-rich phosphines (e.g., Buchwald ligands)Phosphines, NHCs
Rate-Determining Step Often oxidative addition or transmetalationVaries; can be oxidative addition or carbopalladationCan be oxidative addition or transmetalationReductive eliminationOxidative addition

Dissecting the Catalytic Cycles: A Visual Comparison

To truly appreciate the mechanistic divergences, we must visualize the flow of each reaction. The following diagrams illustrate the accepted catalytic cycles for each of the five cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, particularly for the synthesis of biaryls.[3][4] A critical feature is the activation of the organoboron species by a base to facilitate transmetalation.[5]

Suzuki-Miyaura Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)Ln-X Ar-Pd(II)Ln-X Pd(0)Ln->Ar-Pd(II)Ln-X Oxidative Addition (Ar-X) Ar-Pd(II)Ln-R Ar-Pd(II)Ln-R Ar-Pd(II)Ln-X->Ar-Pd(II)Ln-R Ar-Pd(II)Ln-R->Pd(0)Ln Reductive Elimination Ar-R Ar-R Ar-Pd(II)Ln-R->Ar-R R-B(OR)2 R-B(OR)2 Activated Boronate Activated Boronate R-B(OR)2->Activated Boronate Activation Base Base Base->Activated Boronate Activated Boronate->Ar-Pd(II)Ln-R Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling

The Heck reaction is unique among this group as it does not involve a traditional transmetalation step with an organometallic reagent.[6] Instead, it proceeds through carbopalladation of an alkene followed by β-hydride elimination.

Heck Cycle Pd(0)Ln Pd(0)Ln R-Pd(II)Ln-X R-Pd(II)Ln-X Pd(0)Ln->R-Pd(II)Ln-X Oxidative Addition (R-X) Alkene Complex Alkene Complex R-Pd(II)Ln-X->Alkene Complex Alkene Coordination Carbopalladation Intermediate Carbopalladation Intermediate Alkene Complex->Carbopalladation Intermediate Carbopalladation Carbopalladation Intermediate->Pd(0)Ln Base Product Product Carbopalladation Intermediate->Product Syn-β-Hydride Elimination Alkene Alkene Alkene->Alkene Complex Base Base Base->Pd(0)Ln

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of arylalkynes.[7] Its mechanism often involves a dual catalytic system with palladium and copper, where the copper facilitates the transfer of the alkynyl group to the palladium center.[8]

Sonogashira Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)Ln-X Ar-Pd(II)Ln-X Pd(0)Ln->Ar-Pd(II)Ln-X Oxidative Addition (Ar-X) Ar-Pd(II)Ln-C≡CR Ar-Pd(II)Ln-C≡CR Ar-Pd(II)Ln-X->Ar-Pd(II)Ln-C≡CR Transmetalation Ar-Pd(II)Ln-C≡CR->Pd(0)Ln Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)Ln-C≡CR->Ar-C≡CR Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)Ln-X Alkynyl Transfer H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Deprotonation & Coordination Base Base Base->Cu-C≡CR

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the challenging reductive elimination step, which is often rate-determining.

Buchwald-Hartwig Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)Ln-X Ar-Pd(II)Ln-X Pd(0)Ln->Ar-Pd(II)Ln-X Oxidative Addition (Ar-X) Amido Complex Amido Complex Ar-Pd(II)Ln-X->Amido Complex Amine Coordination & Deprotonation Amido Complex->Pd(0)Ln Reductive Elimination Ar-NR1R2 Ar-NR1R2 Amido Complex->Ar-NR1R2 HNR1R2 HNR1R2 HNR1R2->Amido Complex Base Base Base->Amido Complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Negishi Coupling

The Negishi coupling is highly versatile due to the high reactivity of the organozinc nucleophiles.[3] This reactivity often leads to a fast and efficient transmetalation step.

Negishi Cycle Pd(0)Ln Pd(0)Ln R1-Pd(II)Ln-X R1-Pd(II)Ln-X Pd(0)Ln->R1-Pd(II)Ln-X Oxidative Addition (R1-X) R1-Pd(II)Ln-R2 R1-Pd(II)Ln-R2 R1-Pd(II)Ln-X->R1-Pd(II)Ln-R2 Transmetalation R1-Pd(II)Ln-R2->Pd(0)Ln Reductive Elimination R1-R2 R1-R2 R1-Pd(II)Ln-R2->R1-R2 R2-ZnX R2-ZnX R2-ZnX->R1-Pd(II)Ln-R2

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocols for Mechanistic Investigation

A deep understanding of reaction mechanisms is built upon rigorous experimental evidence. The following are generalized protocols for two powerful techniques used to probe the intricacies of cross-coupling reactions: kinetic analysis and isotopic labeling.

Protocol for Kinetic Analysis via In-Situ Monitoring

Kinetic studies are invaluable for identifying the rate-determining step and understanding the influence of various reaction parameters.[9][10]

Objective: To determine the reaction order with respect to each reactant and the catalyst, and to identify the rate-determining step of a cross-coupling reaction.

Methodology:

  • Reaction Setup: In a glovebox, charge a reaction vessel equipped with a magnetic stir bar with the aryl halide (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2 equiv), base (2.0 equiv), and an internal standard.

  • Solvent and Catalyst Addition: Add the desired solvent to the reaction vessel. In a separate vial, prepare a stock solution of the palladium catalyst.

  • Initiation and Monitoring: Place the reaction vessel in a pre-heated aluminum block on a magnetic stir plate. Inject the catalyst stock solution to initiate the reaction (t=0).

  • Data Acquisition: At regular time intervals, withdraw an aliquot of the reaction mixture, quench it (e.g., with a saturated aqueous solution of NH₄Cl), and dilute it with a suitable solvent for analysis.

  • Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the starting materials and the product over time.

  • Data Interpretation: Plot the concentration of the product versus time. By varying the initial concentrations of each reactant and the catalyst in separate experiments, the reaction order with respect to each component can be determined. This information, combined with the overall rate law, provides insights into the rate-determining step.

Protocol for Isotopic Labeling Studies

Isotopic labeling is a powerful technique for tracing the path of atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.[11][12][13]

Objective: To elucidate the mechanism of a specific step in a cross-coupling reaction, such as reductive elimination.

Methodology:

  • Synthesis of Labeled Substrate: Synthesize one of the coupling partners with an isotopic label at a specific position. For example, to study the reductive elimination from an Ar-Pd(II)-R complex, one might use a deuterated aryl halide or a ¹³C-labeled organometallic reagent.

  • Cross-Coupling Reaction: Perform the cross-coupling reaction using the isotopically labeled substrate under standard conditions.

  • Product Isolation and Analysis: Isolate the cross-coupled product and any relevant byproducts.

  • Spectroscopic Analysis: Analyze the isolated product(s) using mass spectrometry (MS) to determine the mass of the product and confirm the incorporation of the isotopic label. Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ²H, or ¹³C NMR) can be used to determine the precise location of the isotopic label within the product molecule.

  • Mechanistic Interpretation: The position of the isotopic label in the product provides direct evidence for the connectivity of atoms during the bond-forming step. For example, if a deuterium label on an aryl ring remains in its original position in the biaryl product, it supports a direct reductive elimination pathway.

Conclusion: From Mechanism to Mastery

The journey through the mechanistic landscapes of these five pivotal cross-coupling reactions reveals a fascinating interplay of common principles and subtle, yet impactful, differences. For the modern chemist, a thorough grasp of these nuances is not just an academic exercise but a practical tool. It informs the rational design of experiments, the selection of optimal catalysts and reaction conditions, and ultimately, the successful synthesis of complex molecules that can shape the future of medicine and materials science. By combining a theoretical understanding with rigorous experimental investigation, we can continue to push the boundaries of what is possible in the realm of chemical synthesis.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: A Practical Alternative to Organoboranes and Organostannanes. Accounts of Chemical Research, 41(11), 1486-1499.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Negishi, E.-i. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for C−C Bond Formation. In Metal-catalyzed Cross-coupling Reactions (pp. 1-47). Wiley-VCH.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Whitwood, A. C. (2011). Structure and Mechanism in Organometallic Chemistry. John Wiley & Sons.
  • Ananikov, V. P. (2015). Nickel: The "Spirited" Transition Metal. Organometallics, 34(12), 2864-2877.
  • Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Journal of Organometallic Chemistry, 576(1-2), 254-278.
  • Kozlowski, M. C. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. University of Pennsylvania.
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A Head-to-Head Comparison of Premier C-N Bond Formation Reactions for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating the Buchwald-Hartwig Amination, Ullmann Condensation, and Chan-Lam Coupling

The strategic formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the realms of pharmaceutical and materials science. The prevalence of arylamines in bioactive molecules necessitates robust and versatile synthetic methodologies. This guide provides an in-depth, head-to-head comparison of three of the most powerful named reactions for C-N bond formation: the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling. We will delve into the mechanistic underpinnings, substrate scope, functional group tolerance, and practical considerations of each, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic challenges.

The Titans of C-N Cross-Coupling: An Overview

The synthesis of arylamines has been revolutionized by the advent of transition metal-catalyzed cross-coupling reactions. While classical methods often require harsh conditions and have limited scope, the development of palladium- and copper-catalyzed systems has provided chemists with milder and more general alternatives.

  • The Buchwald-Hartwig Amination: A palladium-catalyzed reaction between an aryl halide or pseudohalide and an amine in the presence of a base.[1] This reaction has become a workhorse in medicinal chemistry due to its broad substrate scope and high functional group tolerance.[2][3]

  • The Ullmann Condensation: A copper-catalyzed reaction, historically requiring high temperatures and stoichiometric copper.[4] Modern iterations, however, utilize ligands to facilitate the reaction under significantly milder conditions, expanding its applicability.[4]

  • The Chan-Lam Coupling: A copper-catalyzed reaction that couples arylboronic acids with amines.[5] A key advantage is its ability to be performed under aerobic conditions, often at room temperature.

Mechanistic Insights: The "How" Behind the Transformation

Understanding the catalytic cycles of these reactions is paramount to troubleshooting and optimizing reaction conditions.

The Buchwald-Hartwig Amination: A Pd(0)/Pd(II) Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.

Buchwald_Hartwig Pd(0)L_n Pd(0)L_n Oxidative Addition Complex Oxidative Addition Complex Pd(0)L_n->Oxidative Addition Complex Oxidative Addition (Ar-X) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Amine Coordination (R2NH) Amido Complex Amido Complex Amine Coordination->Amido Complex Deprotonation (Base) Decomposition to Pd(0) Decomposition to Pd(0) Decomposition to Pd(0)->Pd(0)L_n Catalyst Deactivation Amido Complex->Pd(0)L_n Reductive Elimination (Ar-NR2) Amido Complex->Decomposition to Pd(0) Side Reactions

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

The cycle commences with the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the amine, followed by deprotonation with a base, forms a palladium-amido intermediate. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1]

The Ullmann Condensation: A Cu(I)/Cu(III) Pathway

The mechanism of the Ullmann reaction has been a subject of debate, but a Cu(I)/Cu(III) catalytic cycle is now widely accepted for the modern, ligand-assisted versions.

Ullmann_Condensation Cu(I)X Cu(I)X Copper Amide Copper Amide Cu(I)X->Copper Amide Amine Coordination & Deprotonation (R2NH, Base) Cu(III) Intermediate Cu(III) Intermediate Copper Amide->Cu(III) Intermediate Oxidative Addition (Ar-X) Cu(III) Intermediate->Cu(I)X Reductive Elimination (Ar-NR2)

Figure 2: Catalytic Cycle of the Modern Ullmann Condensation.

The reaction is initiated by the formation of a copper(I) amide complex from the copper(I) salt, the amine, and a base. Oxidative addition of the aryl halide to this complex generates a transient Cu(III) intermediate. Reductive elimination from this high-valent species yields the arylamine product and regenerates the Cu(I) catalyst.[1]

The Chan-Lam Coupling: An Oxidative Coupling Approach

The Chan-Lam coupling proceeds through a distinct oxidative mechanism involving a Cu(II)/Cu(III) cycle.

Chan_Lam_Coupling Cu(II) Cu(II) Cu(II)-Aryl Complex Cu(II)-Aryl Complex Cu(II)->Cu(II)-Aryl Complex Transmetalation (Ar-B(OH)2) Cu(III) Intermediate Cu(III) Intermediate Cu(II)-Aryl Complex->Cu(III) Intermediate Ligand Exchange & Oxidation (R2NH) Cu(I) Cu(I) Cu(III) Intermediate->Cu(I) Reductive Elimination (Ar-NR2) Cu(I)->Cu(II) Re-oxidation (Oxidant, e.g., O2)

Figure 3: Catalytic Cycle of the Chan-Lam Coupling.

The cycle begins with the transmetalation of the aryl group from the boronic acid to the Cu(II) catalyst. The amine then coordinates to the copper center, and the resulting complex is oxidized to a Cu(III) intermediate. Reductive elimination forms the C-N bond and a Cu(I) species, which is then re-oxidized to Cu(II) by an external oxidant, often atmospheric oxygen, to complete the catalytic cycle.

Head-to-Head Performance Comparison

The choice of reaction often hinges on factors such as substrate availability, functional group compatibility, and desired reaction conditions. The following table provides a comparative overview of the three methodologies.

FeatureBuchwald-Hartwig AminationUllmann CondensationChan-Lam Coupling
Catalyst Palladium (Pd)Copper (Cu)Copper (Cu)
Aryl Source Aryl halides (Cl, Br, I), triflates, tosylatesAryl halides (I, Br > Cl)Arylboronic acids, esters, trifluoroborates
Nitrogen Source Primary & secondary amines, amides, carbamates, sulfonamidesPrimary & secondary amines, N-heterocyclesPrimary & secondary amines, amides, imides, carbamates, sulfonamides
Typical Ligands Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Simple diamines, amino acids (e.g., L-proline), phenanthrolinesOften pyridine or no ligand required
Reaction Temp. Room temperature to elevated temperatures (typically 80-120 °C)Historically very high (>200 °C), modern methods are milder (90-140 °C)Room temperature to elevated temperatures
Atmosphere Inert (Nitrogen or Argon)Inert (for modern, ligand-assisted methods)Often open to air (O₂ as oxidant)
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)Inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Often a mild base like pyridine or triethylamine
Key Advantages Broadest substrate scope for aryl halides and amines, high functional group tolerance, well-understood mechanism.[1]Uses an inexpensive and abundant catalyst, modern protocols are becoming more versatile.Mild reaction conditions (often room temp and aerobic), avoids the use of strong bases and phosphine ligands.
Key Limitations Expensive and toxic palladium catalyst and ligands, sensitivity to air and moisture.[6]Traditionally harsh conditions, modern methods can still require high temperatures and have a more limited substrate scope than Buchwald-Hartwig.[4]Substrate scope for boronic acids can be limited, reaction can be slow for some substrates.

Experimental Protocols: From Theory to Practice

To provide a practical context, detailed experimental procedures for each reaction are outlined below. These protocols are representative examples and may require optimization for specific substrates.

Buchwald-Hartwig Amination of an Aryl Chloride

Reaction: Coupling of 4-chlorotoluene with morpholine.

Materials:

  • Bis(dibenzylideneacetone)palladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • 4-Chlorotoluene

  • Morpholine

  • Toluene (anhydrous, degassed)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Add anhydrous, degassed toluene (2 mL).

  • Add 4-chlorotoluene (1.0 mmol, 1.0 equiv) followed by morpholine (1.2 mmol, 1.2 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Modern Ullmann Condensation of an Aryl Iodide

Reaction: Coupling of iodobenzene with piperidine using an N-methylglycine ligand.[7]

Materials:

  • Copper(I) iodide (CuI)

  • N-methylglycine

  • Potassium phosphate (K₃PO₄)

  • Iodobenzene

  • Piperidine

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vessel, add CuI (0.05 mmol, 5 mol%), N-methylglycine (0.2 mmol, 20 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Add iodobenzene (1.0 mmol, 1.0 equiv) and piperidine (1.2 mmol, 1.2 equiv).

  • Add DMSO (2 mL).

  • Stir the reaction mixture at room temperature.[7]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Chan-Lam Coupling of an Arylboronic Acid

Reaction: Coupling of phenylboronic acid with aniline.

Materials:

  • Copper(II) acetate [Cu(OAc)₂]

  • Phenylboronic acid

  • Aniline

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add Cu(OAc)₂ (1.0 mmol, 1.0 equiv), phenylboronic acid (1.0 mmol, 1.0 equiv), and aniline (1.0 mmol, 1.0 equiv).

  • Add DCM (10 mL) and pyridine (2.0 mmol, 2.0 equiv).

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Decision-Making Workflow for Reaction Selection

Choosing the optimal C-N coupling strategy depends on a variety of factors. The following workflow can guide the decision-making process.

Reaction_Selection start What is your aryl source? aryl_halide Aryl Halide (Cl, Br, I, OTf) start->aryl_halide boronic_acid Arylboronic Acid start->boronic_acid buchwald Buchwald-Hartwig Amination aryl_halide->buchwald No cost_concern Is cost a major concern? aryl_halide->cost_concern Yes mild_conditions Are mild, aerobic conditions preferred? boronic_acid->mild_conditions ullmann Modern Ullmann Condensation chan_lam Chan-Lam Coupling cost_concern->buchwald No cost_concern->ullmann Yes mild_conditions->buchwald No (if aryl halide is also available) mild_conditions->chan_lam Yes

Figure 4: Decision-making workflow for selecting a C-N cross-coupling reaction.

Conclusion and Future Outlook

The Buchwald-Hartwig amination, Ullmann condensation, and Chan-Lam coupling each offer unique advantages for the synthesis of arylamines. The Buchwald-Hartwig reaction remains the gold standard for its broad scope and high functional group tolerance, making it a go-to method in medicinal chemistry. The Ullmann condensation, revitalized by modern ligand development, provides a cost-effective alternative, particularly for large-scale applications. The Chan-Lam coupling stands out for its exceptionally mild and often aerobic reaction conditions, making it an attractive option for green chemistry initiatives.

The continued development of more active and robust catalysts, particularly for copper-based systems, will likely further blur the lines between these methodologies. The ideal C-N bond-forming reaction of the future will likely combine the broad applicability of palladium catalysis with the low cost and benign nature of copper catalysis, all while operating under mild, environmentally friendly conditions. As researchers and drug development professionals, a deep understanding of the nuances of each of these powerful reactions is essential for navigating the complex landscape of modern organic synthesis.

References

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health.
  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Publications.
  • CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Wiley Online Library.
  • An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. ResearchGate.
  • Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations. National Institutes of Health.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications.
  • PALLADIUM- AND COPPER-CATALYSED REACTIONS OF UNSATURATED AMINES ON SOLID SUPPORT. Jultika.
  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate.
  • Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. OUCI.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health.
  • Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms. ResearchGate.
  • Efficient CO and CN bond forming cross-coupling. KAUST Repository.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Palladium‐Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point†. ResearchGate.
  • Comparison of Carbon-Heteroatom Cross-Coupling Methodologies. ResearchGate.
  • Research Progress in Ligand-Assisted Copper-Catalyzed C-N Cross-Coupling Reaction in Aqueous Media or Pure Water. ResearchGate.
  • 1.1 Modern Ullmann-Type Couplings. ResearchGate.
  • (PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ResearchGate.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Amino-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of 2-Amino-3-bromobenzonitrile, a compound integral to many synthetic pathways, is not merely a regulatory necessity but a cornerstone of responsible laboratory practice. This guide provides a procedural framework grounded in established safety protocols to ensure that this compound is managed safely from point of use to final disposal, protecting both laboratory personnel and the environment.

Immediate Safety Profile & Hazard Assessment

Before handling or preparing for disposal, a thorough understanding of the hazards associated with this compound is critical. This compound is classified as a hazardous substance and requires careful management.[1][2][3]

Table 1: Hazard Profile of this compound

Hazard CategoryGHS Hazard StatementKey ConsiderationsSource(s)
Acute Toxicity H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledAvoid ingestion, skin contact, and inhalation of dust. All routes of exposure are potentially harmful.[1][2][3]
Skin Irritation H315: Causes skin irritationDirect contact can cause inflammation and irritation. Prolonged contact should be avoided.[2][4]
Eye Irritation H319: Causes serious eye irritationMay cause significant and potentially damaging eye irritation.[2][4]
Respiratory Irritation H335: May cause respiratory irritationInhalation of dust can irritate the respiratory tract.[4]

Due to these hazards, drain or general trash disposal is strictly prohibited.[5][6] This compound must be treated as a regulated hazardous waste, managed according to federal and local guidelines established by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8][9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable when handling this compound for any purpose, including disposal.

  • Hand Protection : Wear chemically resistant gloves. Nitrile gloves are a common choice for incidental contact, but they should be discarded immediately if contamination occurs.[11][12][13] For tasks with a higher risk of exposure, consider thicker gloves and consult a glove compatibility chart.

  • Eye Protection : Safety glasses with side shields are the minimum requirement.[14] However, given the serious eye irritation risk, chemical splash goggles are strongly recommended.[4][14]

  • Skin and Body Protection : A standard lab coat is mandatory. Ensure it is fully buttoned. Long pants and closed-toe shoes are also required to protect against accidental spills.[15]

  • Respiratory Protection : If there is a risk of generating dust, handling should be performed in a chemical fume hood.[4] If a hood is not available, a NIOSH-approved respirator appropriate for organic dusts may be necessary.

Operational Plan: Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance. This workflow is designed to guide the user from the point of waste generation to its final collection by a certified hazardous waste handler.

G gen Waste Generation (Unused reagent, contaminated labware) char Characterization (Solid, Toxic, Irritant) gen->char seg Segregation (Keep away from acids, oxidizers) cont Containment (Use compatible, sealed container) seg->cont Prevent Reactions labeling Labeling ('Hazardous Waste', Chemical Name, Hazards) storage Storage (Designated Satellite Accumulation Area) labeling->storage Ensure Compliance pickup Professional Disposal (Arrange pickup by licensed service)

Caption: Workflow for the compliant disposal of this compound.

Detailed Methodologies

1. Waste Characterization and Segregation:

  • Characterize the Waste : Identify the waste stream. This includes pure, unused this compound, reaction mixtures containing the compound, and contaminated materials (e.g., weigh boats, gloves, paper towels). All are considered hazardous waste.[9]

  • Segregate Incompatibles : Chemical waste must be segregated to prevent dangerous reactions.[16][17] Store this compound waste separately from:

    • Strong Acids

    • Strong Oxidizing Agents

    • Other reactive chemical classes. Always consult your institution's chemical hygiene plan and Safety Data Sheets (SDS) for specific incompatibility information.[18][19]

2. Containerization:

  • Select an Appropriate Container : Use a container that is in good condition, free of leaks, and chemically compatible with the waste.[8][20] The original product container is often an excellent choice for unused material.[18] For contaminated solids, a clean, dry, sealable plastic or glass container is suitable.[4]

  • Keep Containers Closed : Waste containers must be securely sealed at all times, except when actively adding waste.[6][9] This prevents the release of vapors and reduces the risk of spills.

3. Labeling:

  • Properly Label the Container : All hazardous waste containers must be clearly labeled.[16][17] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". For mixtures, list all components.

    • A clear statement of the associated hazards (e.g., "Toxic," "Irritant").

    • The date when waste was first added to the container.

4. Storage:

  • Use a Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[8][17][20]

  • Provide Secondary Containment : The SAA should have secondary containment, such as a spill tray or tub, to contain any potential leaks from the primary container.[18]

  • Follow Storage Limits : Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[18][20]

5. Final Disposal:

  • Arrange for Professional Collection : Once the container is full or ready for disposal, arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[10][16] Do not attempt to treat or dispose of this chemical yourself.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

G cluster_dry For Dry Spills start Spill Occurs alert Alert Personnel & Evacuate Area (If necessary) start->alert ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe contain Contain Spill (Prevent entry into drains) ppe->contain cleanup Clean Up Spill contain->cleanup dry_cleanup Use dry cleanup procedures. Sweep or vacuum (explosion-proof). Avoid generating dust. disposal Dispose of Cleanup Materials as Hazardous Waste end Decontaminate Area disposal->end dry_cleanup->disposal

Caption: Decision and action flow for managing a this compound spill.

Spill Cleanup Protocol:

  • Alert and Secure : Immediately alert personnel in the area.[4] Control access to the spill zone.

  • Protect Yourself : Wear the appropriate PPE as described in Section 2 before attempting any cleanup.[4]

  • Prevent Spread : Prevent the spilled material from entering drains or water courses.[4]

  • Cleanup :

    • For dry spills : Use dry cleanup procedures to avoid generating dust.[4] Carefully sweep or shovel the material. A vacuum cleaner designed for hazardous dusts (e.g., explosion-proof and grounded) may also be used.[4]

    • Place all spilled material and contaminated cleaning supplies into a clean, dry, sealable, and properly labeled container for disposal as hazardous waste.[4]

  • Decontaminate : Once the bulk of the material is removed, decontaminate the area with an appropriate solvent and wash the area down with large amounts of water.[4] Collect all decontamination materials for hazardous waste disposal.

  • Seek Medical Attention : If skin or eye contact occurs, flush the affected area with running water for at least 15 minutes and seek immediate medical attention.[4][15] If inhaled, move to fresh air.[4]

By adhering to these rigorous, well-documented procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Environmental Marketing Services. (2024). Effective Lab Chemical Waste Management.
  • ACTenviro. (2024). Best Practices for Laboratory Waste Management.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Laboratory Standard.
  • American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Daniels Health. (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450).
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  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
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  • University of Nevada, Reno. (2025). Chapter 20: Chemical Waste Management.
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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4564338, this compound.
  • ChemBK. (2024). Benzonitrile, 2-amino-3-bromo-.
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  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
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  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Amino-3-bromobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 2-Amino-3-bromobenzonitrile. In the fast-paced world of drug discovery and chemical research, a profound understanding of the materials we work with is the bedrock of both innovation and safety. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. Our goal is to empower you, our fellow scientists, with the knowledge to create a self-validating system of safety, ensuring that every procedure is executed with confidence and precision.

Hazard Assessment: Understanding the Adversary

This compound is a substituted aromatic nitrile, a class of compounds that demands respect due to its potential physiological effects. The hazards associated with this specific molecule are multifaceted, arising from the combined characteristics of the amino, bromo, and nitrile functional groups. A thorough risk assessment is the first and most critical step in defining your protective strategy.

The primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are summarized below.[1]

Hazard ClassificationGHS Hazard StatementPotential Impact on Researcher
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedAccidental ingestion can lead to systemic toxic effects.
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skinThe compound can be absorbed through the skin, causing toxicity.
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaledInhalation of the dust can lead to respiratory distress and systemic effects.
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact can cause redness, inflammation, and discomfort.[1][2]
Eye Irritation (Category 2A) H319: Causes serious eye irritationDirect contact with eyes can cause significant pain, redness, and potential damage.[2][3]
Specific Target Organ Toxicity H335: May cause respiratory irritationInhaled particles can irritate the nose, throat, and lungs.[2][3]

The Causality Behind the Hazards:

  • Nitrile Group (-CN): The toxicity of many nitriles is linked to their potential to metabolize into cyanide ions in the body, which can interfere with cellular respiration. While the specific metabolic pathway for this compound is not extensively documented in readily available literature, the presence of the nitrile group necessitates handling it as potentially toxic.

  • Brominated Aromatic Ring: Brominated organic compounds can exhibit a range of toxicological effects and may persist in biological systems.[4] The aromatic structure facilitates skin absorption.

  • Solid, Particulate Form: As a solid, the primary risk of exposure is through the inhalation of dust or inadvertent contact with skin and eyes. Any operation that can generate dust (e.g., weighing, transferring, scraping) significantly increases the risk of exposure.

The Protective Ensemble: A Multi-Layered Defense

Based on the hazard assessment, a standard set of Personal Protective Equipment (PPE) is mandatory for all work with this compound. The following workflow illustrates the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow cluster_0 Phase 1: Pre-Operational Assessment cluster_1 Phase 2: PPE Selection cluster_2 Phase 3: Final Check start Begin Task Assessment task_scale Evaluate Scale of Work (mg vs. multi-gram) start->task_scale task_aerosol Assess Risk of Dust/ Aerosol Generation task_scale->task_aerosol ppe_face Add Face Shield task_scale->ppe_face Splash/Spatter Risk (e.g., large scale reactions) ppe_base Mandatory Base PPE: - Nitrile Gloves - Safety Goggles - Lab Coat task_aerosol->ppe_base All Tasks ppe_respirator Add Respiratory Protection (N95 or higher) task_aerosol->ppe_respirator High Dust Potential (e.g., weighing, large transfers) final_check Proceed with Caution ppe_base->final_check ppe_respirator->final_check ppe_face->ppe_base

Caption: PPE selection workflow for handling this compound.

Step-by-Step PPE Protocol:

1. Hand Protection: Your First Line of Contact

  • Selection: Wear nitrile gloves. Nitrile provides superior resistance to a broad range of chemicals compared to latex or vinyl and offers excellent puncture resistance.[5][6][7]

  • Protocol:

    • Always inspect gloves for tears or punctures before use.

    • Don gloves over clean, dry hands.

    • For extended work or when handling larger quantities, consider "double-gloving" to provide an additional barrier and allow for safe removal of the outer contaminated layer.

    • Remove gloves immediately upon any sign of contamination, tearing, or after finishing your task.

    • Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out to trap any contaminants. Dispose of them in the designated hazardous waste container.

    • Always wash hands thoroughly with soap and water after removing gloves.[3]

2. Eye and Face Protection: Shielding Sensitive Tissues

  • Selection: Chemical safety goggles are mandatory. They must form a complete seal around the eyes to protect against dust particles and splashes from all directions. Standard safety glasses are insufficient as they leave gaps.

  • Protocol:

    • Ensure your goggles fit snugly and are free from scratches that could impair vision.

    • For procedures with a high risk of splashing (e.g., dissolving the compound in a solvent, large-scale reactions), a face shield must be worn in addition to safety goggles.[8] The goggles provide the primary seal, while the face shield protects the rest of the face.

3. Body Protection: Minimizing Dermal Exposure

  • Selection: A clean, knee-length laboratory coat with full-length sleeves and buttoned cuffs is required.

  • Protocol:

    • The lab coat must be fully buttoned to provide a continuous barrier.

    • Remove the lab coat immediately if it becomes contaminated. Contaminated lab coats should be professionally laundered and not taken home.[3]

    • For tasks involving significant quantities, consider wearing a chemical-resistant apron over the lab coat.

4. Respiratory Protection: Preventing Inhalation

  • Selection: All handling of solid this compound that could generate dust must be performed in a certified chemical fume hood.

  • Protocol:

    • If a fume hood is not available or if engineering controls are insufficient to prevent dust inhalation (a rare circumstance in modern labs but possible during certain maintenance or cleaning operations), respiratory protection is required.

    • A NIOSH-approved N95 dust mask or a higher-rated respirator (e.g., a half-mask elastomeric respirator with P100 particulate filters) should be used.

    • All personnel required to wear respirators must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA standards.

Operational and Disposal Plans

Safe handling extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in your laboratory.

Handling and Spill Response Protocol

The following diagram outlines the logical flow for responding to a spill.

Spill_Response_Logic cluster_0 Initial Action cluster_1 Assessment & Preparation cluster_2 Containment & Cleanup cluster_3 Final Steps spill Spill Detected alert Alert Personnel in Immediate Area spill->alert assess Assess Spill Size Is it manageable? ppe Don Additional PPE (e.g., double gloves, respirator) assess->ppe Yes evacuate Evacuate Area & Call Emergency Services assess->evacuate No / Unsure contain Cover with Inert Absorbent (Avoid raising dust) ppe->contain collect Carefully Sweep/Scoop into Labeled Waste Container contain->collect decon Decontaminate Area with Soap & Water collect->decon dispose Dispose of Waste via EH&S Protocols decon->dispose report Report Incident to Supervisor dispose->report

Caption: Logical workflow for responding to a this compound spill.

Step-by-Step Spill Cleanup:

  • Alert & Assess: Immediately alert others in the vicinity.[3] Assess the spill size. If it is large or you are unsure, evacuate and call emergency personnel.

  • Don PPE: For a small, manageable spill, don the appropriate PPE, including a minimum of double nitrile gloves, safety goggles, and a lab coat. An N95 respirator is highly recommended.[3]

  • Contain: Gently cover the solid spill with a dry, inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Collect: Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste.[3][9] Use tools that minimize dust generation.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: All contaminated materials (absorbent, gloves, wipes) must be placed in the hazardous waste container.[8]

Disposal Plan
  • Waste Segregation: All solid waste contaminated with this compound, including surplus chemical, contaminated gloves, and cleanup materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled "Hazardous Waste" and list "this compound" as a constituent.

  • Final Disposal: The sealed container must be disposed of through your institution's Environmental Health & Safety (EH&S) office.[3][8] Chemical waste generators are required to consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[8][10]

Emergency First Aid

In the event of an exposure, immediate and correct action is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][8] Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of running water and soap for at least 15 minutes.[3][11] Seek medical attention if irritation develops or persists.[3]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[3][8] If the person feels unwell or has difficulty breathing, call a poison center or doctor immediately.[8]
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[8][12]

By integrating this comprehensive understanding of the hazards, protective measures, and emergency procedures into your daily workflow, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Toxic effects of high concentrations of bromobenzylnitrile vapor in various animal species.
  • Nitrile Gloves for Chemical Handling. GlovesnStuff. [Link]
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. LinkedIn. [Link]
  • Nitrile Gloves: Reliable Protection Against Chemicals and P
  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? S&S Glove. [Link]
  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. Thomasnet. [Link]
  • This compound | C7H5BrN2 | CID 4564338 - PubChem.
  • 3-Amino-2-bromobenzonitrile | C7H5BrN2 | CID 60155424 - PubChem.
  • Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem.
  • Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Health toxicity effects of brominated flame retardants: From environmental to human exposure.
  • Quantitative Structure-Activity Study of the Toxicity of Benzonitriles to the Ciliate Tetrahymena Pyriformis.
  • Material Safety Data Sheet - 2-Amino-3,5-dibromobenzaldehyde, 97%. Cole-Parmer. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.